molecular formula C5H12ClNO B173842 (3-Aminocyclobutyl)methanol hydrochloride CAS No. 142733-65-1

(3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B173842
CAS No.: 142733-65-1
M. Wt: 137.61 g/mol
InChI Key: NGVZDZFNCCGDGQ-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanol hydrochloride (CAS 142733-65-1) is a valuable chemical intermediate in organic synthesis and drug discovery. This compound features a strained cyclobutane ring, a primary amine, and a hydroxymethyl group, making it a versatile, bifunctional scaffold for constructing more complex molecular architectures . The constrained, three-dimensional nature of the cyclobutane ring is of significant interest in chemical sciences, as it imparts conformational rigidity and can be used as a bioisostere for more common ring systems or double bonds. This substitution often leads to improved metabolic stability and enhanced binding affinity in pharmacologically active compounds by filling hydrophobic pockets in biological targets . In research, this structural motif is exploited to present pharmacophoric elements in a precise spatial orientation, which is crucial for optimizing biological activity and selectivity . A prominent research application of closely related analogues is in the development of targeted cancer therapies. For instance, in the discovery of the orally bioavailable CDK9 inhibitor KB-0742, a cyclobutane-derived amine similar to (3-Aminocyclobutyl)methanol was investigated as a key structural component. The compound was utilized to interact with the solvent-exposed region of the CDK9 ATP-binding site, helping to maintain potent enzymatic inhibition while achieving excellent selectivity over other CDK isoforms . This highlights the practical utility of such cyclobutane-based building blocks in the design of potent and selective inhibitors for oncology research. The compound is offered as the hydrochloride salt to enhance stability. It is supplied with associated analytical data (SDS, COA) and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminocyclobutyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVZDZFNCCGDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599994
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
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Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-65-1, 130369-06-1, 1284250-10-7
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
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Record name 3-Aminocyclobutanemethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Aminocyclobutanemethanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Aminocyclobutyl)methanol hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial building block for researchers and professionals in drug development. We will delve into its fundamental properties, logical synthetic approaches, and its strategic application in medicinal chemistry, moving beyond simple data recitation to explain the scientific rationale behind its use.

Core Identification and Chemical Identity

This compound is a bifunctional organic compound featuring a rigid cyclobutane scaffold. This structure is of significant interest in pharmaceutical development because it provides a well-defined three-dimensional orientation of its amino and hydroxymethyl functional groups. This spatial rigidity is invaluable for designing molecules with precise binding affinities to biological targets.

The compound exists as cis and trans stereoisomers, which can have different biological activities and physicochemical properties. The specific isomer should always be considered during experimental design.

Identifier Value Source
Chemical Name This compound[1][2]
CAS Number 130369-06-1 (isomer unspecified)[2][3][4]
CAS Number (trans-isomer) 1284250-10-7[1][5]
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][6]

Physicochemical and Structural Properties

The hydrochloride salt form of (3-aminocyclobutyl)methanol enhances its stability and solubility in polar solvents, which is advantageous for handling and for use in aqueous biological assays.[7] The key computed properties that dictate its behavior in chemical reactions and biological systems are summarized below.

Property Value Source
Exact Mass 137.0607417 Da[1][6]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Complexity 59.1[1]
Heavy Atom Count 8[1]
Formal Charge 0[6]
IUPAC Name (3-aminocyclobutyl)methanol;hydrochloride[6]

The structural rigidity of the cyclobutane ring is a key feature. Unlike more flexible aliphatic linkers, this scaffold minimizes conformational entropy upon binding to a target, which can lead to a more favorable enthalpy of binding and higher affinity.

G cluster_trans trans-(3-Aminocyclobutyl)methanol cluster_cis cis-(3-Aminocyclobutyl)methanol N1 NH2 C1 CH C1->N1 C2 CH2 C1->C2 C3 CH C2->C3 C4 CH2 C3->C4 C5 CH2OH C3->C5 C4->C1 N2 NH2 C6 CH C6->N2 C7 CH2 C6->C7 C8 CH C7->C8 C9 CH2 C8->C9 C10 CH2OH C8->C10 C9->C6

Caption: Stereoisomers of (3-Aminocyclobutyl)methanol.

Synthesis Protocol: Hydrochloride Salt Formation

The final and critical step in preparing this compound for use as a pharmaceutical intermediate is the formation of the stable hydrochloride salt from its free-base form. This process enhances stability, improves handling characteristics, and increases aqueous solubility.[7] The following protocol is a robust and self-validating method for this conversion.

Principle of the Method

The protocol relies on the acid-base reaction between the primary amine group of (3-aminocyclobutyl)methanol and hydrogen chloride. By using a non-aqueous solvent system, the resulting ammonium chloride salt, which is typically insoluble in organic solvents, precipitates and can be isolated in high purity. Generating HCl gas in situ from a precursor like acetyl chloride provides a controlled and anhydrous source of the acid.[8]

Step-by-Step Experimental Protocol
  • System Preparation:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.

    • The reaction should be performed under an inert nitrogen atmosphere to prevent the absorption of atmospheric moisture.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of (3-aminocyclobutyl)methanol (free base) in anhydrous methanol (approx. 10 mL per gram of amine).

    • In the dropping funnel, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous methanol. Caution: Add the acetyl chloride to the methanol slowly and with cooling, as the reaction is exothermic and generates HCl gas.[8]

  • Salt Formation Reaction:

    • Cool the amine solution in the flask to 0°C using an ice bath.

    • Slowly add the methanolic HCl solution from the dropping funnel to the stirred amine solution over 30 minutes.

    • A white precipitate of this compound should begin to form.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-4 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

    • Dry the purified product under a high vacuum at room temperature to a constant weight.

  • Validation:

    • Confirm the product's identity and purity using standard analytical techniques such as ¹H-NMR (to observe shifts in protons adjacent to the newly formed ammonium group), LC-MS (to confirm the molecular weight of the free base cation), and melting point analysis.

G Amine (3-Aminocyclobutyl)methanol (Free Base in Anhydrous MeOH) Reaction Acid-Base Reaction (0°C to RT, N2 atm) Amine->Reaction HCl_Gen Acetyl Chloride + Anhydrous MeOH (Generates HCl in situ) HCl_Gen->Reaction Precipitate Precipitation of Hydrochloride Salt Reaction->Precipitate Isolation Vacuum Filtration & Washing Precipitate->Isolation Product (3-Aminocyclobutyl)methanol HCl (Purified Solid) Isolation->Product

Caption: Workflow for Hydrochloride Salt Synthesis.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry, primarily categorized as a pharmaceutical intermediate and a bifunctional linker.[4]

  • Rigid Scaffold: The cyclobutane core provides a conformationally restricted backbone. This is highly desirable when designing ligands for protein targets, as it reduces the entropic penalty of binding, potentially increasing potency.

  • Linker Chemistry: In modern drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this molecule can function as a rigid linker. It connects the "warhead" (the active drug component) to the targeting moiety (an antibody or a ligand for an E3 ligase) while maintaining a precise distance and orientation between the two.

  • Introduction of Key Functional Groups: The primary amine allows for amide bond formation, reductive amination, and other standard conjugation chemistries. The primary alcohol can be used for ether or ester linkages or can be oxidized to an aldehyde or carboxylic acid for further functionalization.

G TargetBinder Target-Binding Moiety (e.g., Kinase Inhibitor) Linker -NH- (3-Aminocyclobutyl)methanol Core -O- TargetBinder->Linker:amine Amide Bond PROTAC Functional PROTAC Molecule Linker->PROTAC Forms E3LigaseBinder E3 Ligase Ligand (e.g., Cereblon binder) E3LigaseBinder->Linker:hydroxyl Ether Linkage

Caption: Role as a Linker in a PROTAC Molecule.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions: Store in a tightly sealed container in an inert atmosphere, refrigerated at 2-8°C.[3]

Hazard Identification: [9] The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.

Hazard Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

References

  • LookChem. This compound. [Link]
  • PubChem. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929. [Link]
  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. [Link]
  • PubChemLite. (3-aminocyclobutyl)methanol (C5H11NO). [Link]
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • ResearchGate. What is the alternate process for preparing ester hydrochloride?. [Link]

Sources

(3-Aminocyclobutyl)methanol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Aminocyclobutyl)methanol and its hydrochloride salt are pivotal building blocks in contemporary drug discovery, prized for the unique conformational constraints imparted by the cyclobutane scaffold. This guide provides an in-depth exploration of a robust and stereocontrolled synthetic pathway to this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale for reagent selection, and the critical parameters that govern reaction outcomes, particularly stereoselectivity. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for successful synthesis.

Introduction: The Significance of the Cyclobutane Motif

In medicinal chemistry, the cyclobutane ring serves as a versatile bioisostere for phenyl groups and other cyclic systems. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to fine-tune ligand-receptor interactions and optimize pharmacokinetic properties. (3-Aminocyclobutyl)methanol, possessing both a primary amine and a primary alcohol, is a bifunctional scaffold that provides two key vectors for molecular elaboration, making it an invaluable starting material for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances stability and improves handling characteristics by mitigating the hygroscopicity of the free amine.[1] This guide focuses on a modern, stereocontrolled synthetic approach commencing from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound identifies key disconnections that lead back to simple, accessible precursors. The final salt formation is a trivial step from the free amine. The core challenge lies in the stereocontrolled construction of the 1,3-disubstituted cyclobutane ring, specifically the relationship between the amino and hydroxymethyl groups (cis or trans).

A key disconnection is the reduction of a ketone to form the secondary alcohol. This leads back to a 3-(protected-amino)cyclobutanone, a versatile intermediate where the stereochemistry of the final product can be dictated by the choice of reducing agent. This ketone can, in turn, be derived from a commercially available starting material such as 3-oxocyclobutanecarboxylic acid.

G Target (3-Aminocyclobutyl)methanol HCl Free_Amine (3-Aminocyclobutyl)methanol Target->Free_Amine HCl Salt Formation Boc_Protected tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate Free_Amine->Boc_Protected Amine Deprotection Ketone tert-butyl (3-oxocyclobutyl)carbamate Boc_Protected->Ketone Stereoselective Ketone Reduction Starting_Material 3-Oxocyclobutanecarboxylic Acid Ketone->Starting_Material Curtius Rearrangement / Amide Formation & Reduction G cluster_0 Pathway Overview A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (SOCl₂, MeOH) C 3-Oxocyclobutanecarboxamide B->C Amidation (NH₃, MeOH) D tert-butyl (3-oxocyclobutyl)carbamate (Key Ketone Intermediate) C->D Hofmann Rearrangement (Br₂, NaOH, t-BuOH) E tert-butyl (cis-3-hydroxycyclobutyl)carbamate D->E cis-Selective Reduction (LiAl(OtBu)₃H, THF, -78°C) F cis-(3-Aminocyclobutyl)methanol E->F Boc Deprotection (HCl, Dioxane) G cis-(3-Aminocyclobutyl)methanol HCl F->G Salt Formation

Caption: Forward synthesis workflow from 3-oxocyclobutanecarboxylic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate

The conversion of 3-oxocyclobutanecarboxylic acid to the key Boc-protected aminoketone intermediate is a multi-step process that can be adapted from known procedures for similar transformations. [2]A common route involves conversion to an amide followed by a Hofmann rearrangement.

Protocol:

  • Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.

  • Amidation: Dissolve the crude ester in methanol and bubble ammonia gas through the solution at 0 °C until saturation. Seal the vessel and stir at room temperature for 24 hours. Concentrate the mixture to yield 3-oxocyclobutanecarboxamide.

  • Hofmann Rearrangement: Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C. Add bromine (1.1 eq) to form a sodium hypobromite solution. In a separate flask, dissolve 3-oxocyclobutanecarboxamide (1.0 eq) in tert-butanol and water. Add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C. Stir at room temperature for 1-2 hours, then heat to 60-70 °C for 1 hour. Cool the reaction, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), and stir vigorously for 12 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (3-oxocyclobutyl)carbamate.

Expertise & Causality: The Hofmann rearrangement is an efficient method for converting a primary amide to a primary amine with the loss of one carbon atom. The use of Boc₂O in the workup directly furnishes the N-Boc protected amine. This protecting group is crucial for two reasons: it prevents side reactions involving the amine in subsequent steps and its steric bulk is instrumental in directing the stereochemistry of the ketone reduction. [3]

Step 2: Stereoselective Reduction to tert-butyl (cis-3-hydroxycyclobutyl)carbamate

This is the most critical step for establishing the final product's stereochemistry. The choice of reducing agent determines the facial selectivity of the hydride attack on the cyclobutanone ring. To achieve the cis configuration, a sterically hindered hydride source is employed. [3] Protocol for cis-Isomer:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 eq) in THF to the cooled substrate solution over 20 minutes, maintaining the internal temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

Trustworthiness & Mechanistic Insight: The high cis-selectivity is a direct consequence of the steric hindrance posed by the Boc-amino group at the C3 position. The bulky LiAl(OtBu)₃H reagent preferentially attacks the carbonyl from the face opposite to this substituent (anti-facial attack), leading to the formation of the cis-alcohol. [3]Lowering the reaction temperature to -78 °C further enhances this selectivity by favoring the transition state with the lower activation energy. [3]

Comparative Data for Stereoselective Reduction
ObjectiveReducing AgentTypical Diastereomeric Ratio (cis:trans)Key ConditionsReference
cis -Selectivity LiAl(OtBu)₃H>95:5Anhydrous THF, -78 °C[3]
cis -Selectivity L-Selectride®HighAnhydrous THF, -78 °C-
trans -Selectivity Ketoreductase (KRED)~2:98Biocatalysis, buffer, RT[3]
Low Selectivity NaBH₄~50:50Methanol, 0 °C to RT[3]

This table illustrates the critical role of reagent selection in determining stereochemical outcomes.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Deprotection: Dissolve the purified tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (5-10 vol).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude (cis-3-Aminocyclobutyl)methanol hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or isopropanol/ether, to yield the pure hydrochloride salt. [1] Expertise & Causality: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid (TFA), are standard for cleaving the Boc protecting group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of tert-butyl cation (which forms isobutylene) and carbon dioxide. Using HCl directly in the deprotection step allows for a streamlined, one-pot procedure to generate the final hydrochloride salt.

Conclusion

The synthesis of this compound can be achieved through a reliable and highly stereocontrolled pathway. The cornerstone of this strategy is the diastereoselective reduction of a 3-(Boc-amino)cyclobutanone intermediate. By carefully selecting a sterically demanding reducing agent like Lithium tri-tert-butoxyaluminum hydride and maintaining cryogenic temperatures, chemists can favor the formation of the cis-isomer with high fidelity. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their pursuit of novel therapeutics built upon this valuable cyclobutane scaffold.

References

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Sources

An In-depth Technical Guide to the Cis/Trans Isomers of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a pivotal building block in modern medicinal chemistry, valued for its rigid, three-dimensional cyclobutane scaffold. The spatial orientation of its amino and methanol substituents, existing as cis and trans diastereomers, profoundly influences the physicochemical properties and biological activity of derivative drug candidates. This guide provides an in-depth exploration of the stereoselective synthesis, separation, and analytical characterization of these isomers. We will delve into the causal mechanisms behind synthetic strategies that favor one isomer over the other, present detailed, field-proven protocols for their separation and analysis, and discuss the critical implications of this stereoisomerism in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile chemical intermediate.

Introduction: The Significance of the Cyclobutane Scaffold in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to enhance a variety of pharmacological parameters.[1][2] Its unique, puckered three-dimensional structure provides a rigid scaffold that can enforce specific conformations, thereby improving target binding affinity and metabolic stability.[3] Unlike planar rings or flexible aliphatic chains, the cyclobutane moiety can position pharmacophoric groups in precise spatial orientations, a critical factor in rational drug design.[4]

(3-Aminocyclobutyl)methanol, specifically, offers two key functional groups—a primary amine and a primary alcohol—ready for diverse chemical modifications. However, the true utility of this building block lies in its stereochemistry. The substituents can be arranged on the same side (cis) or opposite sides (trans) of the cyclobutane ring, creating two distinct diastereomers with different properties. The choice between the cis and trans isomer is a critical decision in the drug discovery process, as this seemingly subtle structural change can lead to significant differences in biological activity, solubility, and ability to cross biological membranes.[5] This guide will provide the foundational knowledge required to synthesize, separate, and characterize these isomers effectively.

Comparative Physicochemical Properties: Cis vs. Trans

The difference in the spatial arrangement of the polar amino and hydroxyl groups results in distinct physical properties between the cis and trans isomers. These differences are crucial for designing purification and separation strategies.

Propertycis-(3-Aminocyclobutyl)methanoltrans-(3-Aminocyclobutyl)methanolRationale
Polarity HigherLowerIn the cis isomer, both polar groups are on the same face, leading to a more pronounced molecular dipole. The trans isomer has its polar groups on opposite faces, resulting in a partial cancellation of dipole moments and lower overall polarity.[5]
Boiling Point HigherLowerThe greater polarity of the cis isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.
Solubility More soluble in polar solventsLess soluble in polar solvents"Like dissolves like." The higher polarity of the cis isomer enhances its solubility in polar solvents like water and methanol.[6]
Chromatographic Retention (Normal Phase) Shorter retention timeLonger retention timeIn normal-phase chromatography (e.g., silica gel), more polar compounds interact more strongly with the stationary phase. However, due to its higher polarity, the cis isomer is more soluble in the typically polar mobile phase, leading to faster elution.
Chromatographic Retention (Reversed Phase) Longer retention timeShorter retention timeIn reversed-phase chromatography, the less polar trans isomer interacts more strongly with the nonpolar stationary phase, but is more readily eluted by the mobile phase, resulting in a shorter retention time.[7]

Stereoselective Synthesis Strategies

Achieving high diastereoselectivity is a primary goal in the synthesis of (3-Aminocyclobutyl)methanol isomers. The choice of reducing agent and reaction conditions are the most critical factors in determining the cis/trans ratio. The most common strategy involves the reduction of a 3-aminocyclobutanone precursor.

Synthesis of cis-(3-Aminocyclobutyl)methanol

The synthesis of the cis isomer is generally favored by using sterically demanding hydride reagents.[8] The rationale is that a bulky reducing agent will preferentially attack the carbonyl from the face opposite to the substituent at the 3-position (the amino group), which is sterically less hindered.[8]

Workflow for cis-Isomer Synthesis

sub 3-(Boc-amino)cyclobutanone reagent Dissolve in Anhydrous THF Cool to -78°C sub->reagent reduction Slow addition of LiAl(OtBu)₃H (bulky hydride) reagent->reduction Stereoselective Reduction quench Quench with Saturated Aqueous Rochelle's Salt reduction->quench workup Aqueous Workup & Extraction with Ethyl Acetate quench->workup purify Flash Column Chromatography (Silica Gel) workup->purify product cis-3-(Boc-amino)cyclobutanol purify->product deprotect Deprotection & HCl Salt Formation product->deprotect final cis-(3-Aminocyclobutyl)methanol HCl deprotect->final sub cis-3-(Dibenzylamino)cyclobutanol reagent Mitsunobu Reaction: - Triphenylphosphine - DEAD or DIAD - Carboxylic Acid (e.g., Benzoic Acid) sub->reagent Inversion inversion SN2 Inversion of Stereochemistry reagent->inversion ester trans-3-(Dibenzylamino)cyclobutyl carboxylate intermediate inversion->ester hydrolysis Alkaline Hydrolysis (e.g., NaOH in THF/Water) ester->hydrolysis product trans-3-(Dibenzylamino)cyclobutanol hydrolysis->product deprotect Catalytic Hydrogenolysis (Pd/C) & HCl Salt Formation product->deprotect final trans-(3-Aminocyclobutyl)methanol HCl deprotect->final

Sources

Introduction: The Structural Imperative in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Aminocyclobutyl)methanol Hydrochloride

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and drug safety. This compound, a key building block in the synthesis of various therapeutic agents, presents a unique structural motif—a puckered four-membered ring—that imparts specific conformational constraints.[1] Its proper characterization is critical to ensure isomeric purity, confirm identity, and establish robust quality control parameters.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—from a practical, field-proven perspective. The focus extends beyond mere data presentation to the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the knowledge to validate this crucial synthetic intermediate.

Molecular Structure and Key Features

This compound possesses a primary amine, protonated to an ammonium salt, and a primary alcohol, both attached to a cyclobutane core. This structure dictates the spectroscopic outcomes: the strained cyclobutane ring influences proton and carbon environments, while the charged -NH₃⁺ group and the polar -OH group dominate the infrared and mass spectra.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale for ¹H NMR Analysis

¹H NMR is the quintessential technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, it is indispensable for confirming the connectivity of the cyclobutane ring, verifying the presence and relative positions of the aminomethyl and hydroxymethyl substituents, and assessing isomeric purity (cis vs. trans). The chemical shifts, signal integrations, and spin-spin coupling patterns provide a detailed fingerprint of the molecule's structure.[2]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable protons (from -NH₃⁺ and -OH).[3] Deuterium oxide (D₂O) is an alternative, though it will cause the -NH₃⁺ and -OH protons to exchange with deuterium, leading to their disappearance from the spectrum, a phenomenon which can itself be diagnostic.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Acquisition: Record the spectrum at a standard probe temperature (e.g., 298 K).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds is appropriate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in 400 MHz Spectrometer transfer->instrument acquire Acquire Spectrum (16-32 scans) instrument->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Signals reference->integrate

Caption: Workflow for ¹H NMR analysis.

Expected ¹H NMR Spectrum: Interpretation

The puckered nature of the cyclobutane ring leads to complex multiplets for the ring protons.[1] Protons on a cyclobutane ring typically resonate around 1.9-2.2 ppm.[5][6] However, the electron-withdrawing effects of the ammonium and hydroxyl groups will shift adjacent protons downfield.

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3Broad Singlet3H-NH₃The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange.
~4.6Triplet (t)1H-CH ₂-OH The hydroxyl proton signal can be variable and broad. It may couple to the adjacent CH₂ group.
~3.4Doublet (d)2H-CH₂ -OHThese protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield.
~3.2Multiplet (m)1HCH -NH₃⁺The methine proton attached to the same carbon as the ammonium group is deshielded.
~2.4Multiplet (m)1HCH -CH₂OHThe methine proton at the point of substitution for the hydroxymethyl group.
~2.2Multiplet (m)2HRing CH₂ (cis to subs.)Cyclobutane ring protons adjacent to the substituted carbons.
~1.8Multiplet (m)2HRing CH₂ (trans to subs.)The remaining cyclobutane ring protons.

Carbon-13 (¹³C) NMR Spectroscopy

Rationale for ¹³C NMR Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. It is used to count the number of non-equivalent carbons, identify their chemical environment (alkane, alcohol, etc.), and thus confirm the overall structure. For this compound, it verifies the presence of the five distinct carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR analysis can be used directly.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

    • Mode: Proton-decoupled (¹³C{¹H}) to ensure each unique carbon appears as a single line, simplifying the spectrum.[7]

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-5 second delay is recommended to allow for full relaxation of all carbons, including quaternary ones if present.

Expected ¹³C NMR Spectrum: Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to heteroatoms like oxygen and nitrogen are shifted significantly downfield.

Expected Chemical Shift (δ, ppm) Assignment Rationale
~65-C H₂OHThe carbon atom directly bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen.[7]
~48C H-NH₃⁺The carbon atom bonded to the ammonium group is deshielded due to the electron-withdrawing inductive effect of the nitrogen.
~38C H-CH₂OHThe methine carbon bearing the hydroxymethyl group.
~30Ring C H₂The two equivalent methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane appears at ~22.4 ppm; substitution causes a downfield shift.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for FTIR Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of this compound by FTIR is essential to confirm the presence of the key -OH (alcohol) and -NH₃⁺ (primary ammonium) groups, which are the most prominent features in its spectrum.

Experimental Protocol: FTIR

As the sample is a solid salt, the potassium bromide (KBr) pellet method is a standard and effective choice.

  • Sample Preparation (KBr Pellet):

    • Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Data is typically collected over a range of 4000-400 cm⁻¹.

G cluster_prep Sample Preparation cluster_acq Data Acquisition mix Grind 1 mg Sample with 100 mg KBr press Press Mixture into a Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec

Caption: Workflow for FTIR analysis via KBr pellet method.

Expected FTIR Spectrum: Interpretation

The spectrum will be dominated by absorptions from the O-H and N-H bonds.

Expected Frequency (cm⁻¹) Intensity Vibration Type Assignment
3400 - 3200Strong, BroadO-H StretchAlcohol -OH group, broadened due to hydrogen bonding.[8][9]
3000 - 2800Strong, BroadN-H StretchAmmonium -NH₃⁺ group. This broad feature is characteristic of amine salts.[10]
2950 - 2850MediumC-H StretchAlkyl C-H bonds of the cyclobutane ring and methylene groups.[11]
1620 - 1560MediumN-H BendAsymmetric deformation of the -NH₃⁺ group.[10]
~1475MediumC-H BendCH₂ scissoring vibration.
~1350MediumO-H BendIn-plane bending of the alcohol O-H.[9]
~1050StrongC-O StretchCharacteristic stretch for a primary alcohol.[12][13]

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and salt nature. ESI is a soft ionization technique that allows the analysis of polar, non-volatile molecules, making it ideal for this analyte.[14]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µM) of the sample in a suitable solvent system, typically methanol or a water/acetonitrile mixture. A small amount of formic acid can be added to ensure the amine remains protonated.

  • Infusion: The sample solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive (+).

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas: Nitrogen, at a temperature of ~300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

Expected Mass Spectrum: Interpretation

In positive ion ESI-MS, the analyte is detected after being ionized, typically by protonation. The hydrochloride salt will first dissociate in solution, and the free amine (C₅H₁₁NO, MW ≈ 117.16 g/mol ) will then be protonated.

Expected m/z Ion Formula Interpretation
118.09[C₅H₁₂NO]⁺[M+H]⁺ Ion: This is the protonated molecular ion of the free base, (3-Aminocyclobutyl)methanol. It represents the primary evidence for the molecular weight of the core molecule.

Further fragmentation (MS/MS) of the m/z 118.09 precursor ion could be performed to yield structurally significant fragments, such as the loss of water (m/z 100.08) or the loss of ammonia (m/z 101.08), further confirming the structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, FTIR validates the presence of the critical alcohol and ammonium functional groups, and ESI-MS confirms the molecular weight of the parent molecule. By understanding the principles behind each technique and the expected spectral features detailed in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

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The Cyclobutane Scaffold: A Strained Ring with Untapped Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity of Cyclobutane-Containing Compounds

Introduction: Embracing the Strain

In the vast landscape of medicinal chemistry, the cyclobutane ring, a four-membered carbocycle, has long been perceived as a niche structural motif, often overshadowed by its more prevalent five- and six-membered counterparts. However, a growing body of research is illuminating the unique advantages conferred by this strained ring system, positioning it as a powerful tool in the design of novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the biological activities of cyclobutane-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the cyclobutane ring, examine its role in both natural and synthetic bioactive molecules, and provide practical guidance on its incorporation into drug discovery pipelines.

The defining characteristic of the cyclobutane ring is its significant ring strain, with a strain energy of approximately 26.3 kcal/mol.[1][4] This inherent strain results in a unique puckered or folded conformation, deviating from a planar arrangement to alleviate torsional strain.[1][2] This non-planar, three-dimensional structure, coupled with longer C-C bond lengths (around 1.56 Å) compared to unstrained alkanes, provides a distinct spatial arrangement for substituents, influencing how a molecule interacts with its biological target.[1][2] Medicinal chemists are increasingly leveraging these features to impart desirable pharmacological properties, such as conformational restriction, improved metabolic stability, and enhanced binding affinity.[1][2][5]

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane moiety in drug design stems from its distinct physicochemical properties that differentiate it from other cyclic and acyclic structures. Understanding these properties is crucial for rationally incorporating this scaffold into drug candidates.

Key Physicochemical and Structural Properties of Cyclobutane:

PropertyValue/DescriptionSignificance in Drug Design
Ring Strain Energy ~26.3 kcal/mol[1][4]Influences reactivity and conformation. Can be harnessed for specific chemical transformations.
Conformation Puckered/Folded[1][2]Provides a defined three-dimensional arrangement of substituents, enabling precise interactions with biological targets.
C-C Bond Length ~1.56 Å[1]Longer than in unstrained alkanes, affecting the spatial positioning of attached functional groups.
Metabolic Stability Generally highThe rigid, saturated nature can block sites of metabolism, increasing the half-life of a drug.[1][2]
Lipophilicity Can be modulatedThe sp³-rich character can be used to fine-tune a compound's solubility and permeability.

The conformational rigidity of the cyclobutane ring is a particularly powerful attribute. By locking flexible molecules into a specific bioactive conformation, it can lead to a significant increase in potency and selectivity.[1][6] This "conformational locking" strategy can reduce the entropic penalty of binding to a target protein.

Cyclobutane in Nature: A Blueprint for Bioactivity

While less common than other ring systems, the cyclobutane motif is found in a diverse array of natural products, many of which exhibit significant biological activity.[7][8][9] These natural products serve as a valuable source of inspiration for the design of new drugs.

Notable Classes of Bioactive Cyclobutane-Containing Natural Products:

  • Alkaloids: A number of cyclobutane-containing alkaloids have been isolated from plants, fungi, and marine organisms, demonstrating a wide range of biological effects including antimicrobial, antibacterial, and antitumor activities.[7][9][10] For instance, sceptrin, isolated from a marine sponge, possesses antimicrobial properties.[1][7]

  • Terpenoids: Complex terpenoids featuring cyclobutane rings are known for their fascinating molecular architectures and potent biological activities.[8]

  • UV-Induced Dimers: In the presence of UV radiation, adjacent pyrimidine bases in DNA can undergo a [2+2] photocycloaddition to form cyclobutane pyrimidine dimers, a form of DNA damage.[1][5][7] This phenomenon highlights the inherent reactivity of double bonds to form cyclobutane rings.

Natural_Product_Classes cluster_0 Natural Sources cluster_1 Bioactive Compound Classes cluster_2 Biological Activities Plants Plants Alkaloids Alkaloids Plants->Alkaloids Terpenoids Terpenoids Plants->Terpenoids Fungi Fungi Fungi->Alkaloids Marine Organisms Marine Organisms Marine Organisms->Alkaloids Antimicrobial Antimicrobial Alkaloids->Antimicrobial Antitumor Antitumor Alkaloids->Antitumor Terpenoids->Antitumor

Synthetic Cyclobutanes in Modern Drug Discovery

The true potential of the cyclobutane ring is being unlocked through synthetic chemistry, allowing for its strategic incorporation into a wide range of drug candidates across various therapeutic areas.[1][2]

Anticancer Agents

The cyclobutane moiety has been successfully integrated into several anticancer drugs. A prominent example is Carboplatin , a platinum-based chemotherapy agent used in the treatment of various cancers.[1][5][11] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a better safety profile compared to its predecessor, cisplatin.

More recently, researchers have explored the use of cyclobutane scaffolds to lock combretastatin analogues into their active cis-conformation, leading to potent and selective anticancer activity.[1]

Antiviral Nucleoside Analogues

Cyclobutane-containing nucleoside analogues have emerged as a promising class of antiviral agents.[12][13][14][15] By replacing the furanose ring of natural nucleosides with a cyclobutane ring, chemists can create compounds that are recognized by viral polymerases but act as chain terminators, thus inhibiting viral replication. The stereochemistry of the substituents on the cyclobutane ring is often critical for activity, with specific enantiomers showing high potency against herpesviruses.[13]

Antiviral_Mechanism Cyclobutane Nucleoside Analogue Cyclobutane Nucleoside Analogue Viral Kinase Viral Kinase Cyclobutane Nucleoside Analogue->Viral Kinase Phosphorylation Triphosphate Form Triphosphate Form Viral Kinase->Triphosphate Form Viral DNA Polymerase Viral DNA Polymerase Triphosphate Form->Viral DNA Polymerase Incorporation Chain Termination Chain Termination Viral DNA Polymerase->Chain Termination Inhibition of DNA Synthesis

Central Nervous System (CNS) Disorders

The conformational constraint provided by the cyclobutane ring is also being exploited in the development of drugs targeting the CNS. By rigidifying a molecule, it is possible to improve its selectivity for a particular receptor subtype, which is often a key challenge in CNS drug discovery.

Synthetic Strategies: Forging the Four-Membered Ring

The synthesis of functionalized cyclobutanes has historically been a challenge, which has contributed to their underrepresentation in medicinal chemistry.[16] However, the development of modern synthetic methods has made this scaffold more accessible.

Key Synthetic Approaches to Cyclobutanes:

  • [2+2] Photocycloaddition: This is a classic and powerful method for constructing cyclobutane rings, involving the light-induced reaction of two alkene-containing molecules.[6][7]

  • Ketene Cycloadditions: The reaction of ketenes with alkenes provides a regio- and stereoselective route to cyclobutanones, which are versatile intermediates for further functionalization.[17]

  • Ring Contraction: Recent advances have demonstrated the stereoselective synthesis of cyclobutanes through the contraction of larger rings, such as pyrrolidines.[18]

Experimental Protocol: Synthesis of a Bioactive Cyclobutane Analogue

To illustrate a practical application, the following is a representative protocol for the synthesis of a cis-constrained combretastatin analogue containing a cyclobutane ring, based on methodologies described in the literature.[1]

Objective: To synthesize a conformationally locked combretastatin analogue to enhance its anticancer activity.

Step-by-Step Methodology:

  • [2+2] Photocycloaddition:

    • Dissolve equimolar amounts of 3,4,5-trimethoxystyrene and a suitable alkene partner in an appropriate solvent (e.g., acetone).

    • Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24-48 hours), monitoring the reaction by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting cyclobutane adduct by column chromatography on silica gel.

  • Functional Group Manipulation:

    • The initial cyclobutane adduct may require further chemical transformations to install the desired pharmacophoric groups. This could involve, for example, the reduction of a ketone to an alcohol, followed by etherification to introduce a desired substituent.

  • Final Product Characterization:

    • Confirm the structure and stereochemistry of the final compound using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The relative stereochemistry of the substituents on the cyclobutane ring can often be determined by NOESY NMR experiments.

Synthesis_Workflow Starting Materials Starting Materials Photocycloaddition Photocycloaddition Starting Materials->Photocycloaddition Cyclobutane Adduct Cyclobutane Adduct Photocycloaddition->Cyclobutane Adduct Purification Purification Cyclobutane Adduct->Purification Purified Adduct Purified Adduct Purification->Purified Adduct Functional Group\nManipulation Functional Group Manipulation Purified Adduct->Functional Group\nManipulation Final Product Final Product Functional Group\nManipulation->Final Product Characterization Characterization Final Product->Characterization

Conclusion and Future Perspectives

The cyclobutane ring is no longer a mere curiosity but a validated and valuable scaffold in modern drug discovery.[1][2] Its unique conformational and physicochemical properties offer a powerful means to address key challenges in medicinal chemistry, such as improving potency, selectivity, and metabolic stability.[1][2][5] As synthetic methodologies continue to advance, making this four-membered ring more accessible, we can expect to see a surge in the number of cyclobutane-containing compounds entering clinical development. For researchers and drug development professionals, a deeper understanding of the principles governing the biological activity of these compounds will be essential for unlocking their full therapeutic potential.

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The Cyclobutane Scaffold in Modern Medicinal Chemistry: A Guide to Synthesis, Properties, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. While aromatic rings have traditionally been a mainstay of molecular design, their inherent planarity and susceptibility to metabolic degradation often present significant hurdles in drug development. In recent years, the cyclobutane scaffold has emerged from relative obscurity to become a validated and powerful tool for overcoming these challenges. This guide provides an in-depth exploration of the cyclobutane ring's role in modern drug discovery. We will dissect its unique physicochemical properties, detail key synthetic methodologies for its incorporation, and analyze its strategic application as a bioisostere, a conformational constraint, and a modulator of drug-like properties. Through technical protocols, comparative data, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to leverage the three-dimensional potential of this versatile scaffold.

Part 1: The Unique Physicochemical Landscape of the Cyclobutane Ring

The strategic value of the cyclobutane ring originates from its distinct structural and electronic properties, which stand in sharp contrast to both acyclic linkers and other cyclic systems. Understanding these fundamentals is critical to rationally designing it into a drug candidate.

The four-membered ring is the second most strained saturated monocarbocycle, with a ring strain of approximately 26.3 kcal/mol.[1] This high strain, however, does not translate to general instability; the cyclobutane ring is relatively inert for a carbocycle under typical physiological conditions.[2] Its defining feature is a non-planar, puckered conformation.[1][2] This three-dimensionality is a significant departure from the flat nature of aromatic rings, allowing for more sophisticated and precise interactions within a protein's binding pocket. The C-C bond lengths are notably longer than in typical alkanes (approx. 1.56 Å), a result of 1,3 non-bonding repulsions.[1]

These properties collectively allow the cyclobutane scaffold to confer a higher fraction of sp³-hybridized carbons (Fsp³) to a molecule, a parameter that has been correlated with increased clinical success rates.[3]

PropertyCyclobutaneCyclopentaneCyclohexane (Chair)Benzene
Ring Strain (kcal/mol) ~26.3[1]~7.1[1]~00 (Aromatic)
Conformation Puckered (3D)[1]Envelope/Twist (3D)Chair (3D)Planar (2D)
Fsp³ Character 1.01.01.00
Susceptibility to P450 Oxidation LowModerateModerateHigh

Table 1: Comparative physicochemical properties of common cyclic scaffolds.

Part 2: Strategic Incorporation: Key Synthetic Methodologies

The historical underutilization of cyclobutanes was partly due to a lack of accessible and versatile synthetic methods.[4] However, modern organic synthesis now offers a robust toolbox for their construction.

The Workhorse: [2+2] Cycloaddition Reactions

The most prevalent and powerful strategy for constructing the cyclobutane core is the [2+2] cycloaddition of two olefin-containing components.[5] This can be achieved through various means, with photochemical methods being particularly prominent.

  • Mechanism: The reaction can be induced by UV light or, more recently, by visible-light photocatalysis, which offers milder and more selective conditions.[6] The reaction proceeds via the formation of a diradical or zwitterionic intermediate, which then collapses to form the four-membered ring. The regio- and stereochemical outcome can often be controlled by the choice of substrates, catalysts, and reaction conditions.[5][7]

G cluster_start Starting Materials cluster_process Core Reaction cluster_product Product Scaffolds cluster_end Further Modification Start1 Olefin A Reaction [2+2] Cycloaddition (e.g., Visible Light Photocatalysis) Start1->Reaction Start2 Olefin B Start2->Reaction Product Substituted Cyclobutane Reaction->Product End Further Functionalization Product->End

Caption: General workflow for cyclobutane synthesis via [2+2] cycloaddition.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Enones

The following protocol is a representative example based on established methodologies for the heterodimerization of dissimilar enones.[6]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the first enone (1.0 eq), the second enone (1.5-2.0 eq), and a ruthenium-based photocatalyst such as Ru(bpy)₃Cl₂ (1-2 mol%).

  • Solvent Addition: Add a suitable degassed solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of 0.1 M.

  • Irradiation: Seal the tube and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Alternative Strategies: Ring Expansion and C-H Functionalization

While [2+2] cycloadditions are dominant, other methods provide unique access to specific cyclobutane architectures.

  • Ring Expansion: Acid-catalyzed rearrangements of cyclopropyl carbinols can be used to expand the three-membered ring into a cyclobutane.[8][9] This method is particularly useful for generating cyclobutanones.

  • C-H Functionalization: More advanced C–H functionalization logic allows for the direct installation of functional groups onto a pre-existing cyclobutane ring.[10] This strategy is powerful for late-stage diversification of complex molecules, avoiding the need to rebuild the scaffold from scratch.

Part 3: The Cyclobutane Advantage: Applications in Drug Design

The true value of the cyclobutane scaffold lies in its ability to solve specific, recurring problems in medicinal chemistry. Its incorporation is not arbitrary but a deliberate strategy to enhance drug-like properties.[1][11]

A Superior Bioisostere for Aromatic Rings

One of the most impactful applications of cyclobutane is as a saturated, three-dimensional bioisostere for phenyl rings.[3] Aromatic rings are often metabolic hotspots, leading to rapid clearance and potential formation of reactive metabolites. Replacing them with a cyclobutane ring can mitigate these issues while preserving or even enhancing biological activity.

Causality of Improvement:

  • Increased Fsp³ Character: The shift from a planar, sp²-hybridized system to a puckered, sp³-hybridized one often leads to improved solubility and more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]

  • Metabolic Stability: Cyclobutanes lack the electron-rich π-system of arenes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Enhanced Binding: The defined 3D vectors of substituents on a cyclobutane ring can lead to better complementarity with the target's binding site compared to the fixed vectors of a planar ring, potentially increasing binding affinity.[3]

G cluster_A Aromatic Precursor cluster_B Cyclobutane Bioisostere Mol_A Molecule-Phenyl Prop_A Properties: - Planar (2D) - High LogP - Metabolic Liability (P450) - Low Fsp³ Character Mol_A->Prop_A Mol_B Molecule-Cyclobutyl Mol_A->Mol_B Bioisosteric Replacement Prop_B Properties: - Puckered (3D) - Lower LogP / Higher Solubility - Improved Metabolic Stability - High Fsp³ Character Mol_B->Prop_B

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.

ParameterAromatic AnalogCyclobutane AnalogRationale for Improvement
Target Potency (IC₅₀) 50 nM45 nMEnhanced 3D complementarity in binding pocket.
Aqueous Solubility 5 µg/mL50 µg/mLIncreased Fsp³ character and reduced planarity disrupt crystal packing.
Metabolic Stability (t₁/₂, mins) 15>120Removal of electron-rich aromatic ring, a common site of P450 oxidation.

Table 2: Representative data comparing an aromatic compound with its cyclobutane bioisostere, demonstrating common improvements in key drug-like properties.[3]

Imposing Order: Conformational Restriction

Flexible alkyl chains in a drug molecule can adopt numerous conformations, only one of which may be the "bioactive" conformation. This conformational entropy comes at a thermodynamic cost upon binding. By replacing a flexible linker with a rigid cyclobutane scaffold, the molecule can be "locked" into a more favorable orientation.[1][11] This pre-organization can lead to a significant increase in binding affinity and selectivity. For example, replacing a double bond with a cyclobutane ring can prevent in-vivo cis/trans isomerization, ensuring the molecule remains in its active form.[11]

Directing Pharmacophores and Filling Pockets

The well-defined stereochemistry of a substituted cyclobutane allows for the precise spatial orientation of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, charged groups).[1] This ensures optimal interaction with the target protein. Furthermore, the non-planar body of the cyclobutane itself is excellent for filling hydrophobic pockets within an enzyme or receptor, an application where a simple alkyl chain might be too floppy and a phenyl ring might be too flat.[1][11]

Part 4: Case Studies in Drug Discovery

The theoretical advantages of cyclobutane scaffolds have been successfully translated into clinical candidates and marketed drugs.

  • Carboplatin: One of the earliest and most successful examples is the anticancer agent Carboplatin.[1][11] The 1,1-cyclobutanedicarboxylate ligand is not just a linker; it modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a different toxicity profile and improved therapeutic index.

  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: In the development of allosteric inhibitors for the HCV NS5B polymerase, researchers at Boehringer Ingelheim utilized a cyclobutane ring to replace a more flexible cyclopentyl group. This modification served multiple purposes: it conformationally restricted the molecule, oriented a key carboxylic acid group for a critical interaction in the "Thumb 1" pocket, and filled a hydrophobic space, ultimately contributing to a significant boost in potency.[1]

  • Histamine H3 Receptor Antagonists (e.g., PF-03654746): In the development of CNS agents, 1,3-disubstituted cyclobutanes have been explored as conformationally restricted linkers. In the case of PF-03654746, a clinical candidate for ADHD and other cognitive disorders, the cyclobutane core serves to rigidly present the pharmacophoric elements, improving target engagement and pharmacokinetic properties.[12]

Conclusion and Future Outlook

The cyclobutane ring has successfully transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensionality, relative stability, and synthetic accessibility allows it to serve as a powerful tool for improving potency, solubility, and metabolic stability. As synthetic methodologies continue to advance, particularly in the areas of asymmetric synthesis and C-H functionalization, the rational incorporation of cyclobutane scaffolds will become even more widespread. Its growing presence in fragment-based drug discovery (FBDD) libraries signals a clear trend: the puckered ring is poised to play an increasingly critical role in the design of the next generation of therapeutics.[4]

References

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Harnessing the Pucker: A Technical Guide to Cyclobutane Ring Conformation in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a synthetic curiosity, has emerged as a strategically significant scaffold in modern medicinal chemistry. Its defining characteristic—a non-planar, puckered conformation—provides a unique three-dimensional geometry that medicinal chemists can exploit to solve complex design challenges. This guide offers an in-depth exploration of the fundamental principles governing cyclobutane puckering and its application in drug discovery. We will dissect how this structural feature can be leveraged to enforce conformational restriction, precisely orient pharmacophores, and improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document serves as a technical resource for researchers, providing not only the theoretical underpinnings but also actionable experimental and computational protocols to effectively integrate this versatile carbocycle into drug design programs.

Chapter 1: The Fundamental Nature of the Cyclobutane Ring

The Energetic Imperative for Puckering

The structure of cyclobutane is a classic textbook example of the interplay between different types of ring strain. A hypothetical planar cyclobutane would possess internal C-C-C bond angles of 90°. This significant deviation from the ideal sp³ tetrahedral angle of 109.5° induces considerable angle strain.[1][2] However, the primary destabilizing factor in a planar conformation is the severe torsional strain that arises from the eclipsing of all eight hydrogen atoms on adjacent carbon atoms.[2][3]

To alleviate this high torsional strain, the ring distorts out of planarity, adopting a folded or "puckered" conformation.[3][4][5][6] This puckering slightly decreases the internal bond angles to approximately 88°, marginally increasing angle strain, but the energetic gain from reducing the eclipsing interactions is substantial.[3][4][7] The total ring strain of cyclobutane (approximately 26 kcal/mol) is therefore a compromise, balancing these opposing energetic forces.[6][7][8]

cluster_0 Planar Cyclobutane (Hypothetical) cluster_1 Puckered Cyclobutane (Actual) planar 90° Angle High Torsional Strain (Eclipsed H's) High Total Strain puckered ~88° Angle Relieved Torsional Strain Lower Total Strain planar:f1->puckered:f1 Puckering Relieves Torsional Strain puckered:f0->planar:f0 Planarity Minimizes Angle Strain

Figure 1: Energetic trade-offs driving cyclobutane puckering.
The Dynamics of Puckering: Axial and Equatorial Positions

The puckered conformation of cyclobutane is not static. The ring rapidly interconverts between two equivalent puckered forms in a process known as ring flipping or inversion. High-level ab initio calculations estimate the energy barrier for this inversion to be very low, around 482 cm⁻¹ (approx. 1.4 kcal/mol).[9][10]

This puckering creates two distinct positions for substituents on each carbon atom:

  • Axial (ax): Substituents that are perpendicular to the approximate plane of the ring.

  • Equatorial (eq): Substituents that are located in the approximate plane of the ring.

For monosubstituted cyclobutanes, the substituent can exist in either an axial or an equatorial conformation. Generally, the equatorial conformer is energetically favored to minimize steric interactions with the other ring atoms, particularly the syn-axial hydrogen at the C3 position.[11] The precise energy difference (ΔG(ax-eq)) depends on the size and nature of the substituent.[11]

Figure 2: Equilibrium between equatorial and axial conformers.

Chapter 2: The Cyclobutane Ring as a Strategic Design Element

The unique and well-defined puckered geometry of the cyclobutane ring provides medicinal chemists with a powerful tool to control molecular shape and properties.[12]

Imposing Conformational Restriction

A primary application of the cyclobutane scaffold is to reduce the conformational flexibility of a molecule.[12][13][14] Replacing a flexible aliphatic linker, such as an ethyl or propyl chain, with a 1,2- or 1,3-disubstituted cyclobutane ring locks the relative positions of the substituents. This pre-organization of the molecule into a bioactive conformation can significantly reduce the entropic penalty of binding to a biological target, often leading to enhanced binding affinity.[13][15]

A Scaffold for Precise Vectorial Display

The puckered structure places substituents into distinct and predictable spatial vectors. This allows for the precise orientation of pharmacophoric groups to optimize interactions within a protein's binding pocket.[12][16] The choice between cis and trans isomers provides orthogonal vectors for substituents, enabling a systematic exploration of the chemical space around a core scaffold.

A compelling example is seen in the development of Janus kinase (JAK) inhibitors.[17] Researchers found that a cis-1,3-diaminocyclobutane linker was ideal for orienting a key sulfonamide group, allowing it to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 active site. The corresponding trans-isomer was unable to achieve this optimal interaction and exhibited weaker activity.[17]

A Three-Dimensional Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has proven to be a versatile bioisostere for several common chemical motifs.

  • Aryl Ring Replacement: Replacing a flat, aromatic ring with a puckered cyclobutane is a powerful strategy to increase the three-dimensionality of a molecule.[16][18] This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success rates.[18] This substitution can simultaneously enhance aqueous solubility, reduce susceptibility to oxidative metabolism common for electron-rich arenes, and provide novel vectors for exploring protein binding pockets.[12][18][19]

  • Alkene and gem-Dimethyl Replacement: Cyclobutanes can serve as saturated, stable mimics of alkenes, preventing potential metabolic liabilities and eliminating cis/trans isomerization.[12][14] They are also used as bioisosteres for the gem-dimethyl group, constraining the bond angles in a manner similar to the Thorpe-Ingold effect.[12]

Enhancing ADME Properties

The incorporation of a cyclobutane ring can favorably impact a compound's pharmacokinetic profile.

  • Metabolic Stability: As saturated carbocycles, cyclobutanes are generally robust and less prone to oxidative metabolism by cytochrome P450 enzymes compared to aromatic systems or other labile linkers.[12][17][18]

  • Solubility: Increasing the Fsp³ character and disrupting the planarity of a molecule often leads to a less stable crystal lattice, which can improve aqueous solubility—a critical parameter for oral bioavailability.[12][18]

The following table summarizes a comparative analysis of properties when replacing an aromatic ring with a cyclobutane bioisostere, a common strategy in drug design.

PropertyAromatic Ring MoietyCyclobutane BioisostereRationale for Improvement
Geometry Planar (2D)Puckered (3D)Provides better spatial complementarity to 3D protein binding sites.[12][18]
Fsp³ Character LowHighHigher Fsp³ is correlated with increased clinical success and improved solubility.[18]
Metabolic Stability Often susceptible to CYP450 oxidationGenerally inert to oxidative metabolismReduces metabolic clearance, potentially increasing half-life.[18][20]
Aqueous Solubility Can be low due to planar stackingOften improvedThe 3D shape disrupts efficient crystal packing, enhancing solubility.[12][18]
Binding Affinity VariableCan be maintained or improvedThe rigid scaffold can reduce the entropic penalty of binding.[13]

Chapter 3: Analytical and Computational Workflows

Confirming and understanding the conformation of a cyclobutane ring within a drug candidate is essential for rational design. A combination of spectroscopic, crystallographic, and computational methods provides a comprehensive picture.

start Drug Candidate with Cyclobutane Scaffold nmr NMR Spectroscopy (Solution-State Conformation) start->nmr xray X-Ray Crystallography (Solid-State Structure) start->xray comp Computational Modeling (Energetics & Dynamics) start->comp analysis Integrated Structural Analysis nmr->analysis xray->analysis comp->analysis sbd Structure-Based Design & Lead Optimization analysis->sbd

Figure 3: Integrated workflow for cyclobutane conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of cyclobutanes in solution. The key parameters are the proton-proton coupling constants (J-couplings), which are highly sensitive to the dihedral angle between the coupled protons.

In particular, the four-bond coupling (⁴JHH) across the ring is diagnostically valuable. A large coupling (⁴Jeq-eq ≈ 5 Hz) is typically observed between equatorial protons, while the corresponding axial-axial coupling is near zero (⁴Jax-ax ≈ 0 Hz).[11] By measuring these couplings, one can determine the equilibrium position between the axial and equatorial conformers.[11][21]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data in the solid state.[22] It allows for the precise measurement of bond lengths, bond angles, and the puckering angle of the cyclobutane ring.[23] This information is invaluable for validating computational models and for use in structure-based drug design, where the exact orientation of substituents is critical for understanding protein-ligand interactions.[12]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods are essential for predicting and rationalizing the conformational preferences of cyclobutane derivatives.[9][10] These calculations can:

  • Determine the potential energy surface for ring puckering.

  • Calculate the energy barrier to ring inversion.[9]

  • Predict the relative energies of axial versus equatorial conformers, which can then be compared with experimental data from NMR.[11]

Chapter 4: Experimental Protocols

Protocol: Determination of Conformer Population by ¹H NMR

This protocol outlines a general method for determining the axial-equatorial equilibrium of a monosubstituted cyclobutane.

Objective: To quantify the relative populations of the axial and equatorial conformers using vicinal and long-range ¹H-¹H coupling constants.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM. Add 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a standard high-resolution 1D ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to aid in the assignment of all proton signals, especially the coupled ring protons.

    • Ensure sufficient resolution in the 1D spectrum to accurately measure the coupling constants. This may require adjusting the acquisition time and using window functions like Lorentzian-to-Gaussian transformation.

  • Spectral Analysis:

    • Assign all proton resonances of the cyclobutane ring using the COSY spectrum.

    • Carefully measure the observed coupling constants (Jobs) for the ring protons. Focus on the ⁴JHH couplings between the H1 and H3 protons.

    • Causality: The observed coupling constant is a weighted average of the coupling constants in the pure axial (Jax) and pure equatorial (Jeq) conformers, based on their respective mole fractions (X).

      • Jobs = Xeq * Jeq + Xax * Jax

  • Calculation of Equilibrium:

    • Use theoretical or literature values for the pure conformer couplings (e.g., ⁴Jeq-eq ≈ 5 Hz, ⁴Jax-ax ≈ 0 Hz).[11]

    • Since Xax + Xeq = 1, the equation can be solved for Xeq:

      • Xeq = (Jobs - Jax) / (Jeq - Jax)

    • The equilibrium constant Keq can be calculated as Keq = Xeq / Xax.

    • The free energy difference can be determined using the equation: ΔG = -RT ln(Keq).

Self-Validation: The results should be consistent across multiple pairs of coupled protons. If calculated populations from different couplings are contradictory, it may indicate a more complex conformational landscape or the need for higher-level computational analysis to obtain more accurate values for Jax and Jeq.

Protocol: Computational Workflow for Puckering Potential Energy Surface (PES) Scan

Objective: To calculate the energy profile of ring puckering for a substituted cyclobutane using DFT.

Methodology:

  • Structure Preparation: Build the 3D structure of the substituted cyclobutane molecule in a molecular modeling program.

  • Coordinate Definition: Define the puckering coordinate. A common choice is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. A planar ring has a dihedral of 0°, while puckered rings have non-zero values.

  • Constrained Optimization:

    • Perform a series of constrained geometry optimizations using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).

    • In each step, the puckering dihedral angle is fixed at a specific value (e.g., from 0° to 40° in 2° increments), while all other geometric parameters are allowed to relax to their energetic minimum.

    • Causality: This "relaxed scan" ensures that for each degree of pucker, the rest of the molecule is in its lowest energy state, providing a true representation of the potential energy surface along that coordinate.

  • Energy Profile Generation:

    • Extract the single-point energy from each constrained optimization step.

    • Plot the relative energy (in kcal/mol) against the puckering dihedral angle.

  • Analysis:

    • The minimum on the energy profile corresponds to the equilibrium pucker angle.

    • The energy at a dihedral angle of 0° relative to the minimum represents the barrier to planarization (the inversion barrier).

    • For substituted cyclobutanes, separate scans can be run for axial and equatorial conformers to determine their relative energies.

Self-Validation: The calculated equilibrium pucker angle and the relative energies of conformers should be compared with experimental data from X-ray crystallography and NMR spectroscopy, respectively, to validate the chosen level of theory.

Conclusion

The puckered conformation of the cyclobutane ring is not a liability but a powerful design feature. Its ability to confer rigidity, present substituents in well-defined three-dimensional vectors, and improve fundamental drug-like properties has solidified its role as a valuable scaffold in the medicinal chemist's toolbox.[12][16] As synthetic methods for accessing diverse cyclobutane building blocks continue to improve, the deliberate and rational application of this puckered ring will undoubtedly continue to fuel the discovery of novel therapeutics with superior efficacy and safety profiles. A thorough understanding of the principles and analytical methods outlined in this guide is paramount for any researcher aiming to fully exploit the potential of this unique carbocycle.

References

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(3-Aminocyclobutyl)methanol Hydrochloride: A 3D Scaffold for Next-Generation Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1] This approach, which screens low molecular weight compounds, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][3][4] However, many conventional fragment libraries are dominated by flat, aromatic structures, a phenomenon often termed the "tyranny of the flat." This guide introduces (3-Aminocyclobutyl)methanol hydrochloride, a saturated, three-dimensional (3D) scaffold, as a compelling solution to overcome this limitation. Its unique stereochemistry and rigid framework provide an opportunity to probe protein binding pockets in ways that planar fragments cannot, potentially unlocking novel biological targets and improving physicochemical properties of the resulting leads.[5][6][7] This document serves as a technical resource for researchers and drug development professionals, detailing the strategic advantages of this fragment and providing field-proven protocols for its integration into a modern FBDD cascade.

The FBDD Paradigm: Principles and Workflow

A Shift in Philosophy: FBDD vs. High-Throughput Screening (HTS)

The fundamental difference between FBDD and HTS lies in the starting point. HTS campaigns screen vast libraries (up to millions of compounds) of larger, more complex "drug-like" molecules (typically ~500 Da) to find potent, nanomolar-affinity hits.[2] In contrast, FBDD employs curated libraries of a few thousand small fragments (~150-250 Da) to identify weak-binding but highly efficient binders, often in the high micromolar to millimolar affinity range.[2][8]

The rationale behind FBDD is rooted in "ligand efficiency." Because fragments are small, a successful binding event implies a high-quality, atom-efficient interaction with the target protein. These simple, validated hits then serve as robust starting points for rational, structure-guided optimization to build potency, a process often more straightforward than deconstructing a complex, non-optimal HTS hit.[8]

The "Rule of Three": A Guiding Principle for Fragment Selection

To ensure fragments are small, simple, and possess favorable physicochemical properties, the "Rule of Three" was proposed as a guideline for library design.[2][9] It suggests that ideal fragments should possess:

  • Molecular Weight (MW) ≤ 300 Da

  • Calculated LogP (cLogP) ≤ 3

  • Hydrogen Bond Donors ≤ 3

  • Hydrogen Bond Acceptors ≤ 3

  • Rotatable Bonds ≤ 3[9]

Adherence to these criteria increases the likelihood of aqueous solubility (critical for biophysical assays) and ensures the fragment remains a simple building block with ample room for chemical elaboration.[9]

The FBDD Experimental Workflow

A successful FBDD campaign is an iterative, multi-disciplinary process. It begins with broad screening to identify any binding event and progressively refines the understanding of that interaction to guide chemical synthesis.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead cluster_3 Output Target_Prep Target Protein Preparation & QC Lib_Screen Fragment Library Screening (e.g., SPR) Target_Prep->Lib_Screen Hit_Validation Orthogonal Hit Validation (e.g., NMR) Lib_Screen->Hit_Validation Structure Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structure Affinity Affinity Ranking (ITC, MST) Hit_Validation->Affinity SBDD Structure-Based Design Structure->SBDD Iterate Chem_Synth Chemical Synthesis (Fragment Elaboration) SBDD->Chem_Synth Iterate Lead_Compound Lead Compound SBDD->Lead_Compound SAR SAR by NMR/SPR Chem_Synth->SAR Iterate SAR->Lib_Screen Iterate

Caption: A typical workflow in Fragment-Based Drug Discovery.

This compound: A Profile

Molecular Structure and Properties

(3-Aminocyclobutyl)methanol is a saturated cyclic molecule featuring a rigid four-membered ring. The hydrochloride salt form enhances its stability and aqueous solubility. The presence of two key functional groups—a primary amine and a primary alcohol—provides clear, chemically tractable "handles" for subsequent fragment elaboration. Furthermore, the molecule exists as cis and trans diastereomers, offering distinct 3D vectors for probing protein surfaces.

Physicochemical Properties & "Rule of Three" Analysis

A critical step in evaluating any fragment is to assess its properties against established guidelines. This compound is an exemplary fragment that aligns perfectly with the "Rule of Three."

PropertyValue"Rule of Three" GuidelineStatusSource
Molecular Formula C₅H₁₂ClNO--[10]
Molecular Weight 137.61 g/mol ≤ 300 DaPASS [10]
Hydrogen Bond Donors 3≤ 3PASS [10]
Hydrogen Bond Acceptors 2≤ 3PASS [10]
Rotatable Bonds 1≤ 3PASS [10]
Complexity 59.1Low (Typical)PASS [10]
cLogP (estimated) < 0≤ 3PASS N/A

This analysis confirms the molecule's suitability as a starting fragment. Its low molecular weight and complexity provide a maximal canvas for optimization, while its polarity, conferred by the amine and hydroxyl groups, suggests excellent solubility, a crucial requirement for the high concentrations used in fragment screening.

The Strategic Advantage: Escaping Flatland

The most significant attribute of the (3-aminocyclobutyl)methanol scaffold is its three-dimensionality. The cyclobutane ring is a bioisostere for other cyclic systems but is significantly underrepresented in commercial screening libraries.[5][11][12] This provides a distinct competitive advantage:

  • Novelty and IP Space: Hits derived from this scaffold are more likely to be novel, opening new avenues for intellectual property.

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds is a well-known strategy to improve properties like solubility and reduce metabolic liability compared to their flat, sp²-rich aromatic counterparts.[7]

  • Enhanced Selectivity: The rigid, defined 3D geometry of the cyclobutane ring can form more specific and unique interactions within a binding pocket, potentially leading to higher selectivity for the target protein over related off-targets.[7]

By embracing such 3D fragments, FBDD campaigns can explore a richer and more productive volume of chemical space.[6]

Application in a Fragment Screening Cascade

This section outlines a practical, robust workflow for screening this compound and similar fragments, emphasizing the causality behind each experimental choice.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for FBDD because it is highly sensitive to the weak binding of low molecular weight fragments, requires very small amounts of the target protein, and provides real-time kinetic data (association and dissociation rates).[13][14][15] This allows for rapid, label-free identification of binders from a large library.[16]

Step-by-Step Protocol: High-Throughput SPR Screening

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject the target protein (e.g., 25-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO).

    • Dilute the fragment into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 2%). It is critical to precisely match the DMSO concentration in the running buffer to avoid false positives from refractive index mismatch.[14][15]

  • Screening Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A positive "hit" is identified by a higher response in the target flow cell compared to the reference cell.

  • Data Analysis:

    • Perform double-referencing (subtracting the reference channel signal and the signal from a buffer-only injection) to remove bulk refractive index effects and system drift.

    • Hits are confirmed if they show a concentration-dependent binding response in subsequent dose-response experiments.

Hit Validation: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to validate hits from a primary screen.[17] It confirms that the binding event occurs in solution (not just on a sensor surface) and can filter out non-specific binders or aggregators. Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD as they are sensitive to weak interactions and do not require isotopic labeling of the protein.[17][18]

Step-by-Step Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample 1 (STD): Contains the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 200-500 µM).

    • Sample 2 (Reference): Contains only the fragment at the same concentration.

  • NMR Experiment Setup:

    • Acquire spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.[19]

    • Set up a standard STD experiment (e.g., stddiff.2 pulse program on Bruker systems).

  • Data Acquisition:

    • Acquire two spectra for the protein-fragment sample:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm). Magnetization will transfer from the saturated protein to any bound fragments.

      • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a control.

    • Acquire a standard 1D proton spectrum of the fragment-only reference sample.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from protons of the fragment that were in close contact with the protein, confirming a direct binding interaction.[20] The absence of signals indicates no binding.

Structural Elucidation: X-Ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[21] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). This structural blueprint is indispensable for guiding the subsequent structure-based design and hit-to-lead optimization phase.[4][21]

Step-by-Step Protocol: Crystal Soaking

  • Crystal Preparation:

    • Grow high-quality, reproducible crystals of the target protein to a suitable size.[21][22] This often requires extensive optimization of crystallization conditions.

  • Soaking Solution Preparation:

    • Prepare a solution of the fragment in a cryo-protectant-compatible buffer that is similar to the crystal mother liquor. The fragment concentration should be high (e.g., 1-10 mM) to ensure sufficient occupancy in the crystal lattice. The solvent (e.g., DMSO) concentration must be tested to ensure it does not damage the crystals.[22]

  • Crystal Soaking:

    • Using a nylon loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time is determined empirically.

  • Cryo-cooling and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

    • Collect X-ray diffraction data at a synchrotron source for the highest resolution possible.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation and interactions within the binding site.[23]

From Hit to Lead: The Path Forward

Analyzing the Binding Mode and Identifying Growth Vectors

Once a crystal structure is obtained, the true power of FBDD is realized. The structure reveals not only that the fragment binds, but how. For (3-Aminocyclobutyl)methanol, the key is to identify which parts of the fragment are making critical interactions and which are pointing out towards the solvent. The primary amine (-NH₂) and the hydroxymethyl (-CH₂OH) groups are the primary growth vectors.

  • If the amine is solvent-exposed, it can be elaborated via amide coupling, reductive amination, or sulfonylation to extend into an adjacent sub-pocket.

  • If the hydroxymethyl group is solvent-exposed, it can be converted to an ether or used as an attachment point for larger moieties.

Strategies for Fragment Elaboration

The goal is to "grow" the fragment into a more potent lead compound by adding new chemical functionality that makes additional favorable interactions with the protein, thereby increasing binding affinity.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Frag (3-Aminocyclobutyl)methanol Kd = 500 µM Grow Fragment Growing (Adding a new moiety) Frag->Grow Vector 1 (-NH2) Link Fragment Linking (Connecting two fragments) Frag->Link Vector 2 (-CH2OH) Lead Potent Lead Compound Kd = 50 nM Grow->Lead Link->Lead

Caption: Elaboration strategies to evolve a fragment hit into a potent lead.

Conclusion

This compound represents more than just another small molecule; it is a strategic tool for modern drug discovery. By providing a validated, high-quality, 3D starting point, it enables research teams to "escape the flatland" of traditional fragment libraries. Its adherence to the "Rule of Three," combined with its distinct stereochemical and functional features, makes it an ideal candidate for tackling challenging protein targets. The integration of this and similar sp³-rich scaffolds into FBDD campaigns, supported by robust biophysical screening cascades, will undoubtedly accelerate the discovery of the next generation of innovative therapeutics.

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Stereochemistry of 3-aminocyclopentanol isomers and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers and Analogs

Introduction

In the landscape of modern medicinal chemistry, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental prerequisite for the design of safe and efficacious therapeutics. Among the vast arsenal of chiral building blocks available to drug development professionals, aminocyclitols represent a critically important class of compounds, serving as versatile scaffolds for a wide range of biologically active agents.[1] This guide focuses on a particularly valuable member of this family: 3-aminocyclopentanol.

The 3-aminocyclopentanol core, a conformationally constrained cyclopentane ring functionalized with both an amino and a hydroxyl group, is a cornerstone in the synthesis of complex pharmaceutical compounds. Its rigid structure provides a predictable framework for orienting pharmacophoric elements in space, a critical factor for optimizing interactions with biological targets. This scaffold is particularly renowned for its role in the development of carbocyclic nucleoside analogues, where the native furanose sugar ring is replaced by the more metabolically stable cyclopentane moiety, leading to potent antiviral and anticancer agents.[1][2] For instance, specific stereoisomers of 3-aminocyclopentanol are key intermediates in the synthesis of the anti-AIDS drug Bictegravir.[3][4]

The presence of two stereocenters in the 3-aminocyclopentanol structure gives rise to a fascinating and challenging world of stereoisomerism. The biological activity of a drug molecule is intrinsically linked to its stereochemistry; different isomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, a deep understanding of the stereochemical nuances of 3-aminocyclopentanol, from its conformational behavior to methods for its stereoselective synthesis and analysis, is indispensable for researchers in the field.

This technical guide provides a comprehensive exploration of the core stereochemical principles, synthetic strategies, and analytical methodologies pertaining to 3-aminocyclopentanol isomers and their analogs. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the causal, field-proven insights behind them.

Part 1: The Stereochemical Landscape of 3-Aminocyclopentanol

A thorough grasp of the stereochemical and conformational properties of the 3-aminocyclopentanol scaffold is the foundation upon which rational drug design is built. The interplay between the cyclopentane ring's flexibility and the orientation of its substituents dictates the molecule's overall shape and its ability to interact with biological macromolecules.

Chirality and Isomerism: The Four Faces of 3-Aminocyclopentanol

The structure of 3-aminocyclopentanol contains two chiral centers at carbons C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to a total of four possible stereoisomers.[6] These isomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and are distinguished by the relative orientation—cis or trans—of the amino and hydroxyl substituents.

  • Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.

  • Trans Isomers: The amino and hydroxyl groups are on opposite faces of the ring. This pair consists of the (1R,3R) and (1S,3S) enantiomers.

The relationship between these isomers is not merely geometric; it defines their distinct physical, chemical, and biological properties. The enantiomers within each pair share identical physical properties (e.g., melting point, solubility) in an achiral environment but rotate plane-polarized light in equal and opposite directions. Diastereomers (e.g., the cis vs. trans isomers) have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,3S 1R,3S 1S,3R 1S,3R 1R,3S->1S,3R Enantiomers 1R,3R 1R,3R 1R,3S->1R,3R Diastereomers 1S,3S 1S,3S 1R,3S->1S,3S Diastereomers 1S,3R->1R,3R Diastereomers 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Enantiomers

Caption: Relationships between the four stereoisomers of 3-aminocyclopentanol.

Conformational Analysis: Beyond the Flat Pentagon

Unlike its six-membered cousin cyclohexane, which overwhelmingly prefers a strain-free chair conformation, the cyclopentane ring is in a constant state of dynamic flux. A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsed C-C bonds.[7] To alleviate this strain, the ring puckers into non-planar conformations.[7][8] The two most stable and commonly discussed conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry).[9]

In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane, like the flap of an envelope.[10] In the half-chair conformation, three carbons are coplanar, with one above and one below the plane. The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation.[11]

The introduction of substituents like amino and hydroxyl groups creates a potential energy barrier that restricts this free pseudorotation, causing the ring to favor a specific conformation. The preferred conformation will be the one that minimizes steric and torsional strain by placing the bulky substituents in pseudo-equatorial positions. In the cis-isomers, intramolecular hydrogen bonding between the amino and hydroxyl groups can further stabilize certain conformations, significantly influencing the molecule's overall shape and reactivity.

Physicochemical Properties of Isomers

The distinct three-dimensional arrangements of the 3-aminocyclopentanol stereoisomers lead to measurable differences in their physical properties. While a comprehensive dataset for all four isomers is not always consolidated, the properties of the enantiomeric pairs are identical, whereas the diastereomeric pairs (cis vs. trans) differ.

Property(1R,3S)-3-Aminocyclopentanol (cis)(1R,3R)-3-Aminocyclopentanol (trans)Rationale for Difference
IUPAC Name (1R,3S)-3-aminocyclopentan-1-ol[12](1R,3R)-3-aminocyclopentan-1-ol[13]Defines the absolute stereochemistry at C1 and C3.
Molecular Weight 101.15 g/mol [12]101.15 g/mol [13]Isomers have the same molecular formula (C₅H₁₁NO).
Polarity Generally higherGenerally lowerThe cis configuration allows for a greater net dipole moment and potential for intramolecular H-bonding, which can affect intermolecular interactions.
Boiling Point Expected to be differentExpected to be differentDifferences in polarity and molecular packing in the liquid state affect boiling points.
Melting Point Expected to be differentExpected to be differentThe ability of molecules to pack into a crystal lattice differs significantly between diastereomers.
Solubility Expected to be differentExpected to be differentPolarity differences influence solubility in various solvents. The cis isomer may show better solubility in polar solvents.

Part 2: Strategies for Stereoselective Synthesis and Resolution

Accessing stereochemically pure 3-aminocyclopentanol isomers is a critical challenge in pharmaceutical synthesis. The choice of strategy depends on factors such as scale, cost, and the specific isomer required. Broadly, these approaches fall into two categories: direct stereoselective synthesis and resolution of a racemic mixture.

Stereoselective Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereoisomer directly, avoiding the wasteful discarding of an unwanted enantiomer that is inherent in resolution.[14]

  • Chiral Pool Synthesis: This strategy utilizes naturally occurring, inexpensive chiral molecules as starting materials.[15] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Asymmetric Catalysis: This powerful approach uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction between achiral starting materials. For 3-aminocyclopentanol synthesis, this could involve asymmetric hydrogenation or cycloaddition reactions.[16]

  • Substrate-Controlled Synthesis: A prominent route involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound. This reaction sets the initial cis stereochemistry of the bicyclic intermediate, which is then elaborated through subsequent reduction and functional group manipulation steps to yield the target aminocyclopentanol.[3][17]

Chiral Resolution: Separating Mirror Images

Chiral resolution is a classical and widely practiced technique for separating a racemic mixture into its constituent enantiomers.[5][14]

  • Diastereomeric Salt Formation: This is the most common resolution method.[14] The racemic amine (or alcohol) is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.[14][]

  • Enzymatic Kinetic Resolution: This elegant method leverages the high stereospecificity of enzymes. A lipase, for example, can be used to selectively acylate one enantiomer of the aminocyclopentanol in a racemic mixture, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated. This method is noted for providing high optical purity.[3]

synthesis_workflow start Racemic cis-3-aminocyclopentanol reagent + Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->reagent salts Mixture of Diastereomeric Salts ((1R,3S)-Amine-(R)-Acid) ((1S,3R)-Amine-(R)-Acid) reagent->salts crystallize Fractional Crystallization salts->crystallize less_soluble Less Soluble Salt (e.g., (1R,3S)-Amine Salt) crystallize->less_soluble Solid more_soluble More Soluble Salt (e.g., (1S,3R)-Amine Salt) crystallize->more_soluble Solution base1 Base Treatment (e.g., NaOH) less_soluble->base1 base2 Base Treatment (e.g., NaOH) more_soluble->base2 enantiomer1 Pure (1R,3S) Enantiomer base1->enantiomer1 enantiomer2 Pure (1S,3R) Enantiomer base2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The following protocol is a representative example of a deprotection step to yield the final active pharmaceutical ingredient (API) intermediate, based on methodologies described in the patent literature.[3][19]

Objective: To deprotect N-Boc-(1R,3S)-3-aminocyclopentanol to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.

Materials:

  • N-Boc-(1R,3S)-3-aminocyclopentanol (starting material)

  • Isopropanol (solvent)

  • Acetyl chloride or Hydrogen chloride gas

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • System Preparation: Set up a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add isopropanol (e.g., 340 mL) to the flask.

  • Acidic Solution Preparation: Under a nitrogen atmosphere and while cooling the flask in an ice bath, slowly add acetyl chloride (e.g., 1.5 equivalents) dropwise to the isopropanol. This in situ reaction generates a solution of hydrogen chloride in isopropanol. Maintain the temperature below 25°C.

  • Substrate Addition: Dissolve the N-Boc-(1R,3S)-3-aminocyclopentanol (e.g., 1 equivalent) in a separate portion of isopropanol (e.g., 340 mL).

  • Reaction: Add the solution of the protected aminocyclopentanol dropwise to the prepared acidic isopropanol solution.

  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 25°C) for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Crystallization and Isolation: Upon reaction completion, cool the system to 0°C to induce crystallization of the product hydrochloride salt.

  • Filtration and Washing: Filter the resulting white solid. Wash the filter cake with cold isopropanol and then with acetone until the washings are colorless.

  • Drying: Dry the final product under vacuum at 40°C for 12 hours to yield pure (1R,3S)-3-aminocyclopentanol hydrochloride.[19]

Trustworthiness Note: This protocol describes a self-validating system. The generation of a solid precipitate from a clear solution upon completion is a primary indicator of success. The purity of the final product is then quantitatively confirmed through analytical techniques like GC or HPLC, and its identity is confirmed by NMR and MS, ensuring the protocol's robustness.

Part 3: Analytical Characterization of Stereoisomers

Unambiguous characterization of the stereochemistry and purity of 3-aminocyclopentanol isomers is non-negotiable in a drug development setting. A suite of analytical techniques is employed to confirm the relative (cis/trans) and absolute (R/S) configurations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the basic molecular structure. For determining cis/trans stereochemistry, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment can detect spatial proximity between protons on the C1 and C3 carbons, which would be observed in the cis isomer but absent in the trans isomer.[20]

  • Chiral Chromatography: This is the gold standard for separating and quantifying enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can resolve all four isomers. Polysaccharide-based CSPs are particularly effective for this class of compounds.[6]

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is used to determine the optical rotation of a sample, which can confirm the presence of a single enantiomer and help determine its enantiomeric excess (ee).

Protocol: Chiral HPLC Method for Isomer Separation

Objective: To develop an analytical HPLC method to separate the four stereoisomers of 3-aminocyclopentanol.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

  • Mobile Phase: Hexane (or Heptane) and Isopropanol (IPA), HPLC grade

  • Sample: A mixture of all four stereoisomers (~1 mg/mL) dissolved in the mobile phase.

Procedure:

  • Initial Screening: Begin with an isocratic mobile phase composition, such as 90:10 (v/v) Hexane:IPA, at a flow rate of 1.0 mL/min.

  • Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile with a UV detector (wavelength will depend on whether the amine is derivatized; if not, alternative detection like evaporative light scattering or mass spectrometry may be needed).

  • Method Optimization: The goal is to achieve baseline separation of all four peaks.

    • Adjusting Selectivity: Vary the percentage of the alcohol modifier (IPA). Increasing the IPA content will generally decrease retention times but may also affect the separation factor (alpha) between peaks. Fine-tune the IPA percentage (e.g., in increments of 2-5%) to optimize resolution.

    • Improving Efficiency: Ensure the column is properly packed and the flow rate is optimal for good peak shape.

  • System Suitability: Once separation is achieved, perform system suitability tests to ensure the method is robust and reproducible. This includes calculating resolution, tailing factor, and theoretical plates for each peak.

Part 4: Applications in Medicinal Chemistry and Drug Development

The true value of 3-aminocyclopentanol stereoisomers is realized in their application as rigid scaffolds for building potent and selective therapeutic agents. The defined spatial relationship between the amino and hydroxyl groups allows for the precise, stereocontrolled synthesis of complex molecules.

drug_dev cluster_synthesis Chemical Synthesis start Chiral Intermediate ((1S,3S)-3-Aminocyclopentanol) protect Protecting Group Chemistry start->protect couple Stereocontrolled Coupling (e.g., with Nucleobase) protect->couple deprotect Deprotection couple->deprotect api Final API (e.g., Carbocyclic Nucleoside) deprotect->api preclinical Preclinical Testing (In Vitro & In Vivo) api->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of stereochemistry in the drug development pipeline.

Case Study: Carbocyclic Nucleoside Antivirals

A primary application of 3-aminocyclopentanol isomers is in the synthesis of carbocyclic nucleosides.[2] In these analogues, the metabolically labile glycosidic bond and furanose ring of natural nucleosides are replaced with a stable carbon framework. This modification enhances the drug's pharmacokinetic profile, increasing its resistance to enzymatic degradation. The stereochemistry of the aminocyclopentanol precursor is critical, as it dictates the orientation of the nucleobase mimic and the hydroxyl groups that will be phosphorylated to form the active triphosphate species. For example, analogues derived from chiral aminocyclopentanols have shown potent activity against viruses like SARS-CoV and orthopoxviruses.[2]

Case Study: Constrained Scaffolds in Oncology

In the quest for new cancer therapies, 3-aminocyclopentanol has been employed as a conformationally constrained scaffold to optimize small-molecule inhibitors. For instance, it has been used in the design of inhibitors of the MDM2-p53 interaction. By incorporating the rigid cyclopentane ring, medicinal chemists can improve the metabolic stability and overall pharmacokinetic properties of a lead compound. This strategic use of a constrained scaffold helps lock the molecule into a bioactive conformation, enhancing its binding affinity for the target protein and leading to more potent anticancer agents.[2]

Conclusion

The 3-aminocyclopentanol framework is far more than a simple chemical building block; it is a master key for unlocking complex and stereochemically rich molecular architectures. Its four distinct stereoisomers offer a palette of three-dimensional shapes that are fundamental to modern drug design. A comprehensive understanding of the subtle yet profound differences in their conformational preferences, coupled with robust strategies for their stereoselective synthesis and rigorous analytical characterization, is essential for any researcher or institution engaged in the development of novel therapeutics. As the demand for more specific, potent, and safer drugs continues to grow, the strategic application of versatile chiral intermediates like 3-aminocyclopentanol will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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(3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various strategies to escape the "flatland" of predominantly aromatic compounds, the incorporation of three-dimensional, sp³-rich scaffolds has emerged as a powerful approach. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized for its unique ability to impart favorable drug-like properties.[1] Its rigid, puckered conformation can enforce a bioactive conformation, improve metabolic stability by blocking sites of metabolism, and serve as a non-planar bioisostere for aromatic rings, often leading to improved potency and selectivity.[1][2] This guide provides an in-depth technical overview of (3-Aminocyclobutyl)methanol hydrochloride, a versatile building block that embodies the potential of the cyclobutane scaffold in the design and synthesis of next-generation therapeutics.

Introduction to this compound

This compound is a bifunctional synthetic intermediate that features a primary amine and a primary alcohol appended to a cyclobutane core. This arrangement of functional groups, coupled with the defined stereochemistry of the cyclobutane ring (cis or trans), provides medicinal chemists with a valuable tool for introducing conformational constraint and exploring new chemical space. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of synthetic transformations.

This guide will delve into the synthesis, physicochemical properties, and applications of both the cis and trans isomers of this compound, with a particular focus on its utility as a key building block in the development of innovative therapeutics, such as Janus kinase (JAK) inhibitors.

Synthesis and Stereochemical Control

The synthesis of this compound requires careful control of stereochemistry to obtain the desired cis or trans isomer. While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for the synthesis of substituted cyclobutanes. A common approach involves the reduction of a corresponding cyclobutanecarboxylic acid or its derivative.

Representative Synthetic Protocol: Reduction of 3-Aminocyclobutanecarboxylic Acid

The following protocol outlines a general, multi-step approach for the synthesis of (3-Aminocyclobutyl)methanol, which can then be converted to its hydrochloride salt. This procedure is a composite of established organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Protection of the Amine The synthesis would logically commence with a commercially available or synthesized 3-aminocyclobutanecarboxylic acid. The first step is the protection of the amino group to prevent its interference in the subsequent reduction step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal.

  • Reaction: 3-Aminocyclobutanecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide or triethylamine in a suitable solvent system like a mixture of water and dioxane or tetrahydrofuran (THF).

  • Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent to isolate the N-Boc protected 3-aminocyclobutanecarboxylic acid.

Step 2: Reduction of the Carboxylic Acid The protected carboxylic acid is then reduced to the corresponding primary alcohol. A variety of reducing agents can be employed for this transformation.

  • Method A: Borane Reduction: Borane-tetrahydrofuran complex (BH₃·THF) is a common reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent like THF under an inert atmosphere.

  • Method B: Thioester Reduction: A milder alternative involves the conversion of the carboxylic acid to a thioester, which is then reduced. This can be particularly useful for sensitive substrates.

  • Work-up: The reaction is quenched, typically with methanol or water, and the product is isolated through extraction and purified by chromatography.

Step 3: Deprotection and Salt Formation The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Deprotection: The N-Boc protected (3-aminocyclobutyl)methanol is treated with a strong acid, such as hydrochloric acid in an organic solvent like dioxane, methanol, or ethyl acetate. This cleaves the Boc group, yielding the free amine.

  • Salt Formation: The hydrochloride salt often precipitates directly from the reaction mixture upon treatment with HCl and can be isolated by filtration. If it remains in solution, the solvent can be evaporated, and the resulting solid can be recrystallized to afford pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of this compound start 3-Aminocyclobutanecarboxylic Acid step1 Amine Protection ((Boc)2O, Base) start->step1 step2 Carboxylic Acid Reduction (e.g., BH3-THF) step1->step2 step3 Boc Deprotection & Salt Formation (HCl in Dioxane/Methanol) step2->step3 end This compound step3->end G cluster_0 Utility of the Cyclobutane Scaffold in Drug Design scaffold (3-Aminocyclobutyl)methanol Scaffold prop1 Conformational Rigidity scaffold->prop1 prop2 Metabolic Stability scaffold->prop2 prop3 3D Chemical Space Exploration scaffold->prop3 outcome Improved Potency, Selectivity, and Pharmacokinetics prop1->outcome prop2->outcome prop3->outcome

Caption: Key advantages of incorporating the cyclobutane scaffold into drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for related compounds, the following hazard statements may apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features, stemming from the strained cyclobutane ring, offer a powerful tool for modulating the properties of drug candidates. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of intermediates like this compound is set to increase. A thorough understanding of its synthesis, properties, and applications will empower researchers to fully leverage the potential of this and other strained ring systems in the creation of innovative and effective medicines.

References

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  • PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor.ACS Chemical Biology.[Link]
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The Aminocyclobutane Core: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional geometry and conformational rigidity offer a powerful tool to "escape flatland" in drug design, providing significant advantages in potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the discovery and history of aminocyclobutane derivatives, their synthesis, and their burgeoning role in the development of novel therapeutics. We will delve into the technical intricacies of their preparation, explore their application as bioisosteres and conformational constraints in peptides, and examine their mechanism of action in key therapeutic areas. This document is intended to serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile chemical motif.

A Historical Perspective: From Strained Rings to Strategic Scaffolds

The journey of the cyclobutane ring in chemistry began with its first synthesis in 1907.[3] For decades, these four-membered carbocycles were primarily of academic interest, with their inherent ring strain of 26.3 kcal/mol making them both challenging to synthesize and intriguing to study from a theoretical standpoint.[1] While naturally occurring compounds containing the cyclobutane moiety were discovered in plants and marine species, their integration into medicinal chemistry was a more recent development.[3][4]

A pivotal moment in the history of cyclobutane-containing drugs was the development of carboplatin, a platinum-based chemotherapy agent widely used in the treatment of various cancers.[3][5] This demonstrated the potential of incorporating this strained ring system into clinically effective therapeutics. The realization that the rigid, puckered conformation of the cyclobutane ring could be used to strategically orient functional groups and improve metabolic stability led to a surge of interest in its application in drug design.[1][3]

The introduction of the amino group to the cyclobutane core, creating aminocyclobutane derivatives, opened up new avenues for their use as building blocks in peptide and medicinal chemistry. These derivatives, particularly aminocyclobutane carboxylic acids, were recognized as valuable bioisosteres for natural amino acids, offering a way to introduce conformational constraints and enhance proteolytic stability in peptides.

The Strategic Advantage of the Aminocyclobutane Moiety in Drug Design

The growing prevalence of aminocyclobutane derivatives in drug discovery can be attributed to the unique set of physicochemical and structural properties they impart to a molecule. These advantages are rooted in the inherent characteristics of the cyclobutane ring.

Conformational Restriction and Pre-organization

The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule. This rigidity can be highly advantageous in drug design, as it helps to "lock" a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[1] This pre-organization of pharmacophoric groups can lead to a significant increase in binding affinity and selectivity. For instance, the incorporation of 1-aminocyclobutane-1-carboxylic acid into peptides has been shown to induce stable helical or turn conformations, influencing their biological activity.

A Bioisosteric Tool for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry. Aminocyclobutane derivatives, particularly aminocyclobutane carboxylic acids, serve as excellent bioisosteres for natural amino acids like proline and other cyclic and acyclic amino acids.[6][7][8][9] This substitution can lead to several benefits:

  • Increased Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.[3]

  • Improved Pharmacokinetic Profile: The introduction of a cyclobutane ring can modulate a molecule's lipophilicity and solubility, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Target Engagement: By mimicking the spatial arrangement of natural amino acid side chains, aminocyclobutane derivatives can maintain or even improve interactions with biological targets.

Navigating Chemical Space in Three Dimensions

Modern drug discovery efforts are increasingly focused on exploring three-dimensional chemical space to identify novel drug candidates with improved properties. The non-planar structure of the cyclobutane ring provides an excellent scaffold for creating molecules with a higher fraction of sp³ carbons, moving away from the "flat" structures that often dominate screening libraries.[2] This increased three-dimensionality can lead to improved solubility, reduced off-target effects, and better overall drug-like properties.

Synthesis of Aminocyclobutane Derivatives: Key Methodologies

The synthesis of aminocyclobutane derivatives has evolved significantly, with several robust methods now available to access a wide range of substituted analogs with high stereocontrol.

[2+2] Photocycloaddition: A Classic Approach

The [2+2] photocycloaddition of alkenes is a powerful and widely used method for the construction of the cyclobutane ring.[10][11][12][13] This reaction typically proceeds through the photoexcitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise manner via a 1,4-diradical intermediate.[14]

Experimental Protocol: General Procedure for [2+2] Photocycloaddition

  • Reactant Preparation: Dissolve the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration of the reactants is typically in the range of 0.1-0.5 M. If a sensitizer (e.g., acetone or benzophenone) is required, it is added at this stage.

  • Degassing: Degas the solution thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition of the product). The reaction temperature is usually maintained at or below room temperature using a cooling bath.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to obtain the desired cyclobutane derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

1-Aminocyclobutane-1-carboxylic acid is a key building block for many of the applications discussed in this guide. An efficient and scalable synthesis starting from commercially available ethyl 1-bromocyclobutanecarboxylate has been developed.[15][16][17]

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid [15][18]

Step 1: Synthesis of Ethyl 1-azidocyclobutanecarboxylate

  • To a suspension of sodium azide (NaN₃) in anhydrous dimethyl sulfoxide (DMSO), add ethyl 1-bromocyclobutanecarboxylate dropwise under a nitrogen atmosphere.

  • Heat the reaction mixture to approximately 40°C for several hours.

  • After cooling to room temperature, partition the reaction mixture between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azide.

Step 2: Synthesis of Ethyl 1-aminocyclobutanecarboxylate Hydrochloride

  • Dissolve the crude ethyl 1-azidocyclobutanecarboxylate in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate.

  • Treat the residue with a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.

Step 3: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid

  • To a solution of 1-aminocyclobutane-1-carboxylic acid in a mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃).

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, wash the mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-aminocyclobutane-1-carboxylic acid.

Synthesis of Substituted Aminocyclobutane Derivatives

The synthesis of substituted aminocyclobutane derivatives, such as cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, often requires more elaborate multi-step sequences. These methods often involve the stereocontrolled functionalization of a pre-formed cyclobutane ring.[19][20]

Applications in Drug Discovery and Development

The unique properties of aminocyclobutane derivatives have led to their successful application in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory.[21] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders. Aminocyclobutane derivatives have been developed as potent and selective NMDA receptor antagonists.

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, leads to the opening of the ion channel and an influx of calcium ions (Ca²⁺).[22][23] This influx of Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways involving kinases such as CaMKII, which ultimately leads to changes in gene expression and synaptic strength.[23][24]

NMDA_Receptor_Signaling

Figure 1: Simplified signaling pathway of the NMDA receptor and the site of action for aminocyclobutane antagonists.

Antimicrobial and Antiviral Agents

The cyclobutane ring is a key structural feature in several antiviral nucleoside analogs. The conformational constraint imposed by the four-membered ring can mimic the puckered conformation of the ribose sugar in natural nucleosides, allowing these compounds to interact with viral enzymes such as polymerases and reverse transcriptases. While some cyclobutane-containing nucleoside analogs have shown promise, their development can be challenging, with some exhibiting a lack of activity despite structural similarity to active compounds.[5]

Recent studies have also demonstrated the potential of aminocyclobutane derivatives as antifungal agents, with some compounds showing potent inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.

Peptidomimetics and Conformational Constraints

As previously mentioned, the incorporation of aminocyclobutane carboxylic acids into peptides is a powerful strategy to create conformationally constrained analogs with improved properties. These "methano" amino acids can stabilize specific secondary structures, such as helices and turns, which can be crucial for biological activity. Furthermore, the increased rigidity can enhance resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.[6][7][8][9][25]

Challenges and Future Perspectives

Despite the significant progress in the field, the development of aminocyclobutane-containing drugs is not without its challenges. The synthesis of complex, stereochemically defined cyclobutanes can be demanding, often requiring multi-step sequences.[19] The inherent strain of the cyclobutane ring can also lead to unexpected reactivity and metabolic pathways.[2][26][27]

However, the future for aminocyclobutane derivatives in drug discovery looks bright. Advances in synthetic methodologies, including catalytic and asymmetric methods, are making these building blocks more accessible.[27][28] The continued exploration of their potential as bioisosteres and conformational probes will undoubtedly lead to the discovery of new drug candidates with novel mechanisms of action and improved therapeutic profiles.[29][30] As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity grows, the strategic incorporation of the aminocyclobutane core will remain a valuable tool in the medicinal chemist's arsenal.

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  • studies toward the stereocontrolled synthesis of cyclobutane deriv
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Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a (3-Aminocyclobutyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Cyclobutane Moieties in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them one of the most important classes of drug targets.[3][4] The design of small molecule kinase inhibitors has evolved to favor scaffolds that offer a blend of rigidity, metabolic stability, and precise vectoral orientation of pharmacophoric groups.[5] Among these, the cyclobutane motif has emerged as a particularly advantageous structural element.[6][7]

Unlike conformationally flexible acyclic linkers, the puckered three-dimensional structure of the cyclobutane ring introduces conformational restriction, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to enhanced binding affinity.[8][9] Furthermore, the saturated nature of the cyclobutane scaffold often imparts improved metabolic stability and favorable physicochemical properties, such as increased water solubility, when compared to planar aromatic rings.[6][8]

This application note provides a detailed guide for the synthesis of a potent kinase inhibitor, Lorlatinib (PF-06463922), which effectively utilizes a functionalized (3-aminocyclobutyl)methanol derivative as a key building block. Lorlatinib is a third-generation, brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), two receptor tyrosine kinases implicated in certain types of non-small cell lung cancer (NSCLC).[10][11] We will delve into the strategic synthetic sequence, provide detailed, step-by-step protocols for key transformations, and discuss the underlying mechanistic principles.

Targeted Signaling Pathways: ALK and ROS1

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive oncogenic signaling.[6][8][12] These fusion proteins activate several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation, survival, and differentiation.[6][13] Lorlatinib is designed to inhibit the ATP-binding site of these kinases, thereby blocking these downstream oncogenic signals.

Diagram of the ALK/ROS1 Signaling Pathway

ALK_ROS1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Simplified ALK/ROS1 signaling cascade and the inhibitory action of Lorlatinib.

Synthetic Strategy and Workflow

The synthesis of Lorlatinib is a convergent process, culminating in a macrocyclization to form the final active pharmaceutical ingredient. The (3-aminocyclobutyl)methanol derivative is incorporated through an N-acylation reaction to form a key amide bond. The overall workflow involves the preparation of two key fragments followed by their coupling and subsequent macrocyclization.

Overall Synthetic Workflow Diagram

Synthetic_Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Coupling and Macrocyclization startA Starting Material A interA1 Intermediate A1 startA->interA1 interA2 Boronic Ester Fragment interA1->interA2 suzuki Suzuki Coupling interA2->suzuki startB Starting Material B (incl. (3-Aminocyclobutyl)methanol derivative) interB1 Amide Intermediate startB->interB1 interB2 Bromopyrazole Fragment interB1->interB2 interB2->suzuki deprotection Deprotection suzuki->deprotection macro Macrocyclization deprotection->macro final Lorlatinib (PF-06463922) macro->final

Caption: Convergent synthetic workflow for Lorlatinib.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the key transformations in the synthesis of Lorlatinib.

Protocol 1: N-Acylation of (3-Aminocyclobutyl)methanol Derivative

This protocol details the formation of the amide bond between a carboxylic acid and the (3-aminocyclobutyl)methanol derivative, a crucial step in the synthesis of one of the key fragments.

Materials:

  • Carboxylic acid precursor (1.0 eq)

  • (3-Aminocyclobutyl)methanol derivative (e.g., N-methyl-(3-aminocyclobutyl)methanol) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid precursor and dissolve it in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and stir for another 10 minutes.

  • In a separate flask, dissolve the (3-aminocyclobutyl)methanol derivative in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Coupling Reagent HATUA highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
Base DIPEAA non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the ammonium salts formed during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the two key fragments to assemble the macrocycle precursor.

Materials:

  • Aryl bromide fragment (from Protocol 1) (1.0 eq)

  • Boronic ester fragment (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide fragment, the boronic ester fragment, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile palladium catalyst for Suzuki couplings, known for its high activity and functional group tolerance.[14]
Base Cs₂CO₃An effective base for Suzuki reactions, promoting the transmetalation step of the catalytic cycle.
Solvent Dioxane/WaterA common solvent system for Suzuki couplings; water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle. Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 90-100 °CElevated temperature is typically required to drive the catalytic cycle to completion.
Protocol 3: Macrocyclization

This final key step involves an intramolecular reaction to form the macrocyclic structure of Lorlatinib.

Materials:

  • Deprotected linear precursor (from Suzuki coupling) (1.0 eq)

  • Coupling reagent (e.g., HATU) (1.5 eq)

  • Base (e.g., DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Syringe pump

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a large, dry round-bottom flask under an inert atmosphere, add a significant volume of anhydrous DMF and the base. Heat the solvent to a moderate temperature (e.g., 60 °C).

  • In a separate flask, dissolve the linear precursor and the coupling reagent in anhydrous DMF.

  • Using a syringe pump, add the solution of the linear precursor and coupling reagent to the heated DMF/base solution over a period of 12-24 hours. This slow addition under high dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, stir the reaction mixture for an additional 2-4 hours at the same temperature.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude macrocycle by preparative HPLC or crystallization to obtain Lorlatinib.

Characterization of the Final Product

The identity and purity of the synthesized Lorlatinib should be confirmed by a suite of analytical techniques:

Technique Expected Outcome
¹H and ¹³C NMR The spectra should be consistent with the structure of Lorlatinib, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons.
High-Resolution Mass Spectrometry (HRMS) The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound (typically >95%).
Melting Point The measured melting point should be sharp and consistent with reported values.

Conclusion

The incorporation of a (3-aminocyclobutyl)methanol derivative into the structure of Lorlatinib exemplifies a modern approach to kinase inhibitor design. The cyclobutane scaffold provides a rigid and metabolically stable core, which is crucial for the inhibitor's high potency and favorable pharmacokinetic profile. The synthetic protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of this important therapeutic agent. The detailed step-by-step instructions, coupled with the rationale behind the chosen reaction conditions, are intended to enable researchers in the field of medicinal chemistry and drug development to successfully synthesize and further explore this and other kinase inhibitors featuring this valuable structural motif.

References

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  • Chin, L. P., et al. (2012). ROS1 Signaling Pathway.
  • Piva, R., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in bioscience (Elite edition), 6, 139-148.
  • Stallings, R. L. (2014). General overview of anaplastic lymphoma kinase (ALK) downstream signaling.
  • Shaw, A. T., et al. (2013). Inhibition of ALK signaling for cancer therapy. Clinical cancer research, 19(15), 3935-3942.
  • ChemicalBook. (2024).
  • Drilon, A., et al. (2013). Molecular pathways: ROS1 fusion proteins in cancer. Clinical cancer research, 19(15), 4040-4045.
  • Creative Diagnostics. (n.d.). ALK Pathway.
  • Drilon, A., & Riely, G. J. (2017). ROS1-dependent cancers—biology, diagnostics and therapeutics. Nature Reviews Clinical Oncology, 14(10), 621-633.
  • Cell Signaling Technology. (n.d.). ALK and ROS1 - Disease Drivers in Cancer. Cell Signaling Technology.
  • Wikipedia. (2023). ROS1. Wikipedia.
  • MedKoo Biosciences. (n.d.). Lorlatinib Synthetic Routes. MedKoo Biosciences.
  • ResearchGate. (2022). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib.
  • Johnson, T. W., et al. (2016). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. Chemistry, an Asian journal, 11(5), 724-730.
  • MedChemExpress. (n.d.).
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Selleck Chemicals. (n.d.). Lorlatinib (PF-06463922) ALK/ROS1 Inhibitor. Selleck Chemicals.
  • Ou, S. H. I., et al. (2018). Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. Journal of Thoracic Oncology, 13(11), 1749-1762.
  • Infarinato, N. R., et al. (2018). Lorlatinib treatment elicits multiple on-and off-target mechanisms of resistance in ALK-driven cancer. Cancer discovery, 8(12), 1546-1563.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720-4744.
  • ResearchGate. (2022). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC.
  • ResearchGate. (2022). Discovery of the ALK/ROS1 Inhibitor, Lorlatinib (PF-06463922).
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (2022). Aminative Suzuki-Miyaura coupling.
  • Infarinato, N. R., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer discovery, 6(1), 96-107.
  • MDPI. (2023). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • ResearchGate. (2023). Synthesis of lorlatinib (XVI).
  • Organic Chemistry Portal. (n.d.).
  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer cell, 28(1), 70-81.
  • NIH. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. NIH.
  • Infarinato, N. R., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer discovery, 6(1), 96-107.
  • ResearchGate. (2023). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • NIH. (2023). Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib, a Novel Potent Drug for the Treatment of Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer. NIH.
  • ResearchGate. (2023). (PDF) Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][7][8]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.

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Application Notes: A Practical Guide to the N-Acylation of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the N-acylation of (3-aminocyclobutyl)methanol hydrochloride, a key transformation for synthesizing valuable intermediates in medicinal chemistry and drug development. The cyclobutane motif is a desirable scaffold, offering unique three-dimensional diversity in molecular design. This guide details the chemical principles, step-by-step experimental procedures, purification, and characterization of the resulting N-acylated products. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this specific amide bond formation.

Reaction Principle and Mechanistic Insights

The N-acylation of this compound is a nucleophilic acyl substitution reaction.[1][2] The primary amine of the cyclobutane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[1]

A critical consideration is that the starting material is a hydrochloride salt. The amine is protonated (R-NH3⁺Cl⁻), rendering it non-nucleophilic.[3] Therefore, the addition of a non-nucleophilic base is essential to neutralize the salt in situ, liberating the free amine (R-NH2) to participate in the reaction.[4][5] This same base also serves to scavenge the second equivalent of acid (HCl) that is generated as a byproduct during the acylation with an acyl chloride.[4] This dual role of the base is crucial for driving the reaction to completion.

This process is a modification of the classic Schotten-Baumann reaction, which traditionally uses aqueous base.[4][6][7] For substrates like (3-aminocyclobutyl)methanol that are soluble in organic solvents, using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent is often preferred to ensure a homogeneous reaction mixture and simplify work-up.[5]

Chemoselectivity: The substrate contains both a primary amine and a primary alcohol. Under these basic or neutral conditions, the amine is significantly more nucleophilic than the alcohol, leading to highly selective N-acylation over O-acylation.[8] O-acylation can be favored under strongly acidic conditions where the amine is protonated and non-reactive, but that is not the goal of this protocol.[9]

Materials and Equipment

Reagents & Chemicals
  • This compound

  • Acylating Agent (e.g., Benzoyl chloride, Acetyl chloride, or an appropriate carboxylic acid)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel (230-400 mesh)[10]

Equipment
  • Round-bottom flasks and glass stoppers

  • Magnetic stirrer and stir bars

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride on a 10 mmol scale.

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 equiv.).

  • Add anhydrous Dichloromethane (DCM, 40 mL). Stir the suspension under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add triethylamine (TEA) (2.5 equiv.) to the stirred suspension. Stir for 15-20 minutes at 0 °C.

    • Expert Insight: Using 2.5 equivalents of base ensures complete neutralization of the initial hydrochloride salt (1 equiv.) and scavenging of the HCl byproduct generated from the acyl chloride (1 equiv.), with a slight excess to drive the reaction.

Step 2: Acylation
  • In a separate, dry vial, dissolve the acyl chloride (e.g., benzoyl chloride, 1.1 equiv.) in anhydrous DCM (10 mL).

  • Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes using a dropping funnel or syringe, ensuring the internal temperature remains below 5 °C.[2]

    • Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent potential side reactions.[2]

  • Upon completion of the addition, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

Step 3: Reaction Monitoring
  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Prepare a sample by taking a small aliquot from the reaction mixture, quenching it with a drop of water, and diluting with ethyl acetate.

  • Spot the starting material and the reaction mixture on a TLC plate. A typical eluent system is 10% Methanol in DCM.

  • The reaction is complete when the starting amine spot is no longer visible. This typically takes 2-4 hours.

Step 4: Work-up and Isolation
  • Once the reaction is complete, quench by slowly adding 20 mL of water.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) to remove excess triethylamine.[11]

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any remaining acid.[11]

    • Brine (1 x 20 mL) to remove residual water.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • The crude product can be purified by flash column chromatography on silica gel.[10]

  • Select an appropriate solvent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final N-acylated (3-aminocyclobutyl)methanol as a solid or oil.

Visualization of the Experimental Workflow

The general workflow for this protocol is summarized in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve Amine HCl in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (TEA) (2.5 equiv) B->C D 4. Add Acyl Chloride (1.1 equiv) Dropwise at 0 °C C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Sequential Washes (HCl, NaHCO₃, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Sources

(3-Aminocyclobutyl)methanol Hydrochloride: A Rigid Scaffold for Navigating Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: A Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is ever-present. A prevailing strategy to meet these challenges is the departure from "flat," aromatic-heavy molecules towards more three-dimensional (3D) structures.[1][2] Rigid aliphatic scaffolds are central to this approach, as they offer a means to orient pharmacophoric elements in a precise and conformationally constrained manner. The cyclobutane ring, in particular, has emerged as a highly valuable motif. Its inherent ring strain and puckered conformation provide a unique and rigid framework, enabling the exploration of previously inaccessible chemical space.[1]

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional building block that masterfully embodies these principles. It presents two key functional groups—a primary amine and a primary alcohol—on a rigid cyclobutane core. This arrangement allows for vectorial growth of the molecule in distinct directions, making it an ideal scaffold for generating diverse compound libraries for structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive overview of the strategic application of this compound, complete with detailed protocols for its derivatization and illustrative case studies of its use in contemporary drug discovery programs.

Physicochemical Properties and Design Rationale

The utility of this compound as a scaffold is rooted in its distinct structural and physical properties. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.[4]

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₅H₁₂ClNOLow molecular weight, contributing to favorable ligand efficiency.
Molecular Weight 137.61 g/mol Provides a small, rigid core for building more complex molecules.
Structure Rigid, puckered cyclobutane ringReduces conformational flexibility, which can lead to higher binding affinity and selectivity. The 3D geometry helps to escape the "flatland" of many traditional drug molecules.[1][2]
Functional Groups Primary amine (-NH₂) and hydroxymethyl (-CH₂OH)Orthogonal handles for selective derivatization, allowing for the introduction of diverse substituents to probe interactions with biological targets.
Stereochemistry Available as cis and trans isomersOffers the ability to explore different spatial arrangements of substituents, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.

Core Synthetic Strategies and Protocols

The true power of this compound lies in the versatility of its two functional groups. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified, esterified, or activated for nucleophilic substitution. A common initial step is the protection of one functional group to allow for selective reaction at the other.

Workflow for Selective Derivatization

The following diagram illustrates a general workflow for the selective derivatization of (3-aminocyclobutyl)methanol, starting with the protection of the amine functionality.

G A (3-Aminocyclobutyl)methanol Hydrochloride B Boc Protection of Amine (Protocol 1) A->B Boc₂O, Base C Boc-Protected Intermediate B->C D Derivatization of Hydroxyl Group (e.g., Mesylation - Protocol 4) C->D MsCl, Base E Hydroxyl-Derivatized Intermediate D->E F Boc Deprotection E->F TFA or HCl G Amine-Free Intermediate F->G H Derivatization of Amine (e.g., Amide Coupling - Protocol 2) G->H R-COOH, Coupling Agent I Final Doubly-Derivatized Compound H->I

Caption: General workflow for the selective derivatization of (3-Aminocyclobutyl)methanol.

Protocol 1: N-Boc Protection of (3-Aminocyclobutyl)methanol

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under mild acidic conditions.[4][5][6] This protocol describes the protection of the primary amine of (3-aminocyclobutyl)methanol.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equiv) in DCM (approx. 0.1 M).

  • Add triethylamine (2.2 equiv) to the suspension to neutralize the hydrochloride salt and free the amine. Stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling with the Amino Group

Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method for coupling carboxylic acids to the amine of the scaffold.[7][8][9][10]

Materials:

  • This compound (or its Boc-deprotected derivative)

  • Carboxylic acid of interest

  • HATU

  • HOBt (optional, but recommended to suppress racemization)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and HOBt (1.2 equiv) to the solution.

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF and add DIPEA (1.1 equiv) to free the amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination with the Amino Group

Rationale: Reductive amination is a powerful method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[11][12][13][14] It reduces the iminium ion formed in situ from the amine and a carbonyl compound, without significantly reducing the starting aldehyde or ketone.[13]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature for 3-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Activation of the Hydroxyl Group via Mesylation

Rationale: The hydroxyl group can be converted into a good leaving group, such as a mesylate, to enable subsequent nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of functionalities.[15]

Materials:

  • N-Boc-(3-aminocyclobutyl)methanol (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-(3-aminocyclobutyl)methanol (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv).

  • Add methanesulfonyl chloride (1.2 equiv) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor completion by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the mesylated intermediate, which is often used directly in the next step.

Application in Drug Discovery: Case Studies

The rigid nature of the (3-aminocyclobutyl)methanol scaffold makes it particularly suitable for targeting well-defined binding pockets in proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Case Study 1: Kinase Inhibitors

Rationale: Kinase inhibitors often require precise positioning of hydrogen bond donors and acceptors, as well as hydrophobic groups, within the ATP binding site. The rigid cyclobutane core can serve as an effective scaffold to orient these groups, potentially leading to enhanced potency and selectivity.[16][17][18]

Hypothetical Drug Design Workflow:

G cluster_0 Scaffold Preparation cluster_1 Vectorial Elaboration A (3-Aminocyclobutyl)methanol Hydrochloride B Amide Coupling (Protocol 2) with Hinge-Binding Moiety A->B C Intermediate 1 B->C D Activation of Hydroxyl (Protocol 4) C->D E Nucleophilic Substitution with Solubilizing Group D->E F Final Kinase Inhibitor E->F

Caption: Design strategy for a kinase inhibitor using the (3-aminocyclobutyl)methanol scaffold.

In this strategy, the amino group is first acylated with a heterocyclic carboxylic acid known to interact with the hinge region of a target kinase. The hydroxyl group is then activated and displaced by a nucleophile containing a solubilizing group (e.g., a morpholine or piperazine) to improve pharmacokinetic properties. The rigid cyclobutane ensures that the hinge-binder and the solubilizing group are held in a fixed orientation, which can be optimized through the use of cis or trans isomers to maximize target engagement and minimize off-target effects.

Case Study 2: GPCR Allosteric Modulators for CNS Disorders

Rationale: Developing drugs for central nervous system (CNS) disorders is challenging due to the need to cross the blood-brain barrier (BBB).[19][20] Molecules with a higher fraction of sp³ carbons, lower molecular weight, and controlled hydrogen bonding capacity, like derivatives of (3-aminocyclobutyl)methanol, often exhibit improved CNS penetration.[19] As allosteric modulators of GPCRs, these scaffolds can provide high subtype selectivity, a desirable trait for CNS targets.[21][22][23][24]

Hypothetical SAR Exploration:

A library of compounds could be generated via reductive amination (Protocol 3) to install various aryl and heteroaryl groups, followed by etherification of the hydroxyl group to explore a second vector.

  • Vector 1 (Amine): Introduction of different aromatic and heteroaromatic aldehydes via reductive amination to probe interactions in a hydrophobic pocket of the allosteric site.

  • Vector 2 (Hydroxyl): Etherification with small alkyl and fluoroalkyl groups to fine-tune lipophilicity and metabolic stability.

The resulting SAR data would guide the optimization of potency, selectivity, and CNS drug-like properties. The defined stereochemistry of the scaffold would be critical in deconvoluting the structural requirements for potent allosteric modulation.

Conclusion

This compound is a powerful and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure provides a robust platform for the precise spatial arrangement of pharmacophoric groups, enabling the synthesis of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. The straightforward and reliable protocols for the derivatization of its amine and hydroxyl functionalities make it an accessible and highly valuable tool for researchers and scientists aiming to navigate complex biological targets and develop the next generation of therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions.
  • Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • van der Kolk, R., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Abdel-Magid, A. F., et al. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Google Patents. (2023). Synthesis of tyrosine kinase inhibitors. US20230065387A1.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Royal Society of Chemistry. (2013).
  • Radboud Repository. (2021). Cyclobutanes in Small-Molecule Drug Candidates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]
  • Wang, C., et al. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Cellular and Molecular Life Sciences. [Link]
  • Burford, N. T., et al. (2015). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • Reddit. (2022). amide coupling help. r/Chempros. [Link]
  • Scott, J. S., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Tetrahedron Letters. [Link]
  • Wermuth, C. G. (2025). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Angewandte Chemie. [Link]
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
  • Conn, P. J., et al. (2016).
  • Jacobson, K. A., & Costanzi, S. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry. [Link]
  • Sharma, R., et al. (2021). PIM kinase inhibitors: an updated patent review (2016-present).
  • Nickols, H. H., & Conn, P. J. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease. [Link]

Sources

Application Notes & Protocols: Strategic Protection of Aminocyclobutyl Methanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of the Aminocyclobutyl Methanol Scaffold

The aminocyclobutyl methanol framework is an increasingly vital structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, offering distinct advantages over more traditional, flexible aliphatic chains or flat aromatic systems. The inherent stereochemistry and conformational constraints of the cyclobutane ring allow for precise spatial positioning of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets.[1][2] However, the synthetic utility of these bifunctional building blocks is critically dependent on the strategic application of protecting groups to manage the reactivity of the amino and hydroxyl functionalities. This guide provides an in-depth analysis of protecting group strategies, emphasizing the causality behind experimental choices to empower researchers in designing robust and efficient synthetic routes.

Strategic Considerations for Protecting Aminocyclobutyl Methanols

The primary challenge in the chemical manipulation of aminocyclobutyl methanols lies in the selective functionalization of either the amine or the alcohol in the presence of the other.[3] This necessitates a carefully considered protecting group strategy, often employing an orthogonal approach where one group can be removed selectively without affecting the other.[4][5]

Key factors influencing the choice of protecting groups include:

  • Stability: The chosen protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[3][4] The inherent ring strain of the cyclobutane core can sometimes influence reactivity, although it is generally a stable ring system.[6][7]

  • Ease of Introduction and Removal: Protection and deprotection steps should be high-yielding and proceed under mild conditions to avoid degradation of the core structure or other sensitive functional groups.[4]

  • Orthogonality: In multi-step syntheses, it is often crucial to deprotect the amine and hydroxyl groups at different stages. An orthogonal protecting group pair allows for the selective removal of one group in the presence of the other.[4][8]

  • Stereochemistry: The protection strategy must be compatible with the desired stereoisomer (e.g., cis or trans) of the aminocyclobutyl methanol.

Decision Workflow for Protecting Group Selection

The selection of an appropriate protecting group strategy is a critical decision point in the synthetic planning process. The following diagram illustrates a logical workflow to guide this choice.

G cluster_0 Synthetic Goal Definition cluster_1 Protecting Group Strategy Selection cluster_2 Experimental Execution & Validation start Define Target Molecule & Retrosynthesis q1 Selective N- or O-Functionalization Needed? start->q1 pg_n Select N-Protecting Group (e.g., Boc, Cbz) q1->pg_n N-Functionalization First pg_o Select O-Protecting Group (e.g., TBDMS, Bn) q1->pg_o O-Functionalization First ortho Select Orthogonal Protecting Group Pair (e.g., Boc/TBDMS, Fmoc/Bn) q1->ortho Both Needed Sequentially protect Execute Protection Protocol pg_n->protect pg_o->protect ortho->protect synthesis Perform Subsequent Synthetic Steps protect->synthesis deprotect Execute Deprotection Protocol synthesis->deprotect final Isolate Final Product deprotect->final

Caption: Decision workflow for selecting a protecting group strategy.

Common Protecting Groups for the Amine Functionality

The amine group of cyclobutylamine is a nucleophile and requires protection to prevent unwanted side reactions with electrophiles.[4] Carbamates are the most common class of protecting groups for amines.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocBoc₂O, base (e.g., NaOH, DMAP), various solvents (e.g., THF, H₂O, MeCN)[9]Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[9][10]Stable to a wide range of conditions, but sensitive to strong acids. Widely used and cost-effective.
BenzyloxycarbonylCbzBenzyl chloroformate, base (e.g., NaHCO₃), H₂O/organic solventCatalytic hydrogenolysis (e.g., H₂, Pd/C)Removed under neutral conditions, compatible with acid- and base-labile groups.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), dioxane/H₂OBasic conditions (e.g., 20% piperidine in DMF)Base-labile, providing orthogonality to acid-labile groups like Boc. Often used in peptide synthesis.[11]
2-NitrobenzenesulfonylNsNsCl, base (e.g., pyridine, Et₃N), CH₂Cl₂Thiolates (e.g., thiophenol) and a base (e.g., K₂CO₃)[12]Stable to strong acids and bases. The Ns group can also activate the N-H bond for subsequent alkylation.[12]

Common Protecting Groups for the Hydroxyl Functionality

The primary alcohol of the methanol moiety can be protected to prevent its reaction with electrophiles or its acting as a nucleophile.[3] Silyl ethers and benzyl ethers are common choices.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Considerations
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole, DMFFluoride ion (e.g., TBAF in THF), or acidic conditions (e.g., aq. HF, CSA)[13]Stable to a wide range of non-acidic and non-fluoride conditions. Offers good steric bulk.
TriisopropylsilylTIPSTIPSCl, imidazole, DMFFluoride ion (e.g., TBAF in THF), or acidic conditionsMore sterically hindered and generally more stable than TBDMS ethers.
BenzylBnBnBr or BnCl, base (e.g., NaH), THF or DMFCatalytic hydrogenolysis (e.g., H₂, Pd/C)[9]Robust and stable to a wide range of conditions except for catalytic hydrogenation.
AcetylAcAc₂O, pyridine or Et₃N, CH₂Cl₂Basic hydrolysis (e.g., K₂CO₃, MeOH) or acidic hydrolysis[14]Easily introduced and removed but less stable than silyl or benzyl ethers.

Orthogonal Protecting Group Strategies in Practice

The true power of protecting group chemistry is realized through orthogonal strategies, which allow for the sequential unmasking and reaction of the amino and hydroxyl groups.[4]

A classic and highly effective orthogonal pairing for aminocyclobutyl methanols is the Boc/TBDMS combination.

  • The Boc group on the nitrogen is stable to the basic conditions used for TBDMS protection and the fluoride-based deprotection of the TBDMS ether. It is selectively removed with acid.[9][15]

  • The TBDMS group on the oxygen is stable to the acidic conditions required for Boc deprotection (with careful selection of reagents and conditions) and is selectively cleaved with a fluoride source.[13][15]

This strategy allows for a synthetic sequence where, for example, the TBDMS-protected alcohol can be carried through several steps involving modification of the Boc-protected amine, followed by Boc deprotection and subsequent N-functionalization, all while the hydroxyl group remains masked.

Workflow for Orthogonal Boc/TBDMS Protection and Selective Deprotection:

Sources

Application Notes and Protocols for Amide Coupling with (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is arguably one of the most critical and frequently utilized reactions in the synthesis of pharmaceuticals, natural products, and polymers.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4][5] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[2]

This guide provides a comprehensive overview of the experimental procedures for amide coupling, with a specific focus on the use of (3-Aminocyclobutyl)methanol. This particular amine is of interest due to its unique cyclobutyl scaffold, which can impart desirable conformational constraints and metabolic stability to drug candidates. The primary hydroxyl group also offers a handle for further functionalization. We will delve into two of the most reliable and widely used coupling protocols: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another utilizing the potent uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The choice of coupling reagent is a critical parameter that depends on factors such as the steric hindrance of the substrates, potential for side reactions like racemization, and desired reaction kinetics.[3] This document will provide detailed, step-by-step protocols for both methods, explain the underlying mechanistic principles, and offer field-proven insights for troubleshooting and optimization.

Mechanistic Overview of Amide Coupling

A successful amide coupling reaction hinges on the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

EDC/HOBt Coupling Mechanism

The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism:[6]

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[6]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate, displacing the urea portion and forming an HOBt-ester. This ester is more stable than the O-acylisourea and less prone to racemization.[6]

  • Amide Bond Formation: The amine, in this case (3-Aminocyclobutyl)methanol, attacks the HOBt active ester, forming the desired amide bond and releasing HOBt.[6]

HATU Coupling Mechanism

HATU is a highly efficient coupling reagent known for its rapid reaction kinetics and low rates of racemization, even with sterically hindered substrates.[7]

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a reactive OAt-active ester.[7][8]

  • Amide Bond Formation: The amine nucleophile then attacks the active ester to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[7] The presence of the HOAt moiety is crucial as it accelerates the reaction and suppresses epimerization.[7]

Experimental Protocols

The following protocols provide a general framework for the amide coupling of a generic carboxylic acid with (3-Aminocyclobutyl)methanol. Optimization may be required based on the specific properties of the carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-Aminocyclobutyl)methanol≥95%BLD PharmStore at 2-8°C under an inert atmosphere.[9]
Carboxylic AcidAs requiredN/AEnsure it is free of moisture.
EDC·HCl≥98%BenchChemStore desiccated.
HOBtAnhydrous, ≥97%BenchChemStore desiccated.
HATU≥98%BenchChemStore desiccated.
DIPEA (Hünig's base)≥99.5%NINGBO INNO PHARMCHEM CO.,LTD.Use a freshly opened bottle or redistill.
Dichloromethane (DCM)AnhydrousN/AUse from a solvent purification system or a freshly opened bottle.
N,N-Dimethylformamide (DMF)AnhydrousN/AUse from a solvent purification system or a freshly opened bottle.
Ethyl acetate (EtOAc)ACS GradeN/AFor workup and chromatography.
HexanesACS GradeN/AFor chromatography.
Saturated aq. NH₄ClN/AN/AFor workup.
Saturated aq. NaHCO₃N/AN/AFor workup.
BrineN/AN/AFor workup.
Anhydrous Na₂SO₄ or MgSO₄N/AN/AFor drying organic layers.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), (3-Aminocyclobutyl)methanol (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the carboxylic acid and amine are prone to forming a salt, add DIPEA (2.5 equiv) dropwise.[6] DIPEA acts as a non-nucleophilic base to scavenge protons released during the reaction without competing with the primary amine.[10][11]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring prep_acid Carboxylic Acid (1.0 eq) dissolve Dissolve in anhydrous DCM/DMF prep_acid->dissolve prep_amine (3-Aminocyclobutyl)methanol (1.1 eq) prep_amine->dissolve prep_hobt HOBt (1.2 eq) prep_hobt->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc add_dipea Add DIPEA (2.5 eq) (optional) add_edc->add_dipea stir Warm to RT, stir 8-24h add_dipea->stir monitor Monitor by TLC/LC-MS stir->monitor

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is recommended for sterically hindered substrates or when rapid reaction times are desired.[7]

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).[14]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This involves the formation of the highly reactive OAt-active ester.[7]

  • Add (3-Aminocyclobutyl)methanol (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[3]

G cluster_preactivation 1. Pre-activation cluster_coupling 2. Coupling cluster_monitoring 3. Monitoring dissolve_acid Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF/DCM add_hatu Add HATU (1.0-1.5 eq) dissolve_acid->add_hatu add_dipea Add DIPEA (2.0 eq) add_hatu->add_dipea stir_pre Stir 15-30 min at RT add_dipea->stir_pre add_amine Add (3-Aminocyclobutyl)methanol (1.0-1.2 eq) stir_pre->add_amine stir_couple Stir 1-4h at RT add_amine->stir_couple monitor Monitor by TLC/LC-MS stir_couple->monitor

Caption: Workflow for HATU mediated amide coupling.

Workup and Purification

A standardized aqueous workup is generally effective for removing the majority of byproducts and unreacted reagents.

Step-by-Step Procedure:

  • Upon reaction completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[14]

  • Dilute the mixture with an organic solvent like ethyl acetate.[7]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes serve to remove unreacted amine, excess acid, HOBt/HOAt, and the base.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. For some amides, recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) can be an effective purification method.[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure coupling reagent is fresh and used in sufficient quantity (1.0-1.5 equiv).[14] - For HATU couplings, allow for a pre-activation step of 15-30 minutes.[14]
Deactivation of the amine.- An acid-base reaction between the carboxylic acid and amine can occur. The addition of a non-nucleophilic base like DIPEA can mitigate this.[14]
Hydrolysis of activated intermediate.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[14]
Steric hindrance.- Switch to a more powerful coupling reagent like HATU for sterically demanding substrates.[14] - Consider increasing the reaction temperature, though this may increase the risk of side reactions.
Significant Side Reactions Formation of N-acylurea (with EDC).- The O-acylisourea intermediate can rearrange. Using an additive like HOBt traps the activated acid as a more stable ester, minimizing this side reaction.[16]
Racemization (if the carboxylic acid has a chiral center).- Use additives known to suppress racemization, such as HOBt or HOAt (present in HATU).[14] - Running the reaction at a lower temperature can also be beneficial.[14]
Purification Difficulties Similar polarities of product and byproducts.- A thorough aqueous workup is crucial to remove water-soluble impurities like the urea byproduct from EDC and protonated DIPEA.[12][17] - If DMF is used as a solvent, washing the organic layer with 5% aqueous LiCl can help remove it.[3]
Persistent DIPEA in the final product.- Ensure the acidic wash during workup is effective. Multiple washes with dilute HCl may be necessary.[18]

Conclusion

The successful synthesis of amides using (3-Aminocyclobutyl)methanol is readily achievable with standard coupling reagents such as EDC/HOBt and HATU. The choice between these methods will depend on the specific characteristics of the carboxylic acid coupling partner, cost considerations, and desired reaction efficiency. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this valuable building block into their synthetic programs. Careful execution of the reaction setup, monitoring, and purification steps is paramount to achieving high yields and purity of the desired amide product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022). amide coupling help.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Reddit. (2020). Looking for some advice for purification of diamide.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
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  • YouTube. (2019). mechanism of amide hydrolysis.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....
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Application Note: Leveraging (3-Aminocyclobutyl)methanol Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is paramount for developing drug candidates with improved pharmacological profiles. The cyclobutane motif, in particular, offers a compelling structural framework due to its ability to confer metabolic stability and provide precise vectoral orientation of functional groups.[1][2][3][4] This application note provides a comprehensive technical guide for utilizing (3-Aminocyclobutyl)methanol hydrochloride, a versatile bifunctional building block, in parallel synthesis workflows. We present detailed, field-proven protocols for both amide library synthesis and reductive amination, explain the underlying chemical principles, and illustrate how its orthogonal reactivity can be exploited for rapid library diversification to accelerate structure-activity relationship (SAR) studies.

The Strategic Value of the Cyclobutane Scaffold

The pursuit of novel chemical entities with enhanced drug-like properties is a central theme in pharmaceutical research. Saturated carbocycles, such as cyclobutanes, are increasingly recognized as "non-classical" bioisosteres for aromatic rings and flexible alkyl chains.[3] Their inherent rigidity and three-dimensional geometry offer several distinct advantages:

  • Conformational Restriction: The puckered structure of the cyclobutane ring limits the conformational freedom of appended substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1][2][5]

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can decrease planarity and increase the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with improved solubility, metabolic stability, and overall clinical success.[2][3]

  • Novel Vector Space Exploration: The defined bond angles of the cyclobutane core allow for the precise projection of functional groups into new regions of a target's binding pocket, unlocking new interactions that may not be accessible with traditional flat or linear linkers.[1]

This compound is an exemplary building block that embodies these advantages. It features a primary amine and a primary alcohol on a rigid cyclobutane core, providing two distinct points for chemical diversification.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for reproducible, high-throughput synthesis.

PropertyValueSignificance in Synthesis & Handling
Molecular Formula C₅H₁₂ClNO-
Molecular Weight 137.61 g/mol Essential for accurate stoichiometric calculations in library synthesis.
Appearance White to off-white solidA visual check for purity and consistency between batches.
Solubility Soluble in water, methanol; limited in aprotic organic solvents (e.g., DCM, DMF) as the salt.The hydrochloride salt necessitates the use of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine for reactions in organic solvents.
pKa (amine) ~9-10 (Estimated for free amine)The amine is protonated and non-nucleophilic at neutral pH. Stoichiometric addition of a base is required for N-functionalization reactions.
Storage 2-8°C, under inert atmosphere. Hygroscopic.Proper storage is crucial to prevent moisture absorption, which can affect reagent integrity and reaction stoichiometry.[6]

Core Application: Parallel Library Synthesis

Parallel synthesis is a powerful strategy for rapidly generating discrete arrays of compounds, accelerating hit identification and lead optimization.[7][8][9] (3-Aminocyclobutyl)methanol is an ideal scaffold for such efforts.

General Workflow for Parallel Synthesis

The process involves the systematic and simultaneous execution of reactions in a multi-well format (e.g., 96-well plate), where a common core is reacted with a diverse set of building blocks.

G cluster_prep Phase 1: Plate Preparation cluster_diversify Phase 2: Diversification Reaction cluster_workup Phase 3: Workup & Analysis A Dispense (3-Aminocyclobutyl)methanol HCl Stock Solution to 96-Well Plate B Add Base (e.g., DIPEA) to Liberate Free Amine A->B C Dispense Unique Reagent Array (e.g., Carboxylic Acids or Aldehydes) B->C D Add Coupling/Reaction Reagents (e.g., HATU or STAB) C->D E Reaction Incubation (Shaking, Room Temp) D->E F Parallel Quenching E->F G High-Throughput Purification (e.g., SPE or Mass-Directed Prep-HPLC) F->G H Final Compound Library Plate (for Screening) G->H G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster Reactive OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base1 DIPEA Base1->ActiveEster Base Product Amide Product ActiveEster->Product Amine (3-Aminocyclobutyl)methanol (Free Amine form) Amine->Product Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Step-by-Step Methodology (96-well format, 25 µmol scale)
  • Stock Solution Preparation:

    • Building Block: Prepare a 0.25 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • Carboxylic Acid Library: In a 96-well plate, prepare 0.25 M solutions of 96 diverse carboxylic acids in anhydrous DMF.

    • Reagents:

      • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

      • Prepare a 0.275 M solution of HATU in anhydrous DMF (prepare fresh before use).

  • Automated/Manual Reagent Dispensing:

    • To each well of a clean 96-well reaction block, add 100 µL (25 µmol) of the this compound stock solution.

    • Add 75 µL (75 µmol, 3.0 eq) of the DIPEA solution to each well.

    • Transfer 100 µL (25 µmol, 1.0 eq) from each well of the carboxylic acid library plate to the corresponding well of the reaction block.

    • To initiate the reactions, add 100 µL (27.5 µmol, 1.1 eq) of the freshly prepared HATU solution to each well.

  • Reaction Incubation:

    • Seal the reaction block with a chemically resistant cap mat.

    • Place the block on an orbital shaker and agitate at ambient temperature (20-25 °C) for 12-18 hours. Monitor progress by sampling a few representative wells via LC-MS.

  • Workup and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Purify the library using parallel solid-phase extraction (SPE) or mass-directed preparative HPLC to isolate the desired amide products.

Protocol 2: Parallel Reductive Amination

This protocol enables the synthesis of secondary amine libraries by reacting the primary amine of the scaffold with a diverse set of aldehydes or ketones.

Scientific Rationale: Reductive amination is a robust method for C-N bond formation. [10]The reaction proceeds via the initial formation of an imine (from an aldehyde) or enamine/iminium ion (from a ketone), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation in parallel synthesis. [11][12]Its mildness and selectivity are key; it readily reduces the protonated iminium intermediate but is slow to reduce the starting aldehyde or ketone, minimizing side product formation. [13][14]The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Detailed Step-by-Step Methodology (96-well format, 25 µmol scale)
  • Stock Solution Preparation:

    • Building Block: Prepare a 0.25 M solution of this compound in anhydrous DCE.

    • Aldehyde/Ketone Library: In a 96-well plate, prepare 0.25 M solutions of 96 diverse carbonyl compounds in anhydrous DCE.

    • Base: Prepare a 1.0 M solution of DIPEA in anhydrous DCE.

  • Automated/Manual Reagent Dispensing:

    • To each well of a 96-well reaction block, add 100 µL (25 µmol) of the this compound stock solution.

    • Add 28 µL (28 µmol, 1.1 eq) of the DIPEA solution to each well.

    • Transfer 100 µL (25 µmol, 1.0 eq) from each well of the carbonyl library plate to the corresponding well of the reaction block.

    • Allow the mixture to pre-incubate with shaking for 30 minutes to facilitate imine formation.

    • Using a solid dispensing system or as a freshly prepared slurry in DCE, add sodium triacetoxyborohydride (~8 mg, 37.5 µmol, 1.5 eq) to each well.

  • Reaction Incubation:

    • Seal the reaction block and agitate on an orbital shaker at ambient temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reactions by the careful, slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products using parallel liquid-liquid extraction (LLE) with DCM or ethyl acetate.

    • Isolate the organic phases, evaporate the solvent, and purify the resulting secondary amine library via SPE or preparative HPLC.

Orthogonal Synthesis: A Strategy for Exponential Diversification

The true power of (3-aminocyclobutyl)methanol lies in its bifunctional nature, which is perfectly suited for orthogonal synthesis strategies. [15][16]The amine and alcohol functionalities have distinct reactivities, allowing for sequential, selective derivatization. After an initial library is generated via N-functionalization (amide formation or reductive amination), the resulting array of compounds, now bearing a free primary alcohol, can be subjected to a second round of diversification targeting the -OH group (e.g., etherification, esterification).

G Start (3-Aminocyclobutyl)methanol Core Scaffold Library1 Primary Library (N-R¹) [Amides or Sec-Amines] Start->Library1 Step 1: Parallel N-Functionalization (Protocols 1 or 2) FinalLibrary1 Final Library A (O-Alkylation, R²) Library1->FinalLibrary1 Step 2a: Parallel Ether Synthesis FinalLibrary2 Final Library B (O-Esterification, R³) Library1->FinalLibrary2 Step 2b: Parallel Acylation

Caption: Orthogonal strategy for creating exponentially larger libraries.

This two-dimensional approach allows for the creation of M x N compounds from just M (amine-reactive) + N (alcohol-reactive) building blocks, dramatically expanding the chemical space explored from a single, high-value scaffold.

Conclusion

This compound is a superior building block for modern drug discovery campaigns that rely on parallel synthesis. Its rigid, 3D-rich core provides a desirable structural foundation, while its orthogonal functional handles permit the efficient and systematic generation of large, diverse compound libraries. The robust protocols for amide coupling and reductive amination presented herein are readily automated and scalable, enabling researchers to rapidly explore SAR and accelerate the journey from hit to lead.

References

  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1).
  • Gising, J., et al. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Medicinal Chemistry.
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41).
  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 236-246.
  • Bakeer, B., et al. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review.
  • Scott, K. A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(5), 582-589.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Wang, P., et al. (2021). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. Chemical Science, 12(3), 1157-1166.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Fisher Scientific (n.d.). Amide Synthesis.
  • The Royal Society of Chemistry (2024). Orthogonal Peptides.
  • Common Organic Chemistry (n.d.). Amine to Amide (Coupling) - HATU.
  • LookChem. This compound.
  • Reddit (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
  • Golisade, A., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(31), 5945-5950.
  • PubChem. (3-Aminocyclopentyl)methanol hydrochloride.
  • Asynt (2022). A Quick Introduction to Parallel Synthesis.
  • SpiroChem (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • BioDuro (n.d.). Parallel Synthesis.
  • Google Patents. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
  • Obrecht, D. (2013). Combinatorial Chemistry-Parallel Synthesis. ETH Zurich.

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Application of (3-Aminocyclobutyl)methanol in the Discovery of Novel Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbocyclic Nucleoside Analogues in Antiviral Therapy

The relentless challenge posed by viral diseases necessitates a continuous innovation in antiviral drug discovery. A cornerstone of antiviral chemotherapy has been the development of nucleoside analogues, which act by mimicking natural nucleosides and interfering with viral replication.[1] However, the clinical utility of many first-generation nucleoside analogues is often hampered by their susceptibility to enzymatic degradation, particularly the cleavage of the N-glycosidic bond, leading to a short in vivo half-life.[2]

Carbocyclic nucleoside analogues, a class of compounds where the furanose ring's oxygen atom is replaced by a methylene group, have emerged as a robust solution to this limitation.[3] This structural modification renders them resistant to enzymatic cleavage, thereby enhancing their metabolic stability and therapeutic potential. (3-Aminocyclobutyl)methanol is a key chiral building block that provides a four-membered carbocyclic scaffold, offering a unique conformational constraint that can lead to potent and selective interactions with viral enzymes.[4] Its application in the synthesis of novel carbocyclic nucleosides has paved the way for the discovery of promising antiviral agents.

This technical guide provides a comprehensive overview of the application of (3-aminocyclobutyl)methanol in the design and synthesis of a potent antiviral agent. We will detail a representative synthetic protocol for a carbocyclic guanosine analogue, "Cyclobut-G," and provide a rigorous, self-validating protocol for the evaluation of its antiviral activity against Hepatitis B Virus (HBV).

Application in Antiviral Drug Design: The Case of Cyclobut-G

The design of carbocyclic nucleoside analogues derived from (3-aminocyclobutyl)methanol is predicated on the principle of isosteric replacement. By substituting the ribose moiety with a cyclobutane ring, we introduce conformational rigidity that can be exploited for selective binding to viral polymerases over host cell polymerases. The aminocyclobutyl)methanol scaffold provides the necessary functionalities—an amino group for the attachment of a nucleobase and a hydroxymethyl group that, upon intracellular phosphorylation, mimics the 5'-hydroxyl of a natural nucleoside.

Cyclobut-G, a carbocyclic analogue of guanosine, exemplifies this strategy. Its design is aimed at targeting viral DNA polymerases, essential enzymes for the replication of many DNA viruses. The rationale behind its design is as follows:

  • Metabolic Stability : The carbocyclic nature of Cyclobut-G prevents the cleavage of the bond connecting the guanine base to the cyclobutane ring, a common route of inactivation for traditional nucleoside drugs.

  • Selective Phosphorylation : For many antiviral nucleoside analogues, the first phosphorylation step is preferentially catalyzed by a virus-encoded kinase (e.g., thymidine kinase in herpesviruses), leading to a higher concentration of the active triphosphate form in infected cells.[5][6] This selective activation is a key determinant of the drug's therapeutic index.

  • Inhibition of Viral DNA Polymerase : Once converted to its triphosphate form, Cyclobut-G triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[7] Its incorporation into the growing viral DNA chain can lead to chain termination, as the carbocyclic ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[8]

The following sections provide detailed protocols for the synthesis of Cyclobut-G from (3-aminocyclobutyl)methanol and the subsequent evaluation of its antiviral activity against Hepatitis B Virus.

Experimental Protocols

Protocol 1: Synthesis of Cyclobut-G, a Carbocyclic Guanosine Analogue

This protocol details a convergent synthetic approach to Cyclobut-G, starting from (3-aminocyclobutyl)methanol. The synthesis involves the construction of the guanine base onto the aminocyclobutane scaffold.

Rationale for the Synthetic Strategy:

A convergent synthesis is chosen for its flexibility, allowing for the late-stage introduction of the nucleobase.[3] This strategy enables the synthesis of a variety of nucleoside analogues from a common intermediate. The protocol employs standard and well-documented organic chemistry reactions, ensuring reproducibility.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 1. Protection of (3-Aminocyclobutyl)methanol B 2. Coupling with 2-amino-4,6-dichloropyrimidine A->B Protected Intermediate C 3. Diazotization and Cyclization B->C Pyrimidine Derivative D 4. Hydrolysis to form Guanine Ring C->D Triazine Intermediate E 5. Deprotection D->E Protected Cyclobut-G F Cyclobut-G E->F Final Product

Caption: Synthetic workflow for Cyclobut-G.

Materials and Reagents:

  • (3-Aminocyclobutyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 2-Amino-4,6-dichloropyrimidine

  • n-Butanol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard organic solvents for extraction and chromatography

Step-by-Step Procedure:

  • Protection of the Amino and Hydroxyl Groups of (3-Aminocyclobutyl)methanol:

    • Dissolve (3-aminocyclobutyl)methanol in DCM and cool to 0 °C.

    • Add Et₃N followed by the dropwise addition of Boc₂O.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

  • Coupling with 2-Amino-4,6-dichloropyrimidine:

    • To a solution of the Boc-protected aminocyclobutanol in n-butanol, add 2-amino-4,6-dichloropyrimidine and Et₃N.

    • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the coupled pyrimidine derivative.

  • Diazotization and Cyclization to form the Triazine Ring:

    • Dissolve the pyrimidine derivative in aqueous HCl and cool to 0 °C.

    • Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • This step forms a reactive diazonium salt which cyclizes in situ.

  • Hydrolysis to form the Guanine Ring:

    • To the reaction mixture from the previous step, add formic acid and heat at reflux for 2-3 hours.

    • Cool the reaction and neutralize with aqueous NaOH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield protected Cyclobut-G.

  • Deprotection to Yield Cyclobut-G:

    • Dissolve the protected Cyclobut-G in a mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product, Cyclobut-G, by recrystallization or column chromatography.

Protocol 2: In Vitro Antiviral Activity Assay against Hepatitis B Virus (HBV)

This protocol describes a cell-based assay to determine the anti-HBV activity of Cyclobut-G using the HepG2.2.15 cell line, which stably replicates and expresses HBV.[9][10] The efficacy is measured by the reduction in extracellular HBV DNA.

Rationale for the Assay System:

The HepG2.2.15 cell line is a widely accepted and standardized model for in vitro screening of anti-HBV agents.[8] It constitutively produces HBV virions, allowing for the direct measurement of viral replication inhibition. Quantification of viral DNA by qPCR is a highly sensitive and specific method to assess antiviral activity.[11][12]

Diagram of the Antiviral Assay Workflow:

Antiviral_Assay_Workflow A 1. Seed HepG2.2.15 cells B 2. Treat with serial dilutions of Cyclobut-G A->B 24h C 3. Incubate for 6 days (media change every 2 days) B->C D 4. Harvest supernatant C->D E 5. Extract HBV DNA D->E F 6. Quantify HBV DNA by qPCR E->F G 7. Determine EC50 F->G

Caption: Workflow for the in vitro anti-HBV assay.

Materials and Reagents:

  • HepG2.2.15 cell line[13]

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and G418)[14]

  • Cyclobut-G (test compound)

  • Lamivudine (positive control)

  • 96-well cell culture plates

  • DNA extraction kit for viral DNA

  • qPCR master mix, primers, and probe for HBV DNA

  • Real-time PCR instrument

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Cyclobut-G and Lamivudine in culture medium. A typical concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated virus control.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

    • Replace the medium with freshly prepared compound dilutions every 2 days.[15]

  • Supernatant Collection and DNA Extraction:

    • On day 6 post-treatment, collect the cell culture supernatants.

    • Extract viral DNA from the supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantification of HBV DNA by qPCR:

    • Prepare a qPCR reaction mixture containing the extracted DNA, qPCR master mix, and HBV-specific primers and probe.

    • Perform qPCR using a real-time PCR instrument. Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.[16]

  • Data Analysis and EC₅₀ Determination:

    • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the untreated virus control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the 50% effective concentration (EC₅₀) by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).[13][17]

Protocol 3: Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to cytotoxicity, a parallel cytotoxicity assay is essential.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HepG2 cells (the parental, non-HBV-producing cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of Cyclobut-G as in the antiviral assay.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (6 days).

  • Cell Viability Assessment (e.g., MTT Assay):

    • After incubation, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis and CC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[18][19]

Self-Validation and Interpretation of Results:

A successful experiment will yield a clear dose-dependent inhibition of HBV replication for Cyclobut-G and the positive control, Lamivudine. The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical parameter for evaluating the therapeutic potential of the compound. An SI value greater than 10 is generally considered indicative of promising, non-cytotoxic antiviral activity.[19]

Quantitative Data Summary

CompoundAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Cyclobut-GTo be determinedTo be determinedTo be calculated
LamivudineTo be determinedTo be determinedTo be calculated

Mechanism of Action: A Deeper Dive

The antiviral activity of Cyclobut-G is predicated on its ability to act as a chain terminator of viral DNA synthesis. This mechanism involves several key steps:

Diagram of the Mechanism of Action:

Mechanism_of_Action A Cyclobut-G (Prodrug) B Cyclobut-G Monophosphate A->B Cellular/Viral Kinases C Cyclobut-G Diphosphate B->C Cellular Kinases D Cyclobut-G Triphosphate (Active form) C->D Cellular Kinases E Viral DNA Polymerase D->E Competitive Inhibition with dGTP F Incorporation into Viral DNA E->F G Chain Termination F->G Lack of 3'-OH H Inhibition of Viral Replication G->H

Caption: Proposed mechanism of action for Cyclobut-G.

  • Intracellular Phosphorylation : Upon entering the host cell, Cyclobut-G is sequentially phosphorylated by host cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. In some viral infections, a virus-specific kinase may preferentially catalyze the initial phosphorylation step, thereby concentrating the active drug in infected cells.[5]

  • Competitive Inhibition : Cyclobut-G triphosphate, being structurally similar to dGTP, competes with the natural nucleotide for the active site of the viral DNA polymerase.[7]

  • Chain Termination : Once incorporated into the growing viral DNA strand, Cyclobut-G prevents further elongation of the chain. This is because the carbocyclic moiety lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[8] This abrupt halt in DNA synthesis effectively stops viral replication.

Conclusion

(3-Aminocyclobutyl)methanol serves as a valuable and versatile scaffold in the design of novel carbocyclic nucleoside analogues with potent antiviral properties. The synthetic and virological protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate new antiviral candidates based on this unique chemical entity. The inherent metabolic stability and potential for selective targeting of viral enzymes make carbocyclic nucleosides derived from (3-aminocyclobutyl)methanol a promising avenue for the development of next-generation antiviral therapies.

References

  • Furman, P. A., St. Clair, M. H., Fyfe, J. A., Rideout, J. L., Keller, P. M., & Elion, G. B. (1979). Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate. Journal of Virology, 32(1), 72–77. [Link]
  • Eriksson, B., Oberg, B., & Wahren, B. (1982). Inhibition of Herpes Simplex Virus-Induced DNA Polymerases and Cellular DNA Polymerase Alpha by Triphosphates of Acyclic Guanosine Analogs. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 696(2), 115-123. [Link]
  • Larsson, A., Oberg, B., Alenius, S., Ericson, A. C., & Johansson, N. G. (1983). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. Antimicrobial Agents and Chemotherapy, 23(5), 664–670. [Link]
  • Korba, B. E., & Milman, G. (1991). A cell culture assay for compounds which inhibit hepatitis B virus replication. Antiviral Research, 15(3), 217-228. [Link]
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Hassan, M. M. (2014). Synthesis of Cyclobutane Nucleosides and Related Analogues. University of Ottawa. [Link]
  • Hassan, M. M. (2012). Synthesis of Novel Cyclobutane Nucleoside Analogs. York University. [Link]
  • Stenberg, K., Larsson, A., & Datema, R. (1985). Phosphorylation of four acyclic guanosine analogs by herpes simplex virus type 2 thymidine kinase. Antimicrobial Agents and Chemotherapy, 28(5), 590–594. [Link]
  • De Crignis, E., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Journal of Visualized Experiments, (182), e63765. [Link]
  • ICE-HBV. (n.d.). Protocol Tag: Cell Cultures.
  • ResearchGate. (n.d.). Dose−response curves (EC 50 and CC 50 ) for the top three compounds.
  • ResearchGate. (n.d.). HBV virus amplification & characterization from HepG2.2.15 cells.
  • Yan, R., et al. (2024). Structural basis for the inhibition mechanism of the DNA polymerase holoenzyme from mpox virus. Structure, 32(6), 725-734.e4. [Link]
  • Li, M., et al. (2025). A single-cell digital PCR method tailored for quantification of HBV DNA positive cells in liver biopsy tissues. Journal of Medical Virology, 97(10), e26743. [Link]
  • Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves.
  • Chen, C., et al. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations.
  • Kim, S., et al. (2021). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 13(11), 2176. [Link]
  • Borges, J. E., et al. (1998). Novel carbocyclic nucleosides containing a cyclobutyl ring. Guanosine and adenosine analogues. Nucleosides & Nucleotides, 17(7), 1237-1253. [Link]
  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides.
  • ResearchGate. (n.d.). Stereoselective synthesis of chiral precursors to cyclobutane carbocyclic nucleosides and oligopeptides.
  • PrepChem. (n.d.). Synthesis of 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine.
  • Cho, J. H., Amblard, F., Coats, S. J., & Schinazi, R. F. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 19(6), 7435–7448. [Link]
  • Jonnalagadda, S. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7. [Link]
  • Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents.
  • Foucal, A., et al. (2021). Structural basis of RNA polymerase inhibition by viral and host factors.
  • Tran, T. T. T., et al. (2015). Synthesis of Novel Triazolo Cyclobutane Nucleoside Analogs. Bulletin of the Korean Chemical Society, 36(5), 1390-1395. [Link]
  • Foucal, A., et al. (2021). Structural basis of RNA polymerase inhibition by viral and host factors. [Link]
  • PrepChem. (n.d.). Synthesis of (1R, 2R, 3S)-2,3-bis(hydroxymethyl)-1-cyclobutylamine N-acetyl-L-phenylglycine.
  • Foucal, A., et al. (2021). Structural basis of RNA polymerase inhibition by viral and host factors. bioRxiv. [Link]
  • Kotra, L. P., et al. (2009). Base-functionalized carbocyclic nucleosides: Design, synthesis and mechanism of antiviral activity. Bioorganic & Medicinal Chemistry, 17(1), 135-143. [Link]
  • An expeditious synthesis of riociguat, A pulmonary hypertension drug. (2014). Der Pharma Chemica, 6(5), 332-339. [Link]
  • De Clercq, E. (1998). Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents. Nucleosides & Nucleotides, 17(1-3), 625-634. [Link]

Sources

Application Note & Protocols: Asymmetric Synthesis of Chiral Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral aminocyclobutane scaffolds are increasingly recognized as privileged motifs in medicinal chemistry due to their ability to impart favorable physicochemical properties, metabolic stability, and three-dimensional diversity to drug candidates.[1] This guide provides an in-depth overview of modern, field-proven strategies for the asymmetric synthesis of these valuable building blocks. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of key methodologies, including catalytic [2+2] cycloadditions, stereoselective ring contractions, and biocatalytic approaches. Each section is designed to be a self-contained protocol, supported by quantitative data, mechanistic diagrams, and expert insights to facilitate successful implementation in a research and development setting.

Introduction: The Rising Value of Strained Scaffolds in Drug Discovery

The design of small molecule therapeutics is in a constant state of evolution, moving away from flat, aromatic-rich structures towards more three-dimensional, sp³-hybridized scaffolds. This shift is driven by the need to access novel chemical space, improve target selectivity, and enhance ADME (absorption, distribution, metabolism, and excretion) properties. Cyclobutanes, as conformationally constrained four-membered rings, offer a unique structural template.[1] When functionalized with a chiral amino group, they become powerful building blocks for creating analogues of bioactive molecules with improved profiles. The rigid cyclobutane core can precisely orient substituents in space, leading to enhanced binding affinity and potency, while the amine handle provides a crucial vector for further chemical elaboration or direct interaction with biological targets.

However, the synthesis of enantiomerically pure aminocyclobutanes is a significant challenge due to the inherent ring strain and the difficulty of controlling stereochemistry on a small, rigid ring. This guide addresses this challenge by presenting robust and scalable asymmetric methods.

Strategy 1: Catalytic Asymmetric [2+2] Cycloaddition

The [2+2] cycloaddition is arguably the most direct and atom-economical method for constructing the cyclobutane core.[2][3] While photochemical [2+2] reactions are classic, modern advancements in transition-metal catalysis have enabled thermally-driven, highly enantioselective variants, making the process more amenable to standard laboratory synthesis.[4]

Causality and Mechanistic Insight: This strategy relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to coordinate with one or both of the alkene partners. This coordination creates a chiral environment that directs the approach of the second alkene, favoring the formation of one enantiomer of the cyclobutane product over the other. The choice of metal (e.g., Fe, Cu, Rh) and ligand is critical, as it dictates the reaction's stereoselectivity, regioselectivity, and substrate scope. Iron catalysts, for example, have emerged as an effective and economical choice for the cycloaddition of enimides and malonates.[4]

Workflow for Asymmetric [2+2] Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry glassware under vacuum and backfill with N2/Ar p2 Add chiral catalyst and anhydrous solvent p1->p2 p3 Add alkene substrate 1 (e.g., enimide) p2->p3 p4 Add alkene substrate 2 (e.g., malonate) p3->p4 r1 Stir at specified temperature (e.g., 25-60 °C) p4->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Quench reaction (if needed) r2->w1 w2 Solvent evaporation w1->w2 w3 Purify by flash column chromatography w2->w3 a1 Characterize structure (NMR, HRMS) w3->a1 a2 Determine enantiomeric excess (Chiral HPLC/SFC) a1->a2 G cluster_mech A Chiral Pyrrolidine (Starting Material) B Electrophilic Amination (Iodonitrene Addition) A->B C 1,1-Diazene Intermediate B->C D Nitrogen Extrusion C->D E 1,4-Biradical Intermediate D->E F Intramolecular C-C Bond Formation E->F G Chiral Aminocyclobutane (Product) F->G

Sources

Use of (3-Aminocyclobutyl)methanol in creating 3D fragment libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging (3-Aminocyclobutyl)methanol for the Construction of Novel 3D Fragment Libraries

Prepared by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. A significant evolution in this field is the deliberate move away from flat, aromatic-rich fragment libraries towards collections with greater three-dimensional (3D) character.[1][2][3] Molecules with higher sp3-hybridized carbon content often exhibit improved physicochemical properties, including enhanced solubility and metabolic stability, which can translate to higher clinical success rates.[4] The cyclobutane ring, an underrepresented scaffold in medicinal chemistry, offers a unique, puckered 3D geometry that serves as an excellent core for building such libraries.[5][6] This guide provides the scientific rationale and detailed synthetic protocols for using (3-Aminocyclobutyl)methanol, a versatile bifunctional building block, to generate structurally diverse 3D fragment libraries suitable for FBDD campaigns.

Scientific Rationale: The Cyclobutane Advantage in FBDD

The choice of a central scaffold is critical in fragment library design. While historically dominated by simple aromatic rings, the focus has shifted to scaffolds that can orient substituents in well-defined vectors in three-dimensional space.[7][8][9] The cyclobutane motif offers compelling advantages:

  • Inherent 3D Geometry: Unlike flat aromatic rings, the cyclobutane ring adopts a puckered conformation.[5][10] This non-planar structure allows for the presentation of substituents in distinct spatial arrangements, enabling more specific and potentially stronger interactions with the complex topological features of protein binding sites.

  • Improved Physicochemical Properties: The replacement of planar, sp2-rich systems with saturated, sp3-rich scaffolds like cyclobutane can significantly improve a fragment's drug-like properties. This includes:

    • Enhanced Solubility: Saturated carbocycles generally lead to lower lipophilicity (cLogP) compared to their aromatic counterparts, which can improve aqueous solubility—a critical factor for biophysical screening methods.[4][11][12]

    • Increased Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated scaffolds like cyclobutane are generally more metabolically robust, a desirable trait that can be carried forward from hit to lead.[4][5]

  • Conformational Restriction: The rigid nature of the cyclobutane ring reduces the conformational flexibility of a fragment.[10][13] This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

  • Novel Chemical Space: The cyclobutane scaffold remains significantly underrepresented in commercial screening libraries and marketed drugs.[6] Building libraries around this core provides access to novel chemical matter, increasing the probability of identifying unique hits against challenging targets.

(3-Aminocyclobutyl)methanol is an ideal starting point for library synthesis, featuring two orthogonal functional handles—a primary amine and a primary alcohol. This allows for selective derivatization through robust and well-established chemical transformations. This guide will focus on derivatizing the more nucleophilic amine handle via two common and reliable methods: amide coupling and reductive amination.

Synthetic Workflow Overview

The overall strategy involves utilizing (3-Aminocyclobutyl)methanol as a central scaffold and diversifying it through parallel synthesis to generate a library of unique 3D fragments. The workflow ensures that the final compounds adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making them ideal for FBDD.[1][8]

G cluster_0 Scaffold Preparation cluster_1 Parallel Diversification Reactions cluster_2 Library Generation & QC A (3-Aminocyclobutyl)methanol (Starting Building Block) B Protocol 1: Amide Coupling (Diverse Carboxylic Acids) A->B Bifunctional Core C Protocol 2: Reductive Amination (Diverse Aldehydes/Ketones) A->C Bifunctional Core D Purification (e.g., Preparative HPLC) B->D Amide Products C->D Amine Products E Characterization & QC (LC-MS, NMR, Purity) D->E Purified Fragments F 3D Fragment Library (Plate for Screening) E->F Validated Hits

Figure 1: General workflow for the synthesis of a 3D fragment library from (3-Aminocyclobutyl)methanol.

Experimental Protocols

The following protocols describe the synthesis of representative fragments. These methods are designed for parallel synthesis in standard laboratory glassware or multi-well reaction blocks.

Protocol 1: Amide Coupling with Carboxylic Acids

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, to form a robust amide bond between the amine of (3-Aminocyclobutyl)methanol and a diverse set of carboxylic acids.[14]

Reagents & Materials

ReagentMW ( g/mol )Molarity/DensityAmount (per reaction)Moles (mmol)Equivalents
Carboxylic Acid (e.g., Benzoic Acid)122.12-12.2 mg0.101.0
(3-Aminocyclobutyl)methanol101.15-12.1 mg0.121.2
HATU380.23-45.6 mg0.121.2
DIPEA (N,N-Diisopropylethylamine)129.240.742 g/mL52 µL0.303.0
Anhydrous DMF (N,N-Dimethylformamide)--1.0 mL--

Step-by-Step Procedure

  • Reagent Preparation: To a 4 mL glass vial containing a magnetic stir bar, add the carboxylic acid (0.10 mmol, 1.0 eq) and HATU (0.12 mmol, 1.2 eq).

  • Dissolution: Add 0.5 mL of anhydrous DMF and stir for 2 minutes to dissolve the solids.

  • Base Addition: Add DIPEA (0.30 mmol, 3.0 eq) to the solution and stir for another 2 minutes.

  • Amine Addition: In a separate vial, dissolve (3-Aminocyclobutyl)methanol (0.12 mmol, 1.2 eq) in 0.5 mL of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Cap the vial and stir the reaction mixture at room temperature (20-25°C) for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 2 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by preparative HPLC or column chromatography to yield the final amide fragment.

Protocol 2: Reductive Amination with Aldehydes

Reductive amination is a robust, one-pot method for forming C-N bonds.[15] This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[16][17]

Reagents & Materials

ReagentMW ( g/mol )Molarity/DensityAmount (per reaction)Moles (mmol)Equivalents
Aldehyde (e.g., 4-Fluorobenzaldehyde)124.11-12.4 mg0.101.0
(3-Aminocyclobutyl)methanol101.15-12.1 mg0.121.2
Sodium Triacetoxyborohydride (STAB)211.94-31.8 mg0.151.5
Acetic Acid (Glacial)60.051.05 g/mL~6 µL0.101.0
Anhydrous DCE (1,2-Dichloroethane) or Methanol--1.0 mL--

Step-by-Step Procedure

  • Initial Mixture: To a 4 mL glass vial containing a magnetic stir bar, add the aldehyde (0.10 mmol, 1.0 eq) and (3-Aminocyclobutyl)methanol (0.12 mmol, 1.2 eq).

  • Solvent & Catalyst: Add 1.0 mL of anhydrous DCE (or methanol) followed by acetic acid (0.10 mmol, 1.0 eq) to catalyze imine formation.[18][19]

  • Imine Formation: Cap the vial and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (0.15 mmol, 1.5 eq) to the reaction mixture in one portion. Note: Mild gas evolution may occur.

  • Reaction: Re-cap the vial and stir at room temperature for 3-12 hours. Monitor the reaction by LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of 1 mL of saturated aqueous NaHCO₃ solution. Stir for 10 minutes, then extract with dichloromethane (DCM) (3 x 2 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by preparative HPLC or column chromatography.

Library Design and Characterization

By applying these protocols in a parallel format with diverse sets of commercially available carboxylic acids and aldehydes, a large and structurally varied 3D fragment library can be rapidly assembled.

G cluster_acids Carboxylic Acids (R-COOH) cluster_aldehydes Aldehydes (R'-CHO) Scaffold {(3-Aminocyclobutyl)methanol Core} Amide Amide Coupling (Protocol 1) Scaffold->Amide Reductive Reductive Amination (Protocol 2) Scaffold->Reductive A1 Pyridine-2-carboxylic acid A2 Thiophene-2-carboxylic acid A3 Cyclopropanecarboxylic acid B1 R'¹ Furan-2-carbaldehyde B2 R'² Isoxazole-5-carbaldehyde B3 R'³ 2-Methylpropanal Amide->A1 Amide->A2 Amide->A3 Reductive->B1 Reductive->B2 Reductive->B3

Figure 2: Diversification strategy showing the central scaffold connected to different chemical functionalities via the two described protocols.

Example Fragment Properties

The resulting fragments should be analyzed to confirm they meet the criteria for FBDD. Below is a table of calculated properties for representative products.

ProtocolStarting ReagentProduct StructureMW (Da)cLogPFsp³
1Benzoic AcidN-((3-(hydroxymethyl)cyclobutyl)benzamide)205.261.250.46
1Pyridine-3-carboxylic acidN-((3-(hydroxymethyl)cyclobutyl)nicotinamide)206.240.450.46
24-Fluorobenzaldehyde(3-(((4-fluorobenzyl)amino)methyl)cyclobutyl)methanol225.291.600.57
2Furan-2-carbaldehyde(3-(((furan-2-ylmethyl)amino)methyl)cyclobutyl)methanol197.260.780.58

Note: Structures are illustrative. Properties calculated using standard cheminformatics software.

Quality Control

For each synthesized fragment, the following quality control checks are essential before plating for screening:

  • Identity Confirmation: Mass spectrometry (MS) to confirm the expected molecular weight and ¹H NMR to verify the structure.

  • Purity Assessment: HPLC or LC-MS analysis to ensure purity is >95%.

  • Solubility Measurement: Experimental determination of aqueous solubility is highly recommended to ensure suitability for biophysical screening assays.[20]

Conclusion

The use of (3-Aminocyclobutyl)methanol as a core building block provides a robust and efficient route to novel 3D fragment libraries. The inherent puckered geometry of the cyclobutane ring, combined with its favorable impact on physicochemical properties, makes it an attractive scaffold for modern FBDD campaigns.[4][5][6] The amide coupling and reductive amination protocols detailed herein are reliable, scalable, and compatible with a wide range of commercially available starting materials, enabling the rapid generation of diverse and high-quality libraries to explore new areas of chemical space and identify starting points for previously intractable drug targets.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Chawner, R. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.
  • White, J. D., et al. (2021). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions.
  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Hopkins, A. L. (2021). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Angewandte Chemie.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Kang, C. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Blaquiere, N., et al. (2020). Molecular Design in Practice: A Review of Selected Projects in a French Research Institute That Illustrates the Link between Chemical Biology and Medicinal Chemistry. Molecules.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • Singh, R., et al. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. RSC Medicinal Chemistry.
  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks.
  • Al-Hilal, S., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research.
  • Scott, K.-A., et al. (2022). Design and modular synthesis of 58 shape-diverse 3-D fragments. Organic & Biomolecular Chemistry.
  • van der Kolk, R., et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Tan, D. S., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • MedChemica. (2025). Dec 2025 Med Chem Paper Of The Month: Design And Modular Synthesis Of 3-D Fragments. MedChemica.
  • Organic Chemistry Portal. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal.
  • The Organic Chemist. (2023). Reductive Amination. YouTube.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.

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Application Notes and Protocols for the Reductive Amination of Cyclobutanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutylamine Moiety

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a valuable "saturated bioisostere" for phenyl groups and other rigid structures. Its unique three-dimensional geometry allows for the exploration of novel vector spaces in ligand-receptor interactions, often leading to improved metabolic stability, reduced off-target toxicity, and enhanced potency. The cyclobutylamine functional group, in particular, is a cornerstone structural motif found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Reductive amination of cyclobutanone represents one of the most direct, efficient, and widely utilized methods for forging this critical carbon-nitrogen bond.[3][4]

This guide provides an in-depth analysis of the mechanistic principles and practical protocols for the reductive amination of cyclobutanone. It is designed for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical grounding and field-proven experimental procedures to enable the reliable synthesis of diverse cyclobutylamine derivatives.

Mechanistic Underpinnings of Reductive Amination

Reductive amination is a robust, two-stage, one-pot reaction that converts a carbonyl group into an amine.[5][6] The process begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of cyclobutanone. This is followed by dehydration to form a key imine (from primary amines) or iminium ion (from secondary amines) intermediate. A reducing agent, present in the same pot, then selectively reduces this C=N double bond to yield the final amine product.[5][7]

The efficiency of the reaction hinges on a delicate balance: the reducing agent must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting cyclobutanone.[4][8] The pH of the reaction is also critical; mildly acidic conditions (pH ~5-7) are typically employed to catalyze the dehydration step without passivating the amine nucleophile or degrading the hydride reagent.[8]

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Ketone Cyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (R-NH2) Imine Imine / Iminium Ion Amine Primary or Secondary Amine Amine->Hemiaminal Hemiaminal->Imine - H2O (Acid Catalyzed) Hydride Hydride Reagent (e.g., NaBH(OAc)3) Product Cyclobutylamine Product Imine->Product + [H⁻] Hydride->Product

Caption: General mechanism of reductive amination.

Protocol 1: Sodium Triacetoxyborohydride (STAB-H) Mediated Synthesis

Sodium triacetoxyborohydride, NaBH(OAc)₃, is arguably the most versatile and widely used reagent for reductive amination.[9] Its popularity stems from its mildness and remarkable selectivity for reducing iminium ions in the presence of ketones, obviating the need for careful pH control or pre-formation of the imine.[4][10] The slightly acidic nature of the reagent itself can catalyze imine formation.

Principle: STAB-H is sterically hindered and less reactive than sodium borohydride, preventing the premature reduction of cyclobutanone. It reacts preferentially with the protonated imine intermediate, which is more electrophilic.[10] This protocol is highly reliable for a broad range of primary and secondary amines, including those that are weakly basic.[10]

Materials and Reagents:

  • Cyclobutanone

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalyst for less reactive ketones/amines)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclobutanone (1.0 eq).

  • Dissolve the ketone in DCE (or THF) to a concentration of approximately 0.2-0.5 M.

  • Add the amine (1.1-1.2 eq). If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For sluggish reactions, a catalytic amount of acetic acid (0.1 eq) can be added.[9]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation as appropriate.

Troubleshooting:

  • Low Conversion: For weakly nucleophilic amines (e.g., anilines), consider adding a dehydrating agent like molecular sieves (4Å) or extending the reaction time.[3]

  • Ketone Reduction: If significant cyclobutanol is observed, it may indicate water contamination. Ensure all reagents and solvents are anhydrous.

  • Dialkylation: The high reactivity of cyclobutanone can sometimes lead to dialkylation with primary amines.[11] Using a slight excess of the amine can sometimes mitigate this, but a stepwise procedure (imine formation followed by addition of the reducing agent) may be necessary.[9]

Safety Precautions:

  • NaBH(OAc)₃ is moisture-sensitive and will release hydrogen gas upon contact with water. Handle in a well-ventilated fume hood.

  • DCE is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).

Protocol 2: Titanium (IV) Isopropoxide Mediated Synthesis

For challenging reductive aminations, particularly with less reactive ketones or when forming primary amines from ammonia sources, titanium (IV) isopropoxide [Ti(OiPr)₄] serves as an excellent Lewis acid and water scavenger.[12][13]

Principle: Ti(OiPr)₄ activates the carbonyl group towards nucleophilic attack and effectively removes the water formed during imine formation, driving the equilibrium to completion.[14] This is particularly useful for substrates where imine formation is the rate-limiting step. The subsequent reduction is typically performed with a more common reducing agent like sodium borohydride (NaBH₄).[13]

Materials and Reagents:

  • Cyclobutanone

  • Amine or Ammonia Source (e.g., Ammonium Chloride)

  • Titanium (IV) Isopropoxide (Ti(OiPr)₄)

  • Anhydrous Ethanol

  • Sodium Borohydride (NaBH₄)

  • Triethylamine (TEA, if using an amine salt)

  • Aqueous Ammonia solution (for workup)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • To a dry flask under nitrogen, add cyclobutanone (1.0 eq), the amine source (e.g., ammonium chloride, 2.0 eq), and triethylamine (2.0 eq) to anhydrous ethanol.

  • Add titanium (IV) isopropoxide (2.0 eq) dropwise via syringe. The mixture may become warm and cloudy.

  • Stir the resulting suspension at room temperature for 8-12 hours to ensure complete imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) in small portions.

  • Remove the ice bath and stir for an additional 6-8 hours at room temperature.

  • Quench the reaction by pouring it into a 2M aqueous ammonia solution (approx. 3 mL per mmol of ketone) and stir vigorously for 30 minutes.[12]

  • Filter the resulting inorganic precipitate (titanium oxides) through a pad of Celite®, washing thoroughly with DCM.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the target amine as required.

Troubleshooting:

  • Gel Formation during Workup: The titanium salts can form a thick gel, making filtration difficult. Diluting with more solvent and vigorous stirring during the quench can help break it up.

  • Low Yield: Ensure all reagents, especially the ethanol and Ti(OiPr)₄, are strictly anhydrous, as water will consume the titanium reagent.

Safety Precautions:

  • Titanium (IV) isopropoxide is highly reactive towards water. Handle under an inert atmosphere.

  • Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. Add it slowly to the cooled reaction mixture.

Comparative Analysis of Protocols

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: Ti(OiPr)₄ / NaBH₄
Primary Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Key Additive Acetic Acid (optional)Titanium (IV) Isopropoxide
Selectivity Excellent; reduces imines over ketones.[9]Good; relies on complete prior imine formation.[15]
Substrate Scope Very broad; excellent for most primary/secondary amines.[10]Excellent for difficult substrates, including ammonia.[13]
Reaction Conditions Mild; room temperature.Mild; room temperature.
Workup Complexity Simple aqueous quench and extraction.More complex; requires filtration of titanium salts.[12]
Moisture Sensitivity Moderate (reagent is sensitive).[15]High (Ti(OiPr)₄ is highly sensitive).
Ideal Application General-purpose, reliable aminations.Challenging substrates, synthesis of primary amines.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a cyclobutylamine derivative via reductive amination.

Caption: Typical workflow for reductive amination.

Conclusion

The reductive amination of cyclobutanone is a powerful and versatile transformation essential for the synthesis of valuable cyclobutylamine building blocks in pharmaceutical and materials science. The choice of protocol is dictated by the nature of the amine substrate and the specific challenges of the reaction. For general applications, the use of sodium triacetoxyborohydride offers a robust, mild, and operationally simple method with high selectivity. For more demanding transformations, such as those involving poorly nucleophilic amines or the synthesis of primary amines, the titanium (IV) isopropoxide-mediated protocol provides an effective, albeit more procedurally complex, alternative. By understanding the mechanistic principles and applying these detailed protocols, researchers can confidently and efficiently access a wide array of cyclobutylamine derivatives.

References

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Organic Syntheses. Cyclobutylamine.
  • Organic Syntheses. Cyclobutylamine hydrochloride.
  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron reagents for reductive amination. ResearchGate.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. Synthesis method of cyclobutylamine compound.
  • Google Patents. Process for producing optically active cyclobutylamines.
  • YouTube. CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination.
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  • Chemistry Steps. Reductive Amination.
  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Abdel-Magid, A. F. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
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  • The Hive. Titanium(IV)isopropoxide reductive amination.
  • Brunel, J. M., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Bentham Science.
  • Organic Chemistry Portal. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines.
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • Erowid. Reductive amination with Titanium(IV)Isopropoxide.
  • eScholarship.org. Cobalt Catalysis for Enantioselective Cyclobutanone Construction.
  • Organic & Biomolecular Chemistry. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Chemistry Data. Titanium Isopropoxide.
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  • Organic & Biomolecular Chemistry. Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
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  • MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
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Sources

Preparation of derivatives from (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from (3-Aminocyclobutyl)methanol

Abstract

(3-Aminocyclobutyl)methanol is a pivotal bifunctional building block in modern medicinal chemistry, prized for its conformationally constrained cyclobutane scaffold. This structure is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and optimize physicochemical properties. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of (3-Aminocyclobutyl)methanol. We present detailed, field-proven protocols for the selective modification of its primary amine and primary alcohol functionalities, covering the synthesis of key derivatives such as amides, sulfonamides, carbamates, and ethers. The guide emphasizes chemoselective strategies, the rationale behind procedural choices, and robust, reproducible experimental methods.

The Strategic Importance of the (3-Aminocyclobutyl)methanol Scaffold

The cyclobutane ring introduces a degree of conformational rigidity that is highly desirable in drug design. Compared to more flexible aliphatic linkers, this scaffold can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target. The presence of both a primary amine and a primary alcohol on the (3-Aminocyclobutyl)methanol core offers two distinct vectors for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Core Principle: Chemoselectivity and Orthogonal Protecting Group Strategy

The primary challenge and opportunity in derivatizing (3-Aminocyclobutyl)methanol lies in managing the reactivity of its two functional groups. Direct derivatization can lead to a mixture of products. Therefore, a robust protecting group strategy is essential for achieving chemoselectivity. An orthogonal protecting group strategy allows for the deprotection of one group without affecting the other, enabling precise, sequential modifications.[1]

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for the primary amine.[2][3] It is easily installed using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of reaction conditions, yet readily removed under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl).[2]

  • Alcohol Protection: To protect the primary alcohol, silyl ethers such as the tert-butyldimethylsilyl (TBDMS) group are frequently employed. They are installed using TBDMS-Cl and a base like imidazole and are cleaved with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). Benzyl ethers are another option, offering stability to many conditions and removal via catalytic hydrogenolysis.[4]

The choice of protecting groups is dictated by the planned reaction sequence, ensuring that the conditions used to remove one group leave the other intact.

G cluster_0 Pathway A: Amine Derivatization cluster_1 Pathway B: Alcohol Derivatization A0 (3-Aminocyclobutyl)methanol A1 Protect Alcohol (e.g., TBDMS-Cl, Imidazole) A0->A1 A2 TBDMS-Protected Intermediate A1->A2 A3 Derivatize Amine (Amidation, Sulfonylation, etc.) A2->A3 A4 TBDMS-Protected Derivative A3->A4 A5 Deprotect Alcohol (e.g., TBAF) A4->A5 A6 Final Amine Derivative A5->A6 B0 (3-Aminocyclobutyl)methanol B1 Protect Amine (e.g., Boc₂O, Base) B0->B1 B2 Boc-Protected Intermediate B1->B2 B3 Derivatize Alcohol (Etherification, Esterification) B2->B3 B4 Boc-Protected Derivative B3->B4 B5 Deprotect Amine (e.g., TFA, HCl) B4->B5 B6 Final Alcohol Derivative B5->B6

Caption: Orthogonal strategies for selective derivatization.

Synthesis of Amine Derivatives

For the following protocols, the starting material is assumed to be (3-aminocyclobutyl)methanol. If necessary, protection of the hydroxyl group should be performed prior to these steps.

Amide Synthesis via Amine Acylation

Amide bond formation is a cornerstone of drug discovery. Modern peptide coupling reagents provide a mild and efficient means to couple carboxylic acids with the amine of (3-aminocyclobutyl)methanol, minimizing side reactions and preserving stereochemistry.[5][6]

Causality Behind the Method: Direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction. Coupling reagents like HATU or EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or O-acylisourea) that is readily attacked by the amine nucleophile.[5] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without interfering with the coupling partners.

G reagents R-COOH + Coupling Reagent (HATU) + Base (DIPEA) product N-Acyl Derivative (Amide) reagents->product start (3-Aminocyclobutyl)methanol start->reagents 1. Activate Acid 2. Add Amine

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (3-aminocyclobutyl)methanol (1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterRationale for SelectionTypical Range
Coupling Reagent HATU: High efficiency, low racemization. EDC/HOBt is a cost-effective alternative.1.0 - 1.2 eq
Solvent DMF/DCM: Good solubility for most reactants.0.05 - 0.2 M
Base DIPEA: Non-nucleophilic; prevents unwanted side reactions.2.0 - 3.0 eq
Temperature Room Temperature: Sufficient for most couplings; minimizes degradation.0 °C to RT
Sulfonamide Synthesis

Sulfonamides are a privileged functional group in medicinal chemistry, known for their role in antibacterial drugs and other therapeutic agents.[7][8] They are typically synthesized by reacting an amine with a sulfonyl chloride.[8]

Causality Behind the Method: The sulfonyl chloride is a highly electrophilic species due to the electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur. The primary amine of (3-aminocyclobutyl)methanol acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[9]

Protocol 2: Sulfonamide Formation

  • Preparation: Dissolve (3-aminocyclobutyl)methanol (1.0 eq) in a suitable solvent such as DCM or pyridine at 0 °C (ice bath).

  • Addition: Add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq). Then, add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-6 hours).

  • Work-up: Dilute the mixture with DCM and wash with 1 M HCl (to remove excess base) and then with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash chromatography or recrystallization.

Synthesis of Alcohol Derivatives

For these protocols, the starting material must be the amine-protected analogue, for example, tert-butyl ((3-(hydroxymethyl)cyclobutyl)carbamate.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[10][11] It is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[11][12]

Causality Behind the Method: The alcohol's hydroxyl group is not nucleophilic enough to displace a halide. It must first be deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide.[12] This alkoxide then readily attacks an electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the leaving group to form the ether linkage.[11]

G start Boc-Protected (3-Aminocyclobutyl)methanol step1_reagents 1. Strong Base (NaH) start->step1_reagents intermediate Alkoxide Intermediate step1_reagents->intermediate step2_reagents 2. Alkyl Halide (R-X) intermediate->step2_reagents product Boc-Protected Ether Derivative step2_reagents->product

Caption: Two-step Williamson ether synthesis workflow.

Protocol 3: Williamson Ether Synthesis

  • Preparation: To a solution of amine-protected (3-aminocyclobutyl)methanol (1.0 eq) in an anhydrous polar aprotic solvent like THF or DMF in a flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Deprotection: If desired, remove the amine protecting group (e.g., treat the Boc-protected ether with 4M HCl in dioxane or 20% TFA in DCM).

Reagent/ParameterRationale for SelectionNotes
Base NaH: Strong, non-nucleophilic base that irreversibly forms the alkoxide.Handle with extreme care; reacts violently with water.
Solvent THF/DMF: Anhydrous and polar aprotic; effectively solvates the alkoxide.Must be strictly anhydrous.
Alkylating Agent R-X: Methyl and primary halides are best to avoid E2 elimination.Tosylates or mesylates can also be used.
Temperature 0 °C to RT: Controls the initial deprotonation and prevents side reactions.Some reactions may require gentle heating.

Concluding Remarks

The synthetic protocols outlined in this guide provide a robust framework for the derivatization of (3-Aminocyclobutyl)methanol. By employing judicious protecting group strategies, researchers can selectively access a wide array of novel amide, sulfonamide, and ether derivatives. These methods are scalable and adaptable, empowering medicinal chemists to fully exploit this valuable scaffold in the design and synthesis of next-generation therapeutics. Careful execution, in-process monitoring, and rigorous purification are paramount to achieving high-quality results.

References

  • Vulcanchem. (n.d.). (3-Aminocyclopentyl)methanol hydrochloride - 2138162-83-9.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. (n.d.). Protecting group.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Caddick, S. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London.
  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • Chang, S. Y., & Chen, S. H. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 9(4).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • JC directorial. (2025, April 21). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. JC directorial.
  • Mohamed, K. M., & Bakdash, A. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(4), 987.
  • Chang, S. Y., & Chen, S. H. (2001). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 9(4), 1-6.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis. Google Patents.
  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Incorporating (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cyclobutane Scaffolds in Peptidomimetics

The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to develop next-generation therapeutics with enhanced potency, metabolic stability, and novel biological activities.[1][2] Among these unique building blocks, cyclobutane derivatives, such as (3-Aminocyclobutyl)methanol, present a compelling structural motif. The constrained four-membered ring imparts a defined conformational rigidity to the peptide backbone, which can be pivotal for optimizing interactions with biological targets.[3] This application note provides a comprehensive technical guide for the utilization of (3-Aminocyclobutyl)methanol hydrochloride in solid-phase peptide synthesis (SPPS), from the initial preparation of the protected building block to the final cleavage and characterization of the target peptidomimetic.

(3-Aminocyclobutyl)methanol serves as a versatile scaffold, introducing both a primary amine for peptide chain elongation and a primary alcohol that can be used for resin attachment or further functionalization.[4] Its integration into peptide sequences can lead to novel peptidomimetics with potential applications as protease inhibitors, receptor agonists or antagonists, and other bioactive agents.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful and reproducible synthesis.

PropertyValueSource/Comment
Chemical Name This compoundLookChem[7]
CAS Number 1284250-10-7LookChem[7]
Molecular Formula C₅H₁₂ClNOLookChem[7]
Molecular Weight 137.61 g/mol LookChem[7]
Appearance White to yellow crystalline solidBenchchem[2]
Storage 2–8°C, inert atmosphere (hygroscopic)Achmem[8]
Purity ≥95% (typical for synthetic intermediates)Benchchem[2]

Safety Precautions: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Workflow for Solid-Phase Synthesis

The successful incorporation of (3-Aminocyclobutyl)methanol into a peptide sequence via Fmoc-based SPPS involves a multi-step process. This guide outlines a strategic approach, beginning with the crucial preparation of the protected building block.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Synthesis Cycle cluster_final Final Steps Start (3-Aminocyclobutyl)methanol Hydrochloride Neutralization Neutralization (Free Base Generation) Start->Neutralization Fmoc_Protection Selective Fmoc Protection (Amine) Neutralization->Fmoc_Protection Building_Block Fmoc-(3-(hydroxymethyl)cyclobutyl)methanamine Fmoc_Protection->Building_Block Resin_Attachment Resin Attachment (via Hydroxyl Group) Building_Block->Resin_Attachment Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Attachment->Fmoc_Deprotection Start Cycle Coupling Amino Acid Coupling (HCTU/HATU) Fmoc_Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for Each Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage End Cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: Overall workflow for incorporating (3-Aminocyclobutyl)methanol into a peptide.

Part 1: Preparation of the Fmoc-Protected Building Block

The hydrochloride salt must first be neutralized to the free base. Subsequently, the primary amine must be selectively protected with an Fmoc group, leaving the primary alcohol available for attachment to the solid support.

Protocol 1: Synthesis of Fmoc-(3-(hydroxymethyl)cyclobutyl)methanamine

Causality: This protocol is based on standard procedures for the Fmoc protection of amines in the presence of hydroxyl groups. The use of a mild base during Fmoc protection is crucial to prevent side reactions.

  • Neutralization: a. Dissolve this compound in a minimal amount of water. b. Add a solid supported bicarbonate resin and stir for 1-2 hours until the pH is neutral. c. Filter the resin and concentrate the aqueous solution under reduced pressure to obtain the free base. Alternatively, a carefully controlled liquid-liquid extraction with a suitable base and organic solvent can be performed.

  • Fmoc Protection: a. Dissolve the free (3-Aminocyclobutyl)methanol in a 10% aqueous sodium carbonate solution. b. In a separate flask, dissolve 1.05 equivalents of Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone or dioxane. c. Cool the amine solution to 0°C in an ice bath. d. Add the Fmoc-Osu solution dropwise to the stirred amine solution over 30-60 minutes. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. g. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl. h. Extract the product with ethyl acetate. i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-(3-(hydroxymethyl)cyclobutyl)methanamine.

Part 2: Solid-Phase Synthesis Protocol

This section details the attachment of the prepared building block to a 2-chlorotrityl chloride (2-CTC) resin and the subsequent elongation of the peptide chain.

Protocol 2: Attachment to 2-Chlorotrityl Chloride Resin

Causality: 2-CTC resin is selected due to its high acid lability, which allows for the cleavage of the final peptide while keeping acid-labile side-chain protecting groups intact if desired.[2] The hydroxyl group of our building block will be attached to the resin, leaving the Fmoc-protected amine ready for peptide synthesis.

  • Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (loading capacity, e.g., 1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading: a. In a separate flask, dissolve 0.8 equivalents (relative to the resin loading) of Fmoc-(3-(hydroxymethyl)cyclobutyl)methanamine in anhydrous DCM (5 mL). b. Add 4 equivalents of diisopropylethylamine (DIPEA) to the solution. c. Drain the DCM from the swollen resin and add the solution of the building block and DIPEA. d. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: a. Drain the reaction mixture. b. To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[1][9]

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines a single cycle of deprotection and coupling for the addition of the next amino acid.

SPPS_Cycle Start Resin-Bound Building Block (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End

Caption: A single cycle of the Fmoc-SPPS process.

  • Fmoc Deprotection: a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 10 minutes. c. Drain and repeat the treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. The steric bulk of the cyclobutane moiety may necessitate longer coupling times or a double coupling protocol.[10] d. Monitor the coupling reaction for completion using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction. e. If the coupling is incomplete (blue beads), drain the solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing cycle for each subsequent amino acid in the desired sequence.

Part 3: Cleavage, Purification, and Characterization

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

Causality: A standard TFA "cleavage cocktail" is used to simultaneously cleave the peptide from the acid-labile resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11] Scavengers are included to trap reactive carbocations generated during this process, preventing side reactions.

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage: a. Prepare a cleavage cocktail. A common mixture (Reagent K) is TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). b. Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin). c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Purification and Characterization

The final steps involve purifying the crude peptide and verifying its identity and purity.

  • Purification:

    • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.[12] This will verify the successful incorporation of all amino acids, including the (3-aminocyclobutyl)methanol moiety.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For full structural elucidation, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed on the purified peptide.[3][13] This will confirm the sequence and provide insights into the conformational effects of the cyclobutane ring on the peptide structure.[3][13]

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics. By following the detailed protocols outlined in this application note, researchers can successfully prepare the necessary Fmoc-protected intermediate and incorporate it into peptide sequences using standard solid-phase synthesis techniques. The inherent rigidity of the cyclobutane scaffold offers a strategic tool for constraining peptide conformation, providing a pathway to new therapeutic leads with improved pharmacological profiles. As with any non-standard building block, careful monitoring of coupling reactions and potential optimization of reaction times are recommended to ensure high-yield synthesis.

References

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • Illa, O., Olivares, J.A., Nolis, P., & Ortuño, R.M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6286-6295.
  • Beyer, A., & Roth, G. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MDPI. (2021).
  • SeRMN-UAB. (2017). Folding peptides studied by NMR.
  • LookChem. (n.d.). This compound.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Most Wiedzy. (n.d.). Muramyl peptides - synthesis and biological activity.
  • Hioki, K., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(12), 1931-1933.
  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • Gellman, S. H. (2014). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 1083, 3-18.
  • Ösapay, G., et al. (1998). Synthesis and biological activity of a novel methylamine-bridged enkephalin analogue (MABE): a new route to cyclic peptides and peptidomimetics. Journal of medicinal chemistry, 41(14), 2241-2251.
  • Sánchez-González, M., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International journal of molecular sciences, 22(12), 6563.
  • Barlos, K., et al. (1991). Esterification of 2-chlorotrityl chloride resin with Fmoc-amino acids. Tetrahedron Letters, 32(4), 471-474.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
  • White, P. D., & Chan, W. C. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(5), 331–343.
  • ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • D'Andrea, L. D., & Rovero, P. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current topics in medicinal chemistry, 18(9), 728–740.

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Flow chemistry applications for cyclobutane synthesis

Flow chemistry provides a robust, efficient, and scalable platform for the synthesis of cyclobutanes via [2+2] cycloaddition reactions. For photochemical processes, it solves the long-standing problem of light penetration, leading to cleaner reactions and higher yields. [11]For thermal processes, it enables the use of intensified conditions (high temperature and pressure) with a high degree of safety and control. [7]As the pharmaceutical and fine chemical industries continue to embrace continuous manufacturing, the application of flow chemistry for constructing valuable and challenging motifs like cyclobutanes will undoubtedly expand, accelerating drug discovery and enabling more sustainable chemical production. [4][6][26]

References

  • Hughes, D. L. (2017). Applications of Flow Chemistry in Drug Development: Highlights of Recent Patent Literature. Organic Process Research & Development, 22(1), 2-10. [Link]
  • Carberry, P. A., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 11(7), 843-849. [Link]
  • Chen, L., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development, 24(12), 2856-2862. [Link]
  • Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. University College Dublin Research Repository. [Link]
  • Vapourtec. (2025). How Does a Photochemistry Flow Reactor Work?. Vapourtec.com. [Link]
  • Peschl, A. (n.d.). Flow Photoreactors. Zaiput Flow Technologies. [Link]
  • Chen, L., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate.
  • Peschl, A. (n.d.). Plug Flow Tube Photoreactors for Continuous Production. Zaiput Flow Technologies. [Link]
  • Chen, L., et al. (2020). Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow. Synfacts, 16(10), 1184. [Link]
  • O'Brien, A. G., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(10), 1778-1783. [Link]
  • Gutmann, B., et al. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(8), 1580-1589. [Link]
  • Sharma, A., & Kumar, A. (2020). Flow Chemistry: Advancements and Applications – A Review. NeuroQuantology, 18(8), 417-423. [Link]
  • Glotz, G., et al. (2023). Development of a microfluidic photochemical flow reactor concept by rapid prototyping. Frontiers in Chemistry, 11. [Link]
  • Hughes, D. L. (2018). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.
  • Vapourtec. (2023). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. Vapourtec.com. [Link]
  • García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020). Flow Chemistry for Cycloaddition Reactions. ChemSusChem, 13(19), 5138-5163. [Link]
  • García-Lacuna, J., Domínguez, G., & Pérez-Castells, J. (2020). Flow Chemistry for Cycloaddition Reactions.
  • Conte, A., et al. (2021). Flow Chemistry in Drug Discovery: Challenges and Opportunities.
  • Organic Process Research & Development. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate.
  • Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group. [Link]
  • Gemo, A., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering, 4(1), 33-49. [Link]
  • Wang, Y., et al. (2021). Continuous flow synthesis of cyclobutenes via lithium ynolates. Green Chemistry, 23(14), 5134-5138. [Link]
  • Jones, C. D., et al. (2017). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 15(46), 9888-9894. [Link]
  • Britton, J., & Raston, C. L. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(24), 8895-8916. [Link]
  • Asynt. (n.d.). Advantages and Disadvantages of Flow Chemistry. fReactor. [Link]
  • Fiveable. (n.d.). Thermal [2+2] cycloadditions Definition. Fiveable. [Link]
  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. [Link]
  • Larionov, E., & Tsybizova, A. (2018). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 9(33), 6852-6856. [Link]
  • Kumar, A. S., & Pattabiraman, M. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1303-1306. [Link]
  • Yang, L., et al. (2021). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]
  • Yang, L., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(11), 1844-1864. [Link]
  • Semantic Scholar. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: (3-Aminocyclobutyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Aminocyclobutyl)methanol hydrochloride (CAS: 130369-06-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a specific focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic building block featuring a cyclobutane ring substituted with an amino group and a hydroxymethyl group.[1] It is supplied as a hydrochloride salt.

  • Molecular Formula: C₅H₁₂ClNO[2][3]

  • Molecular Weight: Approximately 137.61 g/mol [2][4]

  • Appearance: Typically a solid.[2]

The structure contains a primary amine, which is protonated to form an ammonium salt in the presence of hydrochloric acid. This salt form is common for amine-containing pharmaceutical ingredients.[5]

Q2: Why is this compound provided as a hydrochloride (HCl) salt?

Amine-containing compounds are often converted to hydrochloride salts for several practical reasons. The protonation of the amine group into a stable ammonium ion generally:

  • Enhances Aqueous Solubility: The ionic nature of the salt typically improves solubility in polar solvents like water, which is crucial for many biological assays.[5]

  • Improves Stability: The salt form is often more crystalline and less prone to oxidative degradation compared to the free base, leading to a longer shelf life.[5][6]

  • Aids in Handling: Salts are typically stable, crystalline solids that are easier to weigh and handle accurately compared to their free base counterparts, which may be oils or less stable solids.[5]

Q3: What is the expected solubility of this compound?

Q4: My compound is not dissolving completely in my aqueous buffer (e.g., PBS). What could be the issue?

Several factors can contribute to poor dissolution in aqueous buffers:

  • pH of the Solution: The solubility of amine hydrochlorides can be pH-dependent. While generally soluble in neutral to acidic pH, solubility might decrease if the buffer pH is high enough to deprotonate the ammonium ion, leading to the formation of the less soluble free base.[7]

  • Common Ion Effect: The formation of hydrochloride salts does not always guarantee enhanced solubility, especially in solutions already containing chloride ions (like HCl-based buffers or high-salt buffers).[8][9] An excess of chloride ions can suppress the dissolution equilibrium of the salt, potentially reducing its solubility compared to the free base in the same medium.[8][9]

  • Concentration: You may be attempting to prepare a solution that is above the compound's maximum solubility limit in that specific solvent system.

  • Kinetics of Dissolution: The compound may be dissolving very slowly. Factors like particle size and insufficient agitation can slow down the process.[10]

Q5: Can I use solvents like DMSO or ethanol to prepare a stock solution?

Yes, these solvents are commonly used. However, for hydrochloride salts, preparing a high-concentration stock solution directly in 100% DMSO or ethanol can sometimes be challenging. It is often more effective to first dissolve the compound in a minimal amount of water or an aqueous buffer before adding the organic co-solvent. This approach leverages the high polarity of water to initially break the crystal lattice of the salt.[11][12] Always check for precipitation after adding the co-solvent and upon storage.

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a systematic approach to effectively solubilize this compound for your experiments.

Initial Assessment & Strategy

Before attempting solubilization, it's crucial to understand the factors at play. The hydrochloride salt structure suggests that solubility is governed by ionic interactions and hydrogen bonding. Therefore, the strategy should prioritize polar solvent systems and physical methods that enhance the rate of dissolution.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

G cluster_start cluster_solvent Solvent Selection & Initial Attempt cluster_check cluster_enhancement Enhancement Techniques cluster_cosolvent Co-Solvent Strategy cluster_end start Start: Weigh Compound solvent_choice Select Primary Solvent (e.g., Water, PBS, pH 7.4) start->solvent_choice dissolve_attempt Add solvent, vortex/mix at room temperature solvent_choice->dissolve_attempt check_sol Is the solution clear? dissolve_attempt->check_sol heat Warm gently (37-40°C) Do not boil check_sol->heat No success Solution Ready for Use (Filter sterilize if needed) check_sol->success Yes sonicate Sonicate in water bath (5-15 min cycles) heat->sonicate Still not dissolved check_sol_2 Is it clear now? sonicate->check_sol_2 add_water Add minimal H₂O/Buffer to form a slurry/suspension add_dmso Titrate with DMSO/Ethanol while vortexing add_water->add_dmso check_sol_3 Is it clear now? add_dmso->check_sol_3 fail Re-evaluate Experiment (Lower concentration? Different salt form?) check_sol_2->add_water No, persistent solid check_sol_2->success Yes check_sol_3->success Yes check_sol_3->fail No

Sources

Technical Support Center: Chiral Separation of (3-Aminocyclobutyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral separation of (3-Aminocyclobutyl)methanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the complex chromatographic resolution of these small, polar, and flexible molecules. As a critical building block in medicinal chemistry, achieving enantiomeric and diastereomeric purity of (3-Aminocyclobutyl)methanol is paramount for ensuring the safety and efficacy of novel therapeutics.

(3-Aminocyclobutyl)methanol possesses two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The separation challenge lies not only in resolving the enantiomeric pairs but also in separating the cis and trans diastereomers. This guide provides a structured approach to method development and problem-solving for this specific analytical challenge.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the chiral separation of (3-Aminocyclobutyl)methanol and similar small amino alcohols.

Q1: What is the most significant challenge in separating (3-Aminocyclobutyl)methanol isomers?

A1: The primary challenge stems from the molecule's high polarity, low UV chromophore, and conformational flexibility. The primary amine group is prone to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), leading to poor peak shape (tailing) and low efficiency. The small size and lack of a significant aromatic group limit the potential for strong π-π interactions, which are a primary recognition mechanism for many Pirkle-type and polysaccharide-based CSPs.

Q2: Which chromatographic technique is generally preferred for this separation: HPLC, SFC, or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the direct chiral separation of (3-Aminocyclobutyl)methanol.

  • SFC is often the preferred technique for primary amines due to several advantages. The use of supercritical CO₂ as the main mobile phase component results in lower viscosity and higher diffusivity, which allows for faster separations and higher efficiency.[1] SFC is also considered a "greener" alternative to normal-phase HPLC due to reduced solvent consumption.[1]

  • HPLC remains a robust and widely accessible option. Modern polysaccharide and cyclodextrin-based CSPs show excellent performance in various modes, including normal phase, polar organic, and reversed-phase.

  • Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and high polarity. It would require a derivatization step to block the polar amine and alcohol groups to increase volatility and improve chromatographic behavior.[2]

Q3: What types of chiral stationary phases (CSPs) are most successful for separating small amino alcohols like (3-Aminocyclobutyl)methanol?

A3: A screening approach using a diverse set of CSPs is always recommended. However, for small, polar primary amines and amino alcohols, the following CSPs have shown the most promise:

  • Polysaccharide-based CSPs: Columns with selectors like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are extremely versatile and should be a primary focus for screening.[3][4] Immobilized versions of these phases are particularly robust and allow for a wider range of solvents.[3]

  • Cyclofructan-based CSPs: These have demonstrated exceptional ability to separate primary amines, often showing unique selectivity compared to polysaccharide phases.[1]

  • Crown Ether-based CSPs: These are specifically designed for the resolution of compounds containing primary amino groups and can be highly effective, particularly in SFC.[5]

  • Macrocyclic Glycopeptide-based CSPs: Columns with selectors like teicoplanin or vancomycin are well-suited for polar and ionizable compounds and can be operated in various modes, including reversed-phase and polar organic.

Q4: Why are mobile phase additives so critical for this separation, and which ones should I use?

A4: Mobile phase additives are crucial for improving peak shape and influencing selectivity. The basic amine group of (3-Aminocyclobutyl)methanol can interact strongly with acidic sites on the stationary phase, causing peak tailing.

  • For Basic Analytes in Normal Phase/SFC: A small amount of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), is typically required to block these active sites and achieve symmetrical peaks.

  • For Acidic Additives: In some cases, particularly with crown ether or cyclofructan phases, an acidic additive like trifluoroacetic acid (TFA) is used.[1] Often, a combination of an acid and a base (e.g., TFA and triethylamine, TEA) is used to form an ion pair that modulates retention and selectivity.[1] It is important to note that some additives, like ammonium hydroxide, can completely destroy enantioselectivity on certain phases like cyclofructans.[1]

Q5: My compound has very poor UV absorbance. What are my detection options?

A5: This is a common issue with small aliphatic molecules.

  • Low Wavelength UV: Detection at low UV wavelengths (e.g., 200-220 nm) is often possible but may suffer from baseline noise due to solvent absorbance.

  • Mass Spectrometry (MS): Coupling your HPLC or SFC system to a mass spectrometer is the ideal solution. MS provides high sensitivity and selectivity, and modern instruments are compatible with the mobile phases used for chiral separations.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used if an MS is not available. They respond to any non-volatile analyte.

  • Derivatization: Pre-column derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) can significantly enhance detection sensitivity, though it adds a step to the workflow and requires careful validation to ensure no racemization occurs.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of (3-Aminocyclobutyl)methanol isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Enantiomers 1. Incorrect CSP: The chosen chiral stationary phase does not provide the necessary enantioselective interactions. 2. Suboptimal Mobile Phase: The mobile phase composition is not suitable for achieving separation. 3. High Temperature: Elevated temperatures can sometimes reduce chiral selectivity.1. Screen Multiple CSPs: Test a variety of columns with different chiral selectors (e.g., polysaccharide, cyclofructan, crown ether). 2. Optimize Mobile Phase:     - Normal Phase/SFC: Vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its percentage.     - Reversed Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the buffer pH and concentration.     - Additives: Systematically screen different acidic and basic additives and their concentrations.[1] 3. Lower the Temperature: Try running the analysis at a lower temperature (e.g., 10-25°C) as this can enhance the subtle energetic differences between diastereomeric complexes.
Severe Peak Tailing 1. Secondary Interactions: Strong interactions between the basic amine group and acidic silanols on the silica support. 2. Insufficient Additive: The concentration of the basic additive is too low to effectively mask active sites. 3. Water Contamination: In normal phase mode, trace amounts of water can affect peak shape.1. Increase Basic Additive: Gradually increase the concentration of the basic additive (e.g., DEA, IPA) in the mobile phase (typically 0.1% - 0.5%). 2. Use a Highly Deactivated Column: Modern CSPs are generally well-endcapped, but older columns may have more active sites. 3. Ensure Dry Solvents: For normal phase HPLC, use fresh, high-purity, anhydrous solvents.
Poor Resolution between cis/trans Diastereomers 1. Insufficient Chemoselectivity: The primary chiral interactions are overshadowing the diastereoselective separation. 2. Mobile Phase Composition: The solvent system may not be optimal for separating the diastereomers.1. Change CSP Type: Some CSPs may offer better diastereoselectivity than others. For example, a cyclodextrin-based phase might offer different shape selectivity compared to a polysaccharide phase. 2. Vary the Alcohol Modifier: In normal phase or SFC, switching between methanol, ethanol, and isopropanol can significantly impact the separation of diastereomers. 3. Explore Different Modes: If separating in normal phase, try a polar organic or reversed-phase method, as the change in retention mechanism can alter selectivity.
Irreproducible Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when additives are used. 2. Temperature Fluctuations: The column temperature is not stable. 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).1. Increase Equilibration Time: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting the sample. Chiral separations can require longer equilibration times. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped.
High Column Backpressure 1. Particulate Contamination: Sample particulates or mobile phase precipitation are blocking the column inlet frit. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase, causing precipitation upon injection.1. Filter Samples: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. 2. Use a Guard Column: A guard column will protect the analytical column from contamination. 3. Match Sample Solvent: Dissolve the sample in the mobile phase or a solvent of similar or weaker strength whenever possible.

Experimental Protocols

The following protocols provide recommended starting points for the chiral separation of (3-Aminocyclobutyl)methanol isomers. These are based on established methods for structurally similar small, polar amino alcohols.

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) - Recommended Starting Point

SFC is highly recommended for its speed and superior peak shape for primary amines. Polysaccharide and cyclofructan-based CSPs are excellent choices for initial screening.

  • Instrumentation: Analytical SFC system with back-pressure regulator and UV or MS detector.

  • Column Screening:

    • CHIRALPAK® IA, IB, IC, ID, IE, IF (or similar amylose/cellulose-based CSPs)

    • Larihc® CF6-P (or similar cyclofructan-based CSP)

  • Initial Screening Conditions:

ParameterCondition 1 (Polysaccharide CSPs)Condition 2 (Cyclofructan CSP)
Mobile Phase CO₂ / Methanol (Gradient)CO₂ / Methanol (Gradient)
Gradient 5% to 50% Methanol over 5-10 min5% to 50% Methanol over 5-10 min
Additive in Modifier 0.2% Isopropylamine (IPA)0.3% TFA / 0.2% TEA
Flow Rate 2.0 - 4.0 mL/min2.0 - 4.0 mL/min
Back Pressure 150 bar150 bar
Column Temperature 35 - 40 °C35 - 40 °C
Detection UV at 210 nm or MSUV at 210 nm or MS
  • Optimization Strategy:

    • If separation is observed, convert the gradient to an isocratic method for optimization.

    • Vary the percentage of the methanol co-solvent.

    • Screen other co-solvents (ethanol, isopropanol).

    • Adjust the concentration and type of additives. For polysaccharide phases, DEA can be tested as an alternative to IPA.

    • Optimize temperature and back pressure to fine-tune resolution and analysis time.

SFC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Screen Polysaccharide & Cyclofructan CSPs (Gradient Elution) CheckSep Separation Observed? Start->CheckSep Iso Convert to Isocratic Method CheckSep->Iso Yes NoSep Try Alternative CSPs (e.g., Crown Ether) or Switch to HPLC CheckSep->NoSep No Opt_Mod Optimize % Modifier (MeOH, EtOH, IPA) Iso->Opt_Mod Opt_Add Optimize Additives (Type & Concentration) Opt_Mod->Opt_Add Opt_Params Optimize Temp & Back Pressure Opt_Add->Opt_Params Final Final Validated Method Opt_Params->Final

Caption: Workflow for SFC method development.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

If SFC is unavailable, HPLC provides a reliable alternative. Normal phase is often successful for this class of compounds.

  • Instrumentation: Standard HPLC system with UV or MS detector.

  • Column Screening:

    • CHIRALPAK® AD-H, AS-H, AY-H, AZ-H (or similar polysaccharide-based CSPs)

  • Initial Screening Conditions (Normal Phase):

ParameterCondition
Mobile Phase n-Hexane / Ethanol (Gradient)
Gradient 5% to 40% Ethanol over 20 min
Additive in Modifier 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or MS
  • Optimization Strategy:

    • Once a "hit" is found, optimize the isocratic percentage of the alcohol modifier.

    • Screen other alcohol modifiers (methanol, isopropanol). Note that some coated polysaccharide columns have solvent limitations. Always check the column manual.

    • Adjust the concentration of the basic additive to improve peak shape.

    • Explore Polar Organic Mode (e.g., Acetonitrile/Methanol) if normal phase fails or if solubility is an issue.

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Screen Polysaccharide CSPs (Normal Phase Gradient) CheckSep Separation Observed? Start->CheckSep Iso Convert to Isocratic Method CheckSep->Iso Yes NoSep Try Polar Organic Mode or Reversed-Phase on Macrocyclic Glycopeptide CSPs CheckSep->NoSep No Opt_Mod Optimize Alcohol Modifier (% and Type) Iso->Opt_Mod Opt_Add Optimize Basic Additive Opt_Mod->Opt_Add Final Final Validated Method Opt_Add->Final

Caption: Workflow for HPLC method development.

Protocol 3: Gas Chromatography (GC) with Derivatization

This indirect method should be considered if HPLC/SFC are unsuccessful or if GC is the only available instrumentation.

  • Step 1: Derivatization The goal is to react both the primary amine and the hydroxyl group with a chiral derivatizing agent or, more commonly, an achiral agent to make the molecule volatile, followed by separation on a chiral GC column. A two-step acylation is a common approach.

    • Sample Preparation: Dissolve ~1 mg of (3-Aminocyclobutyl)methanol in 200 µL of an anhydrous solvent (e.g., ethyl acetate).

    • Reagent Addition: Add 100 µL of an acylating agent such as trifluoroacetic anhydride (TFAA).

    • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

    • Analysis: Cool to room temperature and inject 1 µL into the GC system.

  • Step 2: GC Analysis

  • Instrumentation: GC system with FID or MS detector.

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or similar).

  • GC Conditions:

ParameterCondition
Column Chirasil-Val or Cyclodextrin-based CSP (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen, constant flow (~1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 100°C, ramp at 5°C/min to 220°C.
Detector Temp 250 °C (FID)
  • Optimization Strategy:

    • Optimize the oven temperature program (initial temperature, ramp rate, final temperature) to improve resolution. Chiral GC separations are often highly sensitive to temperature.

    • Test different derivatizing agents, as they can influence the separation.

References

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]
  • Nishioka, R., Iwata, Y. T., & Hayakawa, K. (2015). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Li, Y. M., & Liu, Y. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Phenomenex. (n.d.).
  • Esquivel, B., Jimenez, M., & Castaneda, G. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-791. [Link]
  • Kalíková, K., Šlechtová, T., Tesařová, E., & Armstrong, D. W. (2016). Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. Analytica chimica acta, 934, 183–191. [Link]
  • Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical chemistry, 95(1), 369–391. [Link]
  • Regalado, E. L., Welch, C. J., & Armstrong, D. W. (2011). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of chromatography. A, 1218(40), 7234–7241. [Link]
  • Kil, D., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak hoeji, 65(4), 241-250. [Link]
  • Aturki, Z., D'Orazio, G., Fanali, S., & Ismail, O. H. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of pharmaceutical and biomedical analysis, 198, 114013. [Link]
  • Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
  • Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 742-751. [Link]
  • Armstrong, D. W., & Li, W. Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]

Sources

Technical Support Center: Purification of (3-Aminocyclobutyl)methanol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Aminocyclobutyl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound. Each answer provides a mechanistic explanation and a clear course of action.

Q1: My compound is "oiling out" and forming a liquid layer instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution's saturation temperature is below the melting point of the solid. This is common with amine salts which can have depressed melting points in the presence of even trace impurities.

  • Causality: The high concentration of the solute lowers its melting point to below the temperature of the solution. Instead of crystallizing, it separates as a supersaturated liquid.

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[1][2]

  • Alternative Strategy (Two-Solvent System): If the issue persists, a two-solvent recrystallization is recommended. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or ethyl acetate) in which the compound is insoluble, until persistent cloudiness (turbidity) is observed.[3] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[4]

Q2: The solution has cooled to room temperature and even been placed in an ice bath, but no crystals have formed. What should I do?

A2: The absence of crystal formation indicates that the solution is either not sufficiently saturated or is in a supersaturated state where the energy barrier for nucleation has not been overcome.[2]

  • Causality & Solutions:

    • Insufficient Saturation: You may have used too much solvent.[1][2] Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again. A good rule of thumb is to take a small aliquot of the near-saturated solution on a pipette and let it evaporate to see if it forms crystals or an oil.[5]

    • Supersaturation: The solution is saturated, but crystal nucleation has not started. This can be induced by:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[2]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[2]

Q3: My final yield of purified crystals is disappointingly low. What are the common causes of product loss?

A3: Significant product loss during recrystallization is a common issue and can usually be traced to several key steps in the process.[2]

  • Causality & Optimization:

    • Excess Solvent: Using too much solvent to dissolve the crude material is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[2] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[2]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel stem. Ensure the funnel and receiving flask are pre-heated.[6]

    • Inadequate Cooling: Ensure the solution is thoroughly chilled in an ice-water bath to minimize the solubility of the compound in the solvent and maximize the crystal yield.[2]

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your product.[2] Always use a minimal amount of ice-cold solvent for washing.[2][6]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: The presence of color indicates persistent, often highly conjugated, impurities that were not removed by the initial crystallization.

  • Causality & Solution: These impurities are soluble in the recrystallization solvent. They can be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

  • Protocol:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.

    • Keep the solution hot for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal.[1] The filtrate should be colorless and can then be cooled to induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the properties and handling of this compound during purification.

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. As a hydrochloride salt of an amino alcohol, this compound is a polar, ionic compound.[7] Therefore, polar protic solvents are the best starting point.

Solvent ClassExample SolventsSuitability for this compoundRationale & Expert Insight
Polar Protic Isopropanol, Ethanol, MethanolHigh (often requires a co-solvent) These solvents effectively dissolve the ionic salt at elevated temperatures. However, solubility can still be significant at low temperatures, potentially leading to lower yields. Methanol is often too good a solvent, but it can be used effectively in a two-solvent system.
Polar Aprotic Acetone, AcetonitrileModerate (good as anti-solvents) The compound will have lower solubility in these solvents compared to alcohols, making them excellent candidates for use as anti-solvents in a two-solvent system with an alcohol.
Non-Polar Hexanes, Toluene, Diethyl EtherLow (good as anti-solvents) The compound is expected to be virtually insoluble in non-polar solvents. They are ideal as anti-solvents to precipitate the salt from a more polar solution.

Recommendation: Start with isopropanol or ethanol. If the compound is too soluble even when cold, a two-solvent system of methanol/diethyl ether or ethanol/ethyl acetate is a highly effective alternative.[8]

Q2: What are the likely impurities I am trying to remove?

A2: Impurities can originate from the synthetic route and are generally categorized as process-related impurities or degradation products.[9][10]

  • Stereoisomers: Depending on the synthesis, other stereoisomers (e.g., the cis-isomer) may be present. Recrystallization can sometimes enrich the desired isomer, but chiral HPLC is needed for accurate quantification.[10]

  • Unreacted Starting Materials & Intermediates: Precursors from the synthetic pathway may carry through to the final product.

  • Byproducts: Side reactions during synthesis can generate structurally related impurities.

  • Residual Solvents: Solvents used in the final steps of the synthesis or workup may be present.

Q3: How can I definitively assess the purity of my final product?

A3: Visual inspection of crystal quality and a sharp melting point are good initial indicators, but instrumental analysis is required for definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.[11][12] A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing an additive like TFA or formic acid) is a standard starting point. Purity is determined by the area percentage of the main peak.

  • Quantitative NMR (qNMR): Nuclear Magnetic Resonance can be used not only for structural confirmation but also to quantify the purity against a certified internal standard.[13] It is a powerful technique that does not require a reference standard of the impurities themselves.[11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify unknown impurity peaks by their mass-to-charge ratio.[11]

Q4: What are the critical safety precautions for handling this compound?

A4: According to safety data sheets, this compound is classified as harmful and an irritant.[14][15][16] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][18]

  • Handling: Avoid contact with skin, eyes, and clothing.[14][17] Wash hands thoroughly after handling.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry place, often under an inert atmosphere as recommended.[15][17]

General Recrystallization Protocol & Workflow

This protocol provides a generalized workflow for the single-solvent recrystallization of this compound.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent (e.g., isopropanol) based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent and heat the mixture to a near-boil while stirring to dissolve the solid completely.[6] Add solvent in small portions until everything is just dissolved.[3][6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2][6]

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes.[6] Then, transfer the purified crystals to a watch glass or drying dish to dry completely, preferably under vacuum.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt_decision Insoluble Impurities? dissolve->hot_filt_decision hot_filt 2. Hot Gravity Filtration hot_filt_decision->hot_filt Yes cool 3. Slow Cooling & Crystallization hot_filt_decision->cool No hot_filt->cool collect 4. Vacuum Filtration cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Recrystallization workflow for purification.

References
  • CymitQuimica. (2025-01-13).
  • Sigma-Aldrich. (2024-09-07).
  • AK Scientific, Inc. (1-Aminocyclobutyl)methanol hydrochloride.
  • Synquest Labs. (1-Aminocyclobutyl)methanol hydrochloride.
  • Benchchem.
  • Vulcanchem. (3-Aminocyclopentyl)methanol hydrochloride - 2138162-83-9.
  • Unknown Source.
  • Fisher Scientific. (2023-08-25).
  • Unknown Source.
  • HBCSE.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2020-10-30).
  • Quora. (2017-02-02).
  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Ijaresm.
  • Overly, K. (2013-09-09).
  • Royal Society of Chemistry. Analytical Methods.
  • Achmem. (3-aminocyclobutyl)methanol HCl.
  • PubChem. (3-Aminocyclopentyl)methanol hydrochloride.
  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride.
  • National Institutes of Health (NIH).
  • Thermo Fisher Scientific. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.
  • Benchchem.
  • ResearchGate. (2016-08-17). Novel synthesis of process related impurities of valganciclovir hydrochloride.
  • Benchchem.
  • BLD Pharm. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride.
  • Benchchem. common impurities in commercial ((1S,3R)-3-aminocyclopentyl)methanol.

Sources

Technical Support Center: Navigating the Reactivity of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered bifunctional building block. Here, we address common reactivity issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design. Our aim is to transform potential synthetic roadblocks into successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Acylation and Amide Bond Formation

Question 1: I am experiencing low yields when attempting to acylate the amino group of (3-Aminocyclobutyl)methanol with a standard acid chloride and a tertiary amine base (e.g., triethylamine). What is causing this poor reactivity?

Answer:

The primary challenge in the N-acylation of (3-Aminocyclobutyl)methanol lies in the steric hindrance imposed by the cyclobutyl ring. The rigid, puckered conformation of the cyclobutane moiety shields the amino group, making it a less accessible nucleophile compared to acyclic or less hindered primary amines.[1] This steric bulk slows down the rate of reaction with electrophiles, especially bulky acid chlorides.

Furthermore, the choice of base is critical. While triethylamine is a common choice, its own steric bulk can sometimes hinder its ability to efficiently scavenge the HCl byproduct, leading to the protonation of the starting amine and reducing the concentration of the active nucleophile.[2]

Troubleshooting Workflow: Overcoming Poor N-Acylation Yields

Caption: Troubleshooting logic for low N-acylation yields.

Recommended Protocols:

  • Protocol 1.1: Amide Coupling using HATU

    • Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent such as DMF or CH₂Cl₂.

    • Add HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of (3-Aminocyclobutyl)methanol (1.05 eq) in the same solvent.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

    • Work-up involves aqueous washes to remove the urea byproduct and excess base.[3][4][5][6]

Parameter Standard Acid Chloride Method HATU Coupling Method
Reagents R-COCl, Et₃NR-COOH, HATU, DIPEA
Typical Yield Often <50% for hindered substratesGenerally >80%
Side Reactions O-acylation, unreacted starting materialMinimal
Racemization Risk Low for N-acylationLow with pre-activation

Question 2: I want to selectively acylate the hydroxyl group. How can I achieve O-acylation without protecting the amine?

Answer:

Selective O-acylation in the presence of a primary amine is challenging due to the generally higher nucleophilicity of the amine. However, it is not impossible. One strategy is to leverage in situ protection of the amine via protonation. By using the hydrochloride salt of (3-Aminocyclobutyl)methanol or by adding one equivalent of a strong acid, the amine is converted to a non-nucleophilic ammonium salt, allowing the hydroxyl group to be the primary site of reaction.

Another approach involves enzymatic catalysis, where specific lipases can show high selectivity for O-acylation even in the presence of an unprotected amine.

Workflow for Selective O-Acylation

Caption: Strategies for achieving selective O-acylation.

Section 2: Sulfonylation Reactions

Question 3: My attempt to form a sulfonamide by reacting (3-Aminocyclobutyl)methanol with a sulfonyl chloride in the presence of pyridine resulted in a complex mixture and low yield. What are the likely side reactions, and how can I improve this transformation?

Answer:

Sulfonylation of amino alcohols can be complicated by several factors. The reactivity of the sulfonyl chloride can lead to reactions at both the amine and the alcohol, resulting in the desired sulfonamide, the sulfonate ester, and the di-sulfonylated product. Pyridine, while a common catalyst and base, can sometimes lead to the formation of a pyridinium salt intermediate with the sulfonyl chloride, which can have its own reactivity profile.

For improved selectivity and yield in sulfonamide formation, it's often best to protect the hydroxyl group first. If this is not desirable, carefully controlled conditions are necessary. A common successful strategy is to perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and to use a non-nucleophilic base like DIPEA instead of pyridine. The amine is significantly more nucleophilic than the alcohol, and at low temperatures, this difference in reactivity can be exploited for selective N-sulfonylation.[7]

Recommended Protocol for N-Sulfonylation:

  • Dissolve (3-Aminocyclobutyl)methanol (1.0 eq) in a suitable solvent like CH₂Cl₂ or THF.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.5-2.0 eq).

  • Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same solvent, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Work-up typically involves washing with dilute aqueous acid (to remove excess base) and brine.

Condition Pyridine at RT DIPEA at 0 °C
Selectivity Low (N- and O-sulfonylation)High for N-sulfonylation
Yield Often poor and variableGood to excellent
Byproducts Di-sulfonylated product, sulfonate esterMinimal
Section 3: Protecting Group Strategies

Question 4: I need to perform a reaction at the hydroxyl group. What is the best strategy for protecting the amine, and how do I subsequently deprotect it?

Answer:

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group of (3-Aminocyclobutyl)methanol. It is easily introduced under mild conditions and is stable to a wide range of reagents, including most reducing agents, organometallics, and basic conditions.[2][8]

Workflow for Amine Protection and Deprotection

Sources

Technical Support Center: Synthesis of Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminocyclocyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these valuable compounds. The inherent ring strain and stereochemical complexity of the cyclobutane core often lead to specific side reactions that can impact yield, purity, and scalability. This resource aims to provide a clear understanding of these challenges and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing aminocyclobutane derivatives?

A1: The construction of the cyclobutane ring is the cornerstone of aminocyclobutane synthesis. The most prevalent and versatile method is the [2+2] cycloaddition reaction . This can be achieved through various means, including photochemical, thermal, and metal-catalyzed pathways. Another significant approach is the aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine, which can be a precursor to aminocyclobutanes. Additionally, aminocyclobutanes can be synthesized through the functionalization of pre-existing cyclobutane cores, such as the reduction of cyclobutanones to cyclobutanols followed by conversion to amines, or the reductive amination of cyclobutanones. Ring contraction of larger rings, such as pyrrolidines, has also been explored.

Q2: Why is controlling stereochemistry in aminocyclobutane synthesis so challenging?

A2: The puckered, non-planar nature of the cyclobutane ring gives rise to complex stereochemical challenges. The formation of multiple contiguous stereocenters during ring construction requires precise control to obtain the desired diastereomer and enantiomer. Factors such as the facial selectivity of reagents approaching the ring and the relative stability of transition states play a crucial role. The small energy differences between different puckered conformations can make predicting and controlling the stereochemical outcome difficult.

Q3: What are the primary side reactions I should be aware of?

A3: Several side reactions are common in aminocyclobutane synthesis. These include:

  • Formation of undesired stereoisomers (diastereomers and regioisomers) in [2+2] cycloadditions.

  • E/Z isomerization of the imine component in the aza Paterno-Büchi reaction, which competes with the desired cycloaddition.

  • Ring expansion and rearrangement reactions driven by the relief of ring strain, particularly when carbocation intermediates are formed.

  • Polymerization or dimerization of highly reactive starting materials, such as ketenes in thermal [2+2] cycloadditions.

  • β-fragmentation as a side reaction in the ring contraction of pyrrolidines to form cyclobutanes.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield and/or Poor Selectivity in Photochemical [2+2] Cycloadditions

Symptoms:

  • Low conversion of starting materials.

  • Formation of a complex mixture of products, including regioisomers (head-to-head vs. head-to-tail) and diastereomers.

  • Evidence of starting material decomposition (e.g., charring, insoluble byproducts).

Causality and Troubleshooting:

Possible Cause Scientific Rationale Suggested Solution
Inappropriate Wavelength/Light Source The enone or alkene must be excited to its triplet state for the cycloaddition to occur efficiently. High-energy UV light can also lead to decomposition.Use a photosensitizer (e.g., acetone, benzophenone) to facilitate intersystem crossing to the triplet state at a longer, less energetic wavelength. Visible light photocatalysis with a suitable catalyst (e.g., Ru(bipy)₃²⁺) can also be a milder and more selective alternative.
Rapid Cis-Trans Isomerization For acyclic enones, rapid cis-trans isomerization from the excited state is a major energy-wasting pathway that competes with the cycloaddition.The use of cyclic enones can prevent this isomerization and often leads to higher yields. For acyclic enones, visible light photocatalysis can sometimes overcome this issue.
Dimerization of Starting Materials If one of the alkene partners is particularly reactive, it may preferentially react with itself rather than undergoing the desired cross-cycloaddition.Use one of the alkene components in excess to favor the cross-cycloaddition over homodimerization.
Lack of Regio- and Diastereocontrol The formation of the 1,4-diradical intermediate can lead to different regioisomeric and diastereomeric products depending on steric and electronic factors.The use of chiral auxiliaries or catalysts can induce facial selectivity. Running the reaction at lower temperatures can also improve diastereoselectivity by favoring the thermodynamically more stable product.

Workflow for Troubleshooting Low Yield in Photochemical [2+2] Cycloadditions:

Caption: Troubleshooting workflow for low-yielding photochemical [2+2] cycloadditions.

Issue 2: Ring Expansion and Rearrangement Byproducts

Symptoms:

  • Presence of unexpected products with larger or smaller ring sizes in the crude reaction mixture (e.g., cyclopentane or cyclopropane derivatives).

  • Loss of stereochemical integrity from the starting material.

Causality and Troubleshooting:

The high ring strain of cyclobutanes makes them susceptible to rearrangements, especially in the presence of carbocation intermediates. These rearrangements are driven by the formation of more stable, less strained rings (e.g., cyclopentyl cation) or more stable carbocations (e.g., tertiary).

Reaction Step Prone to Rearrangement Mechanism of Side Reaction Mitigation Strategy
Acid-catalyzed reactions (e.g., deprotection, rearrangements) Protonation of a leaving group can generate a carbocation adjacent to the cyclobutane ring, which can then undergo a 1,2-alkyl shift, leading to ring expansion.Use milder acidic conditions or non-acidic methods for transformations. Employ protecting groups that can be removed under neutral or basic conditions.
Diazotization of Aminocyclobutanes (Demyanov-type reactions) The formation of a diazonium salt from a primary amine on the cyclobutane ring, followed by the loss of N₂, generates a highly unstable primary carbocation, which readily rearranges.Avoid synthetic routes that involve the diazotization of primary aminocyclobutanes if rearrangement is a concern. Consider alternative methods for introducing functionality.
Solvolysis of Cyclobutyl Halides or Tosylates Sₙ1-type reactions of cyclobutyl derivatives proceed through a carbocation intermediate, which is prone to rearrangement.Favor Sₙ2 conditions (strong, non-bulky nucleophile; polar aprotic solvent) to bypass the formation of a carbocation intermediate.

Experimental Protocol to Minimize Ring Expansion during a Reaction:

A general strategy is to avoid the formation of carbocations on or adjacent to the cyclobutane ring. If a reaction must be performed under conditions that could generate a carbocation, careful optimization is crucial.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the activation energy available for rearrangement pathways.

  • Solvent Choice: Use a non-polar solvent to disfavor the formation of charged intermediates.

  • Counterion Effects: In some cases, the choice of acid and its corresponding counterion can influence the stability of the carbocation and the propensity for rearrangement. Experiment with different acids (e.g., TFA vs. HCl).

  • Protecting Group Strategy: Utilize protecting groups for the amine that are stable to the reaction conditions and can be removed under non-cation-forming conditions.

Issue 3: Low Yield in Aza Paterno-Büchi Reactions

Symptoms:

  • Low conversion of the starting imine or alkene.

  • Predominant observation of the E/Z isomer of the starting imine in the crude reaction mixture.

Causality and Troubleshooting:

The primary cause of low yields in aza Paterno-Büchi reactions is the facile E/Z isomerization of the imine from its excited state, which is a non-productive decay pathway that competes with the desired [2+2] cycloaddition.

Strategies to Overcome E/Z Isomerization:

Strategy Scientific Rationale Practical Implementation
Use of Cyclic Imines The cyclic nature of the imine prevents E/Z isomerization, thereby increasing the lifetime of the excited state available for cycloaddition.Synthesize a cyclic imine precursor if the target molecule allows.
Triplet Sensitization of the Alkene Instead of exciting the imine, a photosensitizer can be used to excite the alkene to its triplet state. The excited alkene then reacts with the ground-state imine.Use a triplet sensitizer such as xanthone. This approach is particularly effective for enamides.
Visible Light Photocatalysis A photocatalyst can selectively activate the alkene via energy transfer, bypassing the direct excitation of the imine and its associated isomerization pathway.Employ a suitable photocatalyst (e.g., an iridium complex) and a visible light source.

Logical Flow for Optimizing Aza Paterno-Büchi Reactions:

Caption: Decision-making process for troubleshooting low-yielding aza Paterno-Büchi reactions.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reduction of a 3-Substituted Cyclobutanone

This protocol describes the diastereoselective reduction of a 3-substituted cyclobutanone to the corresponding cis-cyclobutanol, a common intermediate in aminocyclobutane synthesis. The cis selectivity is generally favored due to the steric hindrance of the substituent directing the hydride attack to the opposite face.

Materials:

  • 3-Substituted cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LTTBA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 3-substituted cyclobutanone in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LTTBA (1.5 equivalents) in anhydrous THF.

  • Slowly add the LTTBA solution to the cooled cyclobutanone solution dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon complete consumption of the starting material, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cis-3-substituted cyclobutanol.

Protocol 2: Quantitative Analysis of Side Products by HPLC

This protocol provides a general method for the quantitative analysis of a desired aminocyclobutane derivative and its potential side products (e.g., stereoisomers, rearrangement products) using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for the desired product and any known side products

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution. Prepare a series of dilutions for calibration.

  • Standard Preparation: Prepare stock solutions of the pure desired product and any available side product standards in the same solvent. Create a series of dilutions to construct a calibration curve.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes. This may need to be optimized for specific compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Choose a wavelength where all compounds of interest have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Analysis: Inject the standards and the sample solutions onto the HPLC system.

  • Quantification: Construct a calibration curve for each compound by plotting peak area versus concentration. Use the calibration curves to determine the concentration of the desired product and side products in the crude reaction mixture. This allows for the calculation of yield and the relative percentage of each component.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(14), 4978-4993. [Link]
  • Ghosh, A. K., & Kulkarni, S. (2013). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 113(7), 5040-5089. [Link]
  • Wang, Z., Chen, Z., & You, S. (2018). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 9(28), 6096-6101. [Link]
  • Crimmins, M. T. (1993). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 44, 1-196. [Link]
  • Conia, J. M., & Salaun, J. R. (1973). CYCLOBUTANONE. Organic Syntheses, 53, 43. [Link]
  • Kumarasamy, E., Kandappa, S. K., Raghunathan, R., Jockusch, S., & Sivaguru, J. (2017). Realizing an Aza Paternò-Büchi Reaction. Angewandte Chemie International Edition, 56(25), 7056-7061. [Link]
  • Du, J., & Yoon, T. P. (2009). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 131(41), 14604-14605. [Link]
  • Enone–alkene cycloadditions. (2023, May 22). In Wikipedia. [Link]
  • Wasilewska, A., Woźniak, B. A., Doridot, G., Piotrowska, K., Witkowska, N., Retailleau, P., & Six, Y. (2013). Synthesis of polycyclic aminocyclobutane systems

Technical Support Center: Optimizing Reaction Conditions for (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (3-Aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable cyclobutane-containing building block. Our goal is to provide practical, experience-driven insights to help you streamline your experimental workflow and achieve high-yield, high-purity results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The synthesis typically involves the formation of the cyclobutane ring, introduction of the amino and methanol functionalities, and final salt formation. Problems can occur at each stage, from low yields to purification difficulties.

Issue 1: Low Yield or No Product Formation in Reductive Amination

Reductive amination is a common method for introducing the amino group. However, several factors can lead to poor outcomes.

Potential Causes & Solutions:

  • Inactive Reducing Agent: Hydride reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) are sensitive to moisture.

    • Solution: Use a fresh bottle of the reducing agent or dry it under vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). STAB is particularly water-sensitive and is best used in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[1]

  • Inefficient Imine/Iminium Ion Formation: The crucial intermediate for reduction may not be forming in sufficient concentration.

    • Solution: The formation of the imine is an equilibrium-driven process where water is a byproduct.[2] For less reactive substrates, adding a dehydrating agent (like molecular sieves) can drive the equilibrium towards the imine. The reaction is also pH-sensitive; maintaining a weakly acidic condition (pH 5-7) is often optimal to facilitate both carbonyl activation and ensure the amine is sufficiently nucleophilic.[3][4] Acetic acid can be used as a catalyst.

  • Competitive Carbonyl Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before imine formation is complete.[1]

    • Solution: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent. Alternatively, switch to a milder, more chemoselective reagent like NaCNBH₃ or STAB, which preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[3][4]

Issue 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of undesired byproducts.

Potential Causes & Solutions:

  • Over-alkylation: The primary amine product can react further with the starting carbonyl to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the amine or a slight excess. Running the reaction at lower temperatures can also help control the rate of the secondary reaction.

  • Self-Condensation of Carbonyl Precursor: Aldehydes, in particular, can undergo self-condensation reactions under acidic or basic conditions.

    • Solution: Maintain careful control over pH. Add the amine and carbonyl precursor to the reaction vessel before adding any acid catalyst.

  • Diol Formation: If the synthesis involves reduction of a diester or related functional group, incomplete reduction can lead to diol impurities.

    • Solution: Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used and that the reaction is allowed to proceed to completion. Monitor via TLC or LC-MS.

Issue 3: Difficulties in Product Purification and Isolation

(3-Aminocyclobutyl)methanol is a small, polar molecule, which can make it challenging to isolate. The hydrochloride salt form improves handling but presents its own purification challenges.

Potential Causes & Solutions:

  • High Water Solubility: The free amine and its hydrochloride salt are often highly soluble in water, leading to poor extraction efficiency from aqueous workup steps.

    • Solution: During aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble compounds or perform multiple extractions with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • Amine Tailing on Silica Gel: Primary amines are basic and interact strongly with the acidic surface of standard silica gel, leading to significant tailing and poor separation during column chromatography.[5]

    • Solution:

      • Use Amine-Functionalized Silica: This specialized stationary phase neutralizes the acidic sites, leading to improved peak shape and separation.[5]

      • Solvent Modification: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol) to compete with the product for binding to the acidic silica surface.[5]

  • Recrystallization Issues for the Hydrochloride Salt: Finding a suitable solvent system for recrystallization can be difficult. The product may "oil out" or precipitate too quickly, trapping impurities.

    • Solution: A common technique is to dissolve the crude hydrochloride salt in a minimal amount of a polar solvent like methanol or ethanol at an elevated temperature and then slowly add a less polar co-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until turbidity is observed.[6] Cooling the mixture slowly will promote the formation of pure crystals. For stubborn cases, vapor diffusion with a non-polar solvent can be effective.

Issue 4: Stereochemical Control and Racemization

For syntheses targeting a specific stereoisomer, loss of stereochemical purity is a significant concern.

Potential Causes & Solutions:

  • Epimerization: Harsh reaction conditions, particularly elevated temperatures or strongly acidic/basic environments, can lead to epimerization at stereocenters.[7]

    • Solution: Employ milder reaction conditions. For instance, in amination steps, maintain temperatures below 50°C.[7] Use enzymatic resolutions or chiral catalysts where possible to establish and maintain stereochemical integrity.

  • Non-Stereoselective Reactions: Some synthetic routes, like certain [2+2] cycloadditions or reductions, may not be inherently stereoselective.

    • Solution: Utilize chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.[8] If a mixture of diastereomers is formed, separation may be possible via chiral chromatography or by derivatizing with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce the amine group onto the cyclobutane ring?

Reductive amination of a corresponding cyclobutanone precursor is one of the most versatile and widely used methods.[9] It is a one-pot reaction that forms the C-N bond and sets the stereochemistry in a single step. An alternative is the reduction of a cyclobutyl oxime or azide, though these may require harsher conditions or less readily available starting materials. For industrial-scale synthesis, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can be highly efficient.[7]

Q2: Do I need to protect the hydroxyl group before performing reactions on the amino group?

It depends on the reaction. The amino group is generally more nucleophilic than the hydroxyl group.[10] Therefore, for many reactions like acylation or alkylation, the amino group will react selectively. However, for reactions involving strong bases or reagents that can react with both functionalities, protection is necessary.

Q3: What is the best protecting group for the amine in the presence of a primary alcohol?

The tert-butyloxycarbonyl (Boc) group is an excellent choice. It can be selectively introduced onto the amine using di-tert-butyl dicarbonate (Boc)₂O under mild basic conditions, leaving the hydroxyl group untouched.[10][11] The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent).[11]

Q4: How do I convert the free amine product to its hydrochloride salt?

The most common method is to dissolve the purified free amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, a solution of anhydrous HCl in the same solvent (or gaseous HCl) is added slowly with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[6][12] It is crucial to use anhydrous conditions to prevent the incorporation of water into the final product.

Q5: What are the key considerations for scaling up this synthesis?

Scaling up presents several challenges:

  • Heat Transfer: Reactions that are exothermic (e.g., reductions with LiAlH₄) can become difficult to control in large reactors. Ensure the reactor has adequate cooling capacity.[13]

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions like catalytic hydrogenations.[13]

  • Purification: Large-scale chromatography is expensive. Developing a robust crystallization or distillation procedure for purification is highly preferable for industrial production.[7][14]

  • Safety: Reagents like hydroxylamine can be explosive at high temperatures, and handling large quantities of flammable solvents requires stringent safety protocols.[15]

Section 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of a cyclobutanone precursor using sodium triacetoxyborohydride (STAB).

Materials:

  • 3-Oxocyclobutane-1-carbaldehyde (or related ketone precursor)

  • Ammonia (as a solution in methanol, e.g., 7N) or Ammonium Acetate

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the cyclobutanone precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the ammonia source (1.5-2.0 eq). If using ammonium acetate, it can be added directly as a solid.

  • If needed, add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add STAB (1.5 eq) to the stirred mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)pH ConditionKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFWeakly AcidicHigh chemoselectivity, mild, one-pot procedure.[1][3]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaCNBH₃) Methanol, EthanolNeutral to AcidicTolerant to water, good selectivity.[1][3]Highly toxic (cyanide byproduct), slow at neutral pH.
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicInexpensive, readily available.Can reduce carbonyls, requires two-step addition.[1]
H₂ / Catalyst (e.g., Pd/C) Methanol, Ethanol, EtOAcNeutral"Green" reagent, high efficiency, scalable.[7]Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Protocol 2: Boc-Protection of (3-Aminocyclobutyl)methanol

Materials:

  • (3-Aminocyclobutyl)methanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Deionized Water

Procedure:

  • Dissolve the crude (3-Aminocyclobutyl)methanol in DCM.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography.

Section 4: Visualizing the Workflow

Diagram 1: General Synthetic Workflow

This diagram illustrates a common synthetic pathway to this compound, highlighting key decision points.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination cluster_2 Stage 3: Purification & Salt Formation Start Cyclobutane Precursor (e.g., with ester/acid) Red Reduction to Alcohol (e.g., LiAlH₄) Start->Red Ox Oxidation to Carbonyl (e.g., PCC, Swern) Red->Ox RA Reductive Amination (Ketone + NH₃ source + Reducing Agent) Ox->RA FreeAmine (3-Aminocyclobutyl)methanol (Free Base) RA->FreeAmine Purify Purification (Chromatography/Distillation) FreeAmine->Purify Salt Salt Formation (Anhydrous HCl) Purify->Salt Product (3-Aminocyclobutyl)methanol HCl Salt->Product G cluster_SM cluster_Side Start Reductive Amination Fails (Low/No Yield) CheckSM Are Starting Materials Present? Start->CheckSM Monitor by TLC/LCMS CheckSide Are Side Products Formed? Start->CheckSide SM_Yes Yes, SMs remain CheckSM->SM_Yes SM_No No, complex mixture CheckSM->SM_No Side_Alcohol Alcohol from Carbonyl Reduction? CheckSide->Side_Alcohol Side_OverAlk Over-alkylation Product? CheckSide->Side_OverAlk Imine Check Imine Formation: - Add dehydrating agent - Adjust pH to 5-6 SM_Yes->Imine Reagent Check Reducing Agent: - Use fresh, anhydrous reagent - Increase stoichiometry SM_Yes->Reagent MilderRA Solution: Use milder reducing agent (e.g., STAB instead of NaBH₄) SM_No->MilderRA Side_Alcohol->MilderRA Stoich Solution: - Lower temperature - Use 1.0 eq of amine Side_OverAlk->Stoich

Caption: A decision tree for troubleshooting reductive amination.

References

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • SynArchive. Protecting Groups List.
  • Organic Chemistry Portal. Protective Groups.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • UT Southwestern. Protecting Groups in Organic Synthesis.
  • Wikipedia. Reductive amination.
  • Baran Lab. Cyclobutanes in Organic Synthesis.
  • NIH. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Organic Chemistry Tutor. Reductive Amination.
  • ResearchGate. (2006). The application of cyclobutane derivatives in organic synthesis.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubChem. (3-Aminocyclopentyl)methanol hydrochloride.
  • NIH. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.
  • PubChemLite. (3-aminocyclobutyl)methanol (C5H11NO).
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Organic Syntheses. Methylamine Hydrochloride.
  • NIH. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
  • MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

Sources

Technical Support Center: Purification of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3-Aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common purification challenges with this compound. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound (C₅H₁₂ClNO) is a polar, small molecule of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a primary amine and a primary alcohol on a cyclobutane ring, presents a unique set of purification challenges. The hydrochloride salt form enhances its polarity and water solubility, often complicating standard purification protocols.[2] This guide provides a structured, question-and-answer approach to address specific issues you may encounter during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis. For aminocyclobutane derivatives, these can include isomers (cis/trans), over-alkylation products, or products of ring-opening.[3][4]

  • Residual solvents: Solvents used in the reaction or initial purification steps.

  • Degradation products: Amines can be susceptible to oxidation over time.[5]

  • Inorganic salts: Such as excess HCl or salts formed during workup.

Q2: My compound is a white solid. How can I get a preliminary idea of its purity?

A2: A simple melting point analysis can be a good preliminary indicator. A sharp melting point range (typically < 2°C) suggests high purity, while a broad melting range indicates the presence of impurities. Additionally, Thin Layer Chromatography (TLC) can be used to visualize the number of components in your sample.

Q3: What analytical techniques are best for assessing the final purity of this compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV if the molecule has a chromophore, or more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)) is a powerful technique for quantifying impurities.[6][7]

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents.[6][8] Derivatization may be necessary to analyze the non-volatile amine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify and quantify impurities if their signals do not overlap with the product's signals.[6]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[8][9]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Difficulty with Column Chromatography

Q: My compound either streaks badly on a standard silica gel column or doesn't move from the baseline, even with highly polar solvents like 100% ethyl acetate. What should I do?

A: This is a common issue with polar amine hydrochlorides due to strong interactions with the acidic silica gel.[10][11]

Root Cause Analysis: The positively charged ammonium ion and the polar alcohol group in your molecule bind very strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor elution and band broadening (streaking).

Solutions & Step-by-Step Protocols:

1. Deactivating the Silica Gel:

  • Rationale: Adding a basic modifier to the mobile phase will neutralize the acidic sites on the silica gel, reducing the strong ionic interactions and allowing your compound to elute more effectively.[12]

  • Protocol:

    • Prepare your mobile phase (e.g., a mixture of dichloromethane and methanol).

    • Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide (typically as a 10% solution in methanol, used at 1-10% of the total mobile phase).[10]

    • Equilibrate the column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual.

2. Using an Alternative Stationary Phase:

  • Rationale: Different stationary phases have different surface properties that can be more suitable for purifying amines.

  • Options:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative.[10]

    • Amine-functionalized silica: This stationary phase has an amine-coated surface, which minimizes the interaction with basic compounds and often provides better peak shapes.[11]

    • Reversed-Phase Chromatography (C18): Since the compound is polar, it may not retain well on a standard C18 column.[13] However, for very polar compounds, a technique called Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[13][14][15]

Workflow for Choosing a Chromatography Method:

G start Start: Crude (3-Aminocyclobutyl)methanol hydrochloride tlc_silica TLC with Standard Silica Gel start->tlc_silica streaking Streaking or No Movement? tlc_silica->streaking deactivate Deactivate Silica with Base (e.g., Triethylamine) streaking->deactivate Yes success Pure Compound streaking->success No (Good Separation) alt_phase Try Alternative Stationary Phase (Alumina, Amine-Silica) deactivate->alt_phase Still Issues deactivate->success hilic Consider HILIC for Highly Polar Impurities alt_phase->hilic Still Issues alt_phase->success hilic->success

Caption: Decision workflow for chromatographic purification.

Issue 2: Recrystallization Failure

Q: I'm having trouble recrystallizing my this compound. It either oils out or remains soluble even at low temperatures. How can I get it to crystallize?

A: Recrystallization is an excellent method for purifying solid compounds, but finding the right solvent system is crucial, especially for polar salts.[16][17]

Root Cause Analysis: this compound is highly polar and will be very soluble in polar protic solvents like water and methanol, and poorly soluble in nonpolar solvents like hexanes.[2] The challenge is to find a solvent or solvent system where it is soluble when hot but insoluble when cold.[17] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than crystals can form.

Solutions & Step-by-Step Protocols:

1. Systematic Solvent Screening:

  • Rationale: A systematic approach is needed to identify a suitable solvent or solvent pair.

  • Protocol:

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • Add a small amount (0.5 mL) of different solvents to each tube, covering a range of polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Observe solubility at room temperature. An ideal solvent will show poor solubility.

    • Heat the tubes with poor room temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.

2. Using a Solvent/Anti-Solvent System:

  • Rationale: This is a powerful technique when a single suitable solvent cannot be found.

  • Protocol:

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol or ethanol).

    • While the solution is warm, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Table 1: Potential Recrystallization Solvents

Solvent/SystemPolarityRationale
IsopropanolPolarOften a good choice for recrystallizing amine hydrochlorides.[18]
Ethanol/WaterPolarUsing a small amount of water to dissolve, followed by the addition of ethanol as an anti-solvent.
Methanol/Ethyl AcetateMixedDissolve in a minimum of hot methanol, then add ethyl acetate as the anti-solvent.[16]
AcetonitrilePolarCan sometimes provide the right solubility profile for polar salts.

Important Considerations:

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17]

  • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.

  • Seeding: Adding a tiny crystal of pure product to the cooled solution can induce crystallization.

Summary of Key Purification Strategies

TechniqueApplicationKey Considerations
Normal-Phase Chromatography Removal of less polar impurities.Requires a basic modifier (e.g., triethylamine) in the eluent or an amine-functionalized/alumina column.[10][11]
Recrystallization Final purification to obtain a highly pure, crystalline solid.Requires careful selection of a solvent or solvent/anti-solvent system.[16][17]
Reversed-Phase/HILIC Separation of highly polar compounds and impurities.HILIC is often more suitable for retaining very polar molecules than traditional reversed-phase.[13][15]
Acid-Base Extraction To remove non-basic organic impurities.The compound can be partitioned into an aqueous acidic layer, while neutral/acidic impurities remain in an organic layer.

Final Purity Assessment Workflow

G start Purified (3-Aminocyclobutyl)methanol hydrochloride nmr ¹H and ¹³C NMR start->nmr Structural Confirmation hplc HPLC (RP or HILIC) with ELSD/CAD start->hplc Quantitative Purity gc GC for Residual Solvents start->gc Volatile Impurities lcms LC-MS for Impurity ID start->lcms Impurity Identification final Final Purity Report nmr->final hplc->final gc->final lcms->final

Sources

Technical Support Center: Optimizing the Synthesis of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (3-aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our focus is on anticipating and resolving common experimental challenges, grounded in mechanistic principles and practical, field-tested solutions.

Diagram: Common Synthetic Pathways

Below is a diagram illustrating the prevalent synthetic routes to (3-aminocyclobutyl)methanol, which will be referenced throughout this guide.

Synthesis_Pathways cluster_0 Route A: Reductive Amination Pathway cluster_1 Route B: Amide Reduction Pathway A1 3-Oxocyclobutane- 1-carboxylic acid A2 Reductive Amination (e.g., NH3, H2/Catalyst) A1->A2 A3 cis/trans-3-Aminocyclobutane- 1-carboxylic acid A2->A3 A4 Reduction of Carboxylic Acid (e.g., BH3·THF) A3->A4 A5 (3-Aminocyclobutyl)methanol (cis/trans mixture) A4->A5 B1 3-Oxocyclobutane- 1-carboxylic acid B2 Amide Formation (e.g., SOCl2, NH3) B1->B2 B3 3-Oxocyclobutane- 1-carboxamide B2->B3 B4 Reduction of Ketone (e.g., NaBH4) B3->B4 B5 3-Hydroxycyclobutane- 1-carboxamide B4->B5 B6 Activation & Azide Displacement (e.g., MsCl, NaN3) B5->B6 B7 3-Azidocyclobutane- 1-carboxamide B6->B7 B8 Reduction of Azide & Amide (e.g., LiAlH4 or H2/Catalyst) B7->B8 B9 (3-Aminocyclobutyl)methanol B8->B9

Caption: Common synthetic routes to (3-Aminocyclobutyl)methanol.

Troubleshooting Guide: Improving Yields and Purity

This section addresses specific problems encountered during the synthesis of (3-aminocyclobutyl)methanol, providing potential causes and actionable solutions.

I. Issues in the Reduction of 3-Aminocyclobutane-1-carboxylic Acid (Route A)

Question: My reduction of cis/trans-3-aminocyclobutane-1-carboxylic acid with borane-THF complex (BH3·THF) is resulting in a low yield of (3-aminocyclobutyl)methanol. What are the likely causes and how can I improve it?

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent, short reaction time, or low temperature can lead to incomplete conversion. Borane can form a stable complex with the amine, which might require an excess of the reducing agent for the carboxylic acid reduction to proceed efficiently.

    • Solution:

      • Increase Borane Stoichiometry: Use a larger excess of BH3·THF (e.g., 2.2 equivalents or more) to ensure complete reduction of the carboxylic acid.[1]

      • Optimize Reaction Temperature and Time: While the reaction is often performed at 0°C to room temperature, a modest increase in temperature (e.g., to 40°C) or a longer reaction time may be necessary.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

      • Slow Addition: Adding the borane solution slowly to the carboxylic acid at a low temperature (e.g., -5°C) can help to control the initial exothermic reaction and improve selectivity.[1]

  • Side Reactions:

    • Cause: Although borane is generally selective for carboxylic acids, side reactions can occur, especially at higher temperatures.[2]

    • Solution: Maintain a controlled temperature throughout the reaction. Ensure that the work-up procedure effectively quenches any unreacted borane to prevent further reactions during extraction.

  • Work-up and Purification Losses:

    • Cause: (3-Aminocyclobutyl)methanol is a small, polar molecule with high water solubility, which can lead to significant losses during aqueous work-up and extraction.

    • Solution:

      • pH Adjustment: During work-up, carefully adjust the pH to ensure the product is in its free-base form for efficient extraction into an organic solvent.

      • Solvent Selection: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform continuous liquid-liquid extraction.

      • Salt Formation for Isolation: Consider converting the final product to its hydrochloride salt for easier isolation and purification by crystallization.[3]

Parameter Standard Condition Optimized Condition for Higher Yield
BH3·THF (equiv.) 1.5 - 2.02.2 - 3.0[1]
Temperature 0°C to RT-5°C for addition, then RT to 40°C[1][2]
Reaction Time 2 - 4 hours4 - 12 hours (monitor by TLC/LC-MS)
Work-up Standard aqueous quenchCareful pH adjustment, polar extraction solvent
II. Challenges in Catalytic Hydrogenation Steps

Question: I am experiencing low yields and poor selectivity during the catalytic hydrogenation of a cyclobutane intermediate (e.g., reductive amination of 3-oxocyclobutane-1-carboxylic acid or reduction of an azide). What should I investigate?

Potential Causes and Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The catalyst (e.g., Pd/C, Pt/C) can be deactivated by impurities in the substrate, solvent, or hydrogen gas.[4] Sulfur- and halogen-containing compounds are common catalyst poisons. The catalyst may also be old or improperly stored.

    • Solution:

      • Use High-Purity Reagents: Ensure that the substrate, solvent (e.g., methanol, ethanol), and hydrogen gas are of high purity.

      • Fresh Catalyst: Use a fresh batch of catalyst from a reliable supplier.

      • Inert Atmosphere: Handle air-sensitive catalysts under an inert atmosphere.[4]

      • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) may improve the reaction rate and conversion.

  • Sub-optimal Reaction Conditions:

    • Cause: Hydrogen pressure, temperature, and solvent can significantly affect the reaction outcome.

    • Solution:

      • Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure (using a hydrogen balloon), many require higher pressures (e.g., 50-100 psi) for efficient conversion.[5]

      • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation.

      • Solvent Choice: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like methanol or ethanol are commonly used.[6]

  • Formation of Byproducts:

    • Cause: In reductive amination, the intermediate imine can undergo side reactions. In azide reduction, incomplete reduction can leave behind impurities.

    • Solution:

      • Control Stoichiometry: In reductive amination, the stoichiometry of the amine source is crucial.

      • Monitor Reaction Progress: Use GC-MS or NMR to monitor the reaction and identify the formation of any byproducts. This can help in optimizing the reaction conditions to favor the desired product.

Diagram: Troubleshooting Low Yield in Catalytic Hydrogenation

Troubleshooting_Hydrogenation Start Low Yield in Catalytic Hydrogenation Q1 Is the catalyst fresh and handled under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the substrate and solvent of high purity? A1_Yes->Q2 Sol1 Use fresh catalyst and ensure inert handling. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reaction conditions (pressure, temp.) optimized? A2_Yes->Q3 Sol2 Purify starting materials and use high-purity solvents. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is byproduct formation observed? A3_Yes->Q4 Sol3 Screen different pressures and temperatures. A3_No->Sol3 Sol3->Q3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Adjust stoichiometry and monitor reaction closely. A4_Yes->Sol4 End Yield Improved A4_No->End Sol4->Q4

Caption: Decision tree for troubleshooting low hydrogenation yields.

Frequently Asked Questions (FAQs)

Q1: How can I effectively separate the cis and trans isomers of (3-aminocyclobutyl)methanol?

A1: The separation of cis and trans isomers can be challenging due to their similar physical properties. Here are a few approaches:

  • Fractional Crystallization: This is a common method for separating diastereomers.

    • As the Free Base: The isomers may have different solubilities in various organic solvents. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find conditions where one isomer selectively crystallizes.

    • As a Salt: Converting the amine to a salt (e.g., hydrochloride or tartrate) can alter the crystal lattice energy and solubility, often facilitating separation by crystallization.[3]

  • Chromatography:

    • Column Chromatography: While challenging for the final product due to its polarity, chromatography of a protected intermediate (e.g., a Boc-protected amine) on silica gel can be effective.

    • Preparative HPLC: For high-purity separation, especially on a smaller scale, preparative HPLC with a suitable column (e.g., C18 for reversed-phase or a chiral column if applicable) can be employed.[7]

    • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for isomer separation and is a greener alternative to HPLC.[7]

Q2: What are the best protecting groups for the amine and alcohol functionalities during the synthesis?

A2: The choice of protecting group is critical and depends on the specific reaction conditions of your synthetic route.

  • For the Amine:

    • tert-Butoxycarbonyl (Boc): This is a very common amine protecting group. It is stable to a wide range of reaction conditions and is easily removed with acid (e.g., TFA in DCM).

    • Carboxybenzyl (Cbz): Another robust protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which might be compatible with other steps in your synthesis.

  • For the Alcohol:

    • Protection of the final alcohol is generally not necessary unless further modifications are planned. If protection is required, silyl ethers (e.g., TBDMS) are a good choice as they are stable to many conditions and can be removed with fluoride sources (e.g., TBAF).

Q3: My synthesis of 3-oxocyclobutane-1-carboxylic acid from its precursors is inefficient. Are there any recent improvements in this area?

A3: Yes, the synthesis of 3-oxocyclobutane-1-carboxylic acid, a key starting material, has seen significant process improvements. Traditional batch processes involving acidic decarboxylation can be slow and generate substantial waste.[8] Recently, continuous manufacturing processes have been developed that integrate decarboxylation, extraction, and separation.[8] These flow chemistry approaches can significantly reduce reaction times, improve energy efficiency, and minimize waste, leading to a more sustainable and cost-effective synthesis of this important intermediate.[8]

References

  • Velasco-Serra, J. (2023).
  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959–2962.
  • Corcoran, P. (1975). Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. U.S.
  • OpenStax. (2023). Organic Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • Jessop, P. G., et al. (2021). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. ChemSusChem, 14(1), 1-8.
  • Li, C., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds.
  • Kuroda, H., & Nabeta, S. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. U.S.
  • Fülöp, F., et al. (2012). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. ARKIVOC, 2012(5), 80-93.
  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2645-2663.
  • Pigou, P. E. (1988). Convenient Route to 1,3-Disubstituted Cyclobutanes: An Inexpensive Synthesis of 3-Oxocyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 53(16), 3841-3843.
  • Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol. CN112608243A.
  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5283-5337.
  • Organic Syntheses. (n.d.). Cyclobutanone.
  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Ikariya, T., et al. (2014). Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. Catalysis Science & Technology, 4(6), 1649-1652.
  • Carretero, J. C., et al. (2005). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.
  • Haimbaugh, A. D., et al. (2016). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 27(11), 1827-1835.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Wang, C., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Tu, T. (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv.
  • Westwood, I. M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200845.
  • Ashenhurst, J. (n.d.). Master Organic Chemistry.

Sources

Technical Support Center: HPLC Method Development for Aminocyclobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method development focused on aminocyclobutane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chromatographic principles, enabling you to make informed decisions and develop robust, reliable methods.

The separation of aminocyclobutane isomers presents a unique set of challenges due to their small, constrained ring structure, the presence of a basic amino group, and the potential for multiple chiral centers and geometric isomerism. This guide will walk you through logical method development strategies and provide solutions to common issues you may encounter.

The Challenge of Isomerism in Aminocyclobutanes

Aminocyclobutane moieties are increasingly incorporated into pharmaceutical candidates due to their unique conformational properties. However, their synthesis often yields a mixture of isomers, including:

  • Positional Isomers: Differing in the substitution pattern on the cyclobutane ring.

  • Geometric (cis/trans) Isomers: Resulting from the relative orientation of substituents on the ring.

  • Enantiomers: Non-superimposable mirror images.

  • Diastereomers: Stereoisomers that are not mirror images.

Each type of isomer requires a tailored separation strategy.

Foundational Principles for Method Development

A systematic approach to method development is crucial for successfully separating aminocyclobutane isomers. The following workflow provides a structured path from initial experimentation to a validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Isomer Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation char Characterize Isomers: - Positional - Geometric (cis/trans) - Stereoisomers (Enantiomers, Diastereomers) pka Determine Analyte pKa char->pka mode Select Chromatographic Mode: - Reversed-Phase (RP) - HILIC - Chiral char->mode sol Assess Solubility pka->sol col Choose Initial Columns mode->col mob Screen Mobile Phases col->mob ph Optimize Mobile Phase pH mob->ph org Adjust Organic Modifier & Gradient ph->org temp Evaluate Temperature Effects org->temp val Perform Method Validation (ICH Guidelines) temp->val

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of aminocyclobutane isomers.

Section 1: Poor Peak Shape & Retention in Reversed-Phase HPLC

Q1: My aminocyclobutane peak is tailing severely on a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like aminocyclobutanes in reversed-phase chromatography is often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface of the stationary phase.[1]

  • Causality: At acidic to neutral pH, the primary amine group (pKa typically 9-10) will be protonated (positively charged). Residual silanol groups on the silica backbone can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.[2]

  • Solutions:

    • Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2-3), you suppress the ionization of the silanol groups, minimizing the secondary interactions.[2] A pH between 2 and 4 is often a good starting point for method development with basic compounds.[2]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups.

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are less prone to "phase collapse" in highly aqueous mobile phases, which can be necessary for retaining these polar compounds.

    • Mobile Phase Additives: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, this is often not ideal for LC-MS applications due to ion suppression.

Q2: I have very little or no retention of my aminocyclobutane isomer on a C18 column, even with a highly aqueous mobile phase. What should I do?

A2: Aminocyclobutanes are small, polar molecules, and achieving adequate retention on traditional reversed-phase columns can be challenging.

  • Causality: The high polarity of the analyte leads to a weak interaction with the non-polar stationary phase, causing it to elute at or near the void volume.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[3][4] It utilizes a polar stationary phase (like bare silica, amide, or diol) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[3] Water acts as the strong eluting solvent.

    • Ion-Pair Chromatography (IPC): Adding an ion-pair reagent to the mobile phase can significantly increase retention. For the positively charged aminocyclobutane, an anionic ion-pair reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) is used.[5][6] The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and better retained on a reversed-phase column.[6]

    • Aqueous Normal Phase (ANP) Chromatography: This technique uses silica hydride-based columns and can operate in both reversed-phase and normal-phase modes, offering good retention for polar compounds.[7]

TechniquePrincipleRecommended Starting Conditions
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Column: Amide, Diol, or bare silica. Mobile Phase: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
Ion-Pair Chromatography Forms a neutral, hydrophobic ion-pair with the analyte.Column: C18 or C8. Mobile Phase: 50:50 Methanol:Water with 5 mM Sodium Hexanesulfonate, 20 mM Phosphate Buffer, pH 2.5.
Section 2: Separation of Achiral Isomers (Positional & Geometric)

Q3: I am struggling to separate the cis and trans isomers of my substituted aminocyclobutane. They are co-eluting. How can I improve the resolution?

A3: The separation of geometric isomers like cis and trans aminocyclobutanes relies on subtle differences in their shape and polarity.

  • Causality: Cis and trans isomers often have very similar hydrophobicities, making them difficult to separate on standard C18 columns. The key is to exploit differences in their three-dimensional structure and dipole moments.

  • Solutions:

    • Stationary Phase Selection:

      • Phenyl-Hexyl Phases: These columns offer π-π interactions, which can be effective for separating aromatic-containing isomers.[8][9]

      • Fluoro-Phenyl Phases: These phases provide alternative selectivity based on dipole-dipole and π-π interactions.

      • Cholesterol-Bonded Phases: These offer excellent shape selectivity and can be very effective for resolving rigid geometric isomers.[9]

    • Mobile Phase Optimization:

      • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

      • Temperature: Lowering the column temperature can sometimes improve the resolution between isomers by increasing the differences in their interaction energies with the stationary phase.

    • Normal Phase Chromatography: Normal phase chromatography on a bare silica or cyano-bonded column can be very effective for separating positional and geometric isomers, as it is highly sensitive to small differences in polarity and the spatial arrangement of polar functional groups.[10][11]

Q4: How do I choose between Reversed-Phase and Normal-Phase for positional isomer separation?

A4: The choice depends on the overall polarity of the isomers and the nature of the substitutions.

  • Reversed-Phase: Generally the first choice due to its robustness and compatibility with aqueous samples. It is often successful when the positional isomers have different hydrophobicities.

  • Normal-Phase: Can provide superior selectivity for isomers with different polarities or those that can engage in localized polar interactions with the stationary phase.[11] It is particularly useful when reversed-phase methods fail to provide adequate resolution.

TroubleshootingPeakShape cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Peak Shape or Resolution? tailing Peak Tailing? start->tailing coelution Co-elution? start->coelution fronting Peak Fronting? ph Lower Mobile Phase pH (e.g., 2.5-3.0) tailing->ph Yes split Split Peaks? stationary_phase Change Stationary Phase (e.g., Phenyl, Fluoro-Phenyl) coelution->stationary_phase Yes buffer Increase Buffer Strength ph->buffer Still Tailing? organic_modifier Switch Organic Modifier (ACN <-> MeOH) stationary_phase->organic_modifier Still Co-eluting?

Sources

Technical Support Center: A Troubleshooting Guide for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of constructing four-membered rings. The inherent ring strain (ca. 26.7 kcal mol⁻¹) and the nuanced mechanisms of formation often present significant synthetic challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental issues and enhance the success of your synthetic endeavors.

Section 1: Low Yield & Failed Reactions

Low or nonexistent yields are among the most frequent frustrations in cyclobutane synthesis. The causes can range from substrate instability to suboptimal reaction conditions. This section dissects the most common culprits.

FAQ 1: My [2+2] photocycloaddition is failing or giving a very low yield. What are the primary factors to investigate?

Answer: Low yields in [2+2] photocycloadditions are a common problem. A systematic evaluation of the following factors is crucial.[2]

  • Inefficient Photochemical Conditions: The success of a photocycloaddition hinges on the proper use of light.

    • Wavelength and Light Source: Ensure the emission wavelength of your lamp corresponds to an absorption band of your substrate (e.g., an enone).[2] The light source must have sufficient intensity to drive the reaction efficiently.[3]

    • Reaction Setup: Vigorous stirring is necessary to ensure all parts of the solution are irradiated.[3] Consider using a cooling bath to maintain a constant temperature, as heat can promote decomposition.[3]

  • Substrate Incompatibility and Reactivity: The electronic nature of the reacting alkenes is paramount.

    • Frontier Molecular Orbitals: Mismatched frontier molecular orbitals can prevent an efficient reaction.[3] Generally, reactions between an electron-rich and an electron-poor alkene are more efficient.[2]

    • Photosensitizers: For substrates that do not react well under direct irradiation, a triplet sensitizer (e.g., acetone, benzophenone) can be employed. The sensitizer absorbs the light and transfers the energy to the alkene, populating the triplet excited state which then undergoes cycloaddition.[2][4]

  • Competing Side Reactions:

    • Quenching: Dissolved oxygen can quench the excited state, inhibiting the reaction. It is critical to thoroughly degas the solvent before starting the reaction.[2]

    • Isomerization: Cis-trans isomerization of the alkene can compete with the desired cycloaddition, depleting the concentration of the reactive isomer.[2][3]

  • Concentration Effects: For intermolecular reactions, the concentration of the reactants can be a deciding factor. If the concentration is too low, the probability of two reactant molecules encountering each other in the excited state decreases. Conversely, if the concentration is too high, it may lead to polymerization or other side reactions.

Troubleshooting Workflow for Low-Yield Photocycloadditions

This workflow provides a logical sequence for diagnosing and resolving issues with low-yielding photochemical [2+2] cycloadditions.

G start Low Yield Observed check_light Verify Light Source & Wavelength start->check_light check_degas Ensure Proper Degassing check_light->check_degas Light OK fail Consult Further Literature check_light->fail Incorrect Wavelength check_conc Optimize Concentration check_degas->check_conc Degassing OK check_degas->fail O2 Present check_substrate Evaluate Substrate Electronics check_conc->check_substrate Concentration OK check_conc->fail Suboptimal use_sensitizer Add Triplet Sensitizer success Yield Improved use_sensitizer->success check_substrate->use_sensitizer Poor Reactivity modify_substrate Modify Substrate (e.g., add EWG/EDG) check_substrate->modify_substrate Mismatched Orbitals check_substrate->fail Incompatible modify_substrate->success

Caption: A decision tree for troubleshooting low yields in photocycloadditions.

FAQ 2: My thermal [2+2] cycloaddition with a ketene is yielding polymer instead of the desired cyclobutanone. What's going wrong?

Answer: Ketenes are highly reactive intermediates, and their propensity to polymerize is a significant challenge in thermal [2+2] cycloadditions.[5] Here’s how to address this issue:

  • In Situ Generation: The most effective strategy is to generate the ketene in situ in the presence of the alkene (the "ketenophile"). This ensures that the concentration of free ketene remains low at any given moment, favoring the bimolecular cycloaddition over polymerization. A common method is the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine.[5]

  • Reaction Rate Mismatch: If the rate of ketene generation is much faster than the rate of its consumption by the alkene, the ketene concentration will build up and lead to polymerization.

    • Slow Addition: Add the acyl chloride (or other ketene precursor) slowly to the reaction mixture containing the alkene and the base. This maintains a low steady-state concentration of the ketene.

    • Temperature Control: Lowering the reaction temperature can decrease the rate of both ketene formation and polymerization, potentially allowing the cycloaddition to become the dominant pathway.

  • Reactivity of the Ketenophile: Unactivated or sterically hindered alkenes may react too slowly with the ketene.[6]

    • Lewis Acid Catalysis: For less reactive systems, the addition of a Lewis acid can activate the ketenophile, increasing the rate of cycloaddition.[6] However, care must be taken as Lewis acids can also promote polymerization.

FAQ 3: My intramolecular Norrish Type II reaction is not producing the expected cyclobutanol. What are the competing pathways?

Answer: The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, forming a 1,4-biradical intermediate. This biradical has two primary fates: cyclization to form a cyclobutanol (the Yang cyclization) or fragmentation (cleavage) to yield an enol and an alkene.[7][8]

  • Fragmentation vs. Cyclization: The balance between these two pathways is influenced by the conformation and stability of the 1,4-biradical.

    • Conformational Flexibility: If the biradical intermediate is conformationally flexible, bond rotation can lead to an alignment that favors fragmentation over ring closure.

    • Substitution: Substitution patterns on the carbon chain can influence the outcome. For example, β-substitution on the ketone can favor fragmentation.[9]

  • Reversibility: The initial γ-hydrogen abstraction can be reversible. If the back-hydrogen transfer is faster than cyclization or fragmentation, it can lead to racemization at the γ-carbon if it is a chiral center and a decrease in overall quantum yield.[9]

Troubleshooting Steps:

  • Analyze Byproducts: Carefully analyze the crude reaction mixture by GC-MS or NMR to identify the fragmentation products (enol/ketone and alkene). This will confirm if the competing cleavage pathway is dominant.

  • Modify Substrate Structure: If possible, modify the substrate to create a more rigid structure that pre-organizes the molecule for cyclization. This can be achieved by incorporating rings or bulky substituents that restrict conformational freedom.

  • Solvent Effects: The solvent can influence the lifetime and conformation of the biradical intermediate. Experiment with solvents of different polarities and viscosities.

Section 2: Issues with Selectivity (Regio- & Stereo-)

Achieving the correct isomer is often as critical as achieving a good yield. Cyclobutane formations are notoriously sensitive to subtle electronic and steric effects that dictate the final product's constitution and spatial arrangement.

FAQ 4: I'm observing poor regioselectivity in my [2+2] cycloaddition. How can I control which "head-to-head" vs. "head-to-tail" isomer is formed?

Answer: Regioselectivity in [2+2] cycloadditions is a complex issue governed by steric hindrance, electronic effects, and reaction mechanism (concerted vs. stepwise).

  • Photochemical Reactions: For many photocycloadditions proceeding through a biradical intermediate, the regioselectivity is determined by the stability of the initially formed radical. The reaction will typically proceed to form the most stable 1,4-biradical intermediate.[10]

    • Example: In the reaction of an electron-rich alkene with an electron-poor alkene, the most stable biradical is often formed by bonding the most nucleophilic carbon of one alkene to the most electrophilic carbon of the other.

  • Thermal Ketene Cycloadditions: These reactions are generally highly regioselective. The electron-poor carbonyl carbon of the ketene consistently reacts with the most electron-rich atom of the ketenophile.[5]

  • Solvent Effects: The polarity of the solvent can influence the transition state. In non-polar solvents, you may get a product with a smaller overall dipole, whereas polar solvents might favor a more polar transition state, potentially leading to a different regioisomer.[11]

Strategies for Improving Regioselectivity:

  • Enhance Electronic Bias: Increase the electronic difference between the two alkenes by using stronger electron-donating or electron-withdrawing groups.

  • Steric Directing Groups: Introduce bulky substituents that sterically disfavor one mode of addition over the other.

  • Lewis Acid Catalysis: Lewis acids can alter the electronic properties of the substrates and may reverse or improve regioselectivity.[6]

FAQ 5: My cyclobutane product is a mixture of diastereomers. What strategies can I employ to improve diastereoselectivity?

Answer: Diastereoselectivity is a frequent challenge, and its control depends heavily on the specific reaction type.[2]

StrategyMechanism of ActionApplicable Reaction Types
Lower Reaction Temperature Favors the formation of the thermodynamically more stable diastereomer by providing a greater free energy difference between competing transition states.[2]Thermal, Metal-Catalyzed
Solvent Optimization The polarity and coordinating ability of the solvent can influence the geometry of the transition state or the lifetime of intermediates, thereby affecting selectivity.[2][12]Photochemical, Thermal, Metal-Catalyzed
Chiral Auxiliaries A chiral auxiliary attached to one of the reactants can effectively block one face of the molecule, directing the cycloaddition to the opposite face. The auxiliary is cleaved post-reaction.[2]All types
Catalyst/Ligand Modification In metal-catalyzed reactions, the choice of metal and, more importantly, the chiral ligand is paramount in controlling the stereochemical outcome.[2]Metal-Catalyzed
"Most Stable Biradical Rule" For triplet-state photocycloadditions (like the Paternò-Büchi reaction), the biradical intermediate will adopt a conformation that minimizes steric strain before ring closure, influencing the final diastereomeric ratio.[10]Photochemical (Triplet State)

Protocol: Test Reaction for Optimizing Diastereoselectivity via Solvent Screening

  • Setup: Arrange a parallel set of small-scale reaction vials (e.g., 1-dram vials with stir bars).

  • Reagents: To each vial, add your starting materials at the same concentration.

  • Solvents: To each vial, add a different degassed solvent from a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Water).[2][12]

  • Initiation: Initiate the reactions simultaneously under identical conditions (e.g., place them in a photoreactor with uniform light distribution or in a heating block).

  • Monitoring: After a set time, quench the reactions and take an aliquot from each for analysis.

  • Analysis: Analyze the crude diastereomeric ratio (d.r.) in each sample using ¹H NMR spectroscopy or chiral GC.

  • Scale-Up: Once the optimal solvent is identified, scale up the reaction under those conditions.

Section 3: Catalyst-Related Issues

For metal-catalyzed [2+2] cycloadditions, the catalyst's health is the reaction's lifeblood. Deactivation or improper handling can bring the synthesis to a halt.

FAQ 6: My metal-catalyzed [2+2] reaction is sluggish or stalls before completion. How do I know if my catalyst is deactivated?

Answer: Catalyst deactivation is a common problem in metal-catalyzed reactions.[13] The signs are often clear and consistent:

  • Decreased Reaction Rate: The reaction takes significantly longer to reach a certain conversion compared to previous runs.[13]

  • Incomplete Conversion: The reaction stops before the limiting reagent is fully consumed, even with extended reaction times.[13]

  • Change in Selectivity: An increase in side product formation is observed as the catalyst loses its ability to promote the desired pathway.[13]

  • Visual Changes: For homogeneous catalysts, precipitation of metal particles (e.g., palladium black) is a strong indicator. For heterogeneous catalysts, you might see color changes or aggregation.[13]

Common Causes and Solutions:

Cause of DeactivationDescriptionTroubleshooting Steps
Poisoning Impurities (e.g., sulfur, nitrogen, phosphorus compounds) from starting materials or solvents strongly bind to the catalyst's active sites.[13]Purify all reagents and solvents meticulously. Use high-purity starting materials.
Fouling/Coking Deposition of carbonaceous materials or insoluble byproducts on the catalyst surface physically blocks the active sites.[13]For heterogeneous catalysts, consider regeneration via controlled oxidation to burn off coke.[13] For homogeneous systems, prevention through optimized conditions is key.
Thermal Degradation High reaction temperatures can cause the catalyst structure to change, leading to a loss of active sites.Run the reaction at the lowest effective temperature. Screen for more thermally stable catalysts or ligands.
Oxidation Air-sensitive catalysts (e.g., Cu(I) or low-valent Pd) can be oxidized if the reaction is not performed under strictly inert conditions.Ensure all glassware is oven-dried, and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Use rigorously degassed solvents. If oxidation occurs, some catalysts can be regenerated using a mild reducing agent.[13]

Logical Flow for Diagnosing Catalyst Deactivation

G start Reaction Stalls / Low Yield check_inert Verify Inert Atmosphere start->check_inert check_purity Check Reagent/Solvent Purity check_inert->check_purity Inert OK result_oxidation Probable Cause: Oxidation check_inert->result_oxidation Air Leak Suspected check_temp Evaluate Reaction Temperature check_purity->check_temp Reagents Pure result_poisoning Probable Cause: Poisoning check_purity->result_poisoning Impurities Possible result_degradation Probable Cause: Thermal Degradation check_temp->result_degradation Temp Too High result_fouling Probable Cause: Fouling/Coking check_temp->result_fouling Temp OK action_inert Improve Degassing & Inert Gas Flow result_oxidation->action_inert action_purify Purify Starting Materials & Solvents result_poisoning->action_purify action_temp Lower Temperature / Screen Catalysts result_degradation->action_temp

Caption: A workflow for diagnosing potential catalyst deactivation causes.

References

  • Li, J., Gao, K., Bian, M., & Hong, R. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154.
  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Elsevier.
  • Chemistry School. (n.d.). Norrish Type II.
  • Truong, T. N., & Nguyen, M. T. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 102(1), 103-109.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • Wikipedia. (2023). Norrish reaction.
  • S. Georgiou et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health.
  • Chem Explore. (2020, July 25). Norrish Type-2 Reaction | Photochemistry | Very Important for CSIR-NET GATE [Video]. YouTube.
  • Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry.
  • Lee, J. C. (2019, January 22). Thermal [2+2] cycloaddition reactions [Video]. YouTube.
  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2225-2239.
  • Ghogare, A. A., & Greer, A. (2016). [2+2] Photocycloaddition. Photochemistry and Photobiology.
  • Wikipedia. (2023). Intramolecular reaction.
  • Chemwis. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples [Video]. YouTube.
  • Ghigo, G., & Maranzana, A. (2022). Norrish' type I and II reactions and their role in the building of photochemical science. Frontiers in Chemistry, 10, 1046182.
  • Chem Bites. (2022, March 5). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS [Video]. YouTube.
  • Scribd. (n.d.). Paterno Buchi Reaction Notes.

Sources

Technical Support Center: (3-Aminocyclobutyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the storage, stability, and handling of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere . The hydrochloride salt form is generally more stable and less prone to hygroscopicity compared to the free base, which contributes to a longer shelf life under appropriate storage conditions.

Q2: What is the appearance and typical purity of this compound?

A2: this compound is typically a solid with a purity of 95% or higher.

Q3: In which solvents is this compound soluble?

A3: Due to the presence of the ionic hydrochloride group, this compound exhibits high solubility in polar solvents such as water and methanol. Its solubility in non-polar organic solvents is expected to be limited.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use a polar solvent in which the compound is readily soluble, such as water or methanol. For a 1 mg/mL stock solution in methanol, for instance, carefully weigh the desired amount of the compound, add it to a volumetric flask, and dissolve it in a small amount of methanol before diluting to the final volume. Sonication can aid in dissolution if needed. Always use high-purity solvents to avoid introducing contaminants.[1]

Q5: Is this compound hygroscopic?

A5: The hydrochloride salt form of amines is generally less hygroscopic than the free base.[2] However, it is still good practice to store the compound in a desiccator or under an inert atmosphere to minimize moisture absorption, which could potentially affect its stability and handling.

Troubleshooting Guide

This section provides solutions to potential issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Failure

Potential Cause: Degradation of the starting material or inappropriate reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the this compound has been stored correctly and has not degraded. If in doubt, it is advisable to use a fresh batch of the reagent.

  • Neutralization of the Hydrochloride: The amine group in its hydrochloride salt form is protonated and therefore not nucleophilic. For reactions where the free amine is required as a nucleophile (e.g., amide bond formation), the hydrochloride must be neutralized. This can be achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or methanol can be suitable for certain reactions, while aprotic solvents may be necessary for others to avoid side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of any side products.

Issue 2: Poor Solubility in Reaction Medium

Potential Cause: Use of a non-polar solvent.

Troubleshooting Steps:

  • Solvent Selection: As a hydrochloride salt, the compound is most soluble in polar solvents. If the reaction requires a non-polar solvent, consider performing the reaction under biphasic conditions with a phase-transfer catalyst or neutralizing the hydrochloride to the free base, which may have better solubility in less polar organic solvents.

  • Co-solvent System: A mixture of solvents can be employed to improve solubility. For example, adding a small amount of a polar co-solvent like methanol or DMSO to a less polar reaction medium might enhance the solubility of the starting material.

Issue 3: Observation of Unknown Impurities in Reaction Mixture

Potential Cause: Degradation of this compound under reaction or storage conditions.

Troubleshooting Steps:

  • Forced Degradation Studies: To understand the potential degradation pathways, it is recommended to perform forced degradation studies. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation to intentionally generate degradation products.[3][4] These studies can help in identifying potential impurities that might arise during a reaction or upon storage.

  • Stability-Indicating Analytical Method: Develop and validate a stability-indicating HPLC method to separate the parent compound from its potential degradation products.[5][6][7][8] This will allow for accurate monitoring of the purity of the starting material and the reaction mixture.

Stability and Degradation

While specific stability data for this compound is not extensively available in the public domain, the stability of primary amines and their hydrochloride salts is well-documented.

Storage Stability
ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Light Protect from lightTo prevent photolytic degradation.
Moisture Store in a dry environmentAlthough less hygroscopic as a salt, moisture can still promote degradation.
Potential Degradation Pathways

Based on the chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can lead to the cleavage of C-N and C-C bonds, potentially forming aldehydes, carboxylic acids, and ammonia.[9][10] The presence of metal ions can catalyze these reactions.

  • Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation. For primary amines, this can involve complex reaction pathways.[11][12][13][14][15]

  • Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation. Photostability testing as per ICH Q1B guidelines is recommended if the compound is expected to be exposed to light during its lifecycle.[16][17]

The following diagram illustrates a general decision-making workflow for troubleshooting common experimental issues.

Caption: Troubleshooting workflow for experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Methanol
  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the solid to a 1 mL volumetric flask.

  • Add approximately 0.7 mL of HPLC-grade methanol to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Once the solid is completely dissolved, add methanol to the 1 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: General Procedure for Neutralization of the Hydrochloride Salt for Reaction
  • To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a non-nucleophilic base such as triethylamine (1.1 equivalents) or diisopropylethylamine (1.1 equivalents) at 0°C or room temperature.

  • Stir the mixture for 15-30 minutes.

  • The resulting mixture containing the free amine can be used directly in the subsequent reaction step.

The following diagram illustrates the potential degradation pathways of a primary amine.

DegradationPathways PrimaryAmine (3-Aminocyclobutyl)methanol (Free Base) Oxidation Oxidation (O2, Metal Ions) PrimaryAmine->Oxidation Thermal Thermal Stress (High Temperature) PrimaryAmine->Thermal Photolysis Photolytic Stress (UV/Vis Light) PrimaryAmine->Photolysis OxidizedProducts Oxidized Products (Aldehydes, Carboxylic Acids, etc.) Oxidation->OxidizedProducts forms ThermalProducts Thermally Degraded Products Thermal->ThermalProducts forms PhotoProducts Photodegradation Products Photolysis->PhotoProducts forms

Caption: Potential degradation pathways.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
  • Oxidative degradation of amine solvents for CO2 capture.
  • This compound. Suzhou Aobai Pharmaceutical Co., Ltd. [Link]
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
  • Thermal Degradation Of Amines For Co 2 Capture. UKnowledge. [Link]
  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]
  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. PubChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929. PubChem. [Link]
  • How can I neutralize aminehydrochlorides?
  • Thermal degradation rates of different amines.
  • Stability Indicating HPLC Method Development: A Review.
  • Thermal degradation of aqueous amines used for carbon dioxide capture.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Hydrochloride salt of amine. Reddit. [Link]
  • Reactions of Amines. [Link]
  • A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. PubMed. [Link]
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]
  • Prepar
  • Stability Indicating HPLC Method Development and Valid
  • How to prepare a stock solution
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
  • Properties of Amines and their Hydrochloride Salt.
  • How to prepare a stock solution from a substance of unknown concentr
  • Amine Treating - Troubleshooting Guide. Scribd. [Link]
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • Reactions of Amines. Chemistry LibreTexts. [Link]
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
  • Amine Reactivity. MSU chemistry. [Link]
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
  • Chemical Properties of Amines.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

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Technical Support Center: Stereoselective Aminocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective aminocyclobutane synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral aminocyclobutane scaffolds. These structures are of significant interest due to their prevalence in bioactive molecules and pharmaceuticals.[1] However, controlling stereochemistry and preventing racemization during their synthesis presents a considerable challenge.[2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantioselectivity in [2+2] Cycloadditions

Question: I'm attempting an enantioselective [2+2] cycloaddition to form a cyclobutane ring, but I'm observing low enantiomeric excess (ee) in my product. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantioselectivity in [2+2] cycloadditions is a frequent challenge and can arise from several factors. The key is to create a chiral environment that effectively biases the formation of one enantiomer over the other.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Ineffective Chiral Catalyst The chiral catalyst may not be providing sufficient steric or electronic influence to control the facial selectivity of the cycloaddition.Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric hindrance or electronic effects.[3] Catalyst Screening: Test a variety of chiral catalysts, including Lewis acids, transition metal complexes, and organocatalysts, to find the optimal system for your specific substrates.[3]
Uncatalyzed Background Reaction A non-selective, uncatalyzed reaction may be competing with the desired catalytic pathway, leading to a racemic background.Lower Reaction Temperature: Reducing the temperature can slow down the uncatalyzed reaction more significantly than the catalyzed one, thereby improving enantioselectivity.[3] Optimize Catalyst Loading: Ensure the catalyst concentration is sufficient to outcompete the background reaction.
Substrate-Catalyst Mismatch The chosen chiral catalyst may not be well-suited for the specific electronic or steric properties of your alkene or alkyne substrates.Substrate Modification: If possible, modify the substrates to better "fit" the chiral pocket of the catalyst. This could involve changing protecting groups or other substituents.
Racemization of Product The desired chiral product may be forming but then racemizing under the reaction conditions.Check Product Stability: Analyze the product's stability under the reaction conditions (e.g., in the presence of the catalyst, solvent, and at the reaction temperature) to rule out post-synthesis racemization.
Issue 2: Poor Diastereoselectivity in Cyclobutane Ring Formation

Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity of my cyclobutane synthesis?

Answer: Poor diastereoselectivity often points to a lack of facial control during the approach of the reacting partners. Several strategies can be employed to address this.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Lack of Facial Shielding One of the reactants lacks a sufficiently bulky group to effectively block one of its faces, leading to non-selective attack.Introduce a Chiral Auxiliary: Attaching a chiral auxiliary to one of the starting materials can effectively shield one face of the molecule, directing the approach of the other reactant.[3][4] Utilize a Chiral Template: Supramolecular templates can bind to a substrate and block one face, leading to high stereocontrol.[3]
Flexible Transition State The transition state of the reaction is too flexible, allowing for multiple approach geometries of similar energy.Employ Lewis Acids: The addition of a Lewis acid catalyst, such as TiCl₄, can help to create a more rigid and organized transition state, favoring a single diastereomer.[3] Intramolecular Reactions: If feasible, designing the reaction to be intramolecular by tethering the reacting partners can restrict conformational freedom and lead to higher diastereoselectivity.[3]
Reaction Conditions Temperature and solvent can significantly influence the transition state energies of competing diastereomeric pathways.Optimize Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy. Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselective cyclobutane synthesis?

A1: The main approaches to synthesizing enantiomerically enriched cyclobutanes include:

  • Chiral Auxiliaries: A chiral group is temporarily attached to a starting material to direct the stereochemical outcome of the reaction, after which it is removed.[3][4]

  • Chiral Catalysts: Using a chiral catalyst (metal-based, organocatalyst, or biocatalyst) creates a chiral environment that favors the formation of one enantiomer.[3]

  • Chiral Substrates: Starting with an enantiomerically pure reactant can lead to a stereospecific synthesis of the desired cyclobutane.

  • Ring Expansion of Chiral Cyclopropanes: Stereospecific ring expansion of enantiomerically enriched cyclopropanes can produce chiral cyclobutanes.[3]

Q2: How can I prevent racemization of my aminocyclobutane product after synthesis?

A2: Racemization of the final product can occur if there's an acidic proton alpha to a carbonyl group or if the molecule is unstable under the workup or purification conditions. To mitigate this:

  • Mild Workup Conditions: Use mild acidic and basic conditions during the workup to avoid epimerization.

  • Careful Purification: Be mindful of the stationary phase during chromatography. Acidic or basic stationary phases can sometimes induce racemization. Consider using a neutral support if racemization is suspected.

  • Protecting Groups: Ensure that any protecting groups on the amine or other functional groups are stable to the reaction and purification conditions.

Q3: Are there any specific coupling reagents recommended to avoid racemization when forming an amide bond with a chiral aminocyclobutane?

A3: Yes, the choice of coupling reagent is critical. To minimize racemization, especially when coupling a chiral amine to a carboxylic acid, consider using reagents known to suppress this side reaction. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly recommended when using carbodiimide coupling agents like DCC or EDC.[5][6] Newer reagents, such as those in the Oxyma series and DEPBT, have been developed specifically to provide high efficiency with minimal to no racemization.[6][7]

Experimental Protocols & Visual Guides

Protocol: Asymmetric [2+2] Cycloaddition using a Chiral Lewis Acid Catalyst

This protocol provides a general framework for an enantioselective [2+2] cycloaddition. Optimization of the catalyst, solvent, and temperature will be necessary for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine-AlBr₃ complex) to a flame-dried reaction flask.[3]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dichloromethane) and cool the mixture to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Slowly add a solution of the alkene substrate to the cooled catalyst mixture. Stir for 15-30 minutes to allow for complexation.

  • Second Substrate Addition: Add the second cycloaddition partner (e.g., a ketene or another alkene) dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Conceptual Workflow: Troubleshooting Low Enantioselectivity

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_stability Stability Analysis start Low Enantiomeric Excess (ee) Observed catalyst Evaluate Chiral Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions product_stability Check Product for Racemization start->product_stability ligand Modify Ligand Structure catalyst->ligand screen Screen Different Catalysts catalyst->screen loading Optimize Catalyst Loading catalyst->loading temp Lower Reaction Temperature conditions->temp solvent Screen Solvents conditions->solvent stability_test Subject Product to Reaction Conditions product_stability->stability_test end Improved Enantioselectivity ligand->end screen->end loading->end temp->end solvent->end stability_test->end If stable, focus on catalyst/conditions

Caption: A decision tree for troubleshooting low enantioselectivity.

Mechanism: Role of a Chiral Auxiliary

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Removal of Chiral Auxiliary A Substrate + Chiral Auxiliary (R) -> Substrate-R B Substrate-R* + Reagent -> Product-R* (Single Diastereomer) A->B R* blocks one face C Product-R* -> Chiral Product + R* B->C Cleavage

Caption: The general mechanism of using a chiral auxiliary.

References

  • Mohammad, K., Fustero, S., & de la Torre, M. G. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH.
  • Hu, Y., et al. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science (RSC Publishing).
  • Doyle, A. G., & Jacobsen, E. N. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central.
  • Doyle, A. G., & Jacobsen, E. N. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society.
  • Robert, E. G. L., & Waser, J. (2024). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate.
  • Lee-Ruff, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • de Nanteuil, F., & Waser, J. (2013). Stereoselective Fe‐catalyzed synthesis of aminocyclobutanes form (E)‐enimides and malonates. ResearchGate.
  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
  • Peregrina, J. M., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Peregrina, J. M., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
  • Wang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central.
  • Abellán, T., et al. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect.
  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. PubMed.
  • Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. PubMed.
  • Chen, L., et al. (2025). Catalytic Asymmetric Ring-Opening of Aminocyclopropanes with Oxygen Nucleophiles: Access to Chiral γ-Amino Acid Derivatives. ResearchGate.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives.
  • ResearchGate. (2026). Catalytic asymmetric activation of bicyclobutanes.
  • ResearchGate. (n.d.). Computed mechanism for the formation of the trans-cyclobutane ring.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.

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Technical Support Center: Characterization of Unexpected Byproducts in Aminocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminocyclobutane derivatives. This guide is designed to provide practical, in-depth troubleshooting advice for the identification and mitigation of unexpected byproducts in your reactions. The inherent ring strain and unique electronic properties of cyclobutanes can lead to a variety of side reactions.[1][2][3] Understanding the underlying mechanisms is crucial for optimizing your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Ring-Opening and Rearrangement Products

Question: I am performing a reaction under acidic conditions (e.g., deprotection, salt formation) and observing significant formation of a byproduct with the same mass as my starting material, but with different chromatographic and spectroscopic properties. What could be happening?

Answer:

This is a classic issue encountered with strained ring systems like aminocyclobutanes, often pointing towards acid-catalyzed ring-opening followed by rearrangement. The high ring strain of the cyclobutane core makes it susceptible to cleavage, especially when the amino group is protonated, creating a good leaving group.[1][3]

Plausible Mechanism: Acid-Catalyzed Ring-Opening/Rearrangement

Under acidic conditions, the amine is protonated. This can facilitate the formation of a cyclobutyl cation, which is notoriously unstable and prone to rapid rearrangement to relieve ring strain.[4][5][6][7] This can lead to the formation of isomeric byproducts, such as cyclopropylcarbinyl or homoallylic amine derivatives.[8][9][10][11][12]

Visualizing the Mechanism:

G cluster_0 Acid-Catalyzed Rearrangement Aminocyclobutane Aminocyclobutane ProtonatedAmine Protonated Aminocyclobutane Aminocyclobutane->ProtonatedAmine H+ CyclobutylCation Cyclobutyl Cation (Unstable Intermediate) ProtonatedAmine->CyclobutylCation Ring Strain RearrangedCation Rearranged Cation (e.g., Cyclopropylcarbinyl) CyclobutylCation->RearrangedCation Rearrangement IsomericByproduct Isomeric Byproduct (e.g., Homoallylic Amine) RearrangedCation->IsomericByproduct Nucleophilic Quench

Caption: Acid-catalyzed rearrangement of aminocyclobutanes.

Troubleshooting and Characterization Protocol:

  • Reaction Condition Modification:

    • Reduce Acidity: Use the minimum stoichiometric amount of acid required. Consider using a weaker acid or a buffered system.

    • Lower Temperature: Perform the reaction at a lower temperature to disfavor the rearrangement pathway, which likely has a higher activation energy.

    • Solvent Choice: A less polar, non-coordinating solvent may disfavor the formation of cationic intermediates.

  • Byproduct Characterization:

    • Mass Spectrometry (MS): Confirm that the byproduct is an isomer of your starting material. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Look for the appearance of signals indicative of a cyclopropyl group (typically 0.2-1.5 ppm) or vinyl protons (4.5-6.5 ppm) which would suggest a homoallylic amine.

      • ¹³C NMR: The chemical shifts of the carbons will be significantly different. For example, cyclopropyl carbons appear at a much higher field (0-20 ppm) compared to cyclobutyl carbons (15-40 ppm).

    • Advanced Techniques: For unambiguous structure elucidation, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable. In some cases, Molecular Rotational Resonance (MRR) spectroscopy can be used for rapid quantification of isomeric impurities without chromatographic separation.[13]

FAQ 2: Formation of Urea Byproducts

Question: In my reaction involving the synthesis of cyclobutylamine, I am observing a significant amount of a higher molecular weight byproduct, which appears to be a urea derivative. How can I prevent this?

Answer:

The formation of urea byproducts is a common issue in reactions that generate an isocyanate intermediate, such as the Hofmann or Curtius rearrangement.[14][15] If the amine product is not efficiently trapped or if there is residual water in the reaction mixture, the isocyanate can react with the newly formed aminocyclobutane to produce a urea.

Plausible Mechanism: Urea Formation from Isocyanate Intermediate

G cluster_1 Urea Byproduct Formation Amide Cyclobutanecarboxamide Isocyanate Cyclobutyl Isocyanate Amide->Isocyanate Hofmann/Curtius Rearrangement AmineProduct Aminocyclobutane (Desired Product) Isocyanate->AmineProduct Hydrolysis (H2O) UreaByproduct Urea Byproduct Isocyanate->UreaByproduct Reaction with AmineProduct AmineProduct->UreaByproduct

Caption: Competing pathways for isocyanate intermediate.

Troubleshooting and Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water will hydrolyze the isocyanate to the desired amine, but also competes with the amine for reaction with the isocyanate.

  • Reaction Stoichiometry and Order of Addition:

    • In Hofmann rearrangements, using one equivalent of the iodine(III) reagent is crucial.[14]

    • Ensure the liberated acid (e.g., trifluoroacetic acid) is present to protonate the newly formed amine, rendering it non-nucleophilic and preventing it from reacting with the isocyanate intermediate.[14]

  • Work-up Procedure: Quench the reaction appropriately to ensure all isocyanate is consumed before beginning purification.

Byproduct Characterization:

  • MS: The urea byproduct will have a molecular weight corresponding to the sum of the isocyanate intermediate and the aminocyclobutane product.

  • IR Spectroscopy: Look for a strong carbonyl stretch characteristic of a urea (around 1640 cm⁻¹).

  • NMR: The ¹H NMR will show signals for two cyclobutane moieties, and the ¹³C NMR will have a characteristic urea carbonyl signal (around 155-160 ppm).

FAQ 3: Unexpected Byproducts in Bicyclo[1.1.1]pentylamine (BCP) Synthesis

Question: I am synthesizing 1-bicyclo[1.1.1]pentylamine (a common bioisostere) and am seeing impurities that are difficult to separate. What are the likely side reactions?

Answer:

The synthesis of highly strained systems like BCPs can be challenging.[16][17][18][19][20] Byproducts can arise from the starting materials or during the key bond-forming reactions. Given the high strain of the bicyclo[1.1.0]butane precursors often used, side reactions can be prevalent.

Potential Byproducts and Their Origins:

Potential Byproduct Plausible Origin Key Characterization Features
Isomeric Amines Incomplete rearrangement or alternative reaction pathways of intermediates.Different retention times in chromatography. Unique NMR and MS fragmentation patterns.[21]
Oligomeric Species Reaction of the highly reactive propellane intermediate with multiple equivalents of the amine source.Significantly higher molecular weight in MS. Complex, poorly resolved NMR spectra.
Starting Material Impurities Incomplete conversion or purification of precursors.Can be identified by comparing with the spectra of authentic starting materials.

Troubleshooting and Characterization Workflow:

G cluster_2 Byproduct Identification Workflow Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS Initial Screen HRMS HRMS for Formula LCMS->HRMS Identify Masses Purify Purification (Prep-HPLC/SFC) LCMS->Purify Isolate Impurity Structure Structure Elucidation HRMS->Structure NMR NMR Analysis (1D & 2D) Purify->NMR NMR->Structure

Caption: General workflow for byproduct identification.

  • High-Resolution Analytical Techniques:

    • LC-MS/MS: Use high-resolution mass spectrometry to determine the elemental composition of the impurities. Tandem MS (MS/MS) can provide fragmentation patterns that give clues to the structure.

    • Preparative Chromatography: Isolate the impurities using preparative HPLC or supercritical fluid chromatography (SFC) for detailed spectroscopic analysis.

  • Thorough Spectroscopic Analysis:

    • Once isolated, a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is the gold standard for determining the exact structure of the unknown byproduct.

  • Review of Synthetic Route:

    • Carefully re-examine each step of your synthesis. Consider if any of the reagents could be leading to the observed side products. For instance, in reactions involving radical intermediates, a variety of byproducts can be formed.[22]

By systematically applying these troubleshooting strategies and analytical techniques, you can effectively identify, understand, and mitigate the formation of unexpected byproducts in your aminocyclobutane reactions, leading to improved yields and purities in your synthetic endeavors.

References

  • Nguyen, T. L. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
  • Wiberg, K. B., et al. (n.d.).
  • Marshall, J. A., & Fanta, W. I. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Canadian Journal of Chemistry, 48(1), 1-15. [Link]
  • Oelgemöller, M., & Hoffmann, N. (2020). Photo-rearrangement reactions with application in organic synthesis. (2015–2019). In Photochemistry: Volume 48 (pp. 370-403). Royal Society of Chemistry. [Link]
  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538. [Link]
  • Gati, R., et al. (2022).
  • Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine hydrochloride. Organic Syntheses, 47, 28. [Link]
  • Various Authors. (n.d.). Chemistry:Cyclobutylamine. HandWiki. [Link]
  • Gati, R., et al. (2022).
  • Pietruszka, J. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3207-3244. [Link]
  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 190, 113474. [Link]
  • Shaughnessy, K. H. (2021). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 17, 170-177. [Link]
  • Wyzant. (2019).
  • Marshall, J. A., & Fanta, W. I. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations.
  • Brown, D. (n.d.).
  • Simmons, E. M., & Hartwig, J. F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2545-2562. [Link]
  • Ye, H. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
  • Faleh, A. B., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites.
  • Koo, D. (2020). The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobut. Scholarship@Western. [Link]
  • Faleh, A. B., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites.
  • BioPharma Services Inc. (2023). Bioanalytical Method Development: Isomers. [Link]
  • Nopper, C., et al. (2025). Three‐component reactions to access homoallylic amines using allylsilanes.
  • Gianatassio, R. L. (2016). A thesis presented by Ryan L. Gianatassio To The Scripps Research Institute Graduate Program in partial fulfillment of the requirements for the degree of Doctor of Philosophy. Baran Lab. [Link]
  • DMacks. (2017). File:Cyclobutanecarboxamide Hofmann rearrangement.png. Wikimedia Commons. [Link]
  • Liu, Y., et al. (2023). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au, 3(11), 3025-3036. [Link]
  • Stepan, A. F., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4584-4587. [Link]
  • Various Authors. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Nopper, C., et al. (2021). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science, 12(4), 1375-1380. [Link]
  • Procter, D. J., et al. (2019). Scheme 1. a) Homoallylic amines and their derivatives, in biologically...
  • Various Authors. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds.
  • Davies, H. M. L., et al. (2021). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society, 143(33), 13095-13100. [Link]
  • Parr, J. M., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Dalton Transactions, 52(5), 1338-1348. [Link]
  • Soloway, A. H., et al. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry, 63(18), 6470-6474. [Link]
  • Powers, D. C., & Baran, P. S. (2017). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Angewandte Chemie International Edition, 56(22), 6036-6051. [Link]
  • Various Authors. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
  • Coquerel, Y., et al. (2019). Ring expansion strategies driven by the relief of ring strain.
  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]
  • The Organic Chemistry Tutor. (2023, July 18). Ring Opening of Epoxides Under Acidic Conditions [Video]. YouTube. [Link]
  • Dolle, R. E., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • Ito, T., et al. (2023). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
  • Pearson. (n.d.). Propose mechanisms for the epoxidation and ring-opening steps of.... [Link]
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Technical Support Center: Scaling Up the Purification of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the purification of this important building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar molecule, with its primary amine and hydroxyl group contributing to its high affinity for polar solvents. The hydrochloride salt form enhances its crystallinity and stability, making it easier to handle and purify compared to the free base.[1][2][3] However, its polarity also presents unique challenges during purification, particularly in chromatography and in preventing issues like hygroscopicity.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₅H₁₂ClNOIndicates a small, relatively simple molecule.[4][5]
Molecular Weight 137.61 g/mol Relevant for calculating molar equivalents and yields.[4][6]
Appearance White to off-white solidVisual indicator of purity; discoloration may suggest impurities.
Solubility High in polar solvents (e.g., water, methanol, ethanol)Key for selecting appropriate recrystallization and chromatography solvents.[7]
Salt Form HydrochlorideImproves crystallinity, stability, and handling.[1][2][8]

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient and cost-effective method for purifying this compound on a large scale. The success of this technique hinges on the selection of an appropriate solvent system.

FAQ: Recrystallization

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Given the polar nature of the molecule, polar protic solvents are a good starting point. Ethanol is a commonly cited solvent for the recrystallization of similar amino alcohol hydrochlorides.[7][9] A mixed solvent system, such as ethanol/ether or ethanol/ethyl acetate, can also be effective.[9][10] The less polar solvent (antisolvent) is added to the hot, saturated solution to induce crystallization upon cooling.

Q2: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A2: Oiling out occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. Here are some solutions:

  • Reduce the amount of solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This provides more time for nucleation and crystal growth.

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble at elevated temperatures, or increase the proportion of the antisolvent in your mixed solvent system.

Q3: The yield of my recrystallization is very low. How can I improve it?

A3: Low yield is often due to the product having significant solubility in the cold solvent. To improve your yield:

  • Optimize the solvent volume: Ensure you are using the minimum amount of hot solvent.

  • Maximize cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize precipitation.

  • Consider a different solvent system: A solvent in which your product has lower solubility at cold temperatures will result in a higher recovery.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Oiling out - Excessive solvent used.- Solution cooled too quickly.- Inappropriate solvent system.- Use minimal hot solvent.- Allow for slow, gradual cooling.- Screen alternative solvent/antisolvent systems.[11]
Low Yield - Product is too soluble in cold solvent.- Insufficient cooling time.- Reduce solvent volume.- Increase cooling time and lower the final temperature.- Select a solvent with lower product solubility at cold temperatures.[11]
Colored Impurities in Crystals - Impurities co-crystallize with the product.- Perform a hot filtration with activated carbon before crystallization.[12]
No Crystallization Occurs - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure product.

Chromatographic Purification: For High Purity Requirements

When recrystallization alone is insufficient to achieve the desired purity, column chromatography is the next step. Given the polarity of this compound, specialized chromatographic techniques are often necessary.

Workflow for Method Development in Chromatography

Caption: Workflow for chromatographic purification method development.

FAQ: Chromatography

Q1: Can I use standard silica gel chromatography?

A1: While possible, it can be challenging. The high polarity of the amino alcohol hydrochloride can lead to strong adsorption on the silica surface, resulting in poor peak shape and difficult elution. A common approach for amines on silica is to add a small amount of a basic modifier, like ammonium hydroxide or triethylamine, to the mobile phase to reduce tailing.

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for this compound?

A2: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water.[13] Water acts as the strong solvent.[13] This technique is excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[13][14]

Q3: What are the key considerations when scaling up my chromatography method?

A3: When scaling up, the goal is to maintain the same separation quality. This is typically achieved by keeping the linear flow rate and bed height constant while increasing the column diameter.[15][16] It is crucial to ensure that the packing of the larger column is efficient to avoid band broadening.[15] The cost of the stationary phase and solvents also becomes a more significant factor at a larger scale.[15]

Troubleshooting Guide: Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Impurities - Inappropriate mobile phase composition.- Incorrect chromatography mode.- Optimize the solvent gradient.- Screen different stationary phases (e.g., C18, HILIC, amine-functionalized silica).
Peak Tailing (especially on silica) - Strong interaction between the amine and acidic silanol groups.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.
Product Crashing on the Column - The product is not soluble in the loading solvent or initial mobile phase.- Dissolve the sample in a stronger solvent and perform a minimal volume injection.- Use a gradient that starts with a higher percentage of the strong solvent.
Inconsistent Results Upon Scale-Up - Poor column packing in the larger column.- Changes in fluid dynamics.[17]- Ensure the larger column is packed efficiently and tested for performance.- Maintain a constant linear flow rate, not volumetric flow rate.[15]

Salt Formation and Final Isolation

The final step is the isolation of the purified product as the hydrochloride salt. If the purification was performed on the free base, the hydrochloride salt needs to be reformed.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base of (3-Aminocyclobutyl)methanol in a suitable anhydrous solvent (e.g., ethyl acetate, isopropanol, or diethyl ether).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) to the stirred solution. Monitor the pH to ensure slight acidity.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent used for the precipitation to remove any residual impurities.

  • Drying: Dry the purified this compound under vacuum to remove all traces of solvent.

Decision Tree for Final Product Isolation

G start Purified Fractions in Solution is_free_base Is the product the free base? start->is_free_base is_hcl_salt Is the product already the HCl salt? is_free_base->is_hcl_salt No hcl_formation Perform HCl Salt Formation Protocol is_free_base->hcl_formation Yes solvent_removal Solvent Removal (Rotary Evaporation) is_hcl_salt->solvent_removal Yes recrystallize Final Recrystallization (Optional) solvent_removal->recrystallize hcl_formation->solvent_removal final_product Dry and Package Final Product recrystallize->final_product

Caption: Decision process for isolating the final product.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical at all stages of the purification process.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically suitable for assessing the purity of the final product. A C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography (GC): For assessing residual solvents, a GC method is necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities if they are present at sufficient levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

References

  • Sandlin, J. L., & Ito, Y. (1985). Large-scale preparative countercurrent chromatography for separation of polar compounds.
  • Guerrieri, F., & et al. (n.d.).
  • Lüdeker, D., & Briel, T. (n.d.).
  • Alvaro, D. (2023, May 5).
  • Onyx Scientific. (n.d.).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Bickler, B. (2023, January 30).
  • Khan, S. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method for optically pure aminoalcohol hydrochloride.
  • Mannala, T. (n.d.). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
  • Vulcanchem. (n.d.). (3-Aminocyclopentyl)methanol hydrochloride. Vulcanchem.
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Technical Support Center: Analytical Solutions for Aminocyclobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aminocyclobutane stereoisomers. As conformationally restricted scaffolds, aminocyclobutanes are of increasing interest in medicinal chemistry, often serving as rigid analogs of neurotransmitters like GABA.[1] However, their unique structural features—small, strained rings, and multiple stereocenters—present significant analytical hurdles. The precise control and confirmation of stereochemistry are not merely academic exercises; they are critical for ensuring the efficacy and safety of new chemical entities, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2][3]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move from troubleshooting specific experimental problems to answering broader, frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis. Each entry follows a "Problem -> Probable Cause -> Solution" format to help you quickly diagnose and resolve issues.

Chiral Chromatography (HPLC/SFC) Issues

The separation of enantiomers is arguably the most significant challenge. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the primary tools for this task.[4][5]

Q1: Why am I seeing poor or no separation of my aminocyclobutane enantiomers on a new chiral column?

  • Problem: Co-elution or very low resolution (Rs < 1.0) of enantiomers.

  • Probable Cause & Solution Workflow:

    dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Decision tree for troubleshooting poor enantioseparation.

Q2: My chromatographic peaks are tailing severely. What can I do?

  • Problem: Asymmetric peaks (tailing factor > 1.5) leading to poor resolution and inaccurate integration.

  • Probable Cause: Secondary ionic interactions between the basic amino group of your analyte and acidic residual silanol groups on the silica surface of the stationary phase. This is a very common issue with amines.

  • Solution:

    • Mobile Phase Additive: The most effective solution is to add a basic competitor to the mobile phase. This additive will preferentially interact with the active silanol sites, preventing the analyte from doing so.

      • Standard Choice: Start by adding 0.1% to 0.2% triethylamine (TEA) or diethylamine (DEA) to both the organic and aqueous (if applicable) components of your mobile phase.

    • Column Choice: If additives are not sufficient or desired, consider using a CSP packed on a more inert support material.

    • Derivatization: Capping the amine via derivatization (e.g., acylation) will eliminate its basicity and resolve the tailing issue, though this adds a sample preparation step.[6]

Derivatization & Detection Challenges

Aminocyclobutanes lack a native chromophore, making detection by UV-Vis challenging. Derivatization is a common strategy to introduce a UV-active or fluorescent tag.[7][8]

Q1: My derivatization reaction is incomplete and gives low product yield. How can I optimize it?

  • Problem: Small product peak and a large peak for the unreacted aminocyclobutane.

  • Probable Cause: Sub-optimal reaction conditions (pH, temperature, time) or reagent degradation.

  • Solution:

    • Check Reagent Quality: Ensure your derivatizing reagent (e.g., Dansyl Chloride, FMOC-Cl, OPA) has not been degraded by moisture. Use fresh reagent from a properly stored container.

    • Optimize pH: Most derivatization reactions for primary/secondary amines require basic conditions (typically pH 8-10) to ensure the amine is deprotonated and nucleophilic. Use a robust buffer (e.g., borate buffer) to maintain the pH.

    • Increase Reagent Stoichiometry: Use a 2-5 fold molar excess of the derivatizing reagent to drive the reaction to completion.

    • Reaction Time & Temperature: Investigate the effect of increasing the reaction time or gently heating the mixture (e.g., 40-60°C), as recommended by the reagent manufacturer's protocol.

Table 1: Comparison of Common Pre-Column Derivatization Reagents for Amines

ReagentDetectionKey AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) FluorescenceFast reaction with primary amines; automated.[8]Product is unstable; does not react with secondary amines.
Dansyl Chloride Fluorescence, UVReacts with primary & secondary amines; stable derivatives.[9]Long reaction time (35-50 min); excess reagent must be removed.[9]
9-fluorenylmethyl chloroformate (FMOC-Cl) FluorescenceHigh sensitivity; reacts with primary & secondary amines.[7]Reagent byproducts can interfere with chromatography.
Phenyl isothiocyanate (PITC) UVQuantitative reaction; stable derivatives.Can be less sensitive than fluorescent tags.[10]
NMR Spectroscopy for Structure Confirmation

NMR is the most powerful tool for distinguishing diastereomers (cis vs. trans) and, with modification, can be used to assess enantiomeric purity.[11][12]

Q1: I am struggling to assign the cis and trans stereochemistry of my 3-substituted aminocyclobutane-1-carboxylic acid using 1H NMR.

  • Problem: Ambiguous spectra make it difficult to determine the relative configuration of the substituents.

  • Probable Cause: The puckered, non-planar nature of the cyclobutane ring creates distinct axial and equatorial-like positions, which strongly influence proton chemical shifts (δ) and coupling constants (J).[13] The key is to analyze these parameters carefully, similar to how one would analyze a cyclohexane ring.[14]

  • Solution:

    • Focus on Coupling Constants (J-values): The magnitude of the 3J(H,H) coupling constant between vicinal protons is dependent on the dihedral angle between them.

      • A larger coupling constant is typically observed for protons in a trans (diaxial-like) relationship.

      • A smaller coupling constant is typical for protons in a cis (axial-equatorial or diequatorial-like) relationship.

    • Utilize 2D NMR: If 1D spectra are too crowded, use 2D techniques.

      • COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other, helping you trace the spin systems around the ring.[11]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive technique. It shows correlations between protons that are close in space, regardless of bonding. A strong NOE between protons on C1 and C3 would strongly suggest a cis relationship.[14]

Q2: How can I use NMR to determine the enantiomeric excess (ee) of my sample?

  • Problem: Enantiomers have identical NMR spectra in a standard achiral solvent, making direct quantification impossible.[15]

  • Solution: You must create a diastereomeric environment to induce chemical shift differences between the enantiomers.

    • Chiral Derivatizing Agents (CDAs): React your aminocyclobutane with a chiral reagent (like Mosher's acid chloride) to form a covalent mixture of diastereomers.[12] These diastereomers will have distinct NMR signals that can be integrated to determine their ratio, and thus the original ee.[12][15]

    • Chiral Solvating Agents (CSAs): Add a chiral molecule (e.g., a chiral alcohol or a lanthanide shift reagent) directly to your NMR tube.[12] The transient, non-covalent diastereomeric complexes that form can produce separate signals for each enantiomer, which can then be integrated. This method is often faster as it avoids a chemical reaction and workup.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for developing a separation method for all four stereoisomers of a 2,3-disubstituted aminocyclobutane?

This is a two-part problem: separating the diastereomeric pairs from each other, and then resolving the enantiomers within each pair.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: General workflow for separating four stereoisomers.

Experimental Protocol: Generic Chiral Method Screening

  • Column Selection: Choose 3-4 chiral columns based on different selector types (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Pirkle-type).

  • Mobile Phase Screening: For each column, screen a set of mobile phases.

    • Normal Phase (Hexane/Alcohol): Test Hexane/Isopropanol (IPA), Hexane/Ethanol (EtOH).

    • Reverse Phase (ACN/Water or MeOH/Water): Often less successful for primary screening but can be effective.

    • Always include a basic additive (0.1% DEA or TEA) for aminocyclobutanes.

  • Analyze Results: Evaluate the chromatograms for any sign of separation (peak splitting, broadening, or full resolution). The best combination of column and mobile phase can then be further optimized by fine-tuning the modifier percentage and temperature.

Q2: Can mass spectrometry (MS) distinguish between stereoisomers?

Generally, no. Enantiomers have identical mass and fragmentation patterns. Diastereomers also have identical mass, and while they can sometimes show minor differences in fragment ion ratios after careful optimization, MS alone is not a reliable method for differentiation.[3] The true power of MS in this context is as a highly sensitive and selective detector coupled to a chromatographic system (LC-MS). The chromatography provides the separation of the isomers, and the MS provides the detection and mass confirmation.[3]

Q3: What are the most critical parameters to assess when validating an analytical method for quantifying stereoisomeric impurities?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17] For quantifying a minor stereoisomer (an impurity) in the presence of a major one, the following parameters are critical:

  • Specificity/Selectivity: This is paramount. You must prove that the method can unequivocally assess the minor isomer in the presence of the major isomer, process impurities, and degradation products.[18][19] This is typically done by demonstrating baseline resolution (Rs > 1.5) between all relevant peaks.

  • Limit of Quantitation (LOQ): You must determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.[19] This is crucial for meeting regulatory requirements for impurity control.

  • Accuracy: Assessed by spiking known amounts of the stereoisomeric impurity into the main component at various levels (e.g., LOQ, 100%, and 150% of the specification limit) and measuring the percent recovery.[16][17]

  • Precision: Assessed at multiple levels (repeatability, intermediate precision) to ensure the method gives consistent results over time and between analysts.[16][18]

  • Linearity: Demonstrated across a range that includes the LOQ and extends beyond the expected impurity level.[19]

Table 2: Key Validation Parameters for Stereoisomer Analysis

ParameterPurposeAcceptance Criteria (Typical)
Specificity Ensure separation from other componentsBaseline resolution (Rs > 1.5)
Accuracy Closeness to the true valueRecovery of 80-120% for low levels
Precision Agreement between measurementsRSD < 15% at the LOQ
Linearity Proportionality of signal to concentrationCorrelation coefficient (r²) > 0.99
LOQ Lowest quantifiable amountSignal-to-Noise ratio ≥ 10
Robustness Resilience to small method variationsNo significant change in results
References
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.).
  • Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers - Benchchem. (n.d.). BenchChem.
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. (2017).
  • Chiral Separation Techniques. (n.d.). Chemist Library.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015).
  • Chiral Drug Separ
  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. (2012). Academic Journals.
  • Derivatization procedures and their analytical performances for HPLC determin
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • Validation of analytical methods. (2007).
  • NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.).
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  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Google Scholar.
  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (2026). PubMed.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Analyze of stereoisomer by NMR | Applic
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
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Validation & Comparative

A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Among the diverse array of carbocyclic systems available to medicinal chemists, small cycloalkanes like cyclobutane and cyclopentane have garnered significant attention. While structurally similar, their subtle differences in ring strain, conformational flexibility, and metabolic stability can lead to dramatic variations in a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of these two scaffolds, providing the experimental context and data necessary for informed decision-making in drug development.

Physicochemical Properties: A Tale of Two Rings

The choice between a cyclobutane and a cyclopentane scaffold can subtly modulate key physicochemical properties that govern a drug's behavior, including its solubility and lipophilicity. While both are non-polar, saturated hydrocarbons, their differing geometries and sizes lead to distinct characteristics.

The cyclobutane ring, with its higher ring strain, presents a more compact and rigid structure.[1] This rigidity can sometimes lead to improved aqueous solubility by disrupting the crystal lattice packing of solid-state compounds.[1] Conversely, the larger and more flexible cyclopentane ring can contribute to increased lipophilicity.

Table 1: Comparison of Fundamental Physicochemical Properties

PropertyCyclobutaneCyclopentaneRationale for Difference
Ring Strain (kcal/mol) ~26.3~7.1Significant angle and torsional strain in the four-membered ring.[1][2]
Conformation Puckered (Folded)Envelope/Half-Chair (Twist)To relieve torsional strain.[3][4]
Calculated LogP (cLogP) ~2.4~3.0Increased surface area of cyclopentane contributes to higher lipophilicity.
Aqueous Solubility Generally higherGenerally lowerThe rigidity of cyclobutane can disrupt crystal packing, leading to better solubility.[5]
Metabolic Stability Often more stableCan be more susceptible to oxidationThe rigid cyclobutane can block sites of oxidation by metabolic enzymes.[1][6]

Conformational Analysis: Dictating Binding Interactions

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Here, cyclobutane and cyclopentane exhibit marked differences in their conformational preferences, which in turn dictates the spatial orientation of their substituents.

Cyclobutane: The cyclobutane ring is not planar but adopts a puckered or "folded" conformation to alleviate some of its inherent torsional strain.[3][4] This puckering results in two distinct substituent positions: axial and equatorial. This defined geometry can be advantageous in drug design, as it allows for a more precise positioning of pharmacophoric groups within a protein's binding pocket.[2] The rigidity of the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[6]

Cyclopentane: In contrast, cyclopentane is significantly more flexible and exists in a dynamic equilibrium between two low-energy conformations: the "envelope" and the "half-chair" (or "twist").[7][8] This flexibility means that substituents on a cyclopentane ring can explore a wider range of spatial orientations. While this can be beneficial for adapting to various binding pocket shapes, it can also lead to an entropic penalty upon binding, potentially reducing affinity.

Diagram: Conformational Landscapes of Cyclobutane and Cyclopentane

G cluster_0 Cyclobutane cluster_1 Cyclopentane a Puckered Conformation Defined Substituent Vectors - Axial - Equatorial b Rigid Scaffold a->b Leads to e Precise Pharmacophore Orientation b->e Potentially Higher Binding Affinity c Multiple Low-Energy Conformations - Envelope - Half-Chair (Twist) d Flexible Scaffold c->d Results in f Adaptable to Various Binding Pockets d->f Potential for Entropic Penalty

Caption: Conformational differences between cyclobutane and cyclopentane scaffolds.

Metabolic Stability and Pharmacokinetics

A crucial aspect of drug design is ensuring that a compound has a suitable pharmacokinetic profile, including a reasonable half-life in the body. The choice of a carbocyclic scaffold can significantly influence a molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1]

Generally, cyclobutane rings are considered more metabolically robust than their cyclopentane counterparts.[1][6] The strained and rigid nature of the cyclobutane scaffold can make it a less favorable substrate for oxidative enzymes.[2] By replacing a more metabolically labile group with a cyclobutane, medicinal chemists can often block a site of metabolism, thereby improving the drug's half-life and oral bioavailability.[9] For instance, the introduction of a cyclobutane moiety has been shown to enhance the metabolic stability of various drug candidates.[10]

Cyclopentane rings, being more flexible and less strained, can be more prone to hydroxylation by CYP enzymes. However, this is not a universal rule, and the metabolic fate of any given compound is highly dependent on its overall structure and the specific CYP isozymes involved.

Case Studies in Drug Design

The theoretical advantages of one scaffold over another are best illustrated through real-world examples.

  • G9a Inhibitors: In the development of inhibitors for the histone methyltransferase G9a, a compound containing a spirocyclic cyclobutane ring showed submicromolar potency.[11] When this was replaced with a spirocyclic cyclopentane or cyclohexane, the potency dropped by at least an order of magnitude, highlighting the critical role of the cyclobutane's rigidity and specific geometry for optimal binding.[11]

  • Neuraminidase Inhibitors: A series of cyclopentane derivatives were developed as potent and selective inhibitors of the influenza virus neuraminidase.[12] In this case, the flexibility of the cyclopentane ring likely allowed for optimal interactions within the enzyme's active site, leading to high antiviral activity.[12]

  • IDO1 Inhibitors: In the optimization of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacement of a cyclobutane ring with an oxetane (a four-membered heterocycle and bioisostere) led to significantly enhanced potency.[13] While not a direct cyclopentane comparison, this illustrates how subtle changes in a four-membered ring can have profound effects.

Experimental Protocols: Assessing Metabolic Stability

To empirically determine the metabolic stability of compounds containing these scaffolds, an in vitro microsomal stability assay is a standard and essential experiment.

Protocol: Human Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Cofactor Solution (NADPH Regeneration System): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[14]
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Microsome Suspension: Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15] Keep on ice.
  • Internal Standard Solution: Prepare a solution of a suitable internal standard (a structurally similar but chromatographically distinct compound) in acetonitrile.

2. Incubation Procedure:

  • Add the test compound from the stock solution to the microsome suspension to achieve a final concentration of 1 µM.[15]
  • Pre-incubate the mixture at 37°C for 5 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[15][16]
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[15]
  • Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard.[16]

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[16]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[17]
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Diagram: Workflow for Microsomal Stability Assay

G start Start: Prepare Reagents prep_mics Prepare Microsome Suspension (0.5 mg/mL) start->prep_mics add_comp Add Test Compound (1 µM final) prep_mics->add_comp pre_inc Pre-incubate at 37°C for 5 min add_comp->pre_inc start_rxn Initiate Reaction with NADPH Cofactor Solution pre_inc->start_rxn incubate Incubate at 37°C start_rxn->incubate sample Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and Intrinsic Clearance analyze->data end End data->end

Caption: A typical workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The choice between a cyclobutane and a cyclopentane scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. Cyclobutane offers a rigid and metabolically stable core that can precisely orient substituents for optimal target engagement.[2][6] In contrast, the flexibility of cyclopentane allows for greater conformational sampling, which can be advantageous for binding to more adaptable active sites.

Ultimately, the decision should be guided by empirical data. The synthesis and evaluation of both analogues in a compound series is often the most prudent approach. As synthetic methodologies for constructing complex, substituted small rings continue to advance, the utility of both cyclobutane and cyclopentane scaffolds in medicinal chemistry is poised to expand, offering chemists more tools to fine-tune the properties of the next generation of therapeutics.

References

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A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of (3-aminocyclobutyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. A molecule with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, leading to improved efficacy and a better safety margin. Conversely, rapid metabolism can result in low bioavailability and the formation of potentially toxic byproducts.[1] This guide provides an in-depth comparison of the metabolic stability of (3-aminocyclobutyl)methanol derivatives, a scaffold of increasing interest in medicinal chemistry due to its unique three-dimensional structure that can impart favorable properties to drug candidates.

This document will delve into the theoretical underpinnings of metabolic stability, present a comparative analysis of hypothetically substituted (3-aminocyclobutyl)methanol derivatives, and provide detailed experimental protocols for assessing their metabolic fate. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate compounds with enhanced metabolic stability.

The (3-aminocyclobutyl)methanol Scaffold: A Foundation for Stability

The cyclobutane ring, a key feature of the (3-aminocyclobutyl)methanol scaffold, is often incorporated into drug candidates to improve metabolic stability.[2] Its rigid, puckered structure can shield metabolically labile sites from enzymatic degradation. Furthermore, the primary amine and alcohol functionalities of the scaffold, while potential sites for metabolism, also offer versatile points for chemical modification to modulate both potency and pharmacokinetic properties. Understanding the interplay between structural modifications and metabolic stability is paramount for the successful optimization of this promising scaffold.

Comparative Metabolic Stability of (3-aminocyclobutyl)methanol Derivatives: A Hypothetical Analysis

To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical comparative study of a series of (3-aminocyclobutyl)methanol derivatives. The data in the table below represents plausible outcomes from an in vitro liver microsomal stability assay, a standard method for evaluating the intrinsic clearance of compounds.[3][4]

Compound IDR1 SubstituentR2 SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
ACBM-001 HH2527.7
ACBM-002 CH₃H4515.4
ACBM-003 HCH₃3519.8
ACBM-004 CF₃H> 60< 11.6
ACBM-005 HCF₃5512.6
ACBM-006 HPhenyl1546.2
ACBM-007 H4-F-Phenyl3023.1

This data is hypothetical and for illustrative purposes only.

The table above showcases how strategic modifications to the parent (3-aminocyclobutyl)methanol scaffold (ACBM-001) can significantly influence metabolic stability. For instance, the introduction of a trifluoromethyl (CF₃) group (ACBM-004 and ACBM-005) is a common strategy to block metabolism at or near the site of substitution.[5] This is reflected in the significantly longer half-lives and lower intrinsic clearance values for these hypothetical compounds. Conversely, the addition of a phenyl group (ACBM-006), a moiety susceptible to oxidative metabolism, is shown to decrease metabolic stability.

Deciphering the Metabolic Fate: Key Pathways and Experimental Protocols

The metabolic breakdown of (3-aminocyclobutyl)methanol derivatives is primarily governed by Phase I and Phase II metabolic enzymes. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, or hydrolysis to introduce or unmask polar functional groups.[6] For the (3-aminocyclobutyl)methanol scaffold, likely sites of Phase I metabolism include the primary amine (N-dealkylation, oxidation) and the primary alcohol (oxidation to an aldehyde and then a carboxylic acid). The cyclobutane ring itself is generally more resistant to metabolism but can undergo hydroxylation.

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, to facilitate excretion. The hydroxyl group of the (3-aminocyclobutyl)methanol scaffold is a prime candidate for glucuronidation.

cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent (3-aminocyclobutyl)methanol Derivative Oxidation_Amine Amine Oxidation/ N-dealkylation Parent->Oxidation_Amine Oxidation_Alcohol Alcohol Oxidation Parent->Oxidation_Alcohol Hydroxylation_Ring Ring Hydroxylation Parent->Hydroxylation_Ring Glucuronidation Glucuronidation Parent->Glucuronidation Metabolites Excreted Metabolites Oxidation_Amine->Metabolites Oxidation_Alcohol->Metabolites Hydroxylation_Ring->Metabolites Glucuronidation->Metabolites

Caption: Potential metabolic pathways for (3-aminocyclobutyl)methanol derivatives.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) E Add test compound to the pre-warmed microsome suspension A->E B Thaw liver microsomes and NADPH regenerating system on ice D Pre-warm incubation buffer and microsome suspension at 37°C B->D C Prepare incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4) C->D D->E F Initiate reaction by adding NADPH regenerating system E->F G Incubate at 37°C with shaking F->G H At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot samples into quenching solution (e.g., cold acetonitrile with internal standard) G->H I Centrifuge quenched samples to precipitate proteins H->I J Analyze supernatant by LC-MS/MS to quantify remaining parent compound I->J K Determine half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • On ice, thaw pooled liver microsomes (from human or other species) and the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the phosphate buffer and the microsomal suspension to 37°C.

    • In a microcentrifuge tube, combine the buffer and microsomes.

    • Add the test compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Structure-Metabolism Relationships: Designing for Stability

The hypothetical data presented earlier underscores the critical role of structure in determining metabolic stability. Here are some key principles for designing more stable (3-aminocyclobutyl)methanol derivatives:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or electron-withdrawing groups near metabolically labile sites can prevent enzymatic recognition and binding. For example, replacing a hydrogen atom with a fluorine or a methyl group can significantly enhance stability.[7]

  • Modulating Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes and are often more susceptible to metabolism.[8] Introducing polar groups can reduce lipophilicity and improve metabolic stability.

  • Conformational Constraints: The rigid cyclobutane core already provides a degree of conformational constraint. Further modifications that lock the molecule in a conformation less favorable for enzymatic binding can enhance stability.

  • Bioisosteric Replacements: Replacing metabolically labile groups with more stable bioisosteres is a common and effective strategy. For example, replacing a metabolically susceptible phenyl ring with a more stable heterocycle can improve the metabolic profile.

Conclusion

The metabolic stability of (3-aminocyclobutyl)methanol derivatives is a multifaceted property that can be rationally modulated through strategic chemical modifications. By understanding the key metabolic pathways and employing robust in vitro assays, such as the liver microsomal stability assay, researchers can effectively guide the optimization of this promising scaffold. The principles and protocols outlined in this guide provide a framework for designing and evaluating novel drug candidates with enhanced metabolic stability, ultimately increasing their potential for clinical success.

References

  • Zołnowska, B., et al. (2015). Synthesis, molecular structure, metabolic stability and QSAR studies of a novel series of anticancer N-acylbenzenesulfonamides. Molecules, 20(10), 19101–19129.
  • Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Segall, M. (2024). How to improve metabolic stability in drug discovery. YouTube.
  • Yin, H., & Ma, L. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 185-193.
  • Di, L., & Kerns, E. H. (2009). Structural modifications of drug candidates: how useful are they in improving metabolic stability of new drugs? Part I. Drug Discovery Today, 14(13-14), 689-696.
  • Schröder, T., et al. (2024). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. ChemMedChem, e202300593.
  • Schröder, T., et al. (2024). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. PubMed.
  • Dolder, P. C., et al. (2020). Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans. Metabolites, 10(8), 306.
  • Dolder, P. C., et al. (2020). Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans. PubMed.
  • Castrignanò, E., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149704.
  • LibreTexts. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • van der Meij, A., et al. (2018). Metabolic profiling as a tool for prioritizing antimicrobial compounds. Journal of Industrial Microbiology & Biotechnology, 45(7), 537-553.
  • Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. The Journal of biological chemistry, 286(29), 25419–25425.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed.
  • LibreTexts. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Nourbakhsh, M., et al. (2021). A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. Clinical Biochemistry, 90, 27-31.
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Sources

Distinguishing Cis and Trans (3-Aminocyclobutyl)methanol: A Comprehensive ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereoisomer Characterization

In the landscape of pharmaceutical development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a drug's efficacy and safety. The subtle yet profound differences between cis and trans isomers can lead to vastly different pharmacological profiles. This guide provides an in-depth, technical comparison of the ¹H NMR spectra of cis- and trans-(3-Aminocyclobutyl)methanol, offering researchers a robust framework for their unambiguous differentiation.

The cyclobutane ring, a common motif in medicinal chemistry, is not planar but exists in a puckered "butterfly" conformation. This non-planarity gives rise to distinct spatial orientations for substituents, which are exquisitely sensitive to ¹H NMR analysis. The key to differentiating the cis and trans isomers of (3-Aminocyclobutyl)methanol lies in the nuanced interpretation of chemical shifts (δ), spin-spin coupling constants (J), and, where necessary, the Nuclear Overhauser Effect (NOE).

The Decisive Role of Coupling Constants and Chemical Shifts

The puckered nature of the cyclobutane ring leads to different dihedral angles between protons on adjacent carbons for the cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle. This principle forms the bedrock of our analysis.

In the trans isomer , the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are on opposite sides of the ring. This arrangement typically results in one substituent being in a pseudo-axial position and the other in a pseudo-equatorial position. The protons on the substituted carbons (C1 and C3) will exhibit coupling constants to the adjacent methylene protons (C2 and C4) that reflect these distinct orientations.

Conversely, in the cis isomer , both substituents are on the same side of the ring, leading to a conformation where both can occupy pseudo-equatorial positions to minimize steric hindrance.[1] This results in a different set of dihedral angles and, consequently, different coupling constants compared to the trans isomer.

Furthermore, the chemical shifts of the ring protons are significantly influenced by the anisotropic effects of the substituents.[2][3] The electron clouds of the C-N and C-O bonds create local magnetic fields that can either shield or deshield nearby protons, depending on their spatial orientation relative to these bonds. In the cis isomer, the proximity of the two functional groups can lead to more pronounced anisotropic effects on the intervening ring protons compared to the more separated arrangement in the trans isomer.

Experimental Data at a Glance

The following table summarizes the expected ¹H NMR spectral data for the key protons of cis- and trans-(3-Aminocyclobutyl)methanol. These values are based on established principles of cyclobutane NMR spectroscopy and data from analogous 1,3-disubstituted cyclobutane systems.[4][5]

Proton Cis Isomer Trans Isomer Key Differentiating Feature
H1/H3 (methine) MultipletMultipletDistinct coupling patterns and chemical shifts due to different dihedral angles with H2/H4. The cis isomer often shows a more upfield shift for these protons.
H2/H4 (methylene) Two distinct multipletsTwo distinct multipletsThe chemical shift difference between the axial and equatorial protons on C2 and C4 is often larger in the trans isomer due to stronger anisotropic effects from the substituents.
-CH₂OH Doublet of doublets or multipletDoublet of doublets or multipletChemical shift can be influenced by intramolecular hydrogen bonding possibilities, which may differ between isomers.
-CH₂NH₂ Doublet of doublets or multipletDoublet of doublets or multipletSimilar to the hydroxymethyl group, its chemical shift can be a subtle indicator of the overall molecular conformation.

Note: Exact chemical shifts are solvent-dependent. The key is the relative difference and multiplicity.

Step-by-Step Experimental Protocol for ¹H NMR Analysis

To ensure reproducible and high-quality data, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the (3-Aminocyclobutyl)methanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the -OH and -NH₂ protons.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7][8]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Tune and shim the probe to ensure high resolution and a symmetrical lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For enhanced structural elucidation, acquire two-dimensional correlation spectra (COSY) to confirm proton-proton connectivities.

    • In cases of ambiguity, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is invaluable. For the cis isomer, NOE correlations are expected between the protons of the aminomethyl and hydroxymethyl groups, as they are on the same face of the ring. Such correlations would be absent in the trans isomer.[9][10]

Visualizing the Key Differences

The following diagrams illustrate the fundamental structural and analytical distinctions between the cis and trans isomers.

G cluster_cis Cis Isomer cluster_trans Trans Isomer cluster_workflow Analytical Workflow C1 C1 C2 C2 C1->C2 CH2OH_cis -CH₂OH C1->CH2OH_cis C3 C3 C2->C3 C4 C4 C3->C4 CH2NH2_cis -CH₂NH₂ C3->CH2NH2_cis C4->C1 T1 C1 T2 C2 T1->T2 CH2OH_trans -CH₂OH T1->CH2OH_trans T3 C3 T2->T3 T4 C4 T3->T4 CH2NH2_trans -CH₂NH₂ T3->CH2NH2_trans T4->T1 Start Sample Prep Sample Preparation Start->Prep NMR ¹H NMR Acquisition Prep->NMR Analysis Spectral Analysis (δ, J, NOE) NMR->Analysis ID Isomer Identification Analysis->ID

Caption: Comparative structures and analytical workflow.

The cis isomer places both substituents on the same face of the cyclobutane ring, while the trans isomer places them on opposite faces. This fundamental difference in three-dimensional structure is the basis for their distinct NMR spectra.

In-Depth Spectral Interpretation

Cis-(3-Aminocyclobutyl)methanol:

Due to the C₂ᵥ symmetry of the diequatorial conformation, the ¹H NMR spectrum of the cis isomer is often simpler than that of the trans isomer. The two methine protons (H1 and H3) are chemically equivalent, as are the two pairs of methylene protons (H2 and H4). This can result in fewer signals than might be naively expected. However, the puckered nature of the ring means that the geminal protons on C2 and C4 are diastereotopic, leading to complex splitting patterns.

Trans-(3-Aminocyclobutyl)methanol:

The trans isomer lacks the same degree of symmetry as the cis isomer. The methine protons H1 and H3 are in different chemical environments (one pseudo-axial, one pseudo-equatorial), as are the methylene protons. This results in a more complex spectrum with more distinct signals. The key to assignment is often a 2D COSY spectrum, which will reveal the coupling network and allow for the unambiguous assignment of each proton.

The analysis of coupling constants is particularly revealing. For instance, a large ³J value (typically > 8 Hz) between a methine proton and an adjacent methylene proton is indicative of a pseudo-axial-pseudo-axial relationship, which is more likely to be observed in a specific conformation of the trans isomer.[5] Conversely, smaller coupling constants are characteristic of pseudo-axial-pseudo-equatorial and pseudo-equatorial-pseudo-equatorial interactions.

Conclusion

The differentiation of cis- and trans-(3-Aminocyclobutyl)methanol is readily achievable through a careful and systematic ¹H NMR analysis. The primary distinguishing features are the coupling constants and chemical shifts of the cyclobutane ring protons, which are a direct consequence of the distinct stereochemical arrangement of the substituents. For definitive confirmation, particularly in complex cases, 2D NMR techniques such as COSY and NOESY are indispensable tools. By understanding the fundamental principles of cyclobutane conformational analysis and applying the rigorous experimental protocol outlined in this guide, researchers can confidently assign the stereochemistry of these and related compounds, a critical step in the advancement of drug discovery and development.

References

  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
  • Hamid Raza, G., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(1), 54-60. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.

Sources

A Tale of Two Rings: Comparative Potency of Aminocyclobutane vs. Aminocyclopropane Analogs at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed to achieve these goals, strained carbocyclic systems have emerged as powerful tools for conformational constraint and bioisosteric replacement. This guide provides an in-depth comparative analysis of two such scaffolds: aminocyclobutane and aminocyclopropane analogs, with a specific focus on their divergent activities as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neurological function.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the causal relationships behind experimental observations and to provide actionable, self-validating protocols.

The Dichotomy of Action: Agonism vs. Antagonism at the Glycine Co-agonist Site

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site on the GluN1 subunit has been a focal point for therapeutic intervention. It is at this very site that the fundamental difference in the pharmacological action of aminocyclopropane and aminocyclobutane analogs is most starkly illustrated.

1-Aminocyclopropane-1-carboxylic acid (ACPC) has been identified as a potent and selective agonist at the glycine modulatory site of the NMDA receptor complex.[1] In contrast, 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as an antagonist at this same site.[2] This opposing biological activity, stemming from the addition of a single methylene unit to the carbocyclic ring, underscores the profound impact of subtle structural modifications on molecular recognition and downstream signaling.

The agonist nature of ACPC is demonstrated by its ability to enhance the binding of channel blockers like [3H]MK-801, which preferentially bind to the open, activated state of the NMDA receptor. Conversely, the antagonistic action of ACBC is evident in its ability to inhibit receptor function.

Quantitative Comparison of Potency

To fully appreciate the differences in potency, it is essential to examine the quantitative data derived from radioligand binding assays and functional assessments.

CompoundScaffoldActivity at Glycine SiteIC50 (nM) [³H]glycine bindingEC50 (nM) [³H]MK-801 binding
ACPC AminocyclopropaneAgonist38 ± 7[1]135 ± 76[1]
ACBC AminocyclobutaneAntagonist--

Table 1: Comparative potency of the parent aminocyclopropane and aminocyclobutane analogs at the NMDA receptor's glycine binding site.

The sub-micromolar IC50 value for ACPC in competitively inhibiting the binding of [3H]glycine highlights its high affinity for the receptor.[1] The EC50 value for the enhancement of [3H]MK-801 binding further corroborates its role as a potent agonist. While specific IC50 values for ACBC's antagonism at the glycine site are not as readily available in the reviewed literature, its characterization as an antagonist confirms its ability to inhibit NMDA receptor function.[2]

Delving Deeper: Structure-Activity Relationships (SAR)

The true utility of these scaffolds in drug design lies in the ability to modulate their activity through chemical modification. Structure-activity relationship (SAR) studies have provided valuable insights into how substitutions on the cyclobutane and cyclopropane rings influence potency and selectivity.

Aminocyclobutane Analogs: Tuning Antagonistic Activity

For aminocyclobutane-based NMDA receptor antagonists, substitutions at the 3-position of the cyclobutane ring have been shown to be critical for potent activity. Specifically, the introduction of a 2'-carboxyethyl or 2'-phosphonoethyl moiety at this position leads to compounds with significantly enhanced antagonist potency, with some analogs being more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[3] This suggests that the 3-position of the cyclobutane ring can be functionalized to interact with additional binding pockets within the receptor, thereby increasing affinity and antagonistic effect.

Aminocyclopropane Analogs: Modulating Agonist Efficacy

In the case of aminocyclopropane analogs, modifications to the parent ACPC structure have been explored to fine-tune their agonist activity at the glycine binding site. Studies have shown that substitutions at the 2-position of the cyclopropane ring can influence affinity. For instance, the introduction of small alkyl or phenyl groups at this position can be tolerated, although they may lead to a decrease in potency compared to the unsubstituted parent compound.[4] This indicates that the steric bulk around the cyclopropane ring is a key determinant of binding affinity.

Experimental Protocols: A Guide to Assessing Potency

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to characterize the potency of aminocyclobutane and aminocyclopropane analogs at the NMDA receptor.

Radioligand Competition Binding Assay for the Glycine Site

This protocol describes a method to determine the affinity (IC50) of test compounds for the glycine binding site of the NMDA receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Rat forebrain membranes

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • Test compounds (aminocyclobutane and aminocyclopropane analogs)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]glycine (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the prepared rat forebrain membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: [³H]MK-801 Binding Enhancement

This protocol measures the functional agonist activity of test compounds by quantifying their ability to enhance the binding of the open-channel blocker [³H]MK-801.

Materials:

  • Rat cortical membranes

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Test compounds (aminocyclopropane analogs)

  • Glutamate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Other materials as listed in the competition binding assay.

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described in the previous protocol.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]MK-801, and a saturating concentration of glutamate.

  • Addition of Test Compound: Add varying concentrations of the aminocyclopropane test compound to the wells.

  • Incubation: Add the prepared cortical membranes to initiate the reaction and incubate at room temperature for a defined period.

  • Termination and Quantification: Follow the same filtration, washing, and scintillation counting steps as described in the competition binding assay.

  • Data Analysis: Plot the percentage of [³H]MK-801 binding enhancement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Mechanism: NMDA Receptor Activation and Modulation

To better understand the context of this comparative analysis, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for assessing compound potency.

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit Glutamate->GluN2 Binds Glycine Glycine / ACPC (Agonist) GluN1 GluN1 Subunit (Glycine Binding Site) Glycine->GluN1 Binds (Activates) ACBC ACBC (Antagonist) ACBC->GluN1 Binds (Blocks) IonChannel Ion Channel GluN2->IonChannel GluN1->IonChannel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Opens Signaling Downstream Signaling (e.g., cGMP production) Ca_Influx->Signaling Initiates

Caption: NMDA receptor activation pathway and points of modulation.

Experimental_Workflow start Start: Synthesize Analogs binding_assay Radioligand Binding Assay (Determine IC50) start->binding_assay functional_assay Functional Assay ([³H]MK-801 binding / Ca²⁺ influx) (Determine EC50/Efficacy) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis conclusion Conclusion: Comparative Potency Profile sar_analysis->conclusion

Caption: Experimental workflow for comparative potency analysis.

Conclusion and Future Directions

The comparative analysis of aminocyclobutane and aminocyclopropane analogs reveals a fascinating case of how subtle changes in ring size can invert biological activity at a critical neurological target. While aminocyclopropane-1-carboxylic acid acts as a potent agonist at the NMDA receptor's glycine site, its four-membered ring counterpart, aminocyclobutane-1-carboxylic acid, functions as an antagonist. This fundamental difference, coupled with the tunability of their potency through chemical modification, makes these scaffolds highly valuable in the design of novel NMDA receptor modulators.

Future research should focus on expanding the SAR for both series, particularly in generating direct comparative data for a wider range of substituted analogs in the same assays. Furthermore, exploring the in vivo efficacy and pharmacokinetic profiles of the most potent compounds will be crucial in translating these findings into clinically viable therapeutic candidates for a range of neurological disorders.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspart
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993.
  • 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspart
  • Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology. 1990.
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  • A structural biology perspective on NMDA receptor pharmacology and function. Curr Opin Struct Biol. 2015.
  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
  • NEW APPROACH FOR SYNTHESIS OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID (ACC) DERIVATIVES AND EXPLORING THEM AS MODULATORS OF HUMAN N-METHYL-D-ASPARTATE (NMDA) RECEPTORS VIA DOCKING ANALYSIS.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. J Med Chem. 1994.
  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. J Nucl Med. 2001.
  • 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. J Nucl Med. 1982.
  • Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Tetrahedron Letters. 2000.
  • Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (Phenylsulfonyl)bicyclobutanes.
  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chem Neurosci. 2017.
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  • 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. Eur J Pharmacol. 1988.
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A Comparative Guide to the X-ray Crystallography of (3-Aminocyclobutyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (3-aminocyclobutyl)methanol moiety is a valuable building block in medicinal chemistry, offering a rigid scaffold that can introduce specific three-dimensional conformations into drug candidates. Understanding the precise solid-state structure of its derivatives is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide will serve as a roadmap for obtaining high-quality single-crystal X-ray diffraction data for this important class of molecules.

The Crystallization Challenge: A Comparative Look at Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant bottleneck in the structural analysis of small molecules.[1] For (3-aminocyclobutyl)methanol derivatives, which possess both a hydrogen-bond donor (amine and hydroxyl) and acceptor (amine), the choice of crystallization method and solvent system is critical. The primary goal is to achieve a state of slow supersaturation, allowing for the ordered growth of a single crystal lattice.[2][3]

Common Crystallization Techniques: A Head-to-Head Comparison
Method Principle Advantages Disadvantages Recommended Solvents for (3-Aminocyclobutyl)methanol Derivatives
Slow Evaporation The solvent is slowly removed from a solution of the compound, increasing its concentration until crystallization occurs.[2]Simple to set up; effective for a wide range of compounds.Can sometimes lead to the formation of many small crystals or an amorphous solid if evaporation is too rapid.Acetonitrile, Ethanol, Methanol, Ethyl Acetate
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile precipitant. The vapor of the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2][3]Excellent for growing high-quality crystals from small amounts of material; allows for fine control over the rate of crystallization.Requires careful selection of solvent/precipitant pairs.Solvent: Methanol, Ethanol; Precipitant: Diethyl ether, Dichloromethane
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[2]A standard recrystallization technique that can be highly effective.Requires the compound to have a significant temperature-dependent solubility profile in the chosen solvent.Isopropanol, Toluene (for less polar derivatives)
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.Can produce very high-quality crystals; useful for compounds that are difficult to crystallize by other methods.Technically more challenging to set up without disturbing the layers.Solvent: Methanol; Antisolvent: Dichloromethane

Experimental Insight: For novel (3-aminocyclobutyl)methanol derivatives, a parallel screening approach using multiple techniques and a diverse set of solvents is highly recommended. The presence of both polar and non-polar functionalities in many derivatives suggests that solvent mixtures may be particularly effective in fine-tuning solubility.

Experimental Protocol: Vapor Diffusion Crystallization
  • Preparation: Dissolve 5-10 mg of the purified (3-aminocyclobutyl)methanol derivative in 0.5 mL of a suitable solvent (e.g., methanol) in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed jar containing 2-3 mL of a precipitant (e.g., diethyl ether).

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Monitor the vial for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined polyhedra.[4]

From Crystal to Structure: Data Collection and Refinement

Once a suitable crystal is obtained, the next step is to collect and analyze the X-ray diffraction data. This process transforms the diffraction pattern into a three-dimensional model of the molecule's electron density.

A Comparative Overview of X-ray Crystallography Software

The solution and refinement of a crystal structure are computationally intensive processes that rely on specialized software packages. While many programs are available, the following are widely used in the field of small molecule crystallography.[5][6]

Software Suite Key Features Primary Use Cases Notes for (3-Aminocyclobutyl)methanol Derivatives
SHELX A set of programs for structure solution (SHELXS) and refinement (SHELXL). Considered the gold standard in small molecule crystallography.[7]Ab initio structure solution, full-matrix least-squares refinement.Robust and reliable for the types of structures expected from these derivatives.
OLEX2 A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[5]Streamlining the entire structure determination process, from data import to final report generation.An excellent choice for both novice and experienced crystallographers.
PLATON A multipurpose crystallographic tool for structure validation and analysis.[5]Checking for symmetry, analyzing hydrogen bonding, and preparing final CIF files for publication.Essential for validating the final structure and understanding intermolecular interactions.
Mercury A crystal structure visualization program from the Cambridge Crystallographic Data Centre (CCDC).[8]High-quality visualization of crystal structures, packing diagrams, and intermolecular contacts.Crucial for interpreting the hydrogen bonding networks and conformational analysis.
The Crystallographic Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for determining the crystal structure of a (3-aminocyclobutyl)methanol derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Screening of Conditions Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution (e.g., SHELXS) DataCollection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation (e.g., PLATON) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF)

Figure 1: A typical workflow for the X-ray crystallographic analysis of a small molecule.

Structural Insights: Conformational Analysis and Intermolecular Interactions

The crystal structure of a (3-aminocyclobutyl)methanol derivative will provide a wealth of information about its molecular geometry and how it interacts with neighboring molecules in the solid state.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain.[9] The degree of puckering and the orientation of substituents (axial vs. equatorial) are key conformational features that can be precisely determined by X-ray crystallography. This information is critical for understanding how the molecule will present its functional groups for interaction with a biological target.

Hydrogen Bonding Networks

The presence of both amino and hydroxyl groups in (3-aminocyclobutyl)methanol derivatives makes them excellent candidates for forming extensive hydrogen bonding networks. These interactions will play a dominant role in the crystal packing. A detailed analysis of the hydrogen bond donors, acceptors, and geometries can provide insights into the molecule's physical properties, such as melting point and solubility. For comparison, the crystal structure of (3-aminophenyl)methanol reveals a cooperative set of hydrogen bonds involving all nitrogen- and oxygen-bonded hydrogen atoms, forming an extended two-dimensional framework. A similar propensity for extensive hydrogen bonding is expected for the cyclobutyl analogues.

The following diagram illustrates a hypothetical hydrogen bonding interaction.

hydrogen_bond cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O N1->O2 N-H···O O1 O-H N2 N O1->N2 O-H···N

Figure 2: Potential hydrogen bonding motifs in (3-aminocyclobutyl)methanol derivatives.

Conclusion

The X-ray crystallographic analysis of (3-aminocyclobutyl)methanol derivatives, while potentially challenging due to the intricacies of crystallization, is an indispensable tool for elucidating their three-dimensional structures. By systematically comparing and applying various crystallization techniques, utilizing robust data collection and refinement software, and carefully analyzing the resulting conformational and intermolecular features, researchers can gain invaluable insights that will accelerate their drug discovery and development programs. This guide provides a foundational framework for these endeavors, grounded in the established principles of small molecule crystallography.

References

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  • Hooft, R. (2020). What are the most popular software programs used in x-ray crystallography? Are some programs better suited to solve certain structures vs. others? Quora. [Link]
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  • Unknown. (n.d.).
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  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • SPT Labtech. (n.d.).
  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Avenoza, A., et al. (2006). Conformational analysis of cycloalkanes.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.
  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(41), 12432-12441. [Link]
  • Garcia-Ruiz, J. M. (2003). Crystallization Techniques for Small Molecules Compounds: A Review. Acta Crystallographica Section A Foundations of Crystallography, 59(6), 481-491. [Link]
  • Unknown. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
  • Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
  • Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 73(2), 85-91. [Link]
  • David, W. I. F., et al. (2018).
  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments), (97), e52592. [Link]
  • Kärcher, J., et al. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2118. [Link]

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In Vitro ADME Properties of Cyclobutane-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, medicinal chemists are in a perpetual search for molecular scaffolds that can confer advantageous properties to a lead compound. While aromatic rings and common alkyl groups like gem-dimethyl have been staples, their limitations—such as metabolic liabilities and suboptimal physicochemical properties—have driven the exploration of non-classical bioisosteres. Among these, the cyclobutane ring has emerged as a compelling structural motif.[1][2][3]

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, is second only to cyclopropane in ring strain among monocarbocycles.[1][4] This inherent strain, combined with its unique puckered three-dimensional structure, allows it to act as a conformationally restricted yet chemically robust replacement for more flexible or planar moieties.[1][2][5] Its incorporation has been shown to favorably impact a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including metabolic stability, solubility, and permeability, ultimately influencing a compound's oral bioavailability and overall in vivo performance.[1][5]

This guide provides an in-depth comparison of the in vitro ADME properties of cyclobutane-containing molecules against common structural alternatives. We will delve into the mechanistic basis for these differences, present supporting experimental data, and provide detailed, field-proven protocols for researchers to validate these properties in their own discovery programs.

Section 1: Metabolic Stability

Expertise & Causality: A primary driver for incorporating a cyclobutane ring is to enhance metabolic stability, particularly against oxidation by cytochrome P450 (CYP) enzymes.[4][6] This improvement stems from two key principles:

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can prevent the molecule from adopting the ideal conformation required for binding within the active site of a metabolic enzyme.[1][5] This contrasts with flexible alkyl chains, which can more easily orient metabolically labile C-H bonds toward the enzyme's reactive heme center.[1]

  • Increased Bond Dissociation Energy (BDE): The C-H bonds on a cyclobutane ring are generally stronger and less accessible than those on a comparable acyclic scaffold (e.g., a gem-dimethyl or isopropyl group), making them less susceptible to enzymatic hydrogen atom abstraction, a common initial step in CYP-mediated metabolism.

By replacing a metabolically vulnerable group, such as a gem-dimethyl group where one of the methyls is easily oxidized, with a more robust cyclobutane, chemists can effectively "shield" that position on the molecule, leading to a longer plasma half-life and improved exposure.[7][8]

Comparative Data: Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairAnalogue 1 (Alternative)t½ (min)Analogue 2 (Cyclobutane)t½ (min)Fold ImprovementReference
Pair A gem-Dimethyl Analogue25Cyclobutane Spiro Analogue> 80> 3.2x[7]
Pair B Ethyl Linker Analogue< 60trans-Cyclobutyl Linker> 120> 2.0x[5]
Pair C Flexible Side Chain35cis-Cyclobutane Analogue501.4x[1][5]

Note: Data is illustrative and compiled from trends reported in medicinal chemistry literature. Actual values are highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a robust method for assessing a compound's susceptibility to metabolism by liver enzymes, a critical parameter in early drug discovery.[9]

1. Purpose: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and calculate key stability parameters like half-life (t½) and intrinsic clearance (CLint).[9][10][11]

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds (e.g., Dextromethorphan for high clearance, Verapamil for moderate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[10]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.[10]

3. Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal stock solution (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[12][13] Prepare test and control compound working solutions by diluting the 10 mM DMSO stock.

  • Reaction Mixture: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound to the wells to achieve a final concentration (typically 1 µM).[12] To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.[11][13] For negative controls, add buffer instead of the NADPH system.[9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS to the corresponding wells.[10][11] The 0-minute sample is prepared by adding the stop solution before the NADPH system.

  • Sample Processing: Seal the plate and vortex to mix. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[10]

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[12]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)

Visualization: Metabolic Shielding by Cyclobutane

G cluster_0 Metabolically Labile Group (e.g., gem-Dimethyl) cluster_1 Metabolically Robust Group (Cyclobutane) cluster_2 A Flexible Conformation B Optimal Binding to CYP Active Site A->B C Rapid Oxidation B->C enzyme CYP450 Enzyme B->enzyme D High Clearance C->D E Rigid, Puckered Conformation F Steric Hindrance Prevents Optimal Binding E->F G Slow/No Oxidation F->G F->enzyme   Poor Fit H Low Clearance G->H

Section 2: Aqueous Solubility

Expertise & Causality: The effect of a cyclobutane ring on aqueous solubility is more nuanced than its effect on metabolism. Solubility is a delicate balance between a molecule's ability to favorably interact with water (solvation energy) and the stability of its solid-state form (crystal lattice energy).

  • Increased Fsp³ and Reduced Planarity: Replacing a flat aromatic ring with a three-dimensional cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³).[6] This increase in saturation and non-planarity can disrupt the efficient crystal packing that often plagues flat, aromatic compounds. A less stable crystal lattice requires less energy to break apart, which can lead to improved solubility.[1]

  • Lipophilicity: While increasing Fsp³ can be beneficial, the cyclobutane ring is still a non-polar, lipophilic moiety. Its impact on solubility must be weighed against the properties of the group it replaces. For instance, replacing a polar group will likely decrease solubility, whereas replacing a larger, more lipophilic group like a tert-butyl or phenyl ring may lead to a net improvement.

Comparative Data: Kinetic Aqueous Solubility

Compound PairAnalogue 1 (Alternative)Kinetic Solubility (µM)Analogue 2 (Cyclobutane)Kinetic Solubility (µM)ObservationReference
Pair D Phenyl Ring Analogue15Cyclobutane Analogue55Improved solubility by disrupting planarity[6]
Pair E gem-Dimethyl Analogue75Cyclobutane Analogue60Similar or slightly reduced solubility[14]
Pair F Ketone Linker40Cyclobutane Analogue42No significant change[14]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol describes a rapid method to assess the kinetic solubility of compounds, which is highly relevant for early discovery where compounds are often dosed from DMSO stocks into aqueous assay buffers.[15][16][17]

1. Purpose: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.[15][18]

2. Materials:

  • Test Compounds (10 or 20 mM in DMSO)[17]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96- or 384-well microtiter plates[17]

  • Laser Nephelometer plate reader[17][19]

  • Positive Control (e.g., Deoxyfluorouridine - highly soluble)[17]

  • Negative Control (e.g., Ondansetron - poorly soluble)[17]

3. Step-by-Step Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[15] For a full curve, a serial dilution of the DMSO stock can be prepared first.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations.[15] The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[15]

  • Measurement: Measure the light scattering in each well using a nephelometer. The instrument directs a laser through the sample, and the amount of scattered light is proportional to the amount of precipitate.[18][19]

5. Data Analysis:

  • Plot the Nephelometric Turbidity Units (NTU) against the compound concentration.

  • The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, often identified as the "break point" in the curve.[18]

  • Alternatively, for single-point screens, compounds can be classified as "soluble," "partially soluble," or "insoluble" based on NTU values relative to controls.[19]

Section 3: Membrane Permeability

Expertise & Causality: A compound's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. This is often assessed in vitro using the Caco-2 cell permeability assay, which models the human intestinal barrier.[20][21][]

The incorporation of a cyclobutane can influence permeability in several ways:

  • Lipophilicity vs. Size: Passive diffusion is heavily influenced by lipophilicity. Replacing a polar group with a cyclobutane will increase lipophilicity and likely enhance permeability, provided the molecule doesn't become too large or "greasy."

  • Reduced Rotatable Bonds: The rigidity of the cyclobutane ring reduces the number of rotatable bonds in a molecule. This can be advantageous for permeability by lowering the entropic penalty associated with the molecule adopting a specific conformation to enter and transit the lipid bilayer of the cell membrane.[1]

  • Efflux Avoidance: The specific shape and charge distribution imparted by a cyclobutane ring may help a molecule avoid recognition by efflux transporters (like P-glycoprotein), which actively pump drugs out of intestinal cells and back into the gut lumen.

Comparative Data: Caco-2 Apparent Permeability (Papp)

Compound PairAnalogue 1 (Alternative)Papp (A→B) (10⁻⁶ cm/s)Analogue 2 (Cyclobutane)Papp (A→B) (10⁻⁶ cm/s)ClassificationReference
Pair G Flexible Linker5.2cis-1,4-Cyclobutane Linker9.8Moderate → High[1]
Pair H Aromatic Analogue12.1Cyclobutane Analogue15.5High → High[6]

Note: Papp (A→B) refers to permeability from the apical (gut) side to the basolateral (blood) side. High permeability is often classified as Papp > 10 x 10⁻⁶ cm/s.[23]

Experimental Protocol: Caco-2 Permeability Assay

This protocol is a gold standard for predicting intestinal permeability and identifying potential substrates of efflux transporters.[20][23]

1. Purpose: To measure the rate of transport of a compound across a confluent monolayer of Caco-2 cells and calculate the apparent permeability coefficient (Papp).[20]

2. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., polycarbonate membrane)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) buffer[24]

  • Test compounds and controls (e.g., Warfarin for high permeability, Ranitidine for low permeability, Talinolol for P-gp substrate)[25]

  • Lucifer Yellow dye for monolayer integrity check.[24]

  • LC-MS/MS system for analysis.

3. Step-by-Step Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated and confluent monolayer with tight junctions.[][24]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.[24] Only use inserts that meet the acceptance criteria (e.g., TEER > 300 Ω·cm²).

  • Permeability Assay (A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 2-10 µM) in HBSS to the apical (donor) chamber.[][24]

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[24]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Assay (B→A) (Optional): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

6. Data Analysis:

  • Apparent Permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of compound appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber[25]

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Visualization: Caco-2 Permeability Assay Workflow

G cluster_0 Setup Phase cluster_1 Experiment Phase (A->B) cluster_2 Analysis Phase A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify Integrity (TEER / Lucifer Yellow) B->C D Add Compound to Apical (A) Chamber C->D E Incubate at 37°C (e.g., 120 min) D->E F Sample Apical (A) & Basolateral (B) Chambers E->F G Quantify Compound by LC-MS/MS F->G H Calculate Papp & Efflux Ratio G->H

Section 4: Plasma Protein Binding (PPB)

Expertise & Causality: Once a drug enters systemic circulation, it can bind reversibly to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP).[26] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect (the "free drug hypothesis").[27] Therefore, determining the extent of PPB is crucial.

PPB is primarily driven by a compound's lipophilicity and acidic/basic properties.

  • Lipophilicity: Since cyclobutane is a lipophilic group, its introduction in place of a more polar moiety is likely to increase PPB.

  • Bioisosteric Replacement: When used as a bioisostere for other lipophilic groups (e.g., gem-dimethyl, phenyl), the effect on PPB may be less pronounced and will depend on the specific interactions each group makes within the protein's binding pockets. High PPB (>99%) can be problematic, as small variations in binding can lead to large changes in the free drug concentration.

Experimental Protocol: Equilibrium Dialysis (RED Assay)

Equilibrium dialysis is the gold-standard method for determining PPB due to its accuracy and reliability.[28][29] The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format.[28][30][31]

1. Purpose: To measure the fraction of a compound that is bound to plasma proteins at equilibrium.

2. Materials:

  • RED device plate with dialysis membrane inserts (e.g., 8K MWCO)[31]

  • Human plasma (or plasma from other species)[30]

  • Dialysis Buffer (PBS, pH 7.4)[30]

  • Test compounds and controls (e.g., Atenolol for low binding, Propranolol for high binding)[30]

  • LC-MS/MS system for analysis.

3. Step-by-Step Procedure:

  • Preparation: Spike the test compound into plasma at the desired final concentration (e.g., 1-10 µM).[30]

  • Device Loading: Add the compound-spiked plasma to the sample chamber (often color-coded red) of the RED device insert.[28][30]

  • Buffer Addition: Add dialysis buffer to the adjacent buffer chamber.[28][30]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[30][32]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.[30]

  • Matrix Matching: To ensure accurate analysis, matrix-match the samples. Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot so that both samples have the same final composition for analysis.[30][32]

  • Analysis: Quantify the compound concentration in both the plasma (representing total drug) and buffer (representing free drug) samples by LC-MS/MS.

4. Data Analysis:

  • Percent Free (% Free) = (C_buffer / C_plasma) * 100

  • Percent Bound (% Bound) = 100 - % Free Where:

    • C_buffer = Concentration of compound in the buffer chamber at equilibrium.

    • C_plasma = Concentration of compound in the plasma chamber at equilibrium.

Conclusion and Outlook

The incorporation of a cyclobutane ring is a powerful and validated strategy in modern medicinal chemistry for enhancing the ADME properties of drug candidates.[1][6] As a bioisosteric replacement for metabolically labile groups like gem-dimethyl or planarity-inducing aromatic rings, it offers a reliable path to improving metabolic stability and, in many cases, aqueous solubility.[1][6][8] Its ability to confer conformational rigidity can also be advantageous for membrane permeability.[1]

However, the decision to use this scaffold is not a panacea and must be guided by empirical data. The effect on properties like solubility and plasma protein binding can be context-dependent. The robust, high-throughput in vitro protocols detailed in this guide—for metabolic stability, solubility, permeability, and plasma protein binding—provide the necessary tools for researchers to objectively compare cyclobutane-containing molecules with other alternatives, enabling data-driven decisions in the complex process of drug optimization.

References

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
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  • Cyclobutanes in Small-Molecule Drug Candid
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  • Which is more stable cyclopentanone or cyclobutanone?. Quora. [Link]
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  • Wiczling, P., & Markuszewski, M. J. (2018).
  • Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals.
  • (PDF) The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions.
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A Researcher's Guide to the Stereoselective Biological Evaluation of (3-Aminocyclobutyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in GABAergic Modulation

In the landscape of neuropharmacology, the pursuit of selective and potent modulators of the γ-aminobutyric acid (GABA) system is of paramount importance for developing novel therapeutics for epilepsy, anxiety, and other neurological disorders.[1][2] (3-Aminocyclobutyl)methanol, a conformationally restricted GABA analogue, represents a compelling scaffold for drug design. Its rigid cyclobutane core offers a unique three-dimensional presentation of its amine and alcohol functionalities, making it a valuable chiral building block for interacting with specific biological targets.[3]

However, the presence of stereocenters in this molecule means it exists as enantiomers—non-superimposable mirror images. It is a fundamental principle of medicinal chemistry that enantiomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[4][5] The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[5]

This guide provides a comprehensive framework for the systematic and comparative biological evaluation of the individual enantiomers of (3-Aminocyclobutyl)methanol. We will proceed from the foundational step of securing enantiomerically pure compounds to a multi-tiered analysis of their in vitro and in vivo properties. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Securing the Tools - Stereoselective Synthesis and Analytical Validation

The prerequisite for any meaningful biological comparison is the availability of the individual enantiomers in high purity. A racemic mixture is insufficient, as the activity of one enantiomer can mask or confound the properties of the other.

Rationale for Stereoselective Approach

Relying on the separation of a racemic mixture can be inefficient and costly at a larger scale. Therefore, a robust stereoselective synthesis is the preferred starting point. The reduction of a 3-(protected-amino)cyclobutanone precursor is a common and effective strategy. The choice of reducing agent and reaction conditions is critical as it dictates the stereochemical outcome (cis vs. trans), while the chirality of the starting material or a chiral catalyst determines the enantiomeric outcome (R vs. S). For instance, sterically bulky hydride reagents tend to favor a cis configuration via attack from the less hindered face, a preference that can be amplified at lower temperatures.[6]

Workflow: From Synthesis to Enantiopure Isomers

G cluster_0 Synthesis & Purification cluster_1 Analysis & Validation start Racemic or Prochiral 3-Aminocyclobutanone Precursor synthesis Stereoselective Synthesis (e.g., Asymmetric Reduction) start->synthesis Chiral Catalyst or Reagent racemic_mix Racemic (3-Aminocyclobutyl)methanol start->racemic_mix Non-asymmetric synthesis route synthesis->racemic_mix If non-selective separation Enantiomeric Separation racemic_mix->separation analysis Chiral HPLC/SFC Analysis separation->analysis Separated Fractions ee_check Enantiomeric Excess (ee) > 99%? analysis->ee_check enant_R (R)-Enantiomer ee_check->enant_R Yes enant_S (S)-Enantiomer ee_check->enant_S Yes fail Further Purification Required ee_check->fail No fail->separation

Caption: Workflow for obtaining and validating enantiopure isomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Trustworthiness: This protocol is self-validating. The clear separation of enantiomers from a racemic standard provides the benchmark for analyzing the purity of synthesized or separated batches.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H), which are known to be effective for separating chiral amines and alcohols.[7]

  • Mobile Phase Optimization:

    • Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and reduce tailing.

    • Adjust the ratio of hexane to isopropanol to optimize the resolution and retention time. An increase in the polar alcohol component will typically decrease retention time.

  • Instrumentation and Conditions:

    • System: HPLC or UPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve a small sample of racemic (3-Aminocyclobutyl)methanol in the mobile phase to serve as a standard.

    • Inject the racemic standard to confirm the separation of the two enantiomeric peaks and determine their respective retention times.

    • Inject the isolated enantiomer samples.

    • Calculate the enantiomeric excess (ee %) using the peak areas: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

  • Causality: The choice of a polysaccharide-based CSP is based on its proven ability to form transient, diastereomeric complexes with a wide range of chiral molecules, enabling separation.[7] The amine modifier is crucial for preventing the basic amine group of the analyte from interacting strongly with residual acidic sites on the silica support, ensuring sharp, symmetrical peaks.

Part 2: Comparative In Vitro Pharmacological Evaluation

With enantiomerically pure compounds secured, the next step is to determine their biological activity. Given the structural similarity to GABA, the primary hypothesis is that the enantiomers will act as inhibitors of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[8]

Mechanism of Action: GABA Reuptake Inhibition

GABAergic neurotransmission is terminated by the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[9] This process is mediated by GATs (primarily GAT-1, GAT-2, GAT-3, and BGT-1).[10] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing its inhibitory signaling.[1] This is a clinically validated mechanism for treating epilepsy.[10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_GABA Synaptic GABA GABA_vesicle->Synaptic_GABA Release GAT1 GABA Transporter (GAT-1) GABA_R GABA Receptor Inhibition Neuronal Inhibition GABA_R->Inhibition Synaptic_GABA->GAT1 Reuptake Synaptic_GABA->GABA_R Binding Enantiomer Enantiomer X (GRI) Enantiomer->GAT1 Blocks

Caption: Mechanism of a GABA Reuptake Inhibitor (GRI) at the synapse.

Experimental Protocol: [³H]-GABA Reuptake Assay in Rat Brain Synaptosomes

Expertise: This assay provides a direct functional measure of GAT-1 inhibition in a native tissue environment, offering higher physiological relevance than assays using recombinant cell lines.

  • Preparation of Synaptosomes:

    • Homogenize fresh rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Procedure:

    • Aliquot the synaptosome suspension into tubes.

    • Add increasing concentrations of the (R)- and (S)-enantiomers of (3-Aminocyclobutyl)methanol. Include a known GAT-1 inhibitor (e.g., Tiagabine) as a positive control and a vehicle-only group for baseline.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding a mixture of [³H]-GABA (to a final concentration of ~10 nM) and unlabeled GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the percentage of inhibition for each drug concentration relative to the control.

    • Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

Comparative Data Summary (Hypothetical Results)

The following table illustrates how the results from in vitro assays would be presented for a clear comparison. It is common for enantiomers to exhibit a significant difference in potency (the "eutomer" being the more potent, the "distomer" the less potent).

ParameterAssay(R)-(3-Aminocyclobutyl)methanol(S)-(3-Aminocyclobutyl)methanolTiagabine (Control)
Potency GAT-1 Reuptake IC₅₀0.5 µM15 µM0.05 µM
Affinity GAT-1 Binding Kᵢ0.4 µM12 µM0.04 µM
Selectivity GAT-3 Binding Kᵢ> 50 µM> 50 µM> 10 µM
Selectivity GABA-A Receptor Kᵢ> 100 µM> 100 µM> 100 µM

This table contains hypothetical data for illustrative purposes.

Part 3: Framework for In Vivo Biological Evaluation

Demonstrating a potent and stereoselective in vitro profile is the first step. The subsequent challenge is to determine if this activity translates to an in vivo setting. This requires an understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of each enantiomer.

Pharmacokinetic (PK) Profiling

Causality: Enantiomers can be metabolized at different rates by stereoselective enzymes (e.g., cytochrome P450s), leading to different exposures and durations of action.[4] A compound that is highly potent in vitro may fail in vivo due to rapid clearance. Therefore, a comparative PK study is essential.

  • Study Design: Administer an equimolar dose of the (R)- and (S)-enantiomer to separate groups of rodents (e.g., male Sprague-Dawley rats) via a relevant route (e.g., intravenous for absolute bioavailability and intraperitoneal or oral for screening).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of each enantiomer using a validated LC-MS/MS method.

  • Key Parameters: Compare the Area Under the Curve (AUC), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and elimination half-life (t₁/₂) for each enantiomer.

Pharmacodynamic (PD) / Efficacy Modeling

Expertise: The choice of a PD model must be directly linked to the compound's mechanism of action. For a GAT-1 inhibitor, an anticonvulsant or anxiolytic model is appropriate.

  • Recommended Model (Anticonvulsant): The pentylenetetrazole (PTZ)-induced seizure model. PTZ is a GABA-A receptor antagonist that induces clonic seizures. An effective GRI will increase synaptic GABA, counteracting the effect of PTZ and protecting against seizures.

  • Procedure:

    • Dose separate groups of mice with the vehicle, (R)-enantiomer, or (S)-enantiomer.

    • After a set pre-treatment time (determined from PK data, e.g., Tₘₐₓ), administer a convulsant dose of PTZ.

    • Observe the animals for the onset and severity of seizures.

    • The primary endpoint is the ability of the compound to increase the latency to seizure or prevent seizures altogether.

  • Rationale: This model provides a clear, quantifiable endpoint (seizure or no seizure) that is mechanistically relevant to enhanced GABAergic tone, allowing for a direct comparison of the in vivo efficacy of the two enantiomers.

Conclusion and Strategic Outlook

This guide has outlined a rigorous, stepwise approach to the comparative biological evaluation of the enantiomers of (3-Aminocyclobutyl)methanol. The core principle is that chirality is not a trivial detail but a central factor governing biological activity. By systematically progressing from stereocontrolled synthesis and analytical validation to targeted in vitro functional assays and mechanistically relevant in vivo models, researchers can build a comprehensive and discriminating profile for each enantiomer.

The data generated through this framework will unequivocally identify the eutomer, guiding all future drug development efforts. This focus on the optimal enantiomer from an early stage is a cornerstone of modern, efficient, and safer drug discovery, maximizing the potential for therapeutic success while minimizing the risks associated with off-target effects or inactive isomeric ballast.

References

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A Comparative Guide to the Physicochemical Properties of Cyclobutane vs. Linear Alkyl Isosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

In the perpetual quest for superior drug candidates, medicinal chemists constantly seek molecular scaffolds that confer improved efficacy, selectivity, and pharmacokinetic properties. A foundational strategy in this endeavor is bioisosterism—the replacement of a functional group within a bioactive molecule with another group to enhance desired properties without losing biological activity. While classic isosteres often maintain properties like size and electronics, modern drug design increasingly focuses on modulating physicochemical characteristics.

For decades, linear alkyl chains and aromatic rings have been mainstays of molecular design. However, their inherent flexibility and planarity can lead to metabolic liabilities, poor solubility, and entropic penalties upon binding to a target.[1] The cyclobutane ring has emerged as a powerful "three-dimensional" bioisostere for linear alkyl groups, offering a unique combination of conformational rigidity and metabolic stability.[2][3] This guide provides an in-depth comparison of the physicochemical properties of cyclobutane-containing compounds versus their linear alkyl isosteres, supported by experimental data and protocols to empower researchers in their drug discovery programs.

The Unique Physicochemical Nature of the Cyclobutane Ring

To understand why cyclobutane is an effective isostere, one must first appreciate its fundamental properties. The four-membered ring is characterized by significant ring strain, a combination of angle strain and torsional strain.

  • Angle Strain: The internal C-C-C bond angles are compressed to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[4][5]

  • Torsional Strain: If the ring were perfectly planar, all C-H bonds on adjacent carbons would be eclipsed. To relieve this strain, cyclobutane adopts a puckered or "butterfly" conformation, where one carbon atom is about 25° out of the plane of the other three.[4][6][7]

This puckered, semi-rigid structure is the primary reason for its distinct properties compared to a freely rotating linear alkyl chain like n-butane.[1] The strain energy of cyclobutane is approximately 26.3 kcal/mol, making it relatively inert compared to the more highly strained cyclopropane, but significantly more strained than cyclopentane or cyclohexane.[1][8]

Comparative Analysis: Cyclobutane vs. Linear Alkyl Isosteres

The decision to replace a linear alkyl group (e.g., propyl, butyl) with a cyclobutane moiety is driven by the desire to predictably modulate key drug-like properties.

Conformational Rigidity and Receptor Binding

A primary advantage of the cyclobutane scaffold is the introduction of conformational restriction.[1][9]

  • Linear Alkyl Isosteres: A flexible chain, such as an n-butyl group, can adopt numerous conformations in solution. Upon binding to a biological target, it must "freeze" into a single, bioactive conformation. This process is entropically unfavorable, as it represents a loss of conformational freedom, which can weaken binding affinity.

  • Cyclobutane Isosteres: The puckered cyclobutane ring has a much more defined and predictable three-dimensional structure. By pre-organizing the pharmacophoric groups into a conformation that is already close to the bioactive pose, the entropic penalty of binding is significantly reduced.[1] This can lead to enhanced binding affinity and potency. Furthermore, the defined vectors of substituents on a cyclobutane ring allow for precise probing of interactions within a binding pocket.[10][11]

cluster_0 Linear Alkyl Isostere (n-Butyl) cluster_1 Cyclobutane Isostere a Multiple Low-Energy Conformations in Solution b High Conformational Flexibility a->b c Significant Entropic Penalty Upon Receptor Binding b->c d Weaker Binding Affinity c->d e Defined Puckered Conformation f Conformational Rigidity e->f g Reduced Entropic Penalty Upon Receptor Binding f->g h Potentially Enhanced Binding Affinity g->h

Caption: Logical flow comparing the binding thermodynamics of flexible vs. rigid isosteres.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a linear alkyl chain with a cyclobutane ring can have non-obvious effects on this property.

  • Linear Alkyl Isosteres: Have a larger, non-polar surface area, which generally contributes to higher lipophilicity.

  • Cyclobutane Isosteres: The more compact, spherical shape of the cyclobutane moiety reduces the molecule's overall surface area compared to a linear isostere of similar atom count. This can lead to a decrease in lipophilicity (lower LogP), which is often a desirable outcome in drug optimization to improve aqueous solubility and reduce off-target toxicity.[12] However, the effect is highly context-dependent and can be influenced by the substitution pattern on the ring.[13]

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. It is governed by a balance between a molecule's interaction with water and the strength of its interactions in the solid state (crystal lattice energy).

  • Linear Alkyl Isosteres: The flexible, "greasy" nature of long alkyl chains promotes low aqueous solubility. Their regular shape can also facilitate efficient packing into a stable crystal lattice, which further decreases solubility.

  • Cyclobutane Isosteres: The three-dimensional, often awkward shape of a cyclobutane-containing molecule can disrupt efficient crystal packing. This frustration of the crystal lattice can lower the energetic barrier to dissolution, thereby increasing aqueous solubility, even if the lipophilicity is not dramatically different.[3]

Metabolic Stability

One of the most compelling reasons to employ a cyclobutane isostere is to enhance metabolic stability.[2][14] Linear alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance in the liver.

  • Linear Alkyl Isosteres: The C-H bonds on methyl and methylene groups are common sites for CYP-mediated hydroxylation. This metabolic "soft spot" can lead to rapid clearance, a short half-life, and the formation of potentially reactive metabolites.

  • Cyclobutane Isosteres: The cyclobutane ring is significantly more resistant to oxidative metabolism.[15] The rationale is twofold:

    • Steric Hindrance: The rigid ring structure can sterically block the metabolic site from accessing the active center of the CYP enzyme.

    • Increased Bond Strength: The C-H bonds on the cyclobutane ring have a higher degree of s-character compared to a linear alkane, making them stronger and less susceptible to hydrogen atom abstraction by the enzyme.[16] By replacing a metabolically labile linear group, the cyclobutane moiety can effectively shield the molecule from degradation, leading to lower clearance, a longer in vivo half-life, and increased overall drug exposure.[15]

Table 1: Comparative Summary of Physicochemical Properties

PropertyLinear Alkyl Isostere (e.g., n-Butyl)Cyclobutane IsostereRationale for Difference
Conformational State Highly flexible, multiple rotamersSemi-rigid, puckered conformationFree rotation of C-C single bonds vs. constrained ring structure.[6]
Binding Entropy High entropic penalty upon bindingLow entropic penalty upon binding"Freezing" a flexible chain is entropically costly.[1]
Lipophilicity (cLogP) Generally higherOften lower or comparableLarger solvent-accessible surface area for the linear chain.
Aqueous Solubility Typically lowerOften higher3D shape of cyclobutane can disrupt efficient crystal packing.[3]
Metabolic Stability Lower (susceptible to CYP oxidation)Higher (more resistant to oxidation)Steric shielding and stronger C-H bonds block metabolic attack.[2][15]

Experimental Corner: Protocols for Property Evaluation

To empirically validate the effects of an isosteric replacement, standardized in vitro assays are essential.

Protocol 1: Shake-Flask Method for LogP/LogD Determination

Purpose: To measure the partition coefficient of a compound between n-octanol and an aqueous buffer, providing a quantitative measure of lipophilicity.[17]

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol, and vice-versa.

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1:1 v/v). The final compound concentration should be in a range suitable for the analytical method (e.g., 5-10 µM).

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g for 15 minutes) to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Purpose: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[18][19]

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH-regenerating system solution (cofactor solution).

    • Prepare a stock solution of the test compound (1 mM in DMSO) and positive controls (e.g., testosterone, verapamil).

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.

    • For the T=0 time point, the quenching solution is added before the cofactor solution.

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.[20]

A Prepare Microsome/ Compound Mixture in Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Cofactor Solution B->C D Incubate at 37°C with Shaking C->D E Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time, Half-life (t½), and Intrinsic Clearance G->H

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion and Outlook

The replacement of a linear alkyl chain with a cyclobutane ring is a powerful and validated strategy in modern medicinal chemistry.[3] This bioisosteric substitution offers a rational approach to improving critical drug-like properties by introducing three-dimensionality and conformational constraint. The experimental evidence clearly demonstrates that this strategy can lead to significant enhancements in metabolic stability and aqueous solubility, while often maintaining or even improving binding affinity through favorable entropic contributions.[1][14] While not a panacea, the thoughtful application of the cyclobutane isostere provides researchers with an invaluable tool to overcome common drug development hurdles, escape the confines of "flatland," and rationally design superior therapeutic agents.

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Efficacy of (3-Aminocyclobutyl)methanol Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer both potent biological activity and favorable pharmacological properties is paramount. Among the myriad of structures explored, saturated carbocycles have garnered significant attention for their ability to impart desirable three-dimensional character to small molecules. The cyclobutane moiety, in particular, is an increasingly utilized motif in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. This guide provides an in-depth comparison of the efficacy of cyclobutane-containing compounds, with a focus on derivatives analogous to (3-Aminocyclobutyl)methanol, in various cellular assays. While specific public data on "(3-Aminocyclobutyl)methanol" derivatives is limited, this guide will leverage available data on structurally related cyclobutane-containing molecules to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Rationale for the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into a drug candidate can offer several advantages. Its rigid, puckered structure can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.[1] Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can lead to improved pharmacokinetic profiles.[2] These characteristics make cyclobutane-containing compounds, such as those derived from (3-Aminocyclobutyl)methanol, attractive candidates for targeting a range of biological pathways implicated in diseases like cancer.

Comparative Efficacy in Cellular Assays

To illustrate the potential of the cyclobutane scaffold, this section presents a comparative analysis of the cellular efficacy of various cyclobutane-containing inhibitors. The data is compiled from publicly available research and highlights the activity of these compounds in relevant cellular models.

Compound ClassTargetCell Line(s)Assay TypeCellular Potency (IC50/EC50)Reference
Cyclobutane-based αvβ3 Antagonist αvβ3 IntegrinU87-MG (Glioblastoma)Adhesion & Invasion< 1 µM[3]
Spirocyclic Cyclobutane G9a Inhibitor G9a (Histone Methyltransferase)Various Cancer Cell LinesEnzymatic & Cellular153 nM[1]
ARQ 092 (Aminocyclobutyl-containing) AKT Kinase (Allosteric Inhibitor)Multiple Cancer Cell LinesAKT Activation & Downstream SignalingPotent nM range[4]
3,5-diarylazole derivative Protein Kinase D (PKD)Cellular modelsHDAC5 Nuclear ExportActive in cellular assays[5]

Table 1: Comparative cellular efficacy of selected cyclobutane-containing inhibitors.

The data presented in Table 1 underscores the potential of the cyclobutane motif in the design of potent cellularly active agents. For instance, the development of a cyclobutane-based αvβ3 integrin antagonist with sub-micromolar activity in cell adhesion and invasion assays highlights the utility of this scaffold in oncology research.[3] Similarly, the discovery of a potent and selective allosteric AKT inhibitor, ARQ 092, which features a 1-aminocyclobutyl moiety, demonstrates the significant contribution of the cyclobutane ring to achieving high cellular potency.[4]

Key Cellular Assays for Evaluating (3-Aminocyclobutyl)methanol Derivatives

The evaluation of novel chemical entities requires a suite of robust cellular assays to determine their biological activity and mechanism of action. For compounds based on the (3-Aminocyclobutyl)methanol scaffold, several key assays are particularly relevant.

Kinase Inhibition Assays

Given that many cyclobutane-containing compounds have been developed as kinase inhibitors, assays that measure the inhibition of kinase activity within a cellular context are crucial.

Workflow for a Cellular Kinase Phosphorylation Assay

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Immunoassay cluster_3 Data Analysis A Seed cells in microplate B Treat with (3-Aminocyclobutyl)methanol derivatives A->B C Incubate for a defined period B->C D Lyse cells to release proteins C->D E Quantify total protein concentration D->E F Transfer lysate to antibody-coated plate E->F G Incubate with detection antibody (anti-phospho-substrate) F->G H Add secondary antibody and substrate G->H I Measure signal (e.g., luminescence, fluorescence) H->I J Normalize signal to protein concentration I->J K Generate dose-response curves J->K L Calculate IC50 values K->L

Caption: Workflow for a typical cellular kinase phosphorylation assay.

A cellular phosphorylation assay directly measures the ability of a compound to inhibit a specific kinase within its native cellular environment. This provides a more physiologically relevant assessment of potency compared to biochemical assays.[6]

GPCR Modulation Assays

G protein-coupled receptors (GPCRs) are another major class of drug targets. Derivatives of (3-Aminocyclobutyl)methanol could potentially act as allosteric modulators of GPCRs.

Signaling Pathway for a Gq-coupled GPCR

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Gq Gq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified Gq-coupled GPCR signaling pathway.

Assays that measure downstream signaling events, such as calcium mobilization or inositol phosphate (IP3) accumulation, can be used to determine if a compound modulates GPCR activity.[7]

Cytotoxicity and Cell Proliferation Assays

A fundamental aspect of drug discovery is to assess the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of (3-Aminocyclobutyl)methanol derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (3-Aminocyclobutyl)methanol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (3-Aminocyclobutyl)methanol derivatives in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available data on cyclobutane-containing small molecules, particularly as kinase and integrin inhibitors, strongly suggests that the (3-Aminocyclobutyl)methanol scaffold holds significant promise for the development of novel therapeutics. The unique structural and physicochemical properties of the cyclobutane ring can be leveraged to design potent, selective, and metabolically stable drug candidates.

Future research should focus on the synthesis and systematic evaluation of a library of (3-Aminocyclobutyl)methanol derivatives. A comprehensive screening cascade employing the cellular assays described in this guide will be instrumental in identifying lead compounds with desirable biological activities. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, ultimately paving the way for the development of new and effective therapies for a range of diseases.

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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors with Cyclobutane Moieties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, with a specific focus on compounds incorporating cyclobutane moieties. As researchers and drug development professionals, a nuanced understanding of an inhibitor's selectivity is not merely an academic exercise; it is fundamental to advancing a compound from a promising hit to a viable therapeutic agent or a precise chemical probe. The unique structural and conformational properties of the cyclobutane ring—often introduced to improve metabolic stability, constrain molecular conformation, or fill specific hydrophobic pockets—can significantly influence a molecule's interaction with the broader kinome.[1][2] This guide will dissect the causality behind experimental choices, detail self-validating protocols, and provide a framework for interpreting the complex data generated.

The Central Challenge: Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[3] This similarity is the primary reason why achieving absolute inhibitor selectivity is a formidable challenge.[4][5] An inhibitor designed for a specific kinase can inadvertently bind to dozens of "off-target" kinases. Such cross-reactivity can lead to toxicity and unforeseen side effects, but it can also present opportunities for developing multi-targeted therapies (polypharmacology).[6][7] Therefore, comprehensive profiling is not optional; it is a critical step in understanding a compound's true mechanism of action and predicting its biological consequences.[8][9]

The incorporation of a cyclobutane moiety adds another layer of complexity and opportunity. This strained carbocycle can lock a molecule into a specific conformation, potentially enhancing binding to the intended target while disfavoring interactions with off-targets.[1][10] For example, the use of a cis-1,3-cyclobutane diamine linker in the development of Janus kinase 1 (JAK1) inhibitors led to excellent potency and selectivity within the JAK family.[1] Conversely, the rigid structure could introduce novel, unanticipated interactions. This guide will equip you with the tools to experimentally determine which of these outcomes is true for your compound.

Part 1: A Comparative Analysis of Profiling Methodologies

Choosing the right profiling platform depends on the stage of your research, the questions you are asking, and the resources available. No single method is sufficient; a multi-pronged, orthogonal approach is the gold standard for building a trustworthy selectivity profile.

Biochemical Assays: The Direct Measurement of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases. They are ideal for initial large-scale screening and for obtaining quantitative measures of potency (e.g., IC₅₀ or Kᵢ).

  • Radiometric Assays: The traditional gold standard, these assays measure the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a substrate. While highly sensitive and direct, they involve the handling of radioactive materials.

  • Fluorescence/Luminescence-Based Assays: These methods have largely replaced radiometric assays for high-throughput screening. Platforms like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The signal is converted to light, providing a robust and sensitive readout. They are highly scalable and avoid radioactivity.

  • Competitive Binding Assays: These assays, such as those offered by DiscoverX (Eurofins) , do not measure enzymatic activity directly. Instead, they quantify the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP pocket.[12] This approach is powerful because it can be applied to inactive kinases and is independent of substrate identity, but it measures affinity (K𝘥), not inhibitory potency (IC₅₀).

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential, they lack physiological context. They use recombinant enzymes at concentrations that may not reflect the cellular environment and lack the scaffolding proteins, localization, and high intracellular ATP concentrations that influence inhibitor binding in a living cell.[13]

  • Target Engagement Assays: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) allow for the quantitative measurement of compound binding to a specific kinase target in living cells. This provides a more accurate assessment of a compound's apparent affinity in a physiological setting.

  • Phosphoproteomics: This mass spectrometry-based approach provides a global snapshot of the cellular signaling state.[14] By comparing the phosphoproteome of cells treated with an inhibitor to untreated cells, one can infer the inhibitor's on- and off-target effects by observing changes in the phosphorylation of known kinase substrates. This method is powerful for hypothesis generation and understanding downstream pathway effects.

Chemical Proteomics: Unbiased, Kinome-Wide Profiling

Chemical proteomics represents the pinnacle of unbiased inhibitor profiling. These methods assess the binding of an inhibitor to endogenous kinases within a complex cell lysate, providing the most physiologically relevant data on direct target engagement.[14][15]

  • KiNativ™ Platform: This activity-based protein profiling (ABPP) method uses a biotinylated, irreversible ATP probe that covalently labels an active-site lysine residue present in nearly all kinases.[13][16] In a competitive experiment, a cell lysate is treated with the test inhibitor, which binds to its targets and prevents them from being labeled by the probe. The labeled kinases are then captured and quantified by mass spectrometry. This technique provides a direct measure of target occupancy for hundreds of native kinases simultaneously.[17][18]

  • Kinobeads: This affinity chromatography approach utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[15][16] In a competition experiment, the lysate is pre-incubated with the test inhibitor. The inhibitor's targets will remain in the soluble fraction and will not be captured by the beads. Comparing the "pulldown" from the treated vs. untreated lysate via mass spectrometry reveals the inhibitor's targets and their apparent affinities.[15]

The workflow for a chemical proteomics experiment is a self-validating system, as the identification and quantification of kinase targets are achieved through the robust and highly specific technique of mass spectrometry.

Experimental Workflow: Chemical Proteomics (Kinobeads)

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Affinity Capture cluster_3 Analysis Lysate Cell Lysate (Native Proteome) Incubate_Test Incubate Lysate + Inhibitor Incubate_Control Incubate Lysate + DMSO Inhibitor Test Inhibitor (e.g., with Cyclobutane) Inhibitor->Incubate_Test DMSO Vehicle Control (DMSO) DMSO->Incubate_Control Pulldown_Test Kinobeads Pulldown Incubate_Test->Pulldown_Test Pulldown_Control Kinobeads Pulldown Incubate_Control->Pulldown_Control Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Kinobeads->Pulldown_Test Kinobeads->Pulldown_Control Wash Wash & Elute Bound Kinases Pulldown_Test->Wash Pulldown_Control->Wash Digestion Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Quantitative Proteomics (Label-free or SILAC) LCMS->Quant Data Data Analysis: Identify & Quantify Depleted Kinases Quant->Data

Caption: Workflow for a Kinobeads-based competitive pulldown experiment.

Part 2: Data Presentation and Interpretation

Effective data visualization is key to interpreting cross-reactivity profiles. A combination of tables and selectivity metrics provides a clear and objective comparison.

Illustrative Case Study: "Inhibitor-CycB"

Let's consider a hypothetical JAK1 inhibitor, "Inhibitor-CycB," which contains a cyclobutane moiety designed to enhance selectivity over other JAK family members and the broader kinome. Below is a table summarizing how its profiling data might look compared to a less selective, first-generation inhibitor across different platforms.

Target Kinase Assay Platform Inhibitor-CycB First-Gen Inhibitor Interpretation
JAK1 (On-Target) ADP-Glo™ (IC₅₀)5 nM15 nMInhibitor-CycB is more potent in a biochemical assay.
JAK2 (Off-Target) ADP-Glo™ (IC₅₀)150 nM30 nMCycB moiety improves selectivity against the closely related JAK2 isoform.
JAK3 (Off-Target) ADP-Glo™ (IC₅₀)800 nM50 nMHigh selectivity against JAK3 is achieved.
TYK2 (Off-Target) ADP-Glo™ (IC₅₀)650 nM75 nMHigh selectivity against TYK2 is achieved.
DDR1 (Off-Target) KiNativ™ (% Inhibition @ 1µM)< 10%95%Chemical proteomics confirms DDR1 is a significant off-target of the First-Gen inhibitor but not Inhibitor-CycB.[15]
SRC (Off-Target) DiscoverX Binding (K𝘥)> 10,000 nM850 nMBinding assay confirms weak interaction of Inhibitor-CycB with SRC.
JAK1 (On-Target) NanoBRET™ (IC₅₀)25 nM60 nMBoth compounds are less potent in cells (due to ATP competition), but Inhibitor-CycB maintains its advantage.
Quantifying Selectivity

Visual inspection is useful, but quantitative metrics are essential for objective comparison. The Selectivity Score (S-score) is a common metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1µM) by the total number of kinases tested.[19][20] A lower S-score indicates higher selectivity.

  • S(1µM) for Inhibitor-CycB: If it inhibits 3 out of 400 kinases tested >90%, S(1µM) = 3/400 = 0.0075.

  • S(1µM) for First-Gen Inhibitor: If it inhibits 45 out of 400 kinases, S(1µM) = 45/400 = 0.1125.

This quantitative data clearly demonstrates the superior selectivity of the cyclobutane-containing inhibitor.

Part 3: Causality and Best Practices

Why do results differ between platforms? It is common to see discrepancies between biochemical and cell-based data.[13] A compound may show high potency against a recombinant enzyme but poor activity in cells due to low cell permeability or high affinity for plasma proteins. Conversely, a compound's potency can be dramatically lower in cells due to competition with the high intracellular concentration of ATP (~1-10 mM). This is why a multi-assay approach is crucial for a complete picture.

The Principle of Orthogonal Validation Trust in a cross-reactivity profile is built on confirmation. If a chemical proteomics screen identifies a novel, high-affinity off-target, this finding must be validated using an orthogonal method. For instance, the putative off-target should be tested in a direct biochemical enzymatic assay (e.g., ADP-Glo™) to confirm that binding translates to functional inhibition. This practice of cross-validation is the hallmark of a rigorous, trustworthy drug discovery program.

Part 4: Detailed Experimental Protocol

Below is a representative protocol for a Kinobeads competitive binding experiment, designed to identify the cellular targets of a kinase inhibitor.

Protocol: Kinobeads Pulldown for Target Identification

Objective: To identify the protein kinases that bind to Inhibitor-CycB in a competitive manner from a native cell lysate.

Materials:

  • Cell culture flasks and media (e.g., for K562 cells)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% Glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM DTT, 0.8% NP-40, Protease and Phosphatase Inhibitor Cocktails)

  • Inhibitor-CycB (stock solution in DMSO)

  • DMSO (vehicle control)

  • Kinobeads Slurry (e.g., commercially available or prepared in-house)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for tryptic digestion and mass spectrometry

Procedure:

  • Cell Lysis:

    • Culture K562 cells to a density of ~1-2 x 10⁶ cells/mL. Harvest and wash cells with cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 20 minutes with gentle rotation at 4°C.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay. Adjust concentration to 5 mg/mL.

  • Competitive Binding:

    • Aliquot 1 mL (5 mg) of lysate into two separate microcentrifuge tubes.

    • To the "Test" tube, add Inhibitor-CycB to a final concentration of 1 µM.

    • To the "Control" tube, add an equivalent volume of DMSO.

    • Incubate both tubes for 45 minutes at 4°C with gentle rotation.

  • Affinity Capture:

    • Add 50 µL of equilibrated Kinobeads slurry to each tube.

    • Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 2 min at 4°C).

    • Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution and Sample Preparation for MS:

    • After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

    • Separate the proteins briefly on an SDS-PAGE gel (run ~1 cm into the resolving gel).

    • Excise the entire protein band, perform in-gel tryptic digestion.

    • Extract peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • Calculate the ratio of protein abundance in the "Test" sample relative to the "Control" sample.

    • Kinases that are specific targets of Inhibitor-CycB will show a significantly reduced abundance (a high Control/Test ratio), as they were prevented from binding to the Kinobeads.

Conclusion

Profiling the cross-reactivity of kinase inhibitors, especially those containing novel chemical scaffolds like cyclobutanes, is a complex but essential undertaking. By leveraging a combination of direct biochemical assays, cell-based target engagement studies, and unbiased chemical proteomics, researchers can build a comprehensive and trustworthy understanding of their compound's selectivity. The cyclobutane moiety offers a promising strategy for improving inhibitor selectivity, and the methodologies described in this guide provide the means to rigorously validate those improvements.[1][21] A commitment to orthogonal validation and quantitative analysis will ultimately pave the way for the development of safer, more effective kinase-targeted therapies.

Signaling Pathway Context: JAK-STAT Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans- phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 5. Dimerization & Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor Inhibitor-CycB Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway inhibited by a JAK inhibitor.

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A Head-to-Head Comparison of Aminocycloalkane Scaffolds in Kinase Binding: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of aminocycloalkane scaffolds in kinase binding, supported by experimental data and established scientific principles. It is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize kinase inhibitor design.

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases, comprising a family of over 500 enzymes in the human genome, are fundamental regulators of cellular signaling.[1][2] They catalyze the transfer of a phosphate group to specific substrate proteins, acting as molecular switches in processes like cell growth, differentiation, and metabolism.[1][2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4][5]

The development of protein kinase inhibitors (PKIs) has revolutionized cancer therapy.[3][4][6] However, a significant challenge in the field is achieving selectivity. The ATP-binding site, the target of most inhibitors, is highly conserved across the kinome, leading to potential off-target effects.[7] Medicinal chemists employ various strategies to enhance selectivity, and one of the most successful has been the incorporation of specific structural motifs that can exploit subtle differences between kinase active sites. Among these, aminocycloalkane scaffolds have emerged as a privileged structural class, valued for their ability to confer potency and selectivity.

This guide will dissect the structural and physicochemical properties of different aminocycloalkane rings, providing a head-to-head comparison of their performance in kinase binding and offering a framework for their rational application in drug design.

The Strategic Advantage of Aminocycloalkanes in Kinase Inhibition

Aminocycloalkanes are not mere passive linkers. Their utility in kinase inhibitor design stems from a combination of crucial properties that directly influence binding affinity and selectivity.

  • Conformational Rigidity: Unlike their flexible acyclic counterparts, cyclic systems reduce the entropic penalty upon binding.[8] By pre-organizing the molecule into a conformation that is favorable for binding, the loss of rotational freedom is minimized, which can lead to a significant improvement in binding affinity.[9][10][11][12] This "conformational restriction" is a powerful tool for optimizing potency.[8]

  • Precise Vectorial Projection: The rigid framework of a cycloalkane ring allows for the precise positioning of the basic amino group and other substituents into specific regions of the kinase active site. This is critical for forming key interactions, such as hydrogen bonds with the hinge region backbone, a common feature of many potent kinase inhibitors.

  • Modulation of Basicity (pKa): The pKa of the amino group is a critical parameter. It must be basic enough to form a charged, positive ion that can engage in a strong salt-bridge interaction with acidic residues often found near the ATP-binding site (e.g., the highly conserved aspartate of the DFG motif). However, excessively high basicity can lead to poor cell permeability and potential off-target liabilities. The cycloalkane ring structure and its substituents can subtly tune the pKa of the amine to achieve the optimal balance for both potent binding and favorable drug-like properties.

  • Accessing Hydrophobic Pockets: The carbon atoms of the cycloalkane ring itself can engage in favorable van der Waals interactions with hydrophobic pockets within the kinase active site, further contributing to binding affinity. The size and shape of the ring can be tailored to best fit these pockets.

Head-to-Head Comparison: Aminocyclopentane vs. Aminocyclohexane

To illustrate the practical implications of scaffold selection, we will compare two of the most common aminocycloalkane moieties: the five-membered aminocyclopentane and the six-membered aminocyclohexane. While seemingly similar, their distinct conformational preferences and sizes lead to significant differences in their interaction with a kinase target.

FeatureAminocyclopentaneAminocyclohexaneRationale & Implications in Kinase Binding
Conformational Flexibility More flexible, exists in envelope and twist conformations with low energy barriers between them.More rigid, predominantly adopts a stable chair conformation.The rigidity of the cyclohexane ring can lead to a lower entropic penalty upon binding, potentially increasing affinity if the chair conformation is optimal for the target. The flexibility of cyclopentane may allow it to adapt to a wider range of binding site shapes.
Substituent Positioning Axial and equatorial positions are less defined and can interconvert more readily.Substituents are locked into distinct axial or equatorial positions.The well-defined substituent vectors on a cyclohexane ring allow for more precise and predictable interactions with specific residues in the kinase active site. This can be leveraged to achieve higher selectivity.
Size & Hydrophobicity Smaller, presents a smaller hydrophobic surface.Larger, presents a larger hydrophobic surface.The larger size of the cyclohexane ring may allow for more extensive van der Waals contacts within larger hydrophobic pockets, enhancing binding affinity. Conversely, a smaller cyclopentane ring may be required to fit into more sterically constrained active sites.
Typical pKa Range Generally slightly higher pKa than corresponding acyclic amines due to ring strain effects.Generally similar to or slightly lower than corresponding acyclic amines.Both scaffolds can be readily modified to tune pKa, but the inherent properties of the ring system provide a starting point for optimization. The goal is to achieve sufficient basicity for key ionic interactions without compromising membrane permeability.

Experimental Evaluation: A Multi-Faceted Approach to Characterizing Binding

A robust comparison of kinase inhibitors relies on a combination of biochemical and biophysical assays to build a complete picture of the drug-target interaction.[13] Each technique provides a unique piece of the puzzle, and together they form a self-validating system for assessing inhibitor performance.

Biochemical Potency: The Kinase Activity Assay (IC50 Determination)

This is the foundational experiment to determine if a compound inhibits the kinase's enzymatic activity. It measures the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value).

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Enzyme ReactionMix Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP (Phospho-donor) ATP->ReactionMix Inhibitor Test Compound (Aminocycloalkane-based) Inhibitor->ReactionMix Detection Measure Phosphorylated Substrate ReactionMix->Detection Analysis Plot % Inhibition vs. [Inhibitor] Detection->Analysis IC50 Calculate IC50 Value Analysis->IC50

Protocol: Kinase Activity Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Serially dilute the test compound (inhibitor) in DMSO, then dilute in kinase buffer to create a 2X inhibitor solution series.

  • Assay Plate Setup:

    • Add 5 µL of the 2X inhibitor solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of a luminescence-based detection reagent (which measures the amount of ATP remaining).

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Convert the signal to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Characterization: Unveiling the Binding Mechanism

While IC50 values are crucial, they can be influenced by assay conditions (like ATP concentration). Biophysical methods directly measure the binding interaction between the inhibitor and the kinase, providing a more profound understanding of the Structure-Activity Relationship (SAR).[13][14]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics [15]

ITC directly measures the heat released or absorbed during a binding event.[16][17] This provides a complete thermodynamic profile of the interaction, including:

  • Binding Affinity (KD): The dissociation constant, a true measure of binding strength.

  • Stoichiometry (n): The number of inhibitor molecules that bind to one kinase molecule.[16]

  • Enthalpy (ΔH) and Entropy (ΔS): These parameters reveal the driving forces behind the binding interaction (e.g., hydrogen bonding vs. hydrophobic effect).[15]

G cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Syringe Load Syringe with Inhibitor Solution Injection Inject small aliquots of Inhibitor into Kinase Syringe->Injection Cell Load Sample Cell with Kinase Solution Cell->Injection MeasureHeat Measure Heat Change (ΔH) after each injection Injection->MeasureHeat BindingIsotherm Plot Heat Change vs. Molar Ratio MeasureHeat->BindingIsotherm FitData Fit Data to a Binding Model BindingIsotherm->FitData Results Determine KD, n, ΔH, ΔS FitData->Results

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified kinase protein extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Dissolve the inhibitor in the final dialysis buffer. Ensure the DMSO concentration is identical in both the kinase and inhibitor solutions (typically <1%).

    • Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the kinase solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the kinase) into the injection syringe.

  • Titration:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the inhibitor into the kinase solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, n, and ΔH. The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics [15]

SPR is a powerful, real-time technique that measures the association (kon) and dissociation (koff) rates of an inhibitor binding to a kinase that is immobilized on a sensor chip.[18] This provides:

  • Binding Affinity (KD): Calculated as koff/kon.

  • Kinetic Profile: Provides insight into the inhibitor's residence time on the target. A slow koff is often a desirable property for sustained drug action.

Interpreting the Data: A Case Study

Let's consider a hypothetical case study comparing two inhibitors that only differ by the aminocycloalkane scaffold.

ParameterInhibitor A (Aminocyclopentane)Inhibitor B (Aminocyclohexane)
IC50 (nM) 5015
KD (ITC, nM) 4512
ΔH (kcal/mol) -7.5-9.2
-TΔS (kcal/mol) -3.5-2.1
kon (10^5 M⁻¹s⁻¹) 8.27.9
koff (10⁻³ s⁻¹) 3.70.95
Residence Time (1/koff) ~4.5 minutes~17.5 minutes

Analysis:

  • Potency and Affinity: Inhibitor B, with the aminocyclohexane ring, is more potent (lower IC50) and has a higher affinity (lower KD) than Inhibitor A.

  • Thermodynamic Drivers: The binding of Inhibitor B is more enthalpically driven (more negative ΔH), suggesting it forms stronger hydrogen bonds or has more optimal van der Waals contacts.[19] The less favorable entropic contribution (-TΔS) is consistent with the more rigid cyclohexane ring system.

  • Kinetic Profile: While both inhibitors associate with the kinase at similar rates (kon), Inhibitor B dissociates much more slowly (lower koff). This results in a significantly longer residence time , a parameter increasingly recognized for its correlation with in vivo efficacy. The rigidity of the aminocyclohexane scaffold likely locks it into a highly stable binding pose, making it difficult to dislodge.

Conclusion and Future Perspectives

The choice of an aminocycloalkane scaffold is a critical decision in kinase inhibitor design with profound consequences for potency, selectivity, and pharmacokinetic properties. While this guide has focused on the foundational five- and six-membered rings, the principles discussed extend to more complex and constrained bicyclic or spirocyclic systems. These more rigid scaffolds offer even greater control over substituent vectors and can access unique regions of chemical space, but often at the cost of synthetic complexity.

The path to a successful kinase inhibitor requires a multi-parameter optimization approach. By combining insightful structural design with a comprehensive suite of biochemical and biophysical assays, researchers can rationally select and refine aminocycloalkane-containing molecules. This data-driven approach, grounded in the principles of conformational analysis and binding thermodynamics, is essential for developing the next generation of safe and effective kinase-targeted therapies.

References

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  • Vang, A., & Uversky, V. N. (2011). Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. Current Protein & Peptide Science, 12(4), 266-282. [Link]
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A Senior Application Scientist’s Guide to the Developability of (3-Aminocyclobutyl)methanol-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that dictates the future success of a therapeutic candidate. In the pursuit of compounds with superior drug-like properties, saturated bioisosteres have emerged as powerful tools to overcome the limitations of traditional aromatic and flat heterocyclic systems. Among these, the cyclobutane motif, and specifically functionalized scaffolds like (3-Aminocyclobutyl)methanol, offers a compelling three-dimensional alternative that can significantly enhance key developability parameters.

This guide provides an in-depth comparison of the (3-Aminocyclobutyl)methanol scaffold against common alternatives, supported by field-proven experimental protocols to empower your drug discovery programs. We will explore the causality behind its advantages in metabolic stability and spatial orientation, and provide the self-validating workflows necessary to rigorously assess its potential.

The Cyclobutane Advantage: A Comparative Analysis

The strategic replacement of planar moieties with puckered, sp³-rich scaffolds like cyclobutane is a validated strategy in modern medicinal chemistry. This bioisosteric substitution can lead to marked improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The (3-Aminocyclobutyl)methanol scaffold provides two key functional handles—an amine and a primary alcohol—offering versatile synthetic exit vectors while imparting the inherent benefits of the cyclobutane core.

The unique puckered structure of the cyclobutane ring provides a conformational restriction that can lock a molecule into a more bioactive conformation.[1][2][3] This three-dimensionality stands in contrast to the flat nature of aromatic rings and can lead to improved binding affinity and selectivity. Furthermore, cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, often resulting in improved metabolic stability and a better pharmacokinetic profile.[1]

Property(3-Aminocyclobutyl)methanol ScaffoldPiperidine / Pyrrolidine ScaffoldsAromatic Scaffolds (e.g., Phenyl)Rationale & Developability Impact
3D-Character (Fsp³) HighHighLowHigh Fsp³ is correlated with increased clinical success. The cyclobutane scaffold improves spatial diversity, potentially enhancing target binding and solubility while reducing promiscuity.
Metabolic Stability Generally HighModerate to HighVariable (Often a liability)Saturated rings lack the electron-rich pi systems susceptible to CYP450-mediated oxidation. This can significantly reduce metabolic clearance, improving half-life.[4]
Lipophilicity (LogP) ModerateModerate to HighHighThe increased saturation of the cyclobutane ring can help mitigate the high lipophilicity often associated with flat aromatic systems, which can improve solubility and reduce off-target effects.[5][6]
Conformational Rigidity High (Puckered)Moderate (Chair/Boat or Envelope/Twist)Low (Rotatable Bond)The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[1][2]
Synthetic Accessibility ImprovingHighHighWhile historically more challenging, improved synthetic methods and commercial availability have made cyclobutane building blocks more accessible for drug discovery programs.[1][7]

Workflow for Assessing Compound Developability

A robust assessment of developability requires a multi-parametric approach. The following workflow outlines a logical sequence of in vitro assays to characterize permeability, metabolic stability, and potential cytotoxicity, allowing for early and informed decision-making.

G cluster_0 Early Developability Screening cluster_1 Mechanistic & In-Depth Analysis A Compound Synthesis ((3-Aminocyclobutyl)methanol core) B PAMPA (Passive Permeability) A->B C Microsomal Stability Assay (Metabolic Fate) A->C D Cytotoxicity Assay (e.g., LDH or MTT) A->D E Caco-2 Assay (Active Transport/Efflux) B->E If passive permeability is low/moderate F Decision Point: Promising Candidate? B->F C->F D->F E->F G Advance to In Vivo Pharmacokinetic Studies F->G Yes

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow for differentiation and monolayer formation. [8] * Trustworthiness: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >200 Ω·cm² confirms the integrity of the tight junctions. [9][10]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For A→B transport: Add the test compound (typically 1-10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber. [9] * For B→A transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for up to 2 hours. [11] * Take samples from the receiver chamber at specified time points (e.g., 60, 90, 120 minutes).

  • Analysis:

    • Quantify compound concentration in all samples by LC-MS/MS. [12] * Calculate Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Liver Microsomal Stability Assay

Expertise & Experience: This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. [13][14]Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. [13]By monitoring the disappearance of the parent compound over time in the presence of the essential cofactor NADPH, we can calculate the in vitro half-life (t½) and intrinsic clearance (Clint). [15]A short half-life suggests the compound may be rapidly cleared in vivo, posing a potential developability hurdle.

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution of the test compound in a phosphate buffer (100 mM, pH 7.4). [16] * Liver Microsomes: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in the same buffer. [13][14]Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the cofactor throughout the incubation. [15]

  • Incubation:

    • Pre-warm the microsome and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.

    • Trustworthiness: Run two control incubations in parallel: a "minus cofactor" control (replace NADPH system with buffer) to check for non-NADPH mediated degradation, and a "zero-time" point to establish the initial concentration. [13] * Incubate the reaction at 37°C. Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes). [13] * Stop the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate In Vitro t½ = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

LDH Cytotoxicity Assay

Expertise & Experience: Early assessment of cytotoxicity is crucial to avoid advancing compounds that may have safety liabilities. The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. [17][18]An increase in LDH activity in the medium is directly proportional to the number of lysed cells. [17] Methodology:

  • Cell Plating:

    • Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the test compound across a range of concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Trustworthiness: Include three types of controls:

      • Untreated Cells: Spontaneous LDH release.

      • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to establish the 100% cytotoxicity level. [17]

  • LDH Measurement:

    • Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well. [17] * Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at a wavelength specified by the kit (typically ~490-565 nm). [17][19]

  • Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the controls. % Cytotoxicity = (([Compound] - [Spontaneous]) / ([Maximum] - [Spontaneous])) * 100

Interpreting Permeability Data: A Logic Diagram

The combined data from PAMPA and Caco-2 assays provide a powerful diagnostic tool for understanding a compound's absorption potential.

G A Start: Assess Permeability B PAMPA Result? A->B C High Permeability (Papp > 10 x 10⁻⁶ cm/s) B->C High D Low/Moderate Permeability B->D Low I Conclusion: Good Passive Absorption C->I E Proceed to Caco-2 Assay D->E F Caco-2 Result? E->F G High A->B Permeability Efflux Ratio (ER) < 2 F->G Good Papp, Low ER H Low A->B Permeability Efflux Ratio (ER) > 2 F->H Poor Papp, High ER K Conclusion: Good Absorption Potential (Not an Efflux Substrate) G->K J Conclusion: Potential Efflux Substrate (Bioavailability Risk) H->J

Caption: Decision tree for interpreting permeability assay results.

Conclusion and Expert Assessment

The (3-Aminocyclobutyl)methanol scaffold represents a significant tool in the medicinal chemist's arsenal for designing developable drug candidates. Its inherent properties—namely its three-dimensionality, conformational rigidity, and tendency toward greater metabolic stability—directly address common liabilities found in compounds built on flat, aromatic cores. [1][3]By increasing the fraction of sp³ carbons, this scaffold pushes molecules into a more "drug-like" chemical space, which is often correlated with higher rates of clinical success.

While no single scaffold is a panacea, the evidence suggests that (3-Aminocyclobutyl)methanol-based compounds are worthy of significant consideration, particularly in programs where metabolic instability or poor solubility of an existing lead series is a primary challenge. The robust, self-validating experimental workflows detailed in this guide provide the necessary framework to accurately assess the developability of these, and any other, novel chemical entities. By integrating these assays early and interpreting the data logically, drug discovery teams can de-risk their projects and more confidently advance candidates with a higher probability of success.

References

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The Ascendance of 3D Fragments: A Comparative Guide to (3-Aminocyclobutyl)methanol and its Heterocyclic Peers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. The adoption of three-dimensional (3D) fragments—small molecular building blocks with defined spatial arrangements—is revolutionizing drug discovery by unlocking new chemical space and enabling the design of molecules with superior physicochemical and pharmacological properties. This guide provides an in-depth comparison of (3-aminocyclobutyl)methanol, a promising 3D fragment, with the more established heterocyclic fragments: piperidine, pyrrolidine, and azetidine. We will delve into their physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The "Escape from Flatland": Why 3D Fragments Matter

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbon atoms, often leading to planar, aromatic structures. While successful, this approach has its limitations, including challenges with solubility, metabolic stability, and target selectivity. The "escape from flatland" philosophy advocates for the incorporation of sp³-rich, three-dimensional scaffolds to overcome these hurdles.[1] 3D fragments offer several distinct advantages:

  • Enhanced Solubility: The non-planar nature of 3D fragments can disrupt crystal lattice packing, often leading to improved aqueous solubility—a critical factor for drug absorption and formulation.[1]

  • Improved Metabolic Stability: Introducing 3D complexity can block or alter sites of metabolic attack by cytochrome P450 enzymes, thereby increasing a drug candidate's half-life.

  • Novel Intellectual Property: Exploring underutilized 3D chemical space provides opportunities for discovering novel chemical entities with clear intellectual property landscapes.

  • Precise Target Engagement: The well-defined three-dimensional shapes of these fragments allow for more precise and selective interactions with the complex topographies of biological targets.

Profiling the Contenders: A Head-to-Head Comparison

To understand the relative merits of (3-aminocyclobutyl)methanol, we will benchmark it against three widely used saturated heterocyclic fragments: piperidine, pyrrolidine, and azetidine.

(3-Aminocyclobutyl)methanol: A Rising Star

The cyclobutane ring, a four-membered carbocycle, is an emerging scaffold in medicinal chemistry that offers a unique conformational profile. (3-Aminocyclobutyl)methanol combines this rigid, non-planar core with two key functional groups—an amine and a primary alcohol—providing versatile handles for further chemical elaboration.

The Established Heterocycles: Piperidine, Pyrrolidine, and Azetidine

Piperidine (a six-membered ring), pyrrolidine (a five-membered ring), and azetidine (a four-membered ring) are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Their popularity stems from their ability to introduce a basic nitrogen atom, which can be crucial for target binding and for modulating physicochemical properties, while also providing a 3D structural framework.

Physicochemical Properties: A Data-Driven Analysis

A molecule's physicochemical properties are paramount to its success as a drug. Here, we compare key parameters for our four fragments.

Property(3-Aminocyclobutyl)methanolPiperidinePyrrolidineAzetidine
Molecular Weight ( g/mol ) 101.1585.1571.1257.09
logP (Octanol/Water) -0.6 (Predicted)0.840.46 (Predicted)-0.1 (Predicted)
Aqueous Solubility High (predicted)MiscibleMiscibleMiscible
pKa (of conjugate acid) ~10.4 (Predicted)11.2211.2711.29[2]
Topological Polar Surface Area (TPSA, Ų) 46.2512.0312.0312.03

Data Interpretation:

  • Lipophilicity (logP): (3-Aminocyclobutyl)methanol is predicted to be significantly more hydrophilic (lower logP) than piperidine and pyrrolidine. This is attributed to the presence of the polar hydroxyl group in addition to the amine. Increased hydrophilicity can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions. Azetidine also displays a low predicted logP.

  • Basicity (pKa): The pKa values of the conjugate acids of all four fragments are in a similar range, indicating they are all effective at introducing a basic center into a molecule, which can be critical for forming salt bridges with acidic residues in a protein's active site.

  • Polarity (TPSA): The significantly higher TPSA of (3-aminocyclobutyl)methanol, due to its additional hydroxyl group, suggests it will have a greater capacity for forming hydrogen bonds, which can contribute to both target affinity and solubility.

Metabolic Stability: The Litmus Test for In Vivo Success

A drug's metabolic stability dictates its longevity in the body. Saturated rings are often incorporated to block metabolic "soft spots."

  • (3-Aminocyclobutyl)methanol: While specific metabolic stability data for this fragment is scarce, the cyclobutane ring is generally considered to be metabolically robust. Its rigid nature can sterically hinder access by metabolic enzymes.

  • Piperidine: The piperidine ring is a common site of metabolism, often undergoing oxidation at the carbons adjacent to the nitrogen, which can lead to the formation of a lactam.[6] However, its metabolic fate is highly dependent on the substitution pattern.

  • Pyrrolidine: Similar to piperidine, the pyrrolidine ring can be a site of metabolic oxidation. Studies have shown that pyrrolidine-containing compounds can exhibit enhanced metabolic stability in human and rat liver microsomes depending on the overall molecular structure.[7][8] One study on α-pyrrolidinopentiothiophenone reported a half-life of approximately 30 minutes in human liver microsomes.[9]

  • Azetidine: The strained four-membered ring of azetidine can influence its metabolic profile. While sometimes more resistant to N-dealkylation than larger rings, it can be susceptible to cytochrome P450-mediated ring scission.[2]

Synthetic Accessibility: From Bench to Production

The ease of synthesis and incorporation of a fragment is a critical consideration for its practical application in drug discovery programs.

Synthesis of (3-Aminocyclobutyl)methanol

A common synthetic route to trans-3-aminocyclobutanol involves a multi-step process starting from 3-oxocyclobutanecarboxylic acid. This process includes a Curtius rearrangement, reduction, and a Mitsunobu reaction to achieve the desired stereochemistry.[10]

Caption: A synthetic pathway to trans-3-aminocyclobutanol.

Synthesis of Comparator Fragments

Piperidine, pyrrolidine, and azetidine are readily available and their synthesis is well-established.

  • Piperidine: Can be synthesized by the reduction of pyridine.

  • Pyrrolidine: Commonly prepared by the reaction of 1,4-butanediol with ammonia over a catalyst.[11]

  • Azetidine: Can be synthesized via a multi-step route from 3-amino-1-propanol or by the reduction of β-lactams.[2]

Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison, standardized experimental protocols are essential.

Determination of Lipophilicity (logP)

The shake-flask method is the gold standard for experimentally determining logP.

Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow the compound to partition between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol with water dissolve Dissolve compound in aqueous phase prep1->dissolve prep2 Saturate water with n-octanol prep2->dissolve mix Mix with n-octanol phase dissolve->mix shake Shake to equilibrate mix->shake separate Separate phases shake->separate quant_aq Quantify [C]aq separate->quant_aq quant_oct Quantify [C]oct separate->quant_oct calculate Calculate logP = log([C]oct / [C]aq) quant_aq->calculate quant_oct->calculate

Caption: Workflow for experimental logP determination.

Measurement of Aqueous Solubility

Kinetic and thermodynamic solubility are two key measures.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Assessment of Metabolic Stability

The in vitro metabolic stability is commonly assessed using liver microsomes.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation: Pre-warm the mixture to 37 °C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare incubation mix (microsomes, buffer, compound) start_rxn Initiate with NADPH at 37°C prep_mix->start_rxn aliquot Take aliquots at time points (0, 5, 15...) start_rxn->aliquot quench Quench with cold acetonitrile + IS aliquot->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and intrinsic clearance analyze->calculate

Caption: Workflow for microsomal metabolic stability assay.

Conclusion: Choosing the Right 3D Fragment

The selection of a 3D fragment is a nuanced decision that depends on the specific goals of a drug discovery project.

  • (3-Aminocyclobutyl)methanol emerges as a highly promising fragment for introducing 3D character while maintaining or improving aqueous solubility. Its dual functional groups offer rich opportunities for chemical elaboration. Its rigid core may also confer metabolic stability.

  • Piperidine and Pyrrolidine remain workhorse scaffolds, offering a balance of 3D shape, basicity, and well-understood synthetic chemistry. However, their potential for metabolic liabilities requires careful consideration and often necessitates strategic substitution to block sites of oxidation.

  • Azetidine provides a more constrained and often more metabolically stable alternative to its larger counterparts. However, its strained ring system can introduce its own set of metabolic and chemical stability challenges.

Ultimately, the optimal 3D fragment is context-dependent. By understanding the unique physicochemical and metabolic profiles of fragments like (3-aminocyclobutyl)methanol and its heterocyclic peers, medicinal chemists can make more informed decisions in the design of next-generation therapeutics that successfully navigate the complexities of drug development.

References

  • Azetidine. In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]
  • Pyrrolidine Properties, Reactions and Applications. Safrole. Accessed January 9, 2026. [Link]
  • Frison, G., et al. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Arch Toxicol. 2016;90(11):2797-2815. [Link]
  • Singh, D. K., et al. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. J Mass Spectrom. 2019;54(10):835-846. [Link]
  • Piperidine. Solubility of Things. Accessed January 9, 2026. [Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Accessed January 9, 2026. [Link]
  • Morrison, C. N., Prosser, K. E., Stokes, R. W., Cordes, A. W., Metzler-Nolte, N., & Cohen, S. M. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical science, 11(5), 1216–1225. [Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health. Accessed January 9, 2026. [Link]
  • Pyrrolidine. Scent.vn. Accessed January 9, 2026. [Link]
  • (3-Aminocyclohexyl)methanol. PubChem. Accessed January 9, 2026. [Link]
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. J Med Chem. 2023;66(13):8850-8869. [Link]
  • Metabolic Stability Assay Services. BioIVT. Accessed January 9, 2026. [Link]
  • Synthesis method of trans-3-aminobutanol.

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Safety Operating Guide

Guide to the Safe Disposal of (3-Aminocyclobutyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Aminocyclobutyl)methanol hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safety, environmental protection, and regulatory compliance. The causality behind each procedural choice is explained to build a foundational understanding of safe laboratory practices.

Hazard Profile and Immediate Safety Precautions

This compound and structurally similar compounds are categorized as hazardous. Safety Data Sheets (SDS) for analogous chemicals indicate that this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all waste streams containing this chemical, regardless of concentration or form, must be treated as hazardous waste.

Before handling or preparing for disposal, it is critical to be familiar with the compound's hazard profile and the necessary personal protective equipment (PPE). All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure[2][3].

Table 1: Key Safety and Disposal Information for this compound

ParameterGuidelineSource(s)
GHS Hazard Class Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]
Signal Word Warning[1][4]
Required PPE Nitrile gloves (or other chemical-resistant gloves), safety glasses with side shields or goggles, lab coat.[1][5]
Handling Location Certified Chemical Fume Hood[3]
Incompatible Materials Strong oxidizing agents[1]
Spill Cleanup Absorb with inert material (vermiculite, sand); avoid creating dust.[1][3]
Disposal Method Via institutional Environmental Health & Safety (EHS) as hazardous chemical waste. Do not dispose down the drain. [3][6]

The Disposal Workflow: A Step-by-Step Guide

The fundamental principle of disposal is waste segregation at the point of generation. Never mix this compound waste with incompatible chemicals[6]. The following workflow outlines the decision-making process for proper disposal.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Containerization & Labeling cluster_3 Accumulation & Final Disposal Waste Waste Containing (3-Aminocyclobutyl)methanol HCl Solid Solid Waste (Unused chemical, contaminated labware) Waste->Solid Is it solid? Liquid Liquid Waste (Aqueous/solvent solutions) Waste->Liquid Is it liquid? SolidContainer Sealable, compatible solid waste container. Solid->SolidContainer LiquidContainer Sealable, compatible liquid waste carboy. Liquid->LiquidContainer LabelSolid Label: 'Hazardous Waste' ' (3-Aminocyclobutyl)methanol HCl Contaminated Solids' SolidContainer->LabelSolid SAA Store in designated Satellite Accumulation Area (SAA) SolidContainer->SAA LabelLiquid Label: 'Hazardous Waste' '(3-Aminocyclobutyl)methanol HCl in [Solvent]' List all components. LiquidContainer->LabelLiquid LiquidContainer->SAA EHS Schedule Pickup with Institutional EHS SAA->EHS

Caption: Disposal workflow for this compound waste.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Do Not Open: If the chemical is in its original, unopened, or partially used container and is no longer needed, do not empty it.

  • Inspect Container: Ensure the container is in good condition, not leaking, and the cap is secure[6].

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container. The label must include the full chemical name: "this compound"[3][7].

  • Store for Pickup: Place the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous chemical waste[6].

Protocol 2: Disposal of Solutions
  • Designated Container: Use a dedicated, compatible liquid waste container (carboy). Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent[8].

  • Collect Waste: Pour solutions containing the compound directly into the designated waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and a complete list of its contents by percentage or volume, e.g., "Waste this compound (~5%), Methanol (95%)"[6].

  • Secure and Store: Keep the container securely capped at all times, except when adding waste[6]. Store it in the SAA.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Segregation: All items that have come into direct contact with the solid chemical or its solutions are considered hazardous waste. This includes gloves, weighing paper, pipette tips, and contaminated glassware[3].

  • Containment: Place these items into a designated, sealable solid waste container, such as a sturdy plastic bag within a labeled box or a dedicated waste drum[3].

  • Labeling: The container must be clearly labeled "Hazardous Waste" and describe the contents, for example, "Solid Waste Contaminated with this compound"[7].

  • Store for Pickup: Store the container in the SAA alongside other solid chemical waste.

Waste Accumulation and Storage

The proper storage of generated waste while awaiting pickup is a critical component of laboratory safety and regulatory compliance.

  • Satellite Accumulation Area (SAA): Laboratories must establish one or more SAAs at or near the point of waste generation. These areas must be under the control of laboratory personnel[6][7].

  • Container Management: Waste containers must be kept closed with a secure lid to prevent spills and the release of vapors. Containers must be in good condition and made of a material compatible with the waste[9][10].

  • Segregation in Storage: Store waste containers in the SAA according to compatibility. Specifically, keep this amine hydrochloride waste separate from strong bases and strong oxidizing agents to prevent hazardous reactions[1][6].

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed response plan is essential.

Small Spill (Solid, <1 gram)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles).

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent[3].

  • Cleanup: Carefully sweep or scoop the material into a designated container for hazardous waste disposal. Avoid any actions that could create dust[1][11].

  • Decontaminate: Wipe the spill area with a damp cloth or sponge, and place the cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the container as "Spill Debris with this compound" and place it in the SAA for pickup[3].

Large Spill or Unknown Exposure
  • Evacuate: Immediately evacuate the affected area[3].

  • Alert: Notify your supervisor and contact your institution's emergency response line (e.g., EHS).

  • Secure the Area: If safe to do so, close the doors to the laboratory to contain any vapors or dust.

  • Seek Medical Attention: If there has been direct skin contact, wash the affected area with soap and plenty of water[11]. In case of eye contact, flush with water for at least 15 minutes[11]. If inhaled, move to fresh air[11]. Report to your institution's occupational health service.

Final Disposition and Regulatory Compliance

The ultimate responsibility for the compliant disposal of hazardous waste lies with the generating institution.

  • Institutional Responsibility: All hazardous waste must be disposed of through your institution's designated hazardous waste management program, which is typically managed by the Environmental Health and Safety (EHS) department[3][10].

  • Regulatory Framework: The entire process, from generation to final disposal, is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][12][13]. State and local regulations may also apply and can be more stringent[9][14].

  • Scheduling Pickup: Contact your EHS department to schedule a waste pickup. They will provide the necessary manifests and ensure the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF)[9][12].

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • MSDS of trans-3-aminocyclobutanol hydrochloride. Autech Industry Co.,Ltd. [Link]
  • Hazardous Waste. Maryland Department of the Environment. [Link]
  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
  • Methanol Safety Data Sheet.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemical Hazards and Toxic Substances - Overview.
  • Managing Waste: Hazardous Waste. Indiana Department of Environmental Management. [Link]
  • Worker Exposures to Volatile Amines.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
  • OSHA's toxic and hazardous substances standards. J. J.
  • Amine Usage Guidelines for High-Purity Amines in Industry.

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A Senior Application Scientist's Guide to Handling (3-Aminocyclobutyl)methanol hydrochloride: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate, and procedural information for the safe handling of (3-Aminocyclobutyl)methanol hydrochloride. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This is not merely a list of rules, but a framework grounded in scientific principles to mitigate risk at every stage of handling.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an amine salt, presenting as a solid that carries specific hazards requiring stringent control measures. A thorough understanding of these risks is the foundation of a safe laboratory environment. The primary hazards are associated with irritation and acute toxicity if improperly handled.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation (Category 2)GHS07 (Exclamation Mark)H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)H332: Harmful if inhaled[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)H335: May cause respiratory irritation[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical agent. The following table details the required equipment and the scientific rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[4] For tasks with higher splash risk, consider double-gloving.[5]Prevents direct skin contact, mitigating the risk of skin irritation (H315).[4] Nitrile provides robust protection against a wide array of chemical compounds.
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation (H319).[1][7]
Body Protection A clean, buttoned laboratory coat.[4]Protects skin and personal clothing from contamination.[4] In the event of a spill, a lab coat can be quickly removed to decontaminate.
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood to minimize dust inhalation.[4][6]This engineering control is the primary defense against respiratory irritation (H335) and inhalation toxicity (H332) by capturing dust at the source.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, Weigh Paper, etc.) prep_hood->prep_materials handle_weigh 4. Weigh Compound Carefully to Avoid Dust prep_materials->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_close 6. Tightly Seal Original Container handle_transfer->handle_close cleanup_tools 7. Decontaminate Spatula and Surfaces handle_close->cleanup_tools cleanup_waste 8. Dispose of Waste (See Section 5) cleanup_tools->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Standard workflow for handling solid this compound.

Key Procedural Insights:

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[6] An emergency eyewash station and safety shower must be immediately accessible.[1][6]

  • Safe Work Practices: Avoid creating dust when handling the solid.[6] Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly after handling is complete.[1]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][6]

Emergency Response and Spill Management

Preparedness is the key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these immediate actions.

First-Aid Measures
  • After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][8]

  • After Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water.[9] Seek medical attention if irritation persists.[1][8]

  • After Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1]

Spill Containment and Cleanup Protocol

The response to a spill is dictated by its scale and the immediate hazards present.

G start Spill Occurs assess Assess Spill Size & Immediate Danger start->assess decision Is spill large, airborne, or unmanageable? assess->decision evacuate Evacuate Area Alert Others Contact EHS decision->evacuate Yes cleanup_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) decision->cleanup_ppe No contain Contain Spill (Use spill pillows or berms) cleanup_ppe->contain collect Collect Material (Sweep or scoop into container) AVOID CREATING DUST contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose end Spill Managed dispose->end G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Paper, etc.) segregate Segregate from Other Waste gen_solid->segregate gen_solution Unused Solutions gen_solution->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Secure Area contain->store pickup Arrange Pickup by Licensed Waste Service store->pickup incinerate Professional Incineration pickup->incinerate

Figure 3: Logical workflow for the safe disposal of chemical waste.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects personnel, ensures regulatory compliance, and fosters reproducible, high-quality research.

References

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
  • NIOSH - CDC. First Aid Procedures for Chemical Hazards. [Link]
  • Collect and Recycle. Amine Disposal For Businesses. [Link]
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Environmental Health and Safety - Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
  • GOV.UK.
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.